molecular formula C21H32O2 B13422812 Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate CAS No. 2692622-82-3

Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate

Cat. No.: B13422812
CAS No.: 2692622-82-3
M. Wt: 316.5 g/mol
InChI Key: OITJCKVSVNJHQO-AAQCHOMXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate is a useful research compound. Its molecular formula is C21H32O2 and its molecular weight is 316.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2692622-82-3

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

ethyl (4Z,7Z,10Z,13Z,16Z)-nonadeca-4,7,10,13,16-pentaenoate

InChI

InChI=1S/C21H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-20H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-

InChI Key

OITJCKVSVNJHQO-AAQCHOMXSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate is a notable polyunsaturated fatty acid (PUFA) ethyl ester that has garnered interest within the scientific community. As an odd-chain omega-3 fatty acid, its unique structure sets it apart from the more commonly studied even-chain PUFAs such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). This guide provides a comprehensive overview of its chemical characteristics, synthesis, purification, and analytical methodologies. Furthermore, it delves into its potential biological significance and applications in research, offering a valuable resource for researchers, scientists, and professionals in drug development. While specific research on this C19:5 ethyl ester is still emerging, this document synthesizes current knowledge on odd-chain PUFAs and established principles of fatty acid biochemistry to present a thorough technical profile.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate is paramount for its application in research and development.

PropertyValueSource
Chemical Formula C21H32O2[1]
Molecular Weight 316.48 g/mol [1]
CAS Number 2692622-82-3[2]
Appearance Not explicitly stated, but likely a colorless to pale yellow oil, typical for PUFA ethyl esters.Inferred
Solubility Expected to be soluble in organic solvents like hexane, ethanol, and acetone, and poorly soluble in water.Inferred
Synonyms 4,7,10,13,16-Nonadecapentaenoic acid, ethyl ester, (4Z,7Z,10Z,13Z,16Z)-[1]
Stereochemistry Achiral[1]

Synthesis and Purification

The synthesis of high-purity Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate is crucial for its use in biological and pharmacological studies. Enzymatic synthesis is often preferred for its specificity and milder reaction conditions, which helps to prevent the isomerization and oxidation of the polyunsaturated fatty acid chain.

Enzymatic Synthesis: A Step-by-Step Protocol

This protocol describes a lipase-catalyzed esterification of 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic acid with ethanol. Lipases, such as those from Candida antarctica (e.g., Novozym 435), are highly effective for this transformation.[3][4]

Materials:

  • 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic acid

  • Anhydrous ethanol

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous hexane (or other suitable organic solvent)

  • Molecular sieves (3Å), activated

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel, dissolve 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic acid in anhydrous hexane.

  • Addition of Ethanol: Add a molar excess of anhydrous ethanol to the reaction mixture. A 3:1 to 5:1 molar ratio of ethanol to fatty acid is typically sufficient to drive the reaction towards ester formation.

  • Creation of an Anhydrous Environment: Add activated molecular sieves to the mixture to scavenge any residual water, which can inhibit the esterification reaction.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) to minimize oxidation of the PUFA.

  • Enzymatic Reaction Initiation: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the fatty acid substrate.

  • Incubation: Seal the reaction vessel and incubate at a controlled temperature, generally between 40-60°C, with gentle agitation for 24-48 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Enzyme Removal: Once the reaction reaches completion, remove the immobilized lipase by filtration. The enzyme can often be washed and reused.

  • Solvent Evaporation: Remove the solvent and excess ethanol from the filtrate under reduced pressure using a rotary evaporator.

Synthesis_Workflow cluster_synthesis Enzymatic Synthesis Reactant_Preparation Prepare Fatty Acid in Hexane Ethanol_Addition Add Anhydrous Ethanol Reactant_Preparation->Ethanol_Addition Drying Add Molecular Sieves Ethanol_Addition->Drying Inerting Purge with N2/Ar Drying->Inerting Reaction Add Immobilized Lipase & Incubate Inerting->Reaction Monitoring Monitor by TLC/GC Reaction->Monitoring Filtration Filter to Remove Lipase Monitoring->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Crude_Product Crude Ethyl Ester Evaporation->Crude_Product

Caption: Workflow for the enzymatic synthesis of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate.

Purification: A Step-by-Step Protocol

The crude product from the synthesis will contain unreacted fatty acids, residual ethanol, and potential byproducts. A multi-step purification process is necessary to obtain the high-purity ethyl ester.

Materials:

  • Crude Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Solid-Phase Extraction (SPE) cartridge (e.g., aminopropyl-silica)

  • High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column

Procedure:

  • Silica Gel Chromatography (Optional initial cleanup):

    • Dissolve the crude product in a minimal amount of hexane.

    • Load the solution onto a silica gel column pre-equilibrated with hexane.

    • Elute with a gradient of increasing ethyl acetate in hexane.

    • Collect fractions and analyze by TLC to identify those containing the desired ethyl ester.

    • Pool the pure fractions and evaporate the solvent.

  • Solid-Phase Extraction (SPE):

    • Condition an aminopropyl-silica SPE cartridge with hexane.

    • Dissolve the partially purified product in hexane and load it onto the cartridge.

    • Wash the cartridge with hexane to elute the ethyl ester, leaving behind more polar impurities like free fatty acids.

    • Collect the eluate and evaporate the solvent.

  • Preparative HPLC:

    • For the highest purity, employ preparative reverse-phase HPLC.

    • Dissolve the product from the SPE step in the mobile phase.

    • Inject the solution onto a C18 column.

    • Elute with an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water.

    • Monitor the elution profile with a UV or evaporative light scattering detector (ELSD).

    • Collect the peak corresponding to Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate.

    • Evaporate the solvent to obtain the final high-purity product.

Purification_Workflow Crude_Product Crude Ethyl Ester Silica_Chromatography Silica Gel Chromatography Crude_Product->Silica_Chromatography SPE Solid-Phase Extraction (Aminopropyl) Silica_Chromatography->SPE Prep_HPLC Preparative HPLC (C18) SPE->Prep_HPLC Pure_Product High-Purity Ethyl Ester Prep_HPLC->Pure_Product

Caption: A multi-step workflow for the purification of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate.

Analytical Methodologies

Accurate and precise quantification of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate is essential for its use in research. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose.

GC-MS Analysis: A Step-by-Step Protocol

This protocol outlines a method for the quantitative analysis of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate in a lipid matrix.

Materials:

  • Sample containing Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate

  • Internal standard (e.g., ethyl heptadecanoate)

  • Hexane (HPLC grade)

  • GC-MS system with a suitable capillary column (e.g., a polar wax-type column or a nonpolar dimethylpolysiloxane column)[5]

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample into a vial.

    • Add a known amount of the internal standard solution.

    • Extract the lipids using a suitable solvent system (e.g., hexane/isopropanol).

    • Isolate the fatty acid ethyl ester fraction using SPE as described in the purification protocol.

    • Evaporate the solvent and reconstitute the residue in a known volume of hexane.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

    • GC Conditions:

      • Inlet Temperature: 250°C

      • Injection Mode: Splitless

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min). Hold at the final temperature for a sufficient time to elute all compounds of interest.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan to identify the fragmentation pattern, and Selected Ion Monitoring (SIM) for quantification of specific ions of the target analyte and internal standard.

  • Data Analysis:

    • Identify the peak corresponding to Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate and the internal standard based on their retention times and mass spectra.

    • Quantify the analyte by comparing the peak area of its characteristic ions to that of the internal standard.

Biological Role and Mechanism of Action

While specific studies on Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate are limited, its biological activity can be inferred from research on its free fatty acid precursor and other omega-3 PUFAs.

Metabolism of C19 Odd-Chain PUFAs

Odd-chain fatty acids are metabolized differently from their even-chain counterparts. The final product of beta-oxidation of odd-chain fatty acids is propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle.[6][7] This provides an anaplerotic substrate for the cycle, which is distinct from the acetyl-CoA produced from even-chain fatty acids.

A study on the metabolism of C19 odd-chain PUFAs in a rat liver cell line demonstrated that 19:5n-2 can be elongated and desaturated to form C21 and C23 PUFAs.[8] This suggests that the metabolic pathway for C19 PUFAs may parallel that of even-chain PUFAs like EPA, which is converted to DHA.[8]

Metabolism_Pathway C19_5_PUFA 4,7,10,13,16-Nonadecapentaenoic Acid (C19:5n-2) Elongation_1 Elongation C19_5_PUFA->Elongation_1 Beta_Oxidation Beta-Oxidation C19_5_PUFA->Beta_Oxidation C21_5_PUFA C21:5n-2 Elongation_1->C21_5_PUFA Desaturation Δ6 Desaturation C21_5_PUFA->Desaturation C21_6_PUFA C21:6n-2 Desaturation->C21_6_PUFA Elongation_2 Elongation C21_6_PUFA->Elongation_2 C23_6_PUFA C23:6n-2 Elongation_2->C23_6_PUFA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle

Caption: Proposed metabolic pathways for 4,7,10,13,16-Nonadecapentaenoic Acid.

Potential Mechanisms of Action

As an omega-3 PUFA ethyl ester, this compound is expected to exert its biological effects through several mechanisms common to this class of molecules:

  • Incorporation into Cell Membranes: Upon hydrolysis to its free fatty acid form, 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic acid can be incorporated into the phospholipids of cell membranes. This alters the fluidity, lipid raft composition, and signaling properties of the membrane.[9]

  • Modulation of Eicosanoid Production: Omega-3 PUFAs compete with the omega-6 PUFA arachidonic acid for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This leads to the production of less inflammatory eicosanoids (prostaglandins of the 3-series and leukotrienes of the 5-series) compared to those derived from arachidonic acid.[10]

  • Generation of Pro-Resolving Mediators: Omega-3 PUFAs are precursors to specialized pro-resolving mediators (SPMs) such as resolvins, protectins, and maresins. These molecules actively orchestrate the resolution of inflammation.[10][11]

  • Regulation of Gene Expression: PUFAs and their metabolites can act as signaling molecules that modulate the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs) and nuclear factor-kappa B (NF-κB).[12][13] This can lead to changes in the expression of genes involved in lipid metabolism and inflammation.

Applications in Research and Drug Development

Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate holds potential in several areas of research and drug development:

  • Nutritional Science: As a novel odd-chain omega-3 PUFA, it can be used to study the unique metabolic and health effects of this class of fatty acids, which are less abundant in the human diet.

  • Inflammation Research: Its potential anti-inflammatory properties make it a candidate for investigating new therapeutic approaches for chronic inflammatory diseases.

  • Lipidomics: It can serve as a standard for the identification and quantification of odd-chain PUFAs in biological samples, helping to elucidate their roles in health and disease.

  • Drug Discovery: The unique structure of this C19:5 PUFA may lead to the discovery of novel biological activities and therapeutic applications that differ from those of even-chain PUFAs.

Conclusion

Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate represents an intriguing molecule at the intersection of lipid chemistry and biology. While direct research on this specific compound is in its early stages, the established knowledge of PUFA biochemistry provides a strong framework for understanding its potential properties and applications. This technical guide offers a comprehensive starting point for scientists and researchers interested in exploring the synthesis, analysis, and biological significance of this unique odd-chain omega-3 fatty acid ethyl ester. Further investigation is warranted to fully elucidate its specific metabolic fate and pharmacological activities, which may unveil novel therapeutic opportunities.

References

  • Nakano, T., et al. (2000). C19 odd-chain polyunsaturated fatty acids (PUfas) are metabolized to C21-PUfas in a rat liver cell line, and curcumin, gallic acid, and their related compounds inhibit their desaturation. Bioscience, Biotechnology, and Biochemistry, 64(8), 1641-50.
  • Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425-2444.
  • ProQuest. (n.d.). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease.
  • Kuo, C. H., et al. (2019). Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. Molecules, 24(17), 3093.
  • Dey, S., et al. (2019). Enzymatic synthesis of lipophilic lutein–PUFA esters and assessment of their stabilization potential in EPA–DHA rich fish oil matrix. Journal of Food Science and Technology, 56(6), 3136-3145.
  • Borges, K. S., et al. (2012). Basic Aspects of Tumor Cell Fatty Acid-Regulated Signaling and Transcription Factors. Journal of Nucleic Acids, 2012, 870256.
  • Moreno-Pérez, S., et al. (2021). Sustainable Synthesis of Omega-3 Fatty Acid Ethyl Esters from Monkfish Liver Oil. Marine Drugs, 19(6), 336.
  • Wikipedia. (n.d.).
  • Joseph, J. D., & Ackman, R. G. (1992). The occurrence and distribution of octadecapentaenoic acid in a natural plankton population. A possible food chain index. Journal of Plankton Research, 14(4), 577-585.
  • Cucchi, D., et al. (2019). Fatty acids – from energy substrates to key regulators of cell survival, proliferation and effector function. Cell Stress, 3(10), 301-312.
  • ResearchGate. (n.d.).
  • Slideshare. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). C19 Odd-chain Polyunsaturated Fatty Acids (PUFAs)
  • ResearchGate. (n.d.).
  • University of Twente. (n.d.).
  • Navickas, P., et al. (2020). Biodiesel Production by Lipase-Catalyzed in Situ Transesterification of Rapeseed Oil Containing a High Free Fatty Acid Content with Ethanol in Diesel Fuel Media. Energies, 13(10), 2593.
  • J-Stage. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Lipase-catalyzed esterification of fatty acid with alcohols in various organic solvents.
  • ResearchGate. (n.d.). Lipase-catalyzed esterification of stearic acid with ethanol, and hydrolysis of ethyl stearate, near the critical point in supercritical carbon dioxide.
  • Kulig, C. C., et al. (2006). Rapid, Accurate, and Sensitive Fatty Acid Ethyl Ester Determination by Gas Chromatography-Mass Spectrometry.
  • ResearchGate. (n.d.).
  • SciELO. (n.d.). Lipase Catalyzed Ester Synthesis for Food Processing Industries.
  • Harwood, J. L. (2019).
  • Global Substance Registration System. (n.d.). ETHYL (4Z,7Z,10Z,13Z,16Z)
  • Wiley Science Solutions. (n.d.).
  • LECO. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • MPG.PuRe. (n.d.). Dietary PUFAs drive diverse system-level changes in lipid metabolism.
  • MDPI. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). N-3 polyunsaturated fatty acids may affect the course of COVID-19.
  • Pharmaffiliates. (n.d.). 2692622-82-3 | Product Name : Ethyl (4Z,7Z,10Z,13Z,16Z)
  • National Center for Biotechnology Information. (n.d.). Fatty Acid Signaling: The New Function of Intracellular Lipases.
  • National Center for Biotechnology Information. (n.d.).
  • PubChem. (n.d.). Nonadecanoic Acid.
  • National Center for Biotechnology Information. (n.d.). Omega-3 fatty acid obtained from Nannochloropsis oceanica cultures grown under low urea protect against Abeta-induced neural damage.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).

Sources

An In-Depth Technical Guide to Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate, a rare odd-chain omega-3 polyunsaturated fatty acid (PUFA) ethyl ester. As an analogue of the well-studied Eicosapentaenoic acid (EPA), this C19:5 ethyl ester is a molecule of significant interest for researchers in lipidomics, nutrition, and drug development. This guide details its chemical structure, physicochemical properties, synthesis and purification strategies, and state-of-the-art analytical characterization techniques. Furthermore, it explores the emerging understanding of the biological significance of odd-chain fatty acids and outlines potential applications for this unique compound in scientific research.

Chemical Identity and Physicochemical Properties

Nomenclature and Structure

Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate is the ethyl ester of its parent C19:5 n-3 fatty acid. The nomenclature precisely describes its structure: an ethyl group attached to a 19-carbon chain containing five cis (Z) double bonds at the 4th, 7th, 10th, 13th, and 16th carbon positions. This "methylene-interrupted" pattern of double bonds is characteristic of many biologically important PUFAs. As the final double bond is three carbons from the terminal methyl group (19-16=3), it is classified as an omega-3 fatty acid.

Caption: Structure of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate.

Key Identifiers and Physicochemical Data

Quantitative data for this specific molecule is consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 2692622-82-3[1][2][3][4]
Molecular Formula C21H32O2[2][4][5]
Molecular Weight 316.48 g/mol [2][5]
Appearance Not Available (Expected: Colorless to pale yellow oil)
Storage Conditions 2-8°C Refrigerator, protect from light and air[2]

Synthesis and Purification

The synthesis of highly pure, structurally defined PUFAs is a significant challenge due to the susceptibility of the cis-double bonds to oxidation and isomerization. While specific synthesis routes for this exact C19:5 ester are not widely published, established methodologies for PUFA synthesis can be adapted.

Rationale for Synthetic Strategy

A common and effective approach involves the use of fatty acid desaturase and elongase enzymes, which are key in the natural biosynthesis of PUFAs.[6][7][8] Modern advancements have also introduced solid-phase synthesis techniques, which offer streamlined purification and precise control over double bond placement.[9] For laboratory-scale synthesis, a likely strategy would involve the esterification of the parent nonadecapentaenoic acid, which could be sourced from specialized microorganisms or through a multi-step organic synthesis.

General Esterification Protocol (Example)

This protocol describes a standard method for converting a free fatty acid to its ethyl ester, a crucial final step in a potential synthesis.

  • Dissolution: Dissolve one equivalent of 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic acid in anhydrous ethanol (20-50 fold excess). The use of anhydrous solvent is critical to drive the reaction equilibrium towards the product.

  • Catalysis: Add a catalytic amount (e.g., 1-5 mol%) of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or a solid-phase catalyst like Amberlyst-15, to protonate the carbonyl oxygen and activate the carboxylic acid for nucleophilic attack.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the double bonds.

  • Quenching: After cooling to room temperature, neutralize the catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the ethyl ester into a non-polar organic solvent like hexane or diethyl ether. Wash the organic phase sequentially with water and brine to remove residual catalyst and ethanol.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator at low temperature (<40°C) to avoid degradation.

  • Purification: Proceed immediately to purification.

Purification Workflow

Purification of the crude product is essential to remove unreacted starting material and side products.

  • Technique: Argentation (silver ion) chromatography is the method of choice. The silver ions reversibly interact with the π-electrons of the double bonds, allowing for separation based on the degree of unsaturation.

  • Stationary Phase: Silica gel impregnated with silver nitrate (AgNO₃).

  • Mobile Phase: A non-polar/polar solvent system, typically a gradient of hexane and ethyl acetate.

  • Elution: The desired penta-unsaturated ester will elute after more saturated impurities. Fractions are collected and analyzed by thin-layer chromatography (TLC).

  • Final Step: Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Synthesis_Workflow cluster_synthesis Esterification cluster_purification Purification A Nonadecapentaenoic Acid + Anhydrous Ethanol C Reflux under N₂ (2-4 hours) A->C B Acid Catalyst (e.g., H₂SO₄) B->C D Quench & Extract C->D E Crude Ethyl Ester D->E Crude Product F Argentation Column Chromatography E->F G Pure Product F->G

Caption: General workflow for synthesis and purification.

Structural Elucidation and Analytical Characterization

A multi-technique approach is required to unambiguously confirm the structure and purity of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural determination of fatty acid esters.[10][11][12]

  • ¹H NMR Analysis: Proton NMR provides a rapid assessment of the key functional groups.[13] Specific resonances can be used for quantification.

    • Expected Chemical Shifts (CDCl₃):

      • ~5.35 ppm (m): Olefinic protons (-CH=CH-). The complex multiplet is characteristic of methylene-interrupted PUFAs.

      • ~4.12 ppm (q): Methylene protons of the ethyl ester (-OCH₂CH₃).

      • ~2.81 ppm (t): Bis-allylic protons (-CH=CH-CH₂-CH=CH-). The integration of this signal is a key indicator of the number of methylene-interrupted double bonds.

      • ~2.30 ppm (t): Methylene protons alpha to the carbonyl (α-CH₂).

      • ~2.05 ppm (m): Allylic protons (-CH₂-CH=CH-).

      • ~1.25 ppm (t): Terminal methyl protons of the ethyl ester (-OCH₂CH₃).

      • ~0.97 ppm (t): Terminal methyl protons of the fatty acid chain (ω-CH₃). The downfield shift from a typical saturated methyl (~0.88 ppm) is characteristic of an omega-3 fatty acid.[10]

  • ¹³C NMR Analysis: Carbon NMR provides detailed information on each carbon atom in the molecule.[12][14]

    • Expected Chemical Shifts (CDCl₃):

      • ~173 ppm: Carbonyl carbon (C=O).

      • ~127-132 ppm: Olefinic carbons (-CH=CH-).

      • ~60 ppm: Methylene carbon of the ethyl ester (-OCH₂).

      • ~34 ppm: Methylene carbon alpha to the carbonyl (α-CH₂).

      • ~25.6 ppm: Bis-allylic carbons.

      • ~14.3 ppm: Terminal methyl carbon of the ethyl ester.

      • ~14.1 ppm: Terminal methyl carbon of the fatty acid chain (ω-C).

Mass Spectrometry (MS)

Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[15][16]

  • Expected Molecular Ion: For electron ionization (EI), the molecular ion [M]⁺• would be observed at m/z 316.49.

  • Key Fragmentation: Fatty acid ethyl esters (FAEEs) exhibit characteristic fragmentation. While a detailed fragmentation map for this specific molecule is not published, patterns can be inferred from similar compounds.[17] Common fragmentation includes losses related to the ethyl ester group and cleavages along the unsaturated carbon chain.

Data Summary Table
Analytical TechniqueExpected Key Signals/Values
¹H NMR (ppm) ~5.35 (olefinic), ~4.12 (ester CH₂), ~2.81 (bis-allylic), ~0.97 (ω-CH₃)
¹³C NMR (ppm) ~173 (C=O), ~127-132 (olefinic), ~60 (ester OCH₂), ~14.1 (ω-C)
High-Res MS [M+H]⁺ = 317.2480 (Calculated for C₂₁H₃₃O₂)

Biological Significance and Potential Applications

Context of Odd-Chain Fatty Acids

Odd-chain fatty acids (OCFAs) are less common than their even-chain counterparts but are gaining significant scientific interest.[18] They are found in sources like dairy fat and can be produced by gut microbiota.[19] Epidemiological studies have linked higher circulating levels of OCFAs, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), with a lower risk of metabolic diseases.[19][20]

Putative Biological Role and Applications

As a C19 omega-3 PUFA, Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate occupies a unique chemical space.

  • Research Tool: It can serve as a non-natural analogue to study the enzymes involved in PUFA metabolism, such as desaturases and elongases.[21] Its odd-numbered chain length may alter its recognition and processing by these enzymes compared to natural C18, C20, or C22 substrates.

  • Internal Standard: In lipidomics research, stable isotope-labeled versions of this compound could serve as an excellent internal standard for quantifying other PUFAs by mass spectrometry, as it is unlikely to be present in biological samples.

  • Therapeutic Potential: The biological activities of OCFAs are an active area of research, with some showing anti-inflammatory and anti-cancer properties.[22][23] The combination of an odd-chain backbone with an omega-3 polyunsaturated structure in this molecule makes it a compelling candidate for investigating novel therapeutic effects, distinct from common omega-3s like EPA and DHA.

Biological_Context cluster_sources Sources of OCFAs cluster_mol Target Molecule cluster_apps Potential Research Applications Diet (Ruminant Fat) Diet (Ruminant Fat) Gut Microbiota Gut Microbiota Target Ethyl C19:5 n-3 (The Topic Compound) Gut Microbiota->Target Analogue of Natural Products De Novo Synthesis De Novo Synthesis App1 Probe for PUFA Metabolism Enzymes Target->App1 App2 Lipidomics Internal Standard Target->App2 App3 Investigating Novel Therapeutic Effects (Anti-inflammatory, etc.) Target->App3

Caption: Context and potential applications of the target molecule.

Handling, Storage, and Safety

Like all highly unsaturated lipids, Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate is highly susceptible to oxidation.

  • Storage: Store under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C or colder for long-term storage) in a tightly sealed vial, protected from light.[2]

  • Handling: When handling, use solvents that have been purged with an inert gas to remove dissolved oxygen. Minimize exposure to air. The addition of an antioxidant like butylated hydroxytoluene (BHT) may be considered for some applications.

  • Safety: No specific toxicity data is available. Standard laboratory safety precautions (gloves, safety glasses, lab coat) should be employed. Handle as a potential irritant.

References

  • Ethyl (4Z,7Z,10Z,13Z,16Z)-nonadeca-4,7,10,13,16-pentaenoate. Pharmaffiliates. [Link]

  • ETHYL (4Z,7Z,10Z,13Z,16Z)-4,7,10,13,16-NONADECAPENTAENOATE. gsrs.ncats.nih.gov. [Link]

  • The mass fragmentation of fatty acid methyl esters by electron ionization. ResearchGate. [Link]

  • ETHYL (4Z,7Z,10Z,13Z,16Z)-4,7,10,13,16-NONADECAPENTAENOATE. gsrs.fda.gov. [Link]

  • Update on food sources and biological activity of odd-chain, branched and cyclic fatty acids –– A review. ResearchGate. [Link]

  • Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. National Institutes of Health (NIH). [Link]

  • ETHYL (4Z,7Z,10Z,13Z,16Z)-4,7,10,13,16-NONADECAPENTAENOATE. precisionFDA. [Link]

  • Determination of ω-3 fatty acids by 1H and 13C NMR spectroscopy. nmr.food.de. [Link]

  • Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. ResearchGate. [Link]

  • De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering. Frontiers. [Link]

  • Polyunsaturated fatty acid biosynthesis pathway and genetics. implications for interindividual variability in prothrombotic, inflammatory conditions such as COVID-19. National Institutes of Health (NIH). [Link]

  • Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoate. GENprice. [Link]

  • Fast Solid-Phase Synthesis of Polyunsaturated Fatty Acids. Scienmag. [Link]

  • Odd chain fatty acid metabolism in mice after a high fat diet. National Institutes of Health (NIH). [Link]

  • Lipid Readjustment in Yarrowia lipolytica Odd-Chain Fatty Acids Producing Strains. MDPI. [Link]

  • Emerging roles of polyunsaturated fatty acid synthesis pathway in colorectal cancer. ResearchGate. [Link]

  • Odd-chain polyunsaturated fatty acids in thraustochytrids. ResearchGate. [Link]

  • Polyunsaturated fatty acid synthesis: what will they think of next?. Semantic Scholar. [Link]

  • Polyunsaturated fatty acid biosynthesis pathway and genetics. implications for interindividual variability in prothrombotic, inflammatory conditions such as COVID-19. ResearchGate. [Link]

  • Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. National Institutes of Health (NIH). [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Characterizing fatty acids with advanced multinuclear NMR methods. Magritek. [Link]

  • Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. AOCS. [Link]

  • A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans. National Institutes of Health (NIH). [Link]

  • Determination of the Fatty Acid Profile by 1H NMR Spectroscopy. ResearchGate. [Link]

  • Nonadecanoic Acid. PubChem. [Link]

  • Compound: Nonadecanoic acid (FDB004043). FooDB. [Link]

  • Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities Including Targeting B-Cell Lymphomas with CCND3 Oncogenic Alterations. MDPI. [Link]

Sources

Chemical properties of C19:5 PUFA ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of C19:5 Polyunsaturated Fatty Acid (PUFA) Ethyl Ester

Abstract

This technical guide provides a comprehensive overview of the chemical properties of C19:5 polyunsaturated fatty acid (PUFA) ethyl ester. As a novel and relatively uncharacterized molecule, this document synthesizes established principles from the broader class of PUFA ethyl esters and non-methylene-interrupted (NMI) fatty acids to project the likely characteristics of this specific compound. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its structure, physicochemical properties, stability, and proposed analytical methodologies. All discussions are grounded in authoritative scientific literature to ensure accuracy and provide a solid foundation for future research and application.

Introduction: The Significance of Novel PUFAs

Polyunsaturated fatty acids (PUFAs) are critical components of cellular membranes and precursors to a vast array of signaling molecules. While omega-3 and omega-6 fatty acids like EPA, DHA, and arachidonic acid are well-studied, there is a growing interest in novel PUFAs, including those with unusual chain lengths and double bond configurations. A C19:5 PUFA represents such a novel structure. The ethyl ester form enhances its stability and lipophilicity, making it suitable for various research and potential therapeutic applications. This guide will delve into the projected chemical properties of C19:5 PUFA ethyl ester, providing a theoretical and practical framework for its study.

Molecular Structure and Isomerism

The molecular formula for a C19:5 fatty acid ethyl ester is C21H32O2. The defining feature of this molecule is its 19-carbon fatty acid chain with five double bonds, esterified to an ethanol molecule. The precise location and configuration (cis/trans) of these double bonds are critical determinants of the molecule's three-dimensional structure and, consequently, its chemical and biological properties.

A significant consideration for C19:5 PUFA is whether the double bonds are arranged in a typical methylene-interrupted (MI) pattern (e.g., -CH=CH-CH2-CH=CH-) or a non-methylene-interrupted (NMI) pattern. NMI fatty acids, where double bonds are separated by two or more methylene groups, are found in various marine invertebrates and are noted for their unique biological activities and increased stability.[1][2][3] Given the odd-numbered carbon chain, an NMI structure is a strong possibility.

Diagram 1: Representative Structures of C19:5 PUFA Ethyl Ester Isomers

G cluster_0 Methylene-Interrupted Isomer (Hypothetical) cluster_1 Non-Methylene-Interrupted Isomer (Hypothetical) MI_structure CH3-(CH2)x-(CH=CH-CH2)5-(CH2)y-COOCH2CH3 NMI_structure CH3-(CH2)a-(CH=CH-(CH2)b)5-(CH2)c-COOCH2CH3 (where b > 1)

Caption: Hypothetical methylene-interrupted vs. non-methylene-interrupted C19:5 PUFA ethyl ester structures.

Physicochemical Properties

The physicochemical properties of C19:5 PUFA ethyl ester are crucial for its handling, formulation, and biological uptake. While experimental data for this specific molecule is not available, we can extrapolate from known properties of other long-chain PUFA ethyl esters.

PropertyProjected Value/CharacteristicRationale and Supporting Evidence
Molecular Weight 316.49 g/mol Calculated from the molecular formula C21H32O2.
Appearance Pale yellow, oily liquidTypical appearance for PUFA ethyl esters.[4]
Solubility Soluble in organic solvents (e.g., hexane, ethanol, chloroform); Insoluble in waterCommon solubility profile for fatty acid ethyl esters.[5][6]
Density ~0.9 g/mLDensities of PUFA ethyl esters generally fall in this range.[7]
Viscosity Low to moderateThe high degree of unsaturation is expected to result in lower viscosity compared to saturated counterparts.[7]
Boiling Point High; requires vacuum distillation for purificationLong-chain fatty acid esters have high boiling points and are prone to degradation at atmospheric pressure.[8]
Melting Point Low; likely below 0°CIncreased unsaturation lowers the melting point of fatty acid esters.[9]

Oxidative Stability

A primary concern for any PUFA is its susceptibility to oxidation. The presence of multiple double bonds, particularly in a methylene-interrupted arrangement, creates activated methylene groups that are prone to hydrogen abstraction and initiation of lipid peroxidation.[10][11]

Factors Influencing Oxidation:

  • Degree of Unsaturation: Higher numbers of double bonds generally increase susceptibility to oxidation.[10][11]

  • Double Bond Arrangement: NMI PUFAs are reported to have a higher resistance to oxidative processes compared to their MI counterparts.[1][3] This is a critical point for the C19:5 PUFA, as an NMI structure would confer greater stability.

  • Environmental Factors: Exposure to oxygen, light, heat, and pro-oxidant metals significantly accelerates oxidation.[10][11]

Mitigation Strategies:

  • Inert Atmosphere: Handling and storage under an inert gas (e.g., argon or nitrogen) is essential.

  • Antioxidants: The addition of antioxidants such as tocopherols, BHT, or rosemary extract can quench free radicals and inhibit the oxidation cascade.[10]

  • Low Temperature and Light Protection: Storage at low temperatures (e.g., -20°C or -80°C) in amber vials is recommended.[12]

Diagram 2: Workflow for Assessing Oxidative Stability

G start C19:5 PUFA Ethyl Ester Sample storage Store under N2 at -80°C with antioxidant (e.g., BHT) start->storage stress Accelerated Stability Study (e.g., 40°C, exposure to air) start->stress sampling Time-Point Sampling (t=0, 1, 2, 4 weeks) stress->sampling analysis Analysis of Oxidation Products sampling->analysis peroxide Peroxide Value (PV) Titration analysis->peroxide Primary Oxidation anisidine p-Anisidine Value (p-AV) Spectrophotometry analysis->anisidine Secondary Oxidation gcms GC-MS for Volatile Secondary Oxidation Products analysis->gcms Secondary Oxidation data Data Analysis and Shelf-Life Determination peroxide->data anisidine->data gcms->data

Caption: Experimental workflow for evaluating the oxidative stability of C19:5 PUFA ethyl ester.

Spectroscopic Characterization

Definitive structural elucidation and purity assessment of C19:5 PUFA ethyl ester would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure.

  • ¹H NMR: Key signals would include:

    • A triplet around 0.9 ppm corresponding to the terminal methyl group.

    • A quartet around 4.1 ppm and a triplet around 1.2 ppm for the ethyl ester group.[13][14]

    • Signals in the vinylic region (5.3-5.4 ppm) corresponding to the protons on the double bonds.

    • Signals for allylic and bis-allylic protons, which would be highly informative for determining the MI vs. NMI nature of the double bond system.[15][16]

  • ¹³C NMR:

    • A signal around 174 ppm for the ester carbonyl carbon.

    • Signals for the ethyl ester carbons around 60 ppm and 14 ppm.

    • Signals in the 127-132 ppm range for the sp² carbons of the double bonds.[17]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for analyzing fatty acid esters.

  • Electron Ionization (EI): EI-MS would show a molecular ion peak (m/z 316) and characteristic fragmentation patterns that can help in identifying the fatty acid structure. However, extensive fragmentation can sometimes make molecular ion detection difficult for PUFAs.

  • Chemical Ionization (CI): Softer ionization techniques like CI or atmospheric pressure chemical ionization (APCI) would be beneficial for enhancing the abundance of the molecular ion or protonated molecule ([M+H]⁺ at m/z 317), aiding in confident identification.[18]

  • Derivatization: To determine the exact positions of the double bonds, derivatization to form picolinyl esters or dimethyl disulfide (DMDS) adducts followed by GC-MS analysis is a standard and effective technique.

Proposed Analytical and Purification Protocols

Protocol for Purity Assessment by GC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of C19:5 PUFA ethyl ester in hexane. Add an internal standard (e.g., ethyl heptadecanoate) for quantification.[19]

  • GC Conditions:

    • Column: A polar capillary column (e.g., DB-23 or equivalent) is recommended for good separation of fatty acid esters.[20]

    • Injector: 250°C, split injection.

    • Oven Program: Start at a lower temperature (e.g., 175°C) and ramp up to a higher temperature (e.g., 230°C) to ensure elution of the analyte and separation from any impurities.[20]

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

  • Data Analysis: Integrate the peak corresponding to the C19:5 PUFA ethyl ester and the internal standard. Purity is determined by the relative peak area.

Protocol for Purification by Preparative HPLC
  • System: A preparative high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Stationary Phase: A reversed-phase C18 column is suitable for separating fatty acid esters based on hydrophobicity and degree of unsaturation.[8] For separating isomers, a silver-ion HPLC column may be necessary.[21]

  • Mobile Phase: A gradient of acetonitrile and water is typically used for reversed-phase separation.[8]

  • Detection: UV detection at a low wavelength (e.g., 205-215 nm) where the ester and double bonds absorb.

  • Fraction Collection: Collect the peak corresponding to the C19:5 PUFA ethyl ester.

  • Solvent Removal: Evaporate the solvent under reduced pressure to obtain the purified product.

Potential Biological Significance and Applications

While the specific biological activities of C19:5 PUFA ethyl ester are yet to be determined, we can infer potential roles based on related compounds:

  • Membrane Fluidity: Incorporation into cell membranes could alter fluidity and the function of membrane-bound proteins. The unusual chain length may impart unique properties to the membrane.

  • Anti-inflammatory Effects: Many PUFAs are precursors to anti-inflammatory lipid mediators.

  • Anticancer Activity: Certain NMI fatty acids have demonstrated inhibitory activity against cancer cell lines, potentially through mechanisms like topoisomerase I inhibition.[1] The novel structure of C19:5 PUFA warrants investigation in this area.[22]

Safety, Handling, and Storage

As with all PUFA ethyl esters, proper handling is crucial to maintain integrity and ensure safety.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12]

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any vapors.[12]

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at -20°C or below. Protect from light.[12]

  • Fire Hazard: Fatty acid ethyl esters are combustible. Keep away from ignition sources. Use appropriate fire extinguishers (e.g., CO2, dry chemical).[12]

Conclusion

C19:5 PUFA ethyl ester represents a novel chemical entity with intriguing potential. This guide has synthesized existing knowledge on related compounds to provide a robust framework for its chemical properties. The key distinguishing feature will be the arrangement of its five double bonds. If it possesses a non-methylene-interrupted structure, it may exhibit enhanced stability and unique biological activities compared to common PUFAs. The protocols and data presented herein offer a foundational resource for researchers embarking on the synthesis, characterization, and application of this promising molecule. Further empirical investigation is necessary to validate these projections and fully elucidate the chemical and biological profile of C19:5 PUFA ethyl ester.

References

  • Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review. (2023-02-28).
  • Miyashita, K., Nara, E., & Ota, T. (1993). Oxidative Stability of Polyunsaturated Fatty Acids in an Aqueous Solution. Bioscience, Biotechnology, and Biochemistry, 57(10), 1638-1640.
  • Beneficial effects and oxidative stability of omega-3 long-chain polyunsaturated fatty acids. (n.d.).
  • Araseki, M., Yamamoto, K., & Miyashita, K. (2002). Oxidative Stability of Polyunsaturated Fatty Acid in Phosphatidylcholine Liposomes. Bioscience, Biotechnology, and Biochemistry, 66(12), 2573-2577. [Link]

  • Araseki, M., Yamamoto, K., & Miyashita, K. (2002). Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes. Bioscience, Biotechnology, and Biochemistry, 66(12), 2573-2577. [Link]

  • Barnathan, G. (2009). Non-methylene-interrupted fatty acids from marine invertebrates: occurrence, characterization and biological properties. Biochimie, 91(6), 747-756. [Link]

  • Monroig, O., Tocher, D. R., & Navarro, J. C. (2013). Biosynthesis of Polyunsaturated Fatty Acids in Marine Invertebrates: Recent Advances in Molecular Mechanisms. Marine Drugs, 11(10), 3998-4018. [Link]

  • Non-methylene-interrupted fatty acids from marine invertebrates: Occurrence, characterization and biological properties. (2009). ResearchGate. [Link]

  • A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. (2022). MDPI. [Link]

  • Gunstone, F. D. (2019). Non-Methylene-Interrupted Polyenoic Fatty Acids. AOCS Lipid Library. [Link]

  • High-Resolution NMR as Tool to Study Enzyme-Catalyzed Production of Fatty Acid Ethyl Esters from Marine Oils. (2018). ResearchGate. [Link]

  • Fatty Acid Ethyl Esters - Hazards Identification. (n.d.). SMS Rail Lines. [Link]

  • Physicochemical Characterization of Ethoxylation Products of Fatty Acid Esters. (2021). Frontiers in Chemistry. [Link]

  • Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. (2022). MDPI. [Link]

  • Chen, Y. C., Liu, Y. W., & Chen, Y. C. (2015). Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method. Journal of Food and Drug Analysis, 23(4), 699-706. [Link]

  • Development of Analytical Methods and Nutritional Studies Using Synthetic Fatty Acids and Triacylglycerols. (2020). J-Stage. [Link]

  • Biosynthesis of non-methylene interrupted fatty acids (FAs) in cephalopods. (n.d.). ResearchGate. [Link]

  • Sustainable Synthesis of Omega-3 Fatty Acid Ethyl Esters from Monkfish Liver Oil. (2022). MDPI. [Link]

  • Isolation of Non-methylene Interrupted or Acetylenic Fatty Acids from Seed Oils Using Semi-preparative Supercritical Chromatography. (2018). ResearchGate. [Link]

  • Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method. (2015). Journal of Food and Drug Analysis. [Link]

  • Monroig, O., Tocher, D. R., & Navarro, J. C. (2013). Biosynthesis of polyunsaturated fatty acids in marine invertebrates: Recent advances in molecular mechanisms. Marine Drugs, 11(10), 3998-4018. [Link]

  • Omega−3 fatty acid. (n.d.). Wikipedia. [Link]

  • Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. (2007). ResearchGate. [Link]

  • Kumar, D., Kumar, S., Singh, N., & Bhakuni, D. S. (2013). Synthesis and characterization of novel PUFA esters exhibiting potential anticancer activities: an in vitro study. Bioorganic & Medicinal Chemistry Letters, 23(6), 1743-1748. [Link]

  • Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. (2019). Science and Education Publishing. [Link]

  • Chemical structures of the fatty acid ethyl esters of: (A)... (n.d.). ResearchGate. [Link]

  • Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. (2007). ACS Publications. [Link]

  • Gas chromatography-mass spectrometry analysis of fatty acid ethyl... (n.d.). ResearchGate. [Link]

  • Identification of very long-chain (>C24) fatty acid methyl esters using gas chromatography coupled to quadrupole/time-of-flight mass spectrometry with atmospheric pressure chemical ionization source. (2016). INIS-IAEA. [Link]

  • Zhang, J. I., Costa, A. B., Tao, W. A., & Cooks, R. G. (2011). Direct detection of fatty acid ethyl esters using low temperature plasma (LTP) ambient ionization mass spectrometry for rapid bacterial differentiation. Analyst, 136(15), 3091-3097. [Link]

  • Review of density and viscosity data of pure fatty acid methyl ester, ethyl ester and butyl ester. (2023). ResearchGate. [Link]

  • Kulig, C. C., Wall, D. B., & Friesen, M. D. (2006). Rapid, Accurate, and Sensitive Fatty Acid Ethyl Ester Determination by Gas Chromatography-Mass Spectrometry. Laboratory Medicine, 37(3), 161-165. [Link]

  • D 4.3 C18 PUFA and MUFA esters samples. (2017). COSMOS Project. [Link]

  • Effect of Addition of a Mixture of Ethyl Esters of Polyunsaturated Fatty Acid of Linseed Oil to Liquid Feed on Performance and Health of Dairy Calves. (2022). National Institutes of Health. [Link]

  • Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. (2019). ResearchGate. [Link]

  • A novel clean process for the combined production of fatty acid ethyl esters (FAEEs) and the ethyl ester of polyunsaturated fatty acids (PUFAs) from microalgae oils. (2018). IDEAS/RePEc. [Link]

  • List of unsaturated fatty acids. (n.d.). Wikipedia. [Link]

  • Beckemeier, B. A., Bora, P. S., & Lange, L. G. (1993). Rapid fatty acid ethyl ester synthesis by porcine myocardium upon ethanol infusion into the left anterior descending coronary artery. Journal of Molecular and Cellular Cardiology, 25(10), 1225-1232. [Link]

Sources

Unveiling the Enigma of Nonadecapentaenoic Acid: A Technical Guide to Its Potential Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for a Rare Lipid

In the vast and intricate world of lipidomics, the focus has predominantly centered on even-chain fatty acids, particularly the widely recognized omega-3 and omega-6 polyunsaturated fatty acids (PUFAs). However, a fascinating and less-explored realm exists within the landscape of odd-chain polyunsaturated fatty acids (OC-PUFAs). This guide delves into the scientific pursuit of a particularly elusive molecule: nonadecapentaenoic acid (C19:5). While direct, substantial evidence of its natural sources remains scarce in current scientific literature, this document serves as a technical exploration of its theoretical underpinnings, potential microbial origins, the sophisticated analytical methodologies required for its detection, and its inferred biological significance.

I. The Scarcity of Evidence: Acknowledging the Unknown

A comprehensive survey of existing literature reveals a notable absence of significant documented natural sources of nonadecapentaenoic acid. Unlike its even-chain counterparts, C19:5 is not a commonly identified component in the fatty acid profiles of most organisms. This rarity underscores the specialized biochemical pathways that would be required for its synthesis and suggests that its presence, if any, is likely to be in trace amounts within specific and unique biological niches. This guide, therefore, pivots from a descriptive account of known sources to a predictive and methodological framework for its potential discovery.

II. The Blueprint for a C19:5 PUFA: A Proposed Biosynthetic Pathway

The synthesis of fatty acids is a well-understood metabolic process. The key to understanding the potential origin of nonadecapentaenoic acid lies in the biosynthesis of odd-chain fatty acids.

The Priming Event: The Role of Propionyl-CoA

The biosynthesis of odd-chain fatty acids diverges from the more common even-chain pathway at the very first step. Instead of using acetyl-CoA as the initial primer, odd-chain fatty acid synthesis is initiated by propionyl-CoA, a three-carbon molecule.[1][2] Propionyl-CoA can be generated from the metabolism of certain amino acids, such as valine and isoleucine, or through the beta-oxidation of odd-chain fatty acids.[1] The enzyme fatty acid synthetase then catalyzes the condensation of propionyl-CoA with malonyl-CoA, leading to the formation of a five-carbon intermediate and initiating the elongation process that adds two-carbon units in each cycle.[3]

Elongation and Desaturation: Crafting the Polyunsaturated Tail

Following the initial priming with propionyl-CoA, the nascent fatty acid chain undergoes a series of elongation and desaturation steps to introduce double bonds and extend its length. This process is carried out by a suite of enzymes known as elongases and desaturases.

The proposed pathway for nonadecapentaenoic acid (C19:5) would involve the following key stages:

  • Initiation: Propionyl-CoA serves as the primer for fatty acid synthase.

  • Elongation: A series of condensation reactions with malonyl-CoA extends the carbon chain.

  • Desaturation: A cascade of desaturase enzymes introduces five double bonds at specific positions along the C19 backbone.

The precise desaturases involved and the order of their action would determine the final structure of the nonadecapentaenoic acid isomer.

Proposed Biosynthetic Pathway of Nonadecapentaenoic Acid cluster_0 Mitochondrial/Cytosolic Precursors cluster_1 Fatty Acid Synthase (FAS) Activity cluster_2 Desaturation Cascade Amino Acids (Val, Ile) Amino Acids (Val, Ile) Propionyl-CoA Propionyl-CoA Amino Acids (Val, Ile)->Propionyl-CoA Metabolism FAS FAS Propionyl-CoA->FAS Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Malonyl-CoA->FAS C5 Intermediate C5 Intermediate FAS->C5 Intermediate Initial Condensation Saturated C19 Acyl-ACP Saturated C19 Acyl-ACP C5 Intermediate->Saturated C19 Acyl-ACP Elongation Cycles (+7 Malonyl-CoA) C19:1 C19:1 Saturated C19 Acyl-ACP->C19:1 Desaturase 1 C19:2 C19:2 C19:1->C19:2 Desaturase 2 C19:3 C19:3 C19:2->C19:3 Desaturase 3 C19:4 C19:4 C19:3->C19:4 Desaturase 4 Nonadecapentaenoic Acid (C19:5) Nonadecapentaenoic Acid (C19:5) C19:4->Nonadecapentaenoic Acid (C19:5) Desaturase 5

A proposed biosynthetic pathway for nonadecapentaenoic acid.

III. Potential Microbial Frontiers for Discovery

While not yet identified, the unique lipid metabolism of certain marine microorganisms makes them prime candidates for harboring novel fatty acids like nonadecapentaenoic acid.

Thraustochytrids: Prolific Producers of PUFAs

Thraustochytrids are a group of heterotrophic marine protists renowned for their ability to produce high levels of PUFAs, particularly docosahexaenoic acid (DHA).[4] Their lipid metabolism is complex and can involve both the conventional fatty acid synthase (FAS) pathway and a polyketide synthase (PKS)-like pathway.[5] Notably, some strains of thraustochytrids have been found to produce unusual odd-chain PUFAs, such as C21:5ω5 and C21:4ω7.[6] The presence of these novel OC-PUFAs suggests that the enzymatic machinery within certain thraustochytrids may be capable of synthesizing a broader range of odd-chain fatty acids, potentially including C19:5.

Dinoflagellates: A Reservoir of Lipid Diversity

Dinoflagellates are another group of marine microorganisms known for their diverse and often unusual fatty acid profiles. Lipidomic studies of dinoflagellates have revealed the presence of very-long-chain PUFAs (VLC-PUFAs). While specific identification of nonadecapentaenoic acid is lacking, the demonstrated metabolic plasticity of these organisms in fatty acid synthesis makes them a compelling area for further investigation.

IV. Analytical Methodologies for the Detection and Quantification of a Rare PUFA

The identification and quantification of a novel and likely low-abundance fatty acid such as nonadecapentaenoic acid require highly sensitive and specific analytical techniques.

Sample Preparation: Extraction and Derivatization

A robust analytical workflow begins with efficient extraction of total lipids from the biological matrix, followed by derivatization to enhance the volatility and chromatographic properties of the fatty acids.

Protocol for Lipid Extraction and FAME Preparation:

  • Homogenization: Lyophilized biomass is homogenized in a chloroform:methanol solvent system.

  • Lipid Extraction: A modified Folch or Bligh-Dyer extraction is performed to partition the lipids into the organic phase.

  • Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol or methanolic HCl.

  • Purification: The resulting FAMEs are purified using solid-phase extraction (SPE) or thin-layer chromatography (TLC) to remove non-saponifiable lipids.

Chromatographic Separation and Mass Spectrometric Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of FAMEs.[7][8] For the identification of a novel compound like nonadecapentaenoic acid, high-resolution mass spectrometry is crucial.

Analytical TechniquePrincipleApplication in C19:5 Detection
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase. The mass spectrometer fragments the eluted compounds and detects the mass-to-charge ratio of the fragments.Provides retention time data and a fragmentation pattern that can be used to identify the fatty acid methyl ester. High-resolution MS can determine the elemental composition.[7][9]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds based on their polarity. The mass spectrometer provides mass information.Offers an alternative to GC-MS, particularly for less volatile or thermally labile fatty acid derivatives. High-resolution LC-MS can provide accurate mass measurements for formula determination.[10][11]

Experimental Workflow for C19:5 Identification:

Analytical Workflow for Nonadecapentaenoic Acid Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Solvent Extraction Transesterification (to FAMEs) Transesterification (to FAMEs) Lipid Extraction->Transesterification (to FAMEs) BF3/Methanol GC-MS Analysis GC-MS Analysis Transesterification (to FAMEs)->GC-MS Analysis Injection Data Analysis Data Analysis GC-MS Analysis->Data Analysis Mass Spectra & Retention Time Identification of C19:5 Identification of C19:5 Data Analysis->Identification of C19:5 Database Matching & Spectral Interpretation

A streamlined analytical workflow for the identification of C19:5.

V. Inferred Biological Significance: The Potential Roles of a Novel OC-PUFA

While the specific biological activities of nonadecapentaenoic acid are unknown, insights can be drawn from the established roles of other polyunsaturated fatty acids.

PUFAs are integral components of cell membranes, influencing their fluidity and the function of membrane-bound proteins.[12] They also serve as precursors to a vast array of signaling molecules, including eicosanoids and docosanoids, which are potent modulators of inflammation and immune responses.[13] Odd-chain fatty acids, in general, have been associated with various health benefits.[14] It is plausible that nonadecapentaenoic acid, as a highly unsaturated odd-chain fatty acid, could exhibit unique biological activities, potentially in modulating membrane properties or acting as a precursor to novel bioactive lipid mediators.

VI. Concluding Remarks and Future Directions

The exploration for natural sources of nonadecapentaenoic acid represents a frontier in lipid research. While direct evidence remains elusive, the theoretical framework for its biosynthesis, coupled with the known metabolic capabilities of certain marine microorganisms, provides a clear path for future investigation. The application of advanced analytical techniques will be paramount in the potential discovery and characterization of this rare fatty acid. Uncovering the existence and biological roles of nonadecapentaenoic acid would not only expand our fundamental understanding of lipid diversity but could also open new avenues for the development of novel therapeutic agents.

VII. References

  • Propionyl-Coa induced synthesis of even-chain-length fatty acids by fatty acid synthetase from Brevibacterium ammoniagenes. PubMed.

  • Liquid chromatography high-resolution mass spectrometry for fatty acid profiling. PubMed.

  • Tandem Mass Spectrometry to Identify Novel Lipid Biomarkers of Obesity. NIFA Reporting Portal.

  • Fatty Acids -- Additional Enzymes: Propionyl CoA.

  • Propionyl-CoA Definition - General Biology I Key Term. Fiveable.

  • The pathways for the de novo synthesis of propionyl-CoA. ResearchGate.

  • What is propionyl CoA and when is it produced during fatty acid oxidation?.

  • A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. PubMed Central.

  • Odd-chain polyunsaturated fatty acids in thraustochytrids. PubMed.

  • The lipid metabolism in thraustochytrids. PubMed.

  • Odd-chain polyunsaturated fatty acids in thraustochytrids. ResearchGate.

  • Marine Polyunsaturated Fatty Acid Biosynthesis from Yarrowia Lipolytica. CD BioSciences.

  • Structure determination of polyunsaturated fatty acids by gas chromatography-mass spectrometry-- a comparison of fragmentation patterns of various derivatives. PubMed.

  • Choosing the Right LC-MS Platform for Fatty Acid Analysis. Creative Proteomics.

  • Thraustochytrid Cell Factories for Producing Lipid Compounds. ResearchGate.

  • Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. PubMed Central.

  • Rapid detection of taxonomically important fatty acid methyl ester and steroid biomarkers using in situ thermal hydrolysis/methylation mass spectrometry (THM-MS): implications for bioaerosol detection. PubMed Central.

  • Biosynthetic mechanisms of omega-3 polyunsaturated fatty acids in microalgae. ResearchGate.

  • Biosynthesis of Polyunsaturated Fatty Acids in Marine Invertebrates: Recent Advances in Molecular Mechanisms. PubMed Central.

  • The lipid metabolism in thraustochytrids. ResearchGate.

  • Fatty Acid Profiling and Quantification Service. Creative Proteomics.

  • Odd chain fatty acid metabolism in mice after a high fat diet. PubMed Central.

  • GC Analysis of Seven Seed Oils Containing Conjugated Fatty Acids. MDPI.

  • Fatty Acids Analysis by Gas Chromatography. Impact Solutions.

  • The Biotechnological Potential of Thraustochytrids. PubMed.

  • Update on food sources and biological activity of odd-chain, branched and cyclic fatty acids –– A review. ResearchGate.

  • A brief summary of the upstream and downstream processing of thraustochytrids for lipid and carotenoid production. ResearchGate.

  • C19 Odd-chain Polyunsaturated Fatty Acids (PUFAs) Are Metabolized to C21-PUFAs in a Rat Liver Cell Line, and Curcumin, Gallic Acid, and Their Related Compounds Inhibit Their Desaturation. ResearchGate.

  • Biological Role of Unsaturated Fatty Acid Desaturases in Health and Disease. PubMed Central.

  • Roles of polyunsaturated fatty acids, from mediators to membranes. PubMed Central.

Sources

An In-Depth Technical Guide to the Biosynthesis of Odd-Chain Polyunsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical exploration of the biosynthesis of odd-chain polyunsaturated fatty acids (OC-PUFAs), intended for researchers, scientists, and drug development professionals. Moving beyond conventional textbook descriptions, this document delves into the nuanced enzymatic pathways, the critical role of precursor availability, and the analytical methodologies required to investigate these unique lipids. We will explore both the de novo synthesis routes and the lesser-known modification pathways that contribute to the diversity of OC-PUFAs in biological systems.

Executive Summary: The Rising Significance of Odd-Chain Polyunsaturated Fatty Acids

Odd-chain fatty acids (OCFAs), once considered minor and physiologically insignificant components of the total lipid pool, are now recognized for their important biological activities and potential therapeutic applications.[1][2] Their polyunsaturated derivatives, the OC-PUFAs, are of particular interest due to their structural and functional roles in cell membranes and as precursors to signaling molecules. Unlike their even-chain counterparts, the biosynthesis of OC-PUFAs follows distinct pathways, presenting unique opportunities for metabolic engineering and therapeutic intervention. This guide will illuminate the core principles of OC-PUFA biosynthesis, providing a robust framework for researchers seeking to explore this exciting field.

Foundational Pathways of Odd-Chain Fatty Acid Synthesis

The journey to an OC-PUFA begins with the synthesis of a saturated odd-chain fatty acid (OCFA). Two primary pathways contribute to the cellular pool of OCFAs: de novo synthesis using an odd-chain starter unit and the alpha-oxidation of even-chain fatty acids.

De Novo Synthesis: The Propionyl-CoA Initiation

The canonical pathway for de novo OCFA synthesis mirrors that of even-chain fatty acids, with one critical distinction: the initial priming molecule. Instead of acetyl-CoA (a two-carbon molecule), the synthesis of OCFAs is initiated by propionyl-CoA (a three-carbon molecule).[3][4]

The condensation of propionyl-CoA with malonyl-CoA, catalyzed by β-ketoacyl-ACP synthase, yields a five-carbon intermediate, kicking off a series of elongation cycles where two-carbon units are sequentially added from malonyl-CoA.[5] This process, orchestrated by the fatty acid synthase (FAS) complex, results in the formation of saturated OCFAs, primarily pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).[3][5]

The availability of propionyl-CoA is the rate-limiting factor for de novo OCFA synthesis.[4][6][7] Its intracellular concentration is typically low, as it is primarily derived from the catabolism of specific amino acids (valine, isoleucine, threonine, and methionine), the beta-oxidation of odd-chain fatty acids, or the fermentation of dietary fiber by gut microbiota.[8] This scarcity is a key reason why OCFAs are less abundant than their even-chain relatives. Metabolic engineering efforts aimed at increasing OC-PUFA production often focus on augmenting the intracellular pool of propionyl-CoA.[4][5]

Logical Relationship: De Novo Synthesis of Odd-Chain Fatty Acids

de_novo_ocfa_synthesis cluster_fas Fatty Acid Synthase (FAS) Complex Propionyl_CoA Propionyl-CoA (C3) Condensation Condensation (β-ketoacyl-ACP synthase) Propionyl_CoA->Condensation Malonyl_CoA Malonyl-CoA (from Acetyl-CoA) Malonyl_CoA->Condensation Elongation_Cycles Elongation Cycles (+ 2C per cycle) Condensation->Elongation_Cycles C15_0 Pentadecanoic Acid (C15:0) Elongation_Cycles->C15_0 C17_0 Heptadecanoic Acid (C17:0) Elongation_Cycles->C17_0

Caption: De novo synthesis of OCFAs initiated by propionyl-CoA.

Alpha-Oxidation: A Salvage and Modification Pathway

An alternative route to OCFAs involves the alpha-oxidation of even-chain fatty acids. This peroxisomal pathway removes a single carbon atom from the carboxyl end of a fatty acid.[9][10][11] For instance, the alpha-oxidation of palmitic acid (C16:0) can yield pentadecanoic acid (C15:0).[1] This pathway is particularly important for the degradation of branched-chain fatty acids but also contributes to the cellular pool of straight-chain OCFAs.[11]

Alpha-oxidation involves a series of enzymatic steps, including hydroxylation at the alpha-carbon, followed by decarboxylation.[12] While not a primary synthetic route in the same vein as de novo synthesis, alpha-oxidation represents a crucial mechanism for interconverting fatty acid species and generating odd-chain precursors for further modification.

The Path to Polyunsaturation: Elongation and Desaturation of Odd-Chain Fatty Acids

Once a saturated OCFA is formed, it can be converted into an OC-PUFA through a series of alternating elongation and desaturation reactions, primarily occurring in the endoplasmic reticulum. This process is catalyzed by two key enzyme families: fatty acid elongases (ELOVs) and fatty acid desaturases (FADS).

Fatty Acid Elongases (ELOVs) and Their Specificity for Odd-Chain Substrates

Fatty acid elongases are responsible for extending the carbon chain of fatty acids by two-carbon units, utilizing malonyl-CoA as the carbon donor.[2] There are several ELOVL isoforms, each with distinct substrate specificities.[12][13]

Research has shown that human ELOVL6 is the major elongase acting on the saturated odd-chain fatty acids n-13:0 and n-15:0, catalyzing their conversion to n-15:0 and n-17:0, respectively.[12][13][14][15] ELOVL7 also exhibits modest activity towards n-15:0.[12][13][14][15] Notably, in these studies, no elongation activity was detected for the conversion of n-17:0 to n-19:0, suggesting this may be a rate-limiting step in the production of longer OC-PUFAs in some systems.[13][14][15]

However, studies in other organisms, such as a rat liver cell line, have demonstrated the conversion of C19 OC-PUFAs to C21 and C23 OC-PUFAs, indicating the presence of elongases capable of utilizing these longer odd-chain substrates.[7] Fish are also known to possess elongases with broad substrate specificity, capable of elongating C18, C20, and C22 PUFAs, and it is plausible that these enzymes can also act on odd-chain fatty acids.[10][16]

Fatty Acid Desaturases (FADS) and the Introduction of Double Bonds

Fatty acid desaturases introduce double bonds at specific positions in the fatty acid chain.[17][18] The most common desaturases include Δ9, Δ6, Δ5, Δ12, and Δ15 desaturases, named for the position of the double bond they create relative to the carboxyl end of the fatty acid.

The substrate specificity of desaturases for odd-chain fatty acids is an area of active research. It is hypothesized that the same desaturases that act on even-chain fatty acids can also recognize and modify odd-chain substrates, provided the carbon chain length and existing double bond positions are suitable. For example, a Δ9 desaturase could potentially convert pentadecanoic acid (C15:0) to pentadecenoic acid (C15:1Δ9).

A Proposed Biosynthetic Pathway for C21 OC-PUFAs in Thraustochytrids

Thraustochytrids, a group of marine protists, are known producers of a variety of PUFAs, including unique OC-PUFAs such as 21:5ω5 and 21:4ω7.[19][20][21] While the complete enzymatic pathway has not been fully elucidated in these organisms, a plausible route can be proposed based on known desaturase and elongase activities.

The biosynthesis of these C21 OC-PUFAs likely begins with a C15 or C17 saturated OCFA. A series of desaturation and elongation steps, analogous to the synthesis of even-chain PUFAs like EPA (20:5ω3) and DHA (22:6ω3), would then follow. For example, the synthesis of a C21 PUFA could proceed through the following hypothetical steps, starting from pentadecanoic acid (C15:0):

  • Δ9 Desaturation: C15:0 → C15:1Δ9

  • Elongation: C15:1Δ9 → C17:1Δ11

  • Δ6 Desaturation: C17:1Δ11 → C17:2Δ6,11

  • Elongation: C17:2Δ6,11 → C19:2Δ8,13

  • Δ5 Desaturation: C19:2Δ8,13 → C19:3Δ5,8,13

  • Elongation: C19:3Δ5,8,13 → C21:3Δ7,10,15

  • Further Desaturations: Subsequent desaturations would lead to the final polyunsaturated C21 product.

It is important to note that thraustochytrids are known to utilize both the conventional aerobic desaturase/elongase pathway and an anaerobic polyketide synthase (PKS)-like pathway for PUFA synthesis.[22][23] The contribution of each pathway to OC-PUFA production is an area requiring further investigation.

Experimental Workflow: OC-PUFA Biosynthesis Pathway Elucidation

oc_pufa_pathway_elucidation cluster_start Starting Material cluster_experimental Experimental Steps cluster_analysis Data Analysis & Pathway Reconstruction Organism Organism of Interest (e.g., Thraustochytrid) Lipid_Extraction Total Lipid Extraction Organism->Lipid_Extraction Identify_Genes Identify Candidate Elongase & Desaturase Genes (Genomics/Transcriptomics) Organism->Identify_Genes FAME_Prep Fatty Acid Methyl Ester (FAME) Preparation Lipid_Extraction->FAME_Prep GC_MS GC-MS Analysis of FAMEs FAME_Prep->GC_MS Identify_OCPUFAs Identify and Quantify OC-PUFAs GC_MS->Identify_OCPUFAs Heterologous_Expression Heterologous Expression of Candidate Genes in Yeast Enzyme_Assays In Vitro Enzyme Assays with Odd-Chain Substrates Heterologous_Expression->Enzyme_Assays Characterize_Enzymes Characterize Enzyme Substrate Specificity Enzyme_Assays->Characterize_Enzymes Reconstruct_Pathway Reconstruct Biosynthetic Pathway Identify_OCPUFAs->Reconstruct_Pathway Identify_Genes->Heterologous_Expression Characterize_Enzymes->Reconstruct_Pathway

Caption: A generalized workflow for elucidating OC-PUFA biosynthetic pathways.

Experimental Protocols for the Study of OC-PUFA Biosynthesis

Investigating the biosynthesis of OC-PUFAs requires a combination of analytical chemistry and molecular biology techniques. The following section provides detailed, step-by-step methodologies for key experiments.

Analysis of OC-PUFA Profiles by Gas Chromatography-Mass Spectrometry (GC-MS)

Accurate identification and quantification of OC-PUFAs are paramount. GC-MS analysis of fatty acid methyl esters (FAMEs) is the gold standard for this purpose.

Protocol: GC-MS Analysis of OC-PUFA FAMEs

  • Lipid Extraction:

    • Homogenize the biological sample (e.g., cell pellet, tissue) in a chloroform:methanol (2:1, v/v) solution.

    • Add an internal standard, such as C19:0 or C21:0, for quantification.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Transesterification to FAMEs:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add 1 mL of 0.5 M KOH in methanol and incubate at 60°C for 10 minutes to saponify the lipids.

    • Add 2 mL of 14% boron trifluoride (BF₃) in methanol and incubate at 60°C for 10 minutes to methylate the fatty acids.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution, vortex, and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Inject 1 µL of the FAME extract into a GC-MS system equipped with a polar capillary column (e.g., a biscyanopropyl polysiloxane phase).

    • Use a temperature gradient program that allows for the separation of FAMEs based on chain length and degree of unsaturation.

    • The mass spectrometer should be operated in electron ionization (EI) mode.

    • Identify OC-PUFA FAMEs by their characteristic retention times and mass spectra, comparing them to known standards and library data. For definitive structural elucidation of double bond positions, derivatization to 4,4-dimethyloxazoline (DMOX) derivatives may be necessary.[1][19]

Heterologous Expression and Functional Characterization of Elongases and Desaturases

To determine the substrate specificity of candidate elongase and desaturase enzymes, heterologous expression in a host organism that does not natively produce the fatty acids of interest, such as the yeast Saccharomyces cerevisiae, is a powerful technique.[3][13][14][24]

Protocol: Functional Characterization of a Putative OC-PUFA Elongase in Yeast

  • Yeast Transformation:

    • Clone the open reading frame of the candidate elongase gene into a yeast expression vector (e.g., pYES2).

    • Transform the expression vector into a suitable S. cerevisiae strain (e.g., INVSc1).

  • Substrate Feeding:

    • Grow the transformed yeast in selective media containing galactose to induce gene expression.

    • Supplement the media with the desired odd-chain fatty acid substrate (e.g., C15:0, C17:1ω8) complexed with bovine serum albumin (BSA).

  • Fatty Acid Analysis:

    • After a suitable incubation period (e.g., 48-72 hours), harvest the yeast cells.

    • Perform lipid extraction and FAME preparation as described in section 4.1.

    • Analyze the FAME profile by GC-MS.

    • The appearance of a new peak corresponding to the two-carbon elongated product of the supplemented substrate (e.g., C17:0 from C15:0) indicates elongase activity.

A similar protocol can be used to characterize desaturase activity, where the appearance of a new peak with the same chain length but a shorter retention time (due to the introduction of a double bond) indicates desaturase function.

In Vitro Enzyme Assays

In vitro assays using microsomal preparations containing the enzyme of interest provide a more direct method for determining enzyme kinetics and substrate specificity.

Protocol: In Vitro Assay for Fatty Acid Desaturase Activity with an Odd-Chain Substrate

  • Microsome Preparation:

    • Homogenize cells or tissues expressing the desaturase of interest in a suitable buffer.

    • Perform differential centrifugation to isolate the microsomal fraction.

  • Desaturase Assay:

    • In a reaction tube, combine the microsomal preparation, a radiolabeled odd-chain fatty acyl-CoA substrate (e.g., [1-¹⁴C]pentadecanoyl-CoA), NADH or NADPH as a cofactor, and other necessary components (e.g., cytochrome b₅).

    • Incubate the reaction at the optimal temperature for the enzyme.

  • Product Analysis:

    • Stop the reaction by adding a strong base to saponify the fatty acids.

    • Acidify the mixture and extract the fatty acids with an organic solvent.

    • Separate the substrate and product (the desaturated fatty acid) using reverse-phase thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of radiolabeled product to determine the enzyme activity.

Future Directions and Applications

The study of OC-PUFA biosynthesis is a rapidly evolving field with significant potential for applications in nutrition, medicine, and biotechnology.

  • Metabolic Engineering for Enhanced Production: By understanding the rate-limiting steps and the specificities of the enzymes involved, it is possible to engineer microorganisms, such as the oleaginous yeast Yarrowia lipolytica, for the high-level production of specific OC-PUFAs.[5][9][25][26][27][28] This could provide a sustainable source of these valuable compounds for use in supplements and pharmaceuticals.

  • Therapeutic Potential: OCFAs and their derivatives have been associated with a reduced risk of several chronic diseases. Further research into the biological activities of specific OC-PUFAs could lead to the development of new therapeutic agents.

  • Biomarker Discovery: The unique presence of certain OC-PUFAs in specific organisms or under particular metabolic conditions may allow them to serve as novel biomarkers for dietary intake, disease states, or microbial activity.[19]

Conclusion

The biosynthesis of odd-chain polyunsaturated fatty acids is a complex and fascinating area of lipid metabolism. By combining advanced analytical techniques with molecular and synthetic biology approaches, researchers are beginning to unravel the intricate enzymatic pathways that lead to the production of these unique molecules. The knowledge gained from these endeavors will undoubtedly pave the way for innovative applications in a variety of scientific and industrial fields.

References

  • The elongation of very long-chain fatty acid 6 gene product catalyses elongation of n-13 : 0 and n-15 : 0 odd-chain SFA in human cells. British Journal of Nutrition. Available at: [Link]

  • The elongation of very long-chain fatty acid 6 gene product catalyses elongation of n-13. Cambridge University Press. Available at: [Link]

  • De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering. National Institutes of Health. Available at: [Link]

  • Substrate-dependent mutant complementation to select fatty acid desaturase variants for metabolic engineering of plant seed oils. Proceedings of the National Academy of Sciences. Available at: [Link]

  • C19 Odd-chain Polyunsaturated Fatty Acids (PUFAs) Are Metabolized to C21-PUFAs in a Rat Liver Cell Line, and Curcumin, Gallic Acid, and Their Related Compounds Inhibit Their Desaturation. Oxford Academic. Available at: [Link]

  • THE ROLE OF ALPHA OXIDATION IN LIPID METABOLISM. Apollo - University of Cambridge Repository. Available at: [Link]

  • Odd-chain polyunsaturated fatty acids in thraustochytrids. PubMed. Available at: [Link]

  • Biosynthesis of polyunsaturated fatty acids in lower eukaryotes. PubMed. Available at: [Link]

  • Metabolic Engineering of Oleaginous Yeast Yarrowia lipolytica for Overproduction of Fatty Acids. PubMed. Available at: [Link]

  • A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. National Institutes of Health. Available at: [Link]

  • Characterization of Three Types of Elongases from Different Fungi and Site-Directed Mutagenesis. PubMed. Available at: [Link]

  • Analysis of Δ12-fatty acid desaturase function revealed that two distinct pathways are active for the synthesis of PUFAs in T. aureum ATCC 34304. National Institutes of Health. Available at: [Link]

  • Metabolic Engineering of Yarrowia lipolytica for Conversion of Waste Cooking Oil into Omega-3 Eicosapentaenoic Acid. PubMed Central. Available at: [Link]

  • Characterization of Three Types of Elongases and Certain Conserved Amino Acid Site Mutations (2022). SciSpace. Available at: [Link]

  • Odd-chain polyunsaturated fatty acids in thraustochytrids. ResearchGate. Available at: [Link]

  • Metabolic Engineering of Yarrowia lipolytica for Conversion of Waste Cooking Oil into Omega-3 Eicosapentaenoic Acid. PubMed. Available at: [Link]

  • Metabolic Engineering for Unusual Lipid Production in Yarrowia lipolytica. ResearchGate. Available at: [Link]

  • Odd-chain polyunsaturated fatty acids in thraustochytrids. Semantic Scholar. Available at: [Link]

  • Review on Fatty Acid Desaturases and their Roles in Temperature Acclimatisation. Journal of Oleo Science. Available at: [Link]

  • Genetic Analysis of Polyunsaturated Fatty Acids Biosynthesis Pathway Determines Four Distinct Thraustochytrid Types. PubMed Central. Available at: [Link]

  • Zebrafish cDNA Encoding Multifunctional Fatty Acid Elongase Involved in Production of Eicosapentaenoic (20:5n-3) and Docosahexae. SciSpace. Available at: [Link]

  • Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids. PubMed Central. Available at: [Link]

  • Microbial production of odd-chain fatty acids. PubMed. Available at: [Link]

  • Alpha-Oxidation. ResearchGate. Available at: [Link]

  • A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. MDPI. Available at: [Link]

  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. Available at: [Link]

  • Structural Determinants of Substrate Specificity of Omega-3 Desaturases from Mortierella alpina and Rhizophagus irregularis by Domain-Swapping and Molecular Docking. MDPI. Available at: [Link]

  • The elongation of very long-chain fatty acid 6 gene product catalyses elongation of n-13 : 0 and n-15 : 0 odd-chain SFA in human cells. British Journal of Nutrition. Available at: [Link]

  • The elongation of very long-chain fatty acid 6 gene product catalyses elongation of n-13 : 0 and n-15 : 0 odd-chain SFA in human cells. PubMed. Available at: [Link]

  • Classification and substrate head-group specificity of membrane fatty acid desaturases. ScienceDirect. Available at: [Link]

  • Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. PubMed Central. Available at: [Link]

  • Dietary pentadecanoic acid supplementation at weaning in essential fatty acid-deficient rats shed light on the new family of odd-chain n-8 PUFAs. PubMed. Available at: [Link]

Sources

An In-Depth Technical Guide to Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate in Marine Organisms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoate, a C19:5 polyunsaturated fatty acid (PUFA) ethyl ester, represents a rare and intriguing molecule within the vast lipidome of marine organisms. As a non-canonical odd-chain fatty acid, its presence, biosynthesis, and physiological functions are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the current understanding of this compound, from its chemical properties and putative biosynthetic pathways to its potential pharmacological applications. By synthesizing existing knowledge on related odd-chain and polyunsaturated fatty acids, this document aims to equip researchers with the foundational information necessary to explore the untapped potential of this unique marine-derived lipid. We will delve into established methodologies for the extraction and analysis of fatty acid esters from marine sources and propose a hypothetical biosynthetic route for this C19:5 PUFA. Furthermore, we will explore its potential physiological roles in marine ecosystems and its prospective applications in drug development, particularly in the context of inflammation and cell signaling. This guide also highlights the current gaps in knowledge, thereby charting a course for future research in this exciting and underexplored area of marine biotechnology.

Introduction: The Enigma of Odd-Chain Polyunsaturated Fatty Acids

The marine environment is a vast reservoir of chemical diversity, offering a plethora of unique molecular structures with significant biological activities. Among these are the polyunsaturated fatty acids (PUFAs), which are integral components of cell membranes and precursors to potent signaling molecules.[1] While even-chain PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) have been extensively studied for their profound health benefits, their odd-chain counterparts remain largely enigmatic.

Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoate, the ethyl ester of a C19:5 fatty acid, is one such molecule. Its unusual nineteen-carbon backbone sets it apart from the more common C18, C20, and C22 PUFAs. The study of odd-chain fatty acids is gaining momentum, with research suggesting they may have unique physiological roles and therapeutic potential. This guide focuses specifically on the marine origins and potential significance of this rare C19:5 PUFA ethyl ester.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoate is fundamental for its extraction, identification, and synthesis.

PropertyValueSource
Molecular Formula C₂₁H₃₂O₂[2]
Molecular Weight 316.48 g/mol [2]
CAS Number 136156-13-3 (for the free fatty acid)[3]
Systematic Name Ethyl (4Z,7Z,10Z,13Z,16Z)-4,7,10,13,16-nonadecapentaenoate[2]
Structure A 19-carbon chain with five cis double bonds at positions 4, 7, 10, 13, and 16, esterified to an ethyl group.[2]
InChIKey FUFAUPPSWATCTQ-JLNKQSITSA-N (for the free fatty acid)[3]

Occurrence in Marine Organisms: A Matter of Speculation and Investigation

While the definitive presence of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoate in specific marine organisms is not yet extensively documented in scientific literature, the existence of its parent fatty acid, 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoic acid, is acknowledged.[3][4][5] The primary producers of long-chain PUFAs in the marine environment are microalgae and certain bacteria.[1] It is highly probable that these microorganisms are the original source of C19:5 PUFAs, which are then transferred up the food chain.

The detection of other odd-chain PUFAs, such as C21 fatty acids in thraustochytrids, lends strong support to the hypothesis that marine microorganisms possess the enzymatic machinery required for their synthesis.[6] Further research, employing advanced analytical techniques, is necessary to identify and quantify the distribution of C19:5 fatty acids and their ethyl esters across a diverse range of marine species, including microalgae, bacteria, invertebrates, and fish.

Biosynthesis: A Proposed Pathway

The biosynthesis of odd-chain fatty acids typically requires a propionyl-CoA starter unit instead of the acetyl-CoA used for even-chain fatty acids.[7][8] The subsequent elongation and desaturation steps are likely carried out by the same enzyme families responsible for the synthesis of well-known PUFAs like EPA and DHA. Two primary pathways for PUFA biosynthesis have been identified in microorganisms: the aerobic desaturase/elongase pathway and the anaerobic polyketide synthase (PKS) pathway.[9]

Proposed Aerobic Biosynthetic Pathway

Based on established knowledge of PUFA synthesis, a plausible aerobic pathway for 4,7,10,13,16-nonadecapentaenoic acid can be hypothesized. This pathway would commence with propionyl-CoA and involve a series of elongation and desaturation steps catalyzed by specific elongase and desaturase enzymes. The ethyl ester form would then be produced through a subsequent esterification reaction.

Proposed Biosynthetic Pathway cluster_0 Fatty Acid Synthase (FAS) cluster_1 Desaturation & Elongation Cascade cluster_2 Final Products Propionyl-CoA Propionyl-CoA C17:0 Heptadecanoic acid Propionyl-CoA->C17:0 Elongation Cycles Malonyl-CoA Malonyl-CoA Malonyl-CoA->C17:0 C17:1_delta9 Δ9-desaturase C17:0->C17:1_delta9 C17:2_delta6_9 Δ6-desaturase C17:1_delta9->C17:2_delta6_9 C19:2_delta8_11 Elongase C17:2_delta6_9->C19:2_delta8_11 C19:3_delta5_8_11 Δ5-desaturase C19:2_delta8_11->C19:3_delta5_8_11 C19:4_delta_elongase Elongase (Hypothetical) C19:3_delta5_8_11->C19:4_delta_elongase C19:5_delta_desaturase Δ4-desaturase (Hypothetical) C19:4_delta_elongase->C19:5_delta_desaturase C19:5_FA 4,7,10,13,16-Nonadecapentaenoic Acid C19:5_delta_desaturase->C19:5_FA C19:5_EE Ethyl 4,7,10,13,16-Nonadecapentaenoate C19:5_FA->C19:5_EE Esterification

Caption: Proposed aerobic biosynthetic pathway for Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate.

Extraction and Analytical Methodologies

The successful study of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoate hinges on robust and efficient extraction and analytical techniques.

Lipid Extraction from Marine Organisms

A common and effective method for extracting lipids from marine tissues is a modified Folch or Bligh and Dyer method, which utilizes a chloroform/methanol solvent system.[10] An alternative approach for large-scale extraction involves the use of acetone followed by an alcohol or ethyl acetate treatment.[7][11] It is crucial to perform extractions under an inert atmosphere and at low temperatures to prevent the oxidation of the highly unsaturated fatty acids.[11]

Step-by-Step Extraction Protocol (Acetone-based):

  • Homogenize freshly collected marine biomass.

  • Suspend the homogenized material in acetone (e.g., a 6:1 volume ratio of acetone to biomass).[7]

  • Agitate the mixture for an appropriate duration (e.g., 2 hours) at a low temperature (≤ 5°C) under an inert atmosphere (e.g., nitrogen).[11]

  • Separate the lipid-containing acetone fraction from the solid residue via filtration or centrifugation.[11]

  • Optionally, re-extract the solid residue with a secondary solvent like ethanol, isopropanol, or ethyl acetate to recover any remaining lipids.[11]

  • Combine the solvent fractions and evaporate the solvent under reduced pressure to obtain the crude lipid extract.

Analysis of Fatty Acid Ethyl Esters

Gas chromatography (GC) is the cornerstone for the analysis of fatty acid esters. For the analysis of ethyl esters, direct injection onto a suitable GC column is possible. However, for a comprehensive fatty acid profile, transesterification to fatty acid methyl esters (FAMEs) is often performed.

Transesterification to FAMEs (BF₃/Methanol Method):

  • To a known amount of the lipid extract, add a solution of sodium hydroxide in methanol and heat to saponify the lipids.[12]

  • Add a 14% solution of boron trifluoride in methanol and heat to facilitate the transesterification to FAMEs.[12]

  • Extract the FAMEs with a nonpolar solvent such as hexane.[12]

  • Wash the hexane layer with a saturated sodium chloride solution.[12]

  • Analyze the resulting FAMEs by GC.

Gas Chromatography Conditions:

  • Column: A polar capillary column, such as a DB-23 or Omegawax, is suitable for separating PUFA esters.[12]

  • Carrier Gas: Helium is commonly used.[12]

  • Detector: A flame ionization detector (FID) is standard for quantification.[12]

  • Temperature Program: An optimized temperature gradient is essential to achieve good separation of the various fatty acid esters.[12]

  • Identification: Peaks are identified by comparing their retention times with those of authentic standards. For structural confirmation, gas chromatography-mass spectrometry (GC-MS) is employed.

Physiological Roles in Marine Organisms: An Extrapolative View

The specific physiological roles of a C19:5 PUFA in marine organisms have not been explicitly elucidated. However, based on the known functions of other PUFAs, several key roles can be proposed:

  • Membrane Fluidity and Function: PUFAs are crucial for maintaining the fluidity of cell membranes, particularly in the cold and high-pressure environments of the deep sea.[1] The unique structure of a C19:5 fatty acid may impart specific biophysical properties to the membranes of the organisms that produce it, potentially influencing the function of membrane-bound proteins.

  • Energy Storage: While triglycerides are the primary energy storage lipids, the incorporation of this odd-chain PUFA into these stores could provide a readily metabolizable energy source.

  • Precursor to Bioactive Molecules: Long-chain PUFAs are precursors to a vast array of signaling molecules, including eicosanoids, resolvins, and protectins, which are involved in inflammation, immunity, and cell signaling.[12] It is plausible that 4,7,10,13,16-nonadecapentaenoic acid is a substrate for enzymes like cyclooxygenases and lipoxygenases, leading to the formation of novel bioactive lipid mediators with unique physiological effects.

Potential Pharmacological Activities and Drug Development

The therapeutic potential of omega-3 PUFAs is well-established, with known anti-inflammatory, cardiovascular-protective, and neuroprotective effects.[11] While direct pharmacological studies on Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoate are lacking, its structural similarity to EPA suggests it may possess analogous biological activities.

  • Anti-inflammatory Properties: The anti-inflammatory effects of omega-3 PUFAs are mediated, in part, by their ability to compete with arachidonic acid (an omega-6 PUFA) for metabolism by cyclooxygenase and lipoxygenase enzymes, leading to the production of less inflammatory eicosanoids.[12] Additionally, omega-3 PUFAs can give rise to specialized pro-resolving mediators (SPMs) that actively resolve inflammation.[11] It is highly probable that this C19:5 PUFA shares these anti-inflammatory mechanisms.

Anti-inflammatory Mechanism C19:5_PUFA 4,7,10,13,16-Nonadecapentaenoic Acid Enzymes Cyclooxygenases (COX) Lipoxygenases (LOX) C19:5_PUFA->Enzymes Mediators Novel Anti-inflammatory and Pro-resolving Mediators Enzymes->Mediators Resolution Resolution of Inflammation Mediators->Resolution Inflammation Inflammation Inflammation->Resolution Inhibition

Caption: Hypothetical anti-inflammatory action of 4,7,10,13,16-nonadecapentaenoic acid.

  • Other Potential Activities: Research on the saturated odd-chain fatty acid, pentadecanoic acid (C15:0), has revealed a range of beneficial activities, including anti-inflammatory, anti-fibrotic, and anti-cancer effects.[13][14] It is conceivable that the unsaturated C19:5 analogue could exhibit even more potent and diverse biological activities due to the presence of its five double bonds, which can influence its interaction with enzymes and receptors.

Future Directions and Conclusion

Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoate stands as a molecule of significant scientific curiosity at the intersection of marine biology, lipid chemistry, and pharmacology. This technical guide has synthesized the available, albeit limited, information on this compound and has laid out a framework for its future investigation. Key areas for future research include:

  • Systematic Screening of Marine Organisms: A comprehensive screening of various marine microorganisms, invertebrates, and fish is required to identify natural sources of this C19:5 PUFA and to quantify its abundance.

  • Elucidation of the Biosynthetic Pathway: The proposed biosynthetic pathway needs to be validated through genetic and biochemical studies to identify the specific enzymes involved.

  • Investigation of Physiological Roles: Studies are needed to understand the specific functions of this odd-chain PUFA in the organisms that produce it.

  • Pharmacological Evaluation: A thorough investigation of the biological activities of both the free fatty acid and its ethyl ester is warranted to explore its therapeutic potential.

  • Chemical Synthesis: The development of a robust and efficient chemical synthesis protocol is essential to provide researchers with a reliable source of this compound for in-depth studies.

References

  • Almendariz-Palacios, C., Meesapyodsuk, D., & Qiu, X. (2022). Deciphering and engineering the polyunsaturated fatty acid synthase pathway from eukaryotic microorganisms. Frontiers in Bioengineering and Biotechnology, 10, 1066385. [Link]

  • Asher, A., et al. (2021). Assessment of Polyunsaturated Fatty Acids on COVID-19-Associated Risk Reduction. Journal of the American College of Nutrition, 40(8), 744-754. [Link]

  • Gomes, L., et al. (2012). Polyunsaturated Fatty Acids of Marine Macroalgae: Potential for Nutritional and Pharmaceutical Applications. Marine Drugs, 10(8), 1935-1952. [Link]

  • Iverson, S. J., Lang, S. L. C., & Cooper, M. H. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283-1287.
  • Calder, P. C. (2015). Marine omega-3 fatty acids and inflammatory processes: Effects, mechanisms and clinical relevance. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 469-484.
  • Park, Y. K., et al. (2018). Metabolic engineering of Yarrowia lipolytica for production of odd-chain fatty acids. Biotechnology for Biofuels, 11, 274.
  • Reitan, K. I., et al. (2019). Chemical composition of selected marine microalgae, with emphasis on lipid and carbohydrate production for potential use as feed resources. Aquaculture, 513, 734413. [Link]

  • Pereira, H., et al. (2021). Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis. Marine Drugs, 19(11), 606. [Link]

  • Martins, D. A., Custódio, L., Barreira, L., Pereira, H., Ben-Hamadou, R., Varela, J., & Abu-Salah, K. M. (2013). Alternative Sources of n-3 Long-Chain Polyunsaturated Fatty Acids in Marine Microalgae. Marine Drugs, 11(7), 2259–2281. [Link]

  • Jahangiri, A., et al. (2015). Quantitative Determination of Fatty Acids in Marine Fish and Shellfish from Warm Water of Straits of Malacca for Nutraceutical Purposes. BioMed Research International, 2015, 303145. [Link]

  • Schwenk, D., et al. (2013). Lipid content in 19 brackish and marine microalgae: influence of growth phase, salinity and temperature. Journal of Applied Phycology, 25(5), 1547-1557. [Link]

  • Global Substance Registration System. (n.d.). ETHYL (4Z,7Z,10Z,13Z,16Z)-4,7,10,13,16-NONADECAPENTAENOATE. Retrieved from [Link]

  • Nichols, P. D., et al. (2011). Odd-chain polyunsaturated fatty acids in thraustochytrids. Phytochemistry, 72(13), 1591-1596.
  • Guo, X., et al. (2023). Efficient Biosynthesis of Odd-Chain Fatty Acids via Regulating the Supply and Consumption of Propionyl-CoA in Schizochytrium sp. Journal of Agricultural and Food Chemistry, 71(25), 9636–9644. [Link]

  • Van Pelt, C. K., et al. (2000). An Octaene Fatty Acid, 4,7,10,13,16,19,22,25-octacosaoctaenoic Acid (28:8n-3), Found in Marine Oils. Lipids, 35(12), 1357-1365. [Link]

  • Ledesma-Amaro, R., et al. (2020). De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering. Frontiers in Bioengineering and Biotechnology, 7, 479. [Link]

  • Caramujo, M. J., et al. (2012). The Various Roles of Fatty Acids.
  • Suutari, M., & Laakso, S. (1994). Temperature regulated changes in fatty acid composition of some marine bacteria. FEMS Microbiology Ecology, 13(3), 221-230.
  • Irnawati, R., et al. (2020). Quantification and classification of fatty acids in marine fish oil from Southeast Sulawesi using gas chromatography and chemometrics. Journal of Applied Pharmaceutical Science, 10(03), 075-082.
  • Venn-Watson, S., & Butterworth, C. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLoS One, 17(5), e0268778. [Link]

  • Jahangiri, A., et al. (2015). Quantitative determination of fatty acids in marine fish and shellfish from warm water of Straits of Malacca for nutraceutical purposes. BioMed Research International, 2015, 303145. [Link]

  • Budge, S. M., et al. (2008). One-step method for quantitative and qualitative analysis of fatty acids in marine animal samples. Okeanologiya, 48(2), 295-303.
  • Jahangiri, A., et al. (2015). Quantitative Determination of Fatty Acids in Marine Fish and Shellfish from Warm Water of Straits of Malacca for Nutraceutical Purposes.
  • Venn-Watson, S., et al. (2023). Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities Including Targeting B-Cell Lymphomas with CCND3 Oncogenic Alterations. Cancers, 15(21), 5220. [Link]

  • Venn-Watson, S., & Schork, N. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Preprints.org.
  • Caramujo, M. J., et al. (2012). Lipids of Prokaryotic Origin at the Base of Marine Food Webs. Marine Drugs, 10(11), 2697-2718. [Link]

  • Garcia-Lemos, V., et al. (2023). A marine-derived fatty acid targets the cell membrane of Gram-positive bacteria. mSphere, 8(5), e00282-23.
  • Garcia-Lemos, V., et al. (2023). A marine-derived fatty acid targets the cell membrane of Gram-positive bacteria. bioRxiv.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12591, Nonadecanoic acid. Retrieved from [Link].

  • Kumar, P. P., et al. (2021). Bioactive compound and their biological activity. Journal of Pharmacognosy and Phytochemistry, 10(1), 121-126.

Sources

An In-depth Technical Guide to the Role of Odd-Chain Polyunsaturated Fatty Acids in Cellular Membranes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Odd-chain fatty acids (OCFAs), once considered minor and physiologically insignificant lipids, are now emerging as critical modulators of cellular function, largely through their influence on the biophysical properties of cellular membranes. Unlike their even-chain counterparts, OCFAs possess a unique terminal methyl group position that imparts distinct structural and dynamic characteristics upon their incorporation into phospholipids. This guide provides a comprehensive technical overview of the lifecycle of odd-chain polyunsaturated fatty acids (OC-PUFAs), from their metabolic origins to their profound impact on membrane architecture, protein function, and cellular signaling. We will explore the causality behind their effects on membrane fluidity, thickness, and lateral organization, and detail authoritative, field-proven methodologies for their study. This document is intended to serve as a foundational resource for researchers aiming to harness the therapeutic potential of these unique lipids.

Introduction: The Emerging Significance of Odd-Chain Fatty Acids

For decades, fatty acids with an odd number of carbon atoms were relegated to the periphery of lipid research, often used merely as internal standards in mass spectrometry due to their low abundance in most human tissues[1][2][3]. However, a growing body of evidence has illuminated their importance as bioactive molecules and biomarkers for cardiometabolic health[1][4]. Odd-chain saturated fatty acids (OC-SFAs) like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are now recognized for their association with reduced risk of type 2 diabetes and cardiovascular disease[4][5]. While much of this research has focused on saturated forms, the role of their polyunsaturated derivatives (OC-PUFAs) is a frontier of lipid biology.

The fundamental difference between odd- and even-chain fatty acids lies in the final product of their β-oxidation: OCFAs yield a molecule of propionyl-CoA, whereas even-chain fatty acids yield acetyl-CoA[3][6]. This metabolic distinction has far-reaching consequences, as propionyl-CoA can enter the citric acid cycle via succinyl-CoA, a process known as anaplerosis, thereby influencing mitochondrial energy metabolism[5]. When incorporated into membrane phospholipids, the unique chain length of OC-PUFAs disrupts the highly ordered packing of even-chain lipids, leading to significant alterations in the biophysical landscape of the cell membrane. This guide will dissect these alterations and their functional consequences.

Biochemical Foundations and Metabolism

Structure and Nomenclature

Odd-chain fatty acids are structurally analogous to even-chain fatty acids, consisting of a hydrocarbon tail and a terminal carboxyl group. The key distinction is the total number of carbon atoms. For example, heptadecanoic acid (C17:0) is the odd-chain counterpart to stearic acid (C18:0). The introduction of double bonds creates odd-chain monounsaturated fatty acids (OC-MUFAs), such as heptadecenoic acid (C17:1), and odd-chain polyunsaturated fatty acids (OC-PUFAs).

Metabolic Origins: Diet and Endogenous Synthesis

OCFAs enter human metabolism through two primary routes:

  • Dietary Intake: Ruminant meat and dairy products are significant sources of C15:0 and C17:0, which are produced by gut microbes in these animals[5].

  • Endogenous Synthesis: OCFAs can be synthesized de novo. The process begins with propionyl-CoA (a three-carbon molecule) serving as the primer for fatty acid synthase, in contrast to acetyl-CoA (a two-carbon molecule) which primes the synthesis of even-chain fatty acids[7][8]. Subsequent elongation cycles, each adding a two-carbon unit from malonyl-CoA, result in the formation of an odd-chain fatty acid[7]. Propionyl-CoA itself is derived from the metabolism of certain amino acids (valine, isoleucine, methionine), or from gut-derived propionic acid[5][9]. Another potential, though less debated, pathway is α-oxidation of even-chain fatty acids[1][2][4].

The diagram below illustrates the priming step that differentiates odd- and even-chain fatty acid synthesis.

OCFA_Synthesis_Primer cluster_even Even-Chain Synthesis cluster_odd Odd-Chain Synthesis acetyl_coa Acetyl-CoA (C2) fas_even Fatty Acid Synthase (FAS) acetyl_coa->fas_even Primer malonyl_coa_even Malonyl-CoA (C2 units) malonyl_coa_even->fas_even Elongation ecfa Even-Chain Fatty Acid (e.g., Palmitate C16:0) fas_even->ecfa propionyl_coa Propionyl-CoA (C3) fas_odd Fatty Acid Synthase (FAS) propionyl_coa->fas_odd Primer malonyl_coa_odd Malonyl-CoA (C2 units) malonyl_coa_odd->fas_odd Elongation ocfa Odd-Chain Fatty Acid (e.g., Pentadecanoate C15:0) fas_odd->ocfa

Caption: Priming step of fatty acid synthesis determining chain parity.

Incorporation into Membrane Phospholipids

Once synthesized or absorbed, OCFAs are activated to their acyl-CoA thioesters. These OCFA-CoAs are then incorporated into the glycerol backbone of phospholipids, primarily at the sn-1 and sn-2 positions, through the action of various acyltransferases[7][10]. Studies in Drosophila have shown that dietary propionic acid leads to the production of OCFA-containing phosphatidylcholine (PC) and phosphatidylethanolamine (PE), which are major components of cellular membranes[7][11].

Biophysical Impact on Cellular Membranes

The incorporation of OC-PUFAs into the phospholipid bilayer has profound consequences for the physical properties of the membrane. These fatty acids act as "misfit" molecules that disrupt the uniform packing of their even-chain neighbors.

Membrane Fluidity and Order

The presence of cis double bonds in PUFAs already introduces kinks into the acyl chain, increasing disorder and membrane fluidity[12][13]. OC-PUFAs amplify this effect. The terminal methyl group of an odd-chain acyl tail is out of register with the surrounding even-chain tails, creating packing defects and increasing the free volume within the hydrophobic core of the membrane[12]. This leads to:

  • Increased Fluidity: The reduced van der Waals interactions between acyl chains allow for greater rotational and lateral diffusion of lipids and embedded proteins.

  • Decreased Acyl Chain Order: The disruption of regular packing leads to a more disordered, or fluid, state.

Membrane Thickness and Curvature

The increased disorder induced by PUFAs generally causes membranes to become thinner compared to those composed of saturated fatty acids[12]. OC-PUFAs can further modulate this property. The unique shape and packing of OC-PUFA-containing phospholipids can also influence membrane curvature. Phospholipids rich in PUFAs, like docosahexaenoic acid (DHA), have a conical shape that induces negative curvature strain, which is critical for processes like membrane fusion and fission[14].

Lateral Organization and Lipid Rafts

Cellular membranes are not homogenous; they contain specialized microdomains known as lipid rafts, which are enriched in cholesterol and sphingolipids. These domains serve as platforms for cellular signaling[15]. PUFAs, due to their disordered structure, are generally excluded from these highly ordered raft domains[15][16].

The incorporation of OC-PUFAs can further destabilize lipid rafts. Their steric incompatibility with the rigid structure of cholesterol and the long, saturated acyl chains of sphingolipids leads to a pronounced phase separation[15][16]. This can alter the size, stability, and composition of lipid rafts, thereby modulating the signaling pathways that are dependent on them[14].

PropertyEffect of Even-Chain PUFAsAmplifying Effect of Odd-Chain PUFAsReference
Membrane Fluidity IncreasesFurther increases due to packing disruption[12][13]
Membrane Thickness DecreasesMay further decrease or locally alter thickness[12]
Acyl Chain Order DecreasesFurther decreases, creating packing defects[12]
Lipid Raft Stability Decreases (exclusion from rafts)Potentiates raft disruption and phase separation[15][16]
Membrane Permeability IncreasesLikely further increases[14]

Functional Consequences of Membrane Alteration

Changes in the biophysical properties of the membrane directly impact the function of integral and peripheral membrane proteins[10][17].

Modulation of Membrane Protein Function

The function of enzymes, receptors, and ion channels embedded within the membrane is exquisitely sensitive to their lipid environment[17].

  • Conformational Changes: Alterations in membrane fluidity and thickness can induce conformational changes in transmembrane proteins, affecting their activity. For example, the function of G-protein coupled receptors (GPCRs) like rhodopsin is known to be modulated by the polyunsaturation of surrounding lipids[18].

  • Lateral Pressure Profile: The distribution of forces within the membrane bilayer, known as the lateral pressure profile, is altered by PUFA incorporation. This can shift the conformational equilibrium of proteins and influence their activation state[18].

  • Ion Channels: The activity of various ion channels is sensitive to membrane fluidity and lipid composition, which can be modulated by OC-PUFAs[19].

Impact on Cellular Signaling

By altering lipid raft integrity, OC-PUFAs can disrupt signaling cascades that are initiated within these domains. This has significant implications for immune responses, as antigen presentation by major histocompatibility complex (MHC) molecules is often dependent on lipid raft organization[16]. The immunosuppressive effects of some PUFAs may be partly explained by their ability to disorganize these signaling platforms[16]. Furthermore, pentadecanoic acid (C15:0) has been shown to modulate key signaling pathways by activating PPARα/δ and inhibiting HDAC6, highlighting the potential for OCFAs to act as direct signaling molecules[20][21].

Methodologies for the Study of Odd-Chain PUFAs

Accurate analysis of OC-PUFAs requires robust and validated methodologies. The low abundance of these lipids presents a significant analytical challenge.

Experimental Protocol: Quantification of OC-PUFAs in Biological Samples by GC-MS

This protocol describes the analysis of total fatty acid composition from plasma or cultured cells, with a focus on identifying and quantifying OC-PUFAs. The rationale is to hydrolyze all complex lipids, convert the resulting free fatty acids into volatile methyl esters (FAMEs), and separate and quantify them using Gas Chromatography-Mass Spectrometry (GC-MS).

Rationale for Method Choice: GC-MS is the gold standard for fatty acid analysis due to its high resolution in separating FAMEs and the definitive identification provided by mass spectrometry[22]. Derivatization to FAMEs is crucial as it increases the volatility of the fatty acids, which is necessary for gas-phase chromatography[22].

Step-by-Step Methodology:

  • Internal Standard Addition & Lipid Extraction (Bligh-Dyer Method):

    • Rationale: A C19:0 or C21:0 fatty acid is often used as an internal standard because it is not naturally abundant and behaves similarly to other long-chain fatty acids during extraction and derivatization. This allows for accurate quantification by correcting for sample loss. The Bligh-Dyer method uses a chloroform:methanol:water monophasic system to efficiently extract all lipid classes[23].

    • Protocol: a. To 100 µL of plasma or a cell pellet (~1 million cells), add 375 µL of a 1:2 (v/v) chloroform:methanol mixture. b. Add 10 µL of a known concentration of C19:0 internal standard. c. Vortex vigorously for 1 minute. d. Add 125 µL of chloroform, vortex for 30 seconds. e. Add 125 µL of ultrapure water, vortex for 30 seconds. f. Centrifuge at 2,000 x g for 10 minutes to separate the phases. g. Carefully collect the lower organic phase (containing lipids) into a clean glass tube.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • Rationale: This step simultaneously hydrolyzes fatty acids from complex lipids and methylates their carboxyl group. Boron trifluoride (BF3) in methanol is a highly effective and rapid catalyst for this reaction.

    • Protocol: a. Evaporate the solvent from the lipid extract under a gentle stream of nitrogen. b. Add 1 mL of 14% BF3 in methanol. c. Seal the tube tightly and heat at 100°C for 30 minutes in a heating block. d. Cool the tube to room temperature. e. Add 1 mL of hexane and 0.5 mL of ultrapure water. f. Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 5 minutes. g. Transfer the upper hexane layer (containing the FAMEs) to a GC vial for analysis.

  • GC-MS Analysis:

    • Rationale: A polar capillary column (e.g., a biscyanopropyl polysiloxane phase) is used to separate FAMEs based on both chain length and degree of unsaturation. Electron ionization (EI) provides reproducible fragmentation patterns for identification.

    • Protocol: a. Instrument: Agilent 7890B GC with 5977A MS or similar. b. Column: Agilent J&W DB-23 (60 m x 0.25 mm x 0.25 µm) or equivalent. c. Injection: 1 µL, splitless mode. d. Carrier Gas: Helium at a constant flow rate of 1.2 mL/min. e. Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 10 min. f. MS Detection: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 50 to 550. g. Quantification: Identify FAME peaks by comparing retention times and mass spectra to a certified FAME standard mixture (which should include C15:0, C17:0, etc.). Calculate the concentration of each fatty acid relative to the internal standard.

The workflow for this analysis is summarized in the diagram below.

GCMS_Workflow sample Biological Sample (Plasma, Cells) extraction Lipid Extraction (Bligh-Dyer) + Internal Standard sample->extraction fame Transesterification to FAMEs (BF3/Methanol) extraction->fame gcms GC-MS Analysis fame->gcms data Data Processing (Identification & Quantification) gcms->data result Fatty Acid Profile (incl. OC-PUFAs) data->result

Caption: Workflow for OC-PUFA analysis by GC-MS.

Future Directions and Therapeutic Potential

The study of OC-PUFAs is a rapidly evolving field. Key unanswered questions include:

  • What are the specific enzymes responsible for desaturation and elongation of odd-chain fatty acids?

  • How do OC-PUFAs specifically interact with and modulate the function of key membrane proteins like GPCRs and ion channels?

  • Can dietary supplementation with specific OC-PUFAs be used to therapeutically modulate membrane composition and treat diseases associated with membrane dysfunction, such as metabolic and neurodegenerative disorders?

The unique ability of OC-PUFAs to remodel cellular membranes opens up new avenues for drug development. Designing molecules that mimic the biophysical effects of OC-PUFAs or developing strategies to enhance their endogenous synthesis could provide novel therapeutic approaches for a range of diseases. As our understanding of the intricate dance between lipids and proteins at the membrane interface grows, the importance of these once-overlooked fatty acids will undoubtedly become even more apparent.

References

  • Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. MDPI. [Link]

  • Jenkins, B. J., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Semantic Scholar. [Link]

  • Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition. [Link]

  • Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease. PubMed. [Link]

  • Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. NIH. [Link]

  • Cui, L., & Chen, B. (2020). Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. Royal Society of Chemistry. [Link]

  • Murphy, M. G. (1990). Dietary fatty acids and membrane protein function. PubMed. [Link]

  • Harayama, T., & Shimizu, T. (2020). Roles of polyunsaturated fatty acids, from mediators to membranes. NIH. [Link]

  • Lipotype GmbH. (2023). Dietary fatty acids influence the cell membrane. Lipotype. [Link]

  • Żebrowska, E., et al. (2023). Roles of polyunsaturated fatty acids (PUFAs) in the cell biology. ResearchGate. [Link]

  • Shaikh, S. R., & Edidin, M. (2006). Polyunsaturated fatty acids, membrane organization, T cells, and antigen presentation. NIH. [Link]

  • Chihara, T., et al. (2020). The presence of odd-chain fatty acids in Drosophila phospholipids. Taylor & Francis Online. [Link]

  • Park, Y. K., et al. (2020). De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering. NIH. [Link]

  • Chihara, T., et al. (2020). The presence of odd-chain fatty acids in Drosophila phospholipids. PubMed. [Link]

  • Glab, K. L., et al. (2016). Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics. NIH. [Link]

  • Soubias, O., & Gawrisch, K. (2007). Insights from biophysical studies on the role of polyunsaturated fatty acids for function of G-protein coupled membrane receptors. NIH. [Link]

  • de Carvalho, R. M., et al. (2023). Investigation of Fatty Acids in Biological Fluid Samples and Analysis by Capillary Electrophoresis: State of the Art and Applications. Semantic Scholar. [Link]

  • Taylor & Francis. Odd-chain fatty acids – Knowledge and References. Taylor & Francis Online. [Link]

  • Stillwell, W. (2008). The role of polyunsaturated lipids in membrane raft function. Food & Nutrition Research. [Link]

  • Shaikh, S. R. (2011). Biophysical and Biochemical Mechanisms by Which Dietary N-3 Polyunsaturated Fatty Acids from Fish Oil Disrupt Membrane Lipid Rafts. NIH. [Link]

  • Harayama, T., & Shimizu, T. (2020). Roles of polyunsaturated fatty acids, from mediators to membranes. PubMed. [Link]

  • Das, A., & Lahiri, S. (2019). Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics. Frontiers in Cell and Developmental Biology. [Link]

  • Gara, I. A., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. NIH. [Link]

  • Das, L., et al. (2021). Polyunsaturated Fatty Acids Mediated Regulation of Membrane Biochemistry and Tumor Cell Membrane Integrity. NIH. [Link]

  • Harayama, T., & Shimizu, T. (2020). Roles of polyunsaturated fatty acids, from mediators to membranes. Rowan University Research with Brio. [Link]

  • Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. ResearchGate. [Link]

Sources

A Technical Guide to the Discovery and Characterization of Novel Non-Methylene-Interrupted Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the discovery, identification, and validation of novel non-methylene-interrupted fatty acids (NMI-FAs). Moving beyond standard methodologies, we will explore the nuanced experimental choices and validation systems essential for robust scientific discovery in this emerging class of bioactive lipids.

Introduction: The Structural and Therapeutic Significance of NMI-FAs

Fatty acids are fundamental cellular components, serving as energy substrates, structural elements of membranes, and signaling molecule precursors. The most common polyunsaturated fatty acids (PUFAs), such as linoleic and α-linolenic acid, feature a "methylene-interrupted" double bond system (i.e., -CH=CH-CH2-CH=CH-). Non-methylene-interrupted fatty acids (NMI-FAs), by contrast, possess a unique structural motif where double bonds are separated by two or more methylene units (e.g., -CH=CH-(CH2)n-CH=CH-, where n > 1).

This seemingly subtle structural variance has profound implications for the molecule's three-dimensional shape, metabolic fate, and biological activity. NMI-FAs are found in various natural sources, including gymnosperm seeds, marine invertebrates, and sponges. Their unique structures often endow them with potent and specific biological activities, including anti-inflammatory, anti-proliferative, and lipid-modulating effects, making them a compelling target for therapeutic development.

The core challenge in NMI-FA research lies in their discovery. They are often present in low abundance within complex lipid matrices, structurally similar to more common fatty acids, demanding a sophisticated and multi-faceted analytical approach for their unambiguous identification.

A Strategic Workflow for NMI-FA Discovery

A successful discovery campaign requires an integrated workflow that proceeds from strategic sample selection to definitive structural elucidation and biological validation. The following diagram outlines a proven, high-level approach.

cluster_0 Phase 1: Discovery & Identification cluster_1 Phase 2: Validation & Application A Strategic Sourcing (e.g., Marine Sponges, Plant Seeds) B Optimized Lipid Extraction (e.g., Supercritical Fluid Extraction, Folch) A->B Sample Prep C Fatty Acid Derivatization (FAMEs, Picolinyl Esters) B->C Isolate & Convert D Screening & Fractionation (Ag-HPLC) C->D Separate Isomers E Structural Elucidation (GC-MS, NMR) D->E Identify Structure F Chemical Synthesis (Confirmation & Scaling) E->F Confirm & Synthesize G In Vitro Bioassays (e.g., COX/LOX Inhibition, Cytotoxicity) E->G Direct Testing of Isolate F->G Biological Screening H Mechanism of Action Studies (Lipidomics, Pathway Analysis) G->H Understand Function I Lead Compound Optimization H->I Drug Development

Caption: High-level workflow for novel NMI-FA discovery and validation.

Core Methodologies: From Raw Sample to Pure Compound

Strategic Sourcing and Lipid Extraction

Expertise & Experience: The choice of source material is the most critical first step. Organisms from competitive ecological niches, such as marine sponges or specific plant seeds (e.g., Pinaceae family), are rich sources of unusual lipids. The extraction method must be tailored to the sample matrix to maximize yield without inducing isomerization or oxidation of double bonds.

Extraction Method Principle Advantages Disadvantages Best Suited For
Folch Extraction Liquid-liquid partitioning with chloroform/methanol.High recovery for a broad range of lipids; well-established.Use of chlorinated solvents; can be labor-intensive.General-purpose laboratory-scale extraction.
Soxhlet Extraction Continuous solid-liquid extraction with a solvent.Exhaustive extraction; suitable for solid samples.Requires heat, which can degrade labile PUFAs; time-consuming.Stable lipids from dried plant or seed material.
Supercritical Fluid Extraction (SFE) Uses supercritical CO2 as a tunable solvent.Solvent-free product; low temperatures prevent degradation.High initial equipment cost; optimization can be complex.High-value, labile compounds for food/pharma applications.
Derivatization: The Key to Volatility and Structural Clues

Trustworthiness: Gas chromatography (GC) remains the gold standard for fatty acid analysis due to its exceptional resolving power. However, the inherent non-volatility of free fatty acids necessitates derivatization. The choice of derivative is not merely for volatility but is a strategic decision to facilitate mass spectrometric fragmentation that reveals the double bond positions.

  • Fatty Acid Methyl Esters (FAMEs): The most common derivative for general screening. While excellent for identifying chain length and degree of unsaturation, the electron-impact (EI) mass spectra of FAMEs do not typically provide fragments that allow for unambiguous double bond localization.

  • Picolinyl Esters: This is the authoritative method for pinpointing double bond locations in unknown PUFAs. The nitrogen atom in the picolinyl group directs fragmentation, producing a series of diagnostic ions with 14 amu spacing (CH2 groups). A gap in this series reveals the location of a double bond.

The following diagram illustrates the logic of using picolinyl ester fragmentation for structural analysis.

cluster_0 GC-MS Analysis of Picolinyl Esters A Picolinyl Ester Derivative of NMI-FA B GC Separation (by volatility & polarity) A->B C Mass Spectrometer (Ionization & Fragmentation) B->C D Mass Spectrum Diagnostic ions show regular 14 amu spacing (CH2 groups) Gap in series reveals double bond position C->D E Structure Elucidation D->E

Caption: Logic flow for NMI-FA structure elucidation using GC-MS.

Protocol 3.2.1: Preparation of Picolinyl Ester Derivatives

This protocol provides a self-validating system for the derivatization of a purified fatty acid fraction.

  • Preparation: In a 2 mL vial with a Teflon-lined cap, add ~200 µg of the isolated fatty acid sample. Add 200 µL of oxalyl chloride in dichloromethane (2M solution).

  • Acid Chloride Formation: Cap the vial and heat at 50°C for 30 minutes. This converts the fatty acids to their more reactive acid chloride intermediates.

  • Evaporation: Cool the vial and evaporate the solvent and excess oxalyl chloride under a gentle stream of nitrogen gas. Causality: This step is critical to remove reactants that could interfere with the next stage.

  • Esterification: Add 200 µL of a solution containing 3-(hydroxymethyl)pyridine (the picolinyl alcohol) and pyridine in acetonitrile (1:1:2 v/v/v).

  • Reaction: Cap the vial and heat at 50°C for 30 minutes. The pyridine acts as a catalyst and acid scavenger.

  • Workup: Cool the sample. Add 1 mL of hexane and 1 mL of deionized water. Vortex thoroughly and centrifuge for 2 minutes.

  • Collection: Carefully collect the upper hexane layer, which contains the picolinyl ester derivatives. Transfer to a new vial.

  • Final Step: Evaporate the hexane under nitrogen and reconstitute the sample in an appropriate volume of hexane for GC-MS injection.

Advanced Separation: Isolating Isomers with Silver-Ion HPLC

Authoritative Grounding: While GC is powerful for analysis, preparative separation of PUFA isomers from a complex mixture is best achieved using silver-ion high-performance liquid chromatography (Ag-HPLC). The stationary phase is impregnated with silver ions (Ag+), which form reversible π-complexes with the double bonds of the fatty acids. The strength of this interaction depends on the number and position of the double bonds, allowing for the separation of isomers that are inseparable by conventional reversed-phase HPLC. This technique is indispensable for isolating a novel NMI-FA from its methylene-interrupted counterparts before definitive structural analysis.

Structural Elucidation and Biological Validation

Once a putative novel NMI-FA has been isolated, its structure must be unequivocally confirmed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): As detailed above, GC-MS of picolinyl esters is the primary tool for determining the carbon chain length, and the number and position of double bonds.

  • Nuclear Magnetic Resonance (NMR): For a completely novel structure, 1H and 13C NMR spectroscopy are required for absolute confirmation. NMR provides information about the chemical environment of every proton and carbon atom, confirming the double bond geometry (cis/trans) and resolving any ambiguities from MS data.

  • Biological Activity Screening: The purified NMI-FA can then be advanced to a panel of in vitro bioassays. A common starting point is to investigate its effect on inflammatory pathways, such as its potential to be a substrate or inhibitor for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

The diagram below shows a simplified hypothetical pathway illustrating how an NMI-FA might interact with cellular lipid metabolism and signaling.

cluster_0 Cellular Lipid Metabolism NMIFA Novel NMI-FA PL Membrane Phospholipids NMIFA->PL Acylation LOX_COX LOX / COX Enzymes NMIFA->LOX_COX Metabolism cPLA2 cPLA2 PL->cPLA2 Stimulus cPLA2->NMIFA Release Metabolites Bioactive Metabolites (e.g., Novel Eicosanoids) Signaling Downstream Signaling (e.g., Inflammation Modulation) Metabolites->Signaling LOX_COX->Metabolites Conversion

Caption: Hypothetical pathway of NMI-FA cellular metabolism.

Conclusion: A Frontier in Lipid Research

The discovery of novel non-methylene-interrupted fatty acids represents a significant frontier in lipid research and drug development. Their unique structures confer biological activities that are often distinct from their common dietary counterparts. Success in this field does not hinge on a single technique, but on the strategic integration of specialized sourcing, optimized extraction, high-resolution separation, and unambiguous spectroscopic analysis. The methodologies and workflows presented in this guide provide a robust and scientifically sound framework for identifying these promising molecules and unlocking their therapeutic potential.

References

  • Title: Pinolenic acid: a comprehensive review of its health benefits and sources. Source: Journal of Functional Foods. URL: [Link]

  • Title: Demospongic Acids and Other Novel Fatty Acids from Marine Sponges. Source: Marine Drugs. URL: [Link]

  • Title: Anti-Inflammatory and Analgesic Effects of Sciadonic Acid. Source: Journal of Agricultural and Food Chemistry. URL: [Link]

  • Title: Biological effects of pinolenic acid. Source: Journal of the American College of Nutrition. URL: [Link]

  • Title: Gas chromatography–mass spectrometry of the picolinyl ester derivatives of fatty acids. Source: Lipids. URL: [Link]

  • Title: A review of silver ion high-performance liquid chromatography for the analysis of lipids. Source: Analytica Chimica Acta. URL: [Link]

A Senior Application Scientist's Guide to the Preliminary Biological Screening of Novel Nonadecapentaenoic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Bioactivity of a Rare Polyunsaturated Fatty Acid

Nonadecapentaenoic acid (C19:5) is a rare, long-chain polyunsaturated fatty acid (LCPUFA). Unlike its more common counterparts, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), the biological activities of C19:5 and its derivatives remain largely uncharted territory. Fatty acids and their esters represent a compelling class of molecules for therapeutic development, often exhibiting favorable safety profiles and diverse biological effects, including anti-inflammatory, antimicrobial, and anti-proliferative properties.[1][2] The esterification of the parent fatty acid allows for the modulation of its physicochemical properties, such as lipophilicity and stability, potentially enhancing its bioavailability and therapeutic efficacy.

This guide provides a comprehensive, tiered framework for the preliminary biological screening of novel nonadecapentaenoic acid esters. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a strategic mindset. We will explore the causality behind each experimental choice, establish self-validating workflows, and ground our methods in authoritative scientific principles. This document is designed for researchers, scientists, and drug development professionals embarking on the foundational characterization of novel lipid-based drug candidates.

Our screening cascade is designed to be efficient and informative, starting with essential safety evaluations and progressing to key bioactivity assessments.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Safety Assessment cluster_2 Phase 3: Bioactivity Profiling cluster_3 Phase 4: Analysis & Decision Synthesis Synthesis Characterization Characterization Synthesis->Characterization Stock_Prep Stock Solution Preparation Characterization->Stock_Prep Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Stock_Prep->Cytotoxicity Anti_Inflammatory Anti-Inflammatory Assays (NO, TNF-α) Cytotoxicity->Anti_Inflammatory Antimicrobial Antimicrobial Assays (MIC Determination) Cytotoxicity->Antimicrobial Data_Analysis Data Analysis & Interpretation Anti_Inflammatory->Data_Analysis Antimicrobial->Data_Analysis Next_Steps Decision on Next Steps Data_Analysis->Next_Steps

Fig 1. High-level workflow for screening nonadecapentaenoic acid esters.

Part 1: Physicochemical Characterization and Preparation of Test Articles

Rationale: Before any biological assessment, the identity, purity, and stability of the test compound must be unequivocally established. This foundational step ensures that any observed biological activity is attributable to the nonadecapentaenoic acid ester itself and not to impurities or degradation products. The preparation of a stable, soluble stock solution is equally critical for accurate and reproducible dosing in cellular assays.

Protocol 1: Synthesis of Fatty Acid Esters

The synthesis of simple esters (e.g., methyl, ethyl) of nonadecapentaenoic acid can be achieved through several established methods. One common approach is a direct acid-catalyzed esterification.

Methodology: Steglich Esterification This method is effective for converting carboxylic acids to esters under mild conditions.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nonadecapentaenoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Alcohol: Add the desired alcohol (e.g., ethanol for ethyl ester, 1.2 equivalents).

  • Coupling Agents: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) as a catalyst, followed by the slow addition of a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with a weak acid (e.g., 5% HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester product using column chromatography on silica gel.

For authoritative guidance on esterification techniques, refer to established organic synthesis literature.[3]

Protocol 2: Structural Verification and Purity Assessment via GC-MS

Gas chromatography (GC) is the gold standard for analyzing fatty acids, which are typically converted to their more volatile methyl esters (FAMEs) for analysis.[4][5] This allows for the precise determination of the fatty acid profile, confirmation of structure, and assessment of purity.

Methodology: Transesterification to FAMEs and GC-MS Analysis

  • Sample Preparation: Dissolve a small amount (~10 mg) of the synthesized nonadecapentaenoic acid ester in hexane.

  • Transesterification: Add a solution of potassium hydroxide in methanol (2N) and vortex vigorously for 30-60 seconds to convert the ester to its corresponding methyl ester.[6]

  • Extraction: Centrifuge the sample to separate the layers. Carefully transfer the upper hexane layer, which contains the FAMEs, to a new vial for analysis.[6]

  • GC-MS Instrumentation:

    • GC System: Agilent 6890 or similar, equipped with a flame ionization detector (FID) or mass spectrometer (MS).

    • Column: A polar capillary column, such as a DB-23 or HP-88, is required to separate FAMEs based on carbon number, degree of unsaturation, and isomer configuration.[6]

    • Injector: Split/splitless injector.

  • GC Conditions (Example):

    • Carrier Gas: Helium.

    • Oven Program: Start at 50°C, ramp to 250°C at a rate of 4°C/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C (FID) or MS transfer line at 250°C.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to different FAMEs. The retention time helps identify the compound by comparing it to standards, while the mass spectrum provides structural confirmation. Purity is assessed by the relative area of the primary peak. A FAMEs spectral database can be used for more reliable compound matching.[7]

Part 2: Tier 1 Screening - Cytotoxicity Assessment

Rationale: The initial and most critical step in biological screening is to determine the compound's inherent cytotoxicity. This establishes a safe concentration range for subsequent bioactivity assays, ensuring that observed effects are due to specific biological modulation rather than general cell death. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8]

Protocol 3: MTT Cell Viability Assay

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h for adherence A->B C 3. Treat with Ester (serial dilutions) B->C D 4. Incubate 24-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h (Formazan forms) E->F G 7. Solubilize Formazan (e.g., with DMSO) F->G H 8. Read Absorbance (~570 nm) G->H

Fig 2. Step-by-step workflow of the MTT cytotoxicity assay.

Methodology:

  • Cell Culture: Seed a suitable human cell line (e.g., HaCaT keratinocytes or 3T3 fibroblasts) into a 96-well plate at a density of 5,000-10,000 cells/well.[8] Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a series of dilutions of the nonadecapentaenoic acid ester in the appropriate cell culture medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.[9] Include a "vehicle control" (medium with the same amount of solvent, e.g., DMSO, used to dissolve the ester) and a "no treatment" control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the ester.

  • Incubation: Incubate the plate for a defined period, typically 24 or 48 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
Vehicle Control0.8500.045100%
0.10.8450.05199.4%
10.8330.04898.0%
100.7500.06288.2%
500.4300.03950.6%
1000.1500.02517.6%
Calculated IC50 \multicolumn{3}{c}{~50 µM }

Table 1: Example data table for summarizing MTT assay results and calculating the IC50 value.

Part 3: Tier 2 Screening - Bioactivity Profiling

Rationale: Once a non-toxic concentration range is established, the next tier involves screening for specific biological activities. Based on the known properties of other PUFAs, anti-inflammatory and antimicrobial activities are high-priority areas for initial investigation.[10][11]

Anti-Inflammatory Activity

Many fatty acids mediate anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which controls the expression of pro-inflammatory enzymes (iNOS) and cytokines (TNF-α).[12][13] We will use lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) as a well-established in-vitro model of inflammation.[10]

cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive inhibits NFkB_active Active NF-κB NFkB_inactive->NFkB_active released DNA DNA NFkB_active->DNA Nucleus Nucleus Transcription Gene Transcription DNA->Transcription Mediators Inflammatory Mediators (iNOS, TNF-α, IL-6) Transcription->Mediators FattyAcid PUFA Ester (Potential Inhibitor) FattyAcid->IKK may inhibit FattyAcid->NFkB_active may inhibit nuclear translocation

Fig 3. Simplified NF-κB signaling pathway in inflammation.

Protocol 4: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the nonadecapentaenoic acid ester (determined from the MTT assay) for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response and iNOS expression.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.

    • Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration (a stable product of NO).

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control and determine the IC50 value.[12]

Protocol 5: TNF-α Inhibition Assay

  • Sample Collection: Use the same cell culture supernatant collected in step 5 of the NO assay.

  • ELISA: Perform a sandwich ELISA for murine TNF-α according to the manufacturer's protocol (e.g., R&D Systems).[10]

  • Data Analysis: Create a standard curve using recombinant TNF-α. Use the standard curve to determine the concentration of TNF-α in each sample. Calculate the percentage of TNF-α inhibition relative to the LPS-only control and determine the IC50 value.

Data Presentation:

CompoundNO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)Cytotoxicity IC50 (µM)Selectivity Index (NO)
C19:5 Ester15.221.5>100>6.5
Dexamethasone0.50.2>100>200

Table 2: Example data for anti-inflammatory activity. The Selectivity Index (Cytotoxicity IC50 / Activity IC50) indicates specific anti-inflammatory action versus general toxicity.

Antimicrobial Activity

Fatty acids are known to possess antimicrobial properties, making this a crucial area for preliminary screening.[11][14] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Protocol 6: Broth Microdilution Assay for MIC Determination

  • Microorganism Panel: Select a representative panel of microbes, including:

    • Gram-positive bacteria: Staphylococcus aureus

    • Gram-negative bacteria: Escherichia coli

    • Fungus/Yeast: Candida albicans

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 CFU/mL.[15]

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the nonadecapentaenoic acid ester in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes + broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the ester in which no visible turbidity (growth) is observed.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
C19:5 Ester64>256128
Ampicillin0.58N/A
FluconazoleN/AN/A4

Table 3: Example data table for summarizing MIC results.

Part 4: Data Interpretation and Path Forward

The preliminary screening cascade generates a foundational dataset that must be interpreted carefully to guide future research. The goal is to identify promising "hits" with potent, selective activity.

Key Interpretation Points:

  • Potency vs. Toxicity: A promising compound will exhibit bioactivity at concentrations well below its cytotoxic threshold. The Selectivity Index (SI = IC50_cytotoxicity / IC50_bioactivity) is a critical metric. An SI > 10 is generally considered a good starting point for a potential hit.

  • Spectrum of Activity: Does the ester show broad-spectrum antimicrobial activity or is it specific to certain types of microbes? Is the anti-inflammatory effect potent against multiple mediators (NO and TNF-α)?

  • Comparison to Controls: How does the potency of the ester compare to standard reference compounds (e.g., dexamethasone for inflammation, ampicillin for bacteria)? While novel compounds are not expected to outperform optimized drugs at this stage, the comparison provides valuable context.

The results from this initial screen will dictate the next steps in the research and development pipeline.

G Start Analyze Screening Results Cytotox Is compound cytotoxic at active concentrations? (Selectivity Index < 3-5) Start->Cytotox Inflam Potent Anti-Inflammatory Activity Observed? Cytotox->Inflam No Stop De-prioritize or Redesign Esters Cytotox->Stop Yes Antimicrobial Potent Antimicrobial Activity Observed? Inflam->Antimicrobial No Mech_Inflam Proceed to Mechanistic Studies: - Western Blot (NF-κB, MAPKs) - Cytokine Profiling Array - In-vivo models Inflam->Mech_Inflam Yes Mech_Antimicrobial Proceed to Further Studies: - Time-kill kinetics - Anti-biofilm assays - Resistance studies Antimicrobial->Mech_Antimicrobial Yes No_Activity Consider alternative assays or de-prioritize Antimicrobial->No_Activity No

Fig 4. Decision tree for interpreting preliminary screening results.

Conclusion

This guide outlines a systematic, robust, and scientifically grounded approach for the initial biological evaluation of novel nonadecapentaenoic acid esters. By starting with rigorous characterization, establishing a therapeutic window through cytotoxicity testing, and then proceeding to targeted bioactivity screens, researchers can efficiently identify compounds with genuine therapeutic potential. This foundational data package is indispensable for justifying further investment in mechanistic studies, lead optimization, and eventual preclinical development. The exploration of rare fatty acids like C19:5 holds exciting potential, and a disciplined screening strategy is the essential first step in translating that potential into tangible scientific progress.

References

  • Cellular Fatty Acid-Based Microbial Identification and Antimicrobial Susceptibility Testing. (2018). Methods in Molecular Biology.
  • In vitro cytotoxicity assays of solid lipid nanoparticles in epithelial and dermal cells. (2025).
  • Novel solid lipid nanoparticles formulations increase the cytotoxicity and prolong the cellular accumulation of doxorubicin in human multidrug-resistant breast cancer cells. (2005). Cancer Research.
  • Novel Less Toxic, Lymphoid Tissue‐Targeted Lipid Nanoparticles Containing a Vitamin B5‐Derived Ionizable Lipid for mRNA Vaccine Delivery. (2024).
  • Screening for marine fatty acids producing bacteria with antimicrobial capabilities. (2016).
  • In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Deriv
  • Evaluation of the Cytotoxic Activity of Nanostructured Lipid Carrier Systems for Fatty Acid Amides and Silk Fibroins in Breast Cancer Cell Lines. (2025). MDPI.
  • Correlation between Fatty Acid Profile and Anti-Inflammatory Activity in Common Australian Seafood by-Products. (2019). MDPI.
  • Nitro-fatty acids: novel anti-inflammatory lipid mediators. (2013). Journal of the American Society for Biochemistry and Molecular Biology.
  • Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria. (2022). Frontiers in Nutrition.
  • Anti-Inflammatory Effect of Dietary Pentadecanoic Fatty Acid Supplementation on Inflammatory Bowel Disease in SAMP1/YitFc Mice. (2024). MDPI.
  • Antimicrobial Activities of Fatty Acids and their Derivatives. (2019). Royal Society of Chemistry.
  • A rapid method for the determination of bacterial fatty acid composition. (1995). Letters in Applied Microbiology.
  • Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. (2022). PLOS ONE.
  • FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. (n.d.). Wiley Science Solutions.
  • Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. (2023). Preprints.org.
  • Pentadecanoic Acid (C15:0)
  • Nonadecanoic Acid | C19H38O2 | CID 12591. (n.d.). PubChem. [Link]

  • Computational Approach to Detect Anti-inflammatory Activity of Nonadecanol derived from marine Streptomyces carpaticus. (2016).
  • High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). (n.d.). Restek.
  • Facile and Stereoselective Synthesis of (Z)-15-Octadecenoic Acid and (Z)-16-Nonadecenoic Acid: Monounsaturated Omega-3 Fatty Acids. (2025).
  • Column Selection for the Analysis of Fatty Acid Methyl Esters. (2005). Agilent.
  • Multi-Omics Analysis Reveals 1-Propanol-Induced Pentadecanoic Acid Biosynthesis in Yarrowia lipolytica. (2024). MDPI.
  • Direct GC-(EI)MS determination of fatty acid alkyl esters in olive oils. (2012). Journal of Mass Spectrometry.
  • Exploring the Therapeutic Potential of Natural Compounds and Plant Extracts in Human Health. (2024).
  • How Can You Determine Fatty Acid Composition Using Gas Chrom
  • Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. (2023). MDPI.
  • The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid. (2022). MDPI.
  • Synthesis of Short-Chain-Fatty-Acid Resveratrol Esters and Their Antioxidant Properties. (2022). MDPI.
  • Nonionic surfactants regioselective synthesis of fatty acid esters of alpha- and beta-glucopyranose. (2000). Journal of Organic Chemistry.
  • Pentadecanoic Acid (C15:0)
  • Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. (2023). bioRxiv.
  • Nutritional Composition and Antioxidant Activity of Gonostegia hirta: An Underexploited, Potentially Edible, Wild Plant. (2023). Foods.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the chemical synthesis of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoate, a C19 all-cis polyunsaturated fatty acid (PUFA) ethyl ester. The protocol herein is designed for researchers, scientists, and professionals in drug development and lipid research. It details a robust synthetic strategy employing an iterative approach with Z-selective olefination reactions, specifically the Horner-Wadsworth-Emmons (HWE) reaction, to construct the all-cis polyene backbone. This guide offers a complete workflow, from the synthesis of key building blocks to the final esterification and purification, with in-depth explanations of the underlying chemical principles and experimental considerations.

Introduction

Polyunsaturated fatty acids (PUFAs) are critical components of cellular membranes and serve as precursors to a vast array of signaling molecules.[1][2] The specific geometry of the double bonds is paramount to their biological function. Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoate is an omega-3 C19 PUFA characterized by five cis (or Z) double bonds. While less common than its C18, C20, and C22 counterparts like alpha-linolenic acid (ALA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), the study of such "odd-chain" PUFAs is of growing interest for understanding lipid metabolism and developing novel therapeutic agents.[3]

The total synthesis of PUFAs with absolute stereochemical control of the double bonds presents a significant challenge due to the propensity for isomerization.[4] This application note outlines a strategic approach based on the iterative coupling of smaller, well-defined chemical building blocks. The core of this strategy is the Z-selective Horner-Wadsworth-Emmons (HWE) reaction, which allows for the stereospecific formation of the crucial cis-double bonds.[5]

Retrosynthetic Analysis and Strategy

A convergent retrosynthetic strategy is employed to deconstruct the target molecule into readily available starting materials. The primary disconnection points are the five Z-alkenes, which can be formed via a Z-selective olefination reaction.

retrosynthesis Target Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoate Intermediate1 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid Target->Intermediate1 Esterification Intermediate2 Key Aldehyde + Phosphonium Ylide/Phosphonate Intermediate1->Intermediate2 Iterative Z-selective Olefination BuildingBlock1 Saturated and Unsaturated Precursors Intermediate2->BuildingBlock1 Functional Group Interconversions

Caption: Retrosynthetic analysis of the target molecule.

The final ethyl ester can be prepared from the corresponding carboxylic acid via Fischer esterification. The carboxylic acid backbone is assembled through a series of Z-selective Wittig or Horner-Wadsworth-Emmons reactions. This iterative approach involves the sequential coupling of a phosphonium ylide or a phosphonate with an aldehyde, progressively building the carbon chain and installing the cis-double bonds.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise noted. Anhydrous solvents are critical for the olefination steps and should be obtained from a commercial supplier or freshly distilled and dried over appropriate drying agents.

  • Triphenylphosphine

  • Alkyl halides (for ylide preparation)

  • Triethyl phosphonoacetate

  • Strong bases (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide)

  • Aldehyde precursors

  • Oxidizing agents (e.g., Dess-Martin periodinane, Swern oxidation reagents)

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Solvents: Tetrahydrofuran (THF, anhydrous), Diethyl ether (anhydrous), Hexane, Ethyl acetate, Dichloromethane (DCM), Methanol

  • Silica gel for column chromatography

Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrers with heating plates

  • Inert atmosphere setup (Schlenk line or glovebox with nitrogen or argon)

  • Rotary evaporator

  • Flash column chromatography system

  • High-performance liquid chromatography (HPLC) system (for purification)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Experimental Protocols

The overall synthetic workflow is depicted below. This is a multi-step synthesis requiring careful execution at each stage.

workflow cluster_bb Building Block Synthesis cluster_chain Chain Elongation cluster_final Final Steps BB1 Prepare Phosphonium Salt/Phosphonate Coup1 First Z-selective Olefination BB1->Coup1 BB2 Prepare Aldehyde Fragment BB2->Coup1 Iter Iterative Couplings Coup1->Iter Ester Esterification Iter->Ester Pur Purification & Characterization Ester->Pur

Caption: Overall synthetic workflow.

Protocol 1: Synthesis of a Z-Selective Ylide/Phosphonate Reagent

The Z-selectivity of the olefination is highly dependent on the nature of the phosphorus reagent. For a non-stabilized ylide, the reaction often favors the Z-isomer under salt-free conditions.[5] For the HWE reaction, the Still-Gennari modification using bis(2,2,2-trifluoroethyl)phosphonoacetate provides excellent Z-selectivity.[6]

Example: Preparation of a Triphenylphosphonium Ylide

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add triphenylphosphine (1.1 eq.) and anhydrous diethyl ether.

  • Cool the solution to 0 °C and add the corresponding alkyl halide (1.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. The phosphonium salt will precipitate.

  • Collect the phosphonium salt by filtration, wash with cold diethyl ether, and dry under vacuum.

  • To a suspension of the phosphonium salt in anhydrous THF at -78 °C, add a strong base such as n-butyllithium (1.0 eq.) dropwise. The formation of the deep red or orange color indicates ylide generation. This reagent is used immediately in the subsequent olefination step.

Causality: The formation of the phosphonium salt is a standard SN2 reaction.[7] The subsequent deprotonation with a strong base generates the nucleophilic ylide. Performing this at low temperatures prevents side reactions.

Protocol 2: Synthesis of the Aldehyde Coupling Partner

The aldehyde fragments can be prepared from commercially available starting materials through standard functional group transformations, such as the oxidation of a primary alcohol.

Example: Oxidation of a Primary Alcohol to an Aldehyde

  • Dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Stir vigorously for 15 minutes, then separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude aldehyde is often used in the next step without further purification.

Causality: Dess-Martin periodinane is a mild oxidizing agent that efficiently converts primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.

Protocol 3: Z-Selective Olefination (Wittig/HWE Reaction)

This is the key step for constructing the all-cis polyene chain.

  • To the freshly prepared ylide solution from Protocol 4.1 at -78 °C, add a solution of the aldehyde (0.9 eq.) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for the specified time (e.g., 1-4 hours), then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alkene by flash column chromatography on silica gel.

Causality: The reaction between the ylide and the aldehyde proceeds through a betaine or oxaphosphetane intermediate.[5] For non-stabilized ylides in aprotic solvents, the kinetic pathway leading to the cis-oxaphosphetane is favored, resulting in the Z-alkene.

Protocol 4: Iterative Synthesis

The product from the first olefination, which contains a new double bond and a terminal functional group, is then converted into the next aldehyde or ylide for the subsequent coupling reaction. This cycle is repeated to build the full carbon backbone of the nonadecapentaenoic acid.

Protocol 5: Final Esterification

The completed carboxylic acid is converted to its ethyl ester.

  • Dissolve the 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoic acid in a large excess of anhydrous ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl ester.

Causality: This is a classic Fischer esterification, an acid-catalyzed equilibrium reaction.[4] Using a large excess of ethanol drives the equilibrium towards the ester product.

Protocol 6: Purification of the Final Product

PUFA ethyl esters are prone to oxidation and can be challenging to purify.

  • The crude ethyl ester is first purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • For higher purity, preparative HPLC on a reverse-phase column (e.g., C18) is recommended. A mobile phase of acetonitrile/water or methanol/water is typically used.

  • All purification steps should be performed quickly, and the purified product should be stored under an inert atmosphere at low temperatures (-20 °C or -80 °C) in the presence of an antioxidant like BHT.

Data Summary

The following table provides expected parameters for the key reaction steps. Yields are indicative and may vary based on the specific substrates and reaction scale.

StepReaction TypeKey ReagentsSolventTemp (°C)Typical Yield (%)Z:E Ratio
4.1Ylide FormationPhosphonium Salt, n-BuLiTHF-78 to RT>95%N/A
4.3Z-selective OlefinationYlide, AldehydeTHF-78 to RT60-85%>95:5
4.5EsterificationCarboxylic Acid, EtOH, H₂SO₄EthanolReflux85-95%N/A

Characterization

The final product, Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoate, should be characterized by:

  • ¹H NMR: To confirm the presence of all protons and determine the Z-geometry of the double bonds (vicinal coupling constants for cis-alkenes are typically in the range of 10-12 Hz).

  • ¹³C NMR: To confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₂₁H₃₂O₂, MW: 316.48 g/mol ).

  • Purity Analysis (GC/HPLC): To determine the purity of the final compound.

References

  • Sustainable Synthesis of Omega-3 Fatty Acid Ethyl Esters from Monkfish Liver Oil. (URL: [Link])

  • Omega−3 fatty acid - Wikipedia. (URL: [Link])

  • Production of Omega-3 and Omega-6 Polyunsaturated Fatty Acids by Metabolic Engineering of Yarrowia lipolytica - American Oil Chemists' Society. (URL: [Link])

  • Novel methods for long-chain omega-3 fatty acid production - The Good Food Institute. (URL: [Link])

  • Omega-3 and Omega-6 Fatty Acid Synthesis, Metabolism, Functions. (URL: [Link])

  • Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC - NIH. (URL: [Link])

  • Process for producing ethyl esters of polyunsaturated f
  • 17.12: Addition of Phosphorus Ylides: The Wittig Reaction - Chemistry LibreTexts. (URL: [Link])

  • Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study - MDPI. (URL: [Link])

  • Wittig Reaction - Organic Chemistry Portal. (URL: [Link])

  • Phosphorus Ylides. (URL: )
  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis – AOCS. (URL: [Link])

  • Synthesis of stabilized phosphorus ylides from electron-poor alcohols and their applications in the preparation of 2,5-dihydrofu - SciSpace. (URL: [Link])

  • Long-chain polyunsaturated fatty acid biosynthesis in chordates: Insights into the evolution of Fads and Elovl gene repertoire - PubMed. (URL: [Link])

  • Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. (URL: [Link])

  • Synthesis of some poly‐unsaturated aldehydes - ResearchGate. (URL: [Link])

  • Polyunsaturated fatty acid synthesis: what will they think of next? - PubMed - NIH. (URL: [Link])

  • Preparation of High-Purity Docosahexaenoic Acid Ethyl Ester from Algal Oil through Enzymatic Ethanolysis - J-Stage. (URL: [Link])

  • Facile and Stereoselective Synthesis of (Z)-15-Octadecenoic Acid and (Z)-16-Nonadecenoic Acid: Monounsaturated Omega-3 Fatty Acids | Request PDF. (URL: [Link])

  • The synthesis of naturally-occurring and labelled 1,4-polyunsaturated fatty acids. (URL: [Link])

  • Fatty acid synthesis suppresses dietary polyunsaturated fatty acid use - ResearchGate. (URL: [Link])

  • Deciphering and engineering the polyunsaturated fatty acid synthase pathway from eukaryotic microorganisms - Frontiers. (URL: [Link])

  • Study of Synthesis Pathways of the Essential Polyunsaturated Fatty Acid 20:5n-3 in the Diatom Chaetoceros Muelleri Using 13C-Isotope Labeling - PubMed Central. (URL: [Link])

  • The Synthesis of the Very Long Chain Polyunsaturated Fatty Acid (VLC-PUFA) 32:6 n-3 - The Royal Society of Chemistry. (URL: [Link])

  • Five Decades with Polyunsaturated Fatty Acids: Chemical Synthesis, Enzymatic Formation, Lipid Peroxidation and Its Biological Effects - NIH. (URL: [Link])

  • 4-(ANILINOXY)- PENTENOATE BY α-AMINOXYLATION OF PROPANAL FOLLOWED BY Z-SELECTIVE HWE REACTION. (URL: [Link])

  • Polyunsaturated fatty acids and fatty acid-derived lipid mediators: Recent advances in the understanding of their biosynthesis, structures, and functions - PubMed Central. (URL: [Link])

  • Intramolecular Base-Free Catalytic Wittig Reaction: Synthesis of Benzoxepinones - PubMed. (URL: [Link])

  • Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides - ResearchGate. (URL: [Link])

  • Lipid oxidation driven olefinic aldehyde biosynthesis shapes aged aroma in Qingzhuan tea. (URL: [Link])

  • Polyunsaturated fatty acid synthesis: what will they think of next? - Semantic Scholar. (URL: [Link])

Sources

Purification of nonadecapentaenoic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Purity Purification of Nonadecapentaenoic Acid Ethyl Ester for Research and Preclinical Development

Abstract

Nonadecapentaenoic acid, a polyunsaturated omega-3/omega-6 fatty acid, and its ethyl ester derivative are of increasing interest in biomedical research and drug development. The biological activity of such compounds is highly dependent on their purity, necessitating robust and reproducible purification methodologies. This document provides a comprehensive guide for the purification of nonadecapentaenoic acid ethyl ester from a complex matrix, such as a crude synthesis reaction mixture or a natural product extract. We detail a two-stage purification strategy employing Solid-Phase Extraction (SPE) for initial sample cleanup, followed by high-resolution Reversed-Phase Medium-Pressure Liquid Chromatography (RP-MPLC) for final polishing. This guide explains the scientific rationale behind the protocol design and includes step-by-step instructions, methods for purity verification by Gas Chromatography (GC), and troubleshooting guidance to enable researchers to obtain high-purity nonadecapentaenoic acid ethyl ester (≥97%).

Introduction: The Rationale for High-Purity Purification

Nonadecapentaenoic acid ethyl ester (C21H32O2, MW: 316.49 g/mol ) is a polyunsaturated fatty acid ethyl ester (FAEE)[1]. Its structural similarity to other bioactive lipids, such as eicosapentaenoic acid (EPA), suggests potential applications in various therapeutic areas[2]. In any research or drug development context, the presence of impurities—such as isomeric variants, saturated fatty acid esters, or process-related contaminants—can confound experimental results and introduce safety risks.

Therefore, achieving high purity is not merely a procedural step but a prerequisite for reliable scientific outcomes. This guide addresses the critical need for an efficient purification workflow, drawing upon established methods for analogous compounds like EPA and DHA ethyl esters, which are successfully purified on an industrial scale for pharmaceutical use[3][4][5]. The strategy presented herein is designed to be both effective and scalable, transitioning from initial cleanup to a final, high-resolution separation.

Table 1: Physicochemical Properties of Nonadecapentaenoic Acid Ethyl Ester
PropertyValueSource
Chemical Name Ethyl (5Z,8Z,11Z,14Z,17Z)-nonadeca-5,8,11,14,17-pentaenoate[1]
Synonyms 5,8,11,14,17-Nonadecapentaenoic acid, ethyl ester[1]
CAS Number 2347415-07-8[1]
Molecular Formula C21H32O2[1]
Molecular Weight 316.49[1]
Appearance Varies (typically a liquid or semi-solid)Inferred
Storage 2-8°C Refrigerator[1]

Principle of the Two-Stage Purification Strategy

The purification of FAEEs from complex mixtures is most effectively achieved through orthogonal separation techniques that exploit different chemical properties of the target molecule and its contaminants. Our proposed workflow leverages this principle.

Stage 1: Solid-Phase Extraction (SPE)

The initial cleanup step utilizes aminopropyl-bonded silica SPE cartridges. This polar stationary phase operates under normal-phase chromatography principles. Non-polar compounds, such as the target FAEE and other esters (e.g., cholesteryl esters), have minimal interaction with the stationary phase and are eluted quickly with a non-polar solvent like hexane. In contrast, more polar impurities, including free fatty acids and phospholipids, are strongly retained. This step efficiently removes major classes of polar contaminants with high recovery of the desired FAEEs[6].

Stage 2: Reversed-Phase Medium-Pressure Liquid Chromatography (RP-MPLC)

For the final high-purity separation, we employ RP-MPLC. This technique is ideal for separating molecules based on their hydrophobicity.

  • Causality of Separation: The stationary phase consists of silica particles bonded with hydrophobic alkyl chains (e.g., C18). The long hydrocarbon tail of nonadecapentaenoic acid ethyl ester causes it to strongly adsorb to this non-polar surface. A polar mobile phase (e.g., methanol/water) is used for elution. Molecules are separated based on subtle differences in their hydrophobicity; longer or more saturated fatty acid esters will be retained more strongly than shorter or more unsaturated ones. Recent studies have shown that AQ-type C18 columns, which feature polar end-capping, provide superior separation for omega-3 FAEEs by minimizing unwanted interactions with residual silanol groups, leading to improved peak shape and resolution[3].

This combination of a rapid, bulk cleanup followed by a high-resolution polishing step is a proven and efficient path to achieving pharmaceutical-grade purity.

Overall Purification Workflow

The diagram below illustrates the complete workflow, from the initial crude material to the final, verified high-purity product.

Purification_Workflow cluster_0 Stage 1: Initial Cleanup cluster_1 Stage 2: High-Resolution Polishing cluster_2 Stage 3: Verification & Final Product Crude Crude Ester Mixture (in Hexane) SPE Aminopropyl SPE Cartridge Crude->SPE Load Sample Elute_SPE Elution with Hexane SPE->Elute_SPE Wash/Elute SPE_Eluate Semi-Purified FAEE Fraction Elute_SPE->SPE_Eluate Collect Eluate Solvent_Ex Solvent Evaporation & Reconstitution SPE_Eluate->Solvent_Ex MPLC_Inject Injection onto RP-MPLC Solvent_Ex->MPLC_Inject Fraction_Collect Fraction Collection (UV-Guided) MPLC_Inject->Fraction_Collect Pure_Fractions Pooled High-Purity Fractions Fraction_Collect->Pure_Fractions Final_Evap Final Solvent Evaporation Pure_Fractions->Final_Evap GC_Analysis Purity Analysis by GC-FID Final_Evap->GC_Analysis Final_Product Purified Nonadecapentaenoic Acid Ethyl Ester (≥97%) Final_Evap->Final_Product

Sources

Application Note: High-Sensitivity Quantification of C19:5 Fatty Acid Ethyl Ester in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nonadecapentaenoic Acid (C19:5) Ethyl Ester

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed by the esterification of fatty acids with ingested alcohol. While common FAEEs derived from palmitic, oleic, and stearic acids are well-studied as biomarkers of alcohol consumption, there is growing interest in the roles of less common, polyunsaturated fatty acid (PUFA) esters.[1] Nonadecapentaenoic acid (19:5) is a rare, odd-chain PUFA.[2] Its ethyl ester, C19:5 FAEE, represents a novel analytical target that may provide unique insights into lipid metabolism, alcohol-related pathologies, and potentially serve as a highly specific biomarker.

The high degree of unsaturation in C19:5 FAEE presents distinct analytical challenges, primarily its susceptibility to oxidation.[3][4] Therefore, robust and sensitive analytical methods are required to ensure accurate quantification and prevent artifact formation during sample handling and analysis. This guide provides detailed protocols for the analysis of C19:5 FAEE using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed to offer maximum sensitivity, specificity, and reproducibility.

Foundational Principles: Method Selection and Causality

The choice between GC-MS and LC-MS/MS depends on the specific requirements of the study, including sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and robust technique for FAEE analysis.[1] It offers excellent chromatographic resolution of fatty acid isomers based on chain length and degree of unsaturation.[5] Electron Ionization (EI) provides reproducible fragmentation patterns, creating a spectral library for confident identification. However, the high temperatures of the GC inlet and column can pose a risk of degradation for highly polyunsaturated analytes like C19:5 FAEE.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This approach has gained prominence for its high sensitivity and specificity, particularly when using techniques like Multiple Reaction Monitoring (MRM).[7] LC separation is performed at or near room temperature, significantly reducing the risk of thermal degradation. Atmospheric Pressure Chemical Ionization (APCI) is often preferred for FAEE analysis as it provides excellent ionization efficiency for these relatively nonpolar molecules.[7]

This guide will detail protocols for both platforms, allowing researchers to select the most appropriate method for their needs.

Experimental Workflow Overview

The analytical process for C19:5 FAEE can be systematically broken down into four key stages. Each stage is critical for ensuring the integrity and accuracy of the final results.

Caption: Recommended GC-MS parameters for C19:5 FAEE.

5.3. Data Presentation: Mass Spectrometry Details

The molecular formula for C19:5 fatty acid is C19H28O2. [2]The ethyl ester (C19H27O2-C2H5) will have the formula C21H32O2.

ParameterValueRationale
Molecular Formula C21H32O2Based on C19:5 fatty acid and an ethyl group.
Monoisotopic Mass 316.2402This is the exact mass to target in high-resolution MS.
Nominal Mass 316Used for nominal mass instruments (e.g., single quadrupole).

Table 1: Molecular properties of C19:5 Fatty Acid Ethyl Ester.

For SIM or MRM, selecting characteristic ions is crucial. While a reference spectrum for C19:5 FAEE is not available, we can predict likely fragments based on the behavior of other PUFA esters. [8]

Ion (m/z) Proposed Identity Role
316 [M]+• Molecular ion. May be low abundance for PUFAs. [8]
271 [M - OCH2CH3]+ Loss of the ethoxy group.
88 [C4H8O2]+• McLafferty rearrangement fragment, characteristic of ethyl esters.

| 79, 91 | [C6H7]+, [C7H7]+ | Common fragments from unsaturated hydrocarbon chains. |

Table 2: Predicted key ions for C19:5 FAEE in EI-MS for SIM analysis.

Protocol III: LC-MS/MS Analysis of C19:5 FAEE

This protocol offers the highest sensitivity and specificity, making it ideal for complex matrices or when very low detection limits are required.

6.1. Rationale for LC-MS/MS Parameter Selection

  • Chromatography: Reversed-phase chromatography using a C18 column provides excellent retention and separation of FAEEs. [7]A gradient elution is necessary to separate the target analyte from more and less polar lipids in the extract.

  • Ionization: APCI in positive ion mode is highly effective for FAEEs, which are less amenable to electrospray ionization (ESI). [7]It typically produces a strong protonated molecule [M+H]+.

  • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides unparalleled selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. [7] 6.2. Detailed LC-MS/MS Protocol

Caption: Recommended LC-MS/MS parameters for C19:5 FAEE.

6.3. Data Presentation: MRM Transitions

The precursor ion will be the protonated molecule [M+H]+. Product ions will result from the fragmentation of the precursor in the collision cell.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Role
C19:5 FAEE 317.2271.2Quantifier: Loss of ethanol ([M+H - C2H5OH]+)
C19:5 FAEE 317.291.1Qualifier: Characteristic fragment of the PUFA chain
Ethyl-heptadecanoate (IS) 299.3253.3Quantifier: Loss of ethanol

Table 3: Proposed MRM transitions for C19:5 FAEE and an internal standard.

Method Validation and Quality Control

To ensure the trustworthiness of the generated data, a thorough method validation should be performed according to established guidelines.

7.1. Key Validation Parameters

  • Linearity: A calibration curve should be prepared by spiking known concentrations of a standard (or a suitable surrogate like EPA-EE) into a blank matrix. A linear range covering the expected sample concentrations should be established with an r² value > 0.99.

  • Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration that can be reliably distinguished from noise (typically S/N > 3), while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N > 10). For FAEEs in plasma, typical LOQs are in the low nM or ng/mL range. [7]* Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range, both within the same day (intra-assay) and on different days (inter-assay). Acceptance criteria are typically <15% relative standard deviation (RSD) for precision and 85-115% for accuracy.

  • Recovery: The efficiency of the extraction process should be evaluated by comparing the response of an analyte spiked into a sample before extraction versus after extraction.

  • Matrix Effect: Assessed by comparing the response of an analyte in a neat solution to the response of an analyte spiked into a post-extraction blank matrix. This is particularly important for LC-MS/MS.

  • Stability: The stability of C19:5 FAEE in the biological matrix should be evaluated under various storage conditions (freeze-thaw cycles, short-term benchtop, long-term storage at -80°C) to ensure sample integrity.

ParameterTypical Acceptance CriteriaReference
Linearity (r²) > 0.99[9]
Precision (RSD) < 15%
Accuracy (% Recovery) 85 - 115%
LOQ S/N ≥ 10

Table 4: Summary of typical method validation parameters and acceptance criteria.

Conclusion and Expert Recommendations

The analytical methods detailed in this guide provide robust, sensitive, and specific protocols for the quantification of the novel biomarker C19:5 fatty acid ethyl ester. The high degree of unsaturation requires careful sample handling, including the use of antioxidants and minimization of thermal stress, to ensure data integrity.

For most applications requiring high sensitivity and specificity, the LC-MS/MS method is recommended due to its soft ionization process and the selectivity of MRM. The GC-MS method remains a powerful and reliable alternative, particularly in laboratories where LC-MS/MS is not available.

A significant challenge is the commercial unavailability of a certified C19:5 FAEE standard. Researchers should consider custom synthesis or the use of a closely related surrogate standard, such as EPA-EE, for quantification, with the chosen approach being clearly documented and validated. By implementing these detailed protocols and adhering to rigorous quality control measures, researchers can confidently generate high-quality data on this intriguing and potentially significant molecule.

References

  • Kulig, K., et al. (2006). Rapid, Accurate, and Sensitive Fatty Acid Ethyl Ester Determination by Gas Chromatography-Mass Spectrometry. The Journal of Laboratory and Clinical Medicine. Available at: [Link]

  • Li, Y., et al. (2020). A simple and specific LC-MS/MS method was developed and validated for the determination of ethyl ester of eicosapentaenoic acid (EPAEE) and ethyl ester of docosahexaenoic acid (DHAEE). Biomedical Chromatography. Available at: [Link]

  • Han, X., et al. (2021). A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. Journal of Lipid Research. Available at: [Link]

  • Van Pelt, C. K., & Brenna, J. T. (2009). Improved detection of polyunsaturated fatty acids as phenacyl esters using liquid chromatography-ion trap mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • De Oliveira, V. E., et al. (2017). Raman Spectroscopy of Fish Oil Capsules: Polyunsaturated Fatty Acid Quantitation Plus Detection of Ethyl Esters and Oxidation. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • EMBL-EBI. (2017). fatty acid 19:5 (CHEBI:132763). ChEBI. Available at: [Link]

  • Vrkoslav, V., et al. (2013). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research. Available at: [Link]

  • Giebułtowicz, J., et al. (2022). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. International Journal of Molecular Sciences. Available at: [Link]

  • Barcarolo, R., & Trovò, A. (2008). Identification of Aromatic Fatty Acid Ethyl Esters. ResearchGate. Available at: [Link]

  • Jurado, C., et al. (2021). Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in meconium. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Lee, J., et al. (2016). Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS. Journal of Separation Science. Available at: [Link]

  • USP-NF. (2016). Omega-3-Acid Ethyl Esters. USP-NF. Available at: [Link]

  • Serrano, R., et al. (2022). Determination of very long-chain polyunsaturated fatty acids from 24 to 44 carbons in eye, brain and gonads of wild and cultured gilthead sea bream (Sparus aurata). Scientific Reports. Available at: [Link]

  • Viswanathan, S., et al. (2018). A novel liquid chromatography/tandem mass spectrometry (LC–MS/MS) based bioanalytical method for quantification of ethyl esters of Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA) and its application in pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • García-Moreno, P. J., et al. (2021). Sustainable Synthesis of Omega-3 Fatty Acid Ethyl Esters from Monkfish Liver Oil. Marine Drugs. Available at: [Link]

  • Chen, Y., et al. (2014). Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters in lipid extracts from strains CB0 and CB2. Biotechnology for Biofuels. Available at: [Link]

  • LibreTexts. (2022). Fatty Acids. Chemistry LibreTexts. Available at: [Link]

  • LibreTexts. (2021). Fatty Acids. Chemistry LibreTexts. Available at: [Link]

  • Chopra, A., et al. (2011). Determination of polyunsaturated fatty esters (PUFA) in biodiesel by GC/ GC−MS and 1H-NMR techniques. Journal of the American Oil Chemists' Society. Available at: [Link]

  • Oklahoma State University Extension. (n.d.). Lipid Glossary. Oklahoma State University. Available at: [Link]

  • Siregar, P. M. S., et al. (2025). The Effect of Biodiesel Oxidation Stability on The Removal of Polyunsaturated Fatty Acids. Atlantis Press. Available at: [Link]

  • Wikipedia. (n.d.). List of unsaturated fatty acids. Wikipedia. Available at: [Link]

  • du Plessis, L. M., & de Villiers, J. B. M. (1985). Stability studies on methyl and ethyl fatty acid esters of sunflowerseed oil. Journal of the American Oil Chemists' Society. Available at: [Link]

  • LECO Corporation. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. LECO. Available at: [Link]

  • Ulmer, C. Z., et al. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Metabolites. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed protocol for the qualitative and quantitative analysis of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate, a C19:5 polyunsaturated fatty acid ethyl ester (PUFA-EE), using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument configuration, data acquisition, and spectral interpretation. As a highly unsaturated molecule, special considerations for preventing oxidation during sample handling and analysis are emphasized. This document is intended for researchers, chemists, and quality control analysts in the fields of marine biology, food science, and drug development who require a reliable method for identifying and quantifying this specific long-chain fatty acid ester.

Introduction

Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate is a long-chain polyunsaturated fatty acid ethyl ester (PUFA-EE). PUFAs are of significant interest due to their roles in biological systems and their implications for human health, including the prevention and treatment of cardiovascular diseases.[1] The ethyl ester form is often found in pharmaceutical-grade fish oil concentrates and can serve as a biomarker for ethanol consumption.[2]

Gas chromatography (GC) coupled with mass spectrometry (MS) is the analytical method of choice for fatty acid esters.[3][4][5] GC provides the high-resolution separation of volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase, while MS offers sensitive detection and structural elucidation based on mass-to-charge ratio and fragmentation patterns.[6] The analysis of highly unsaturated compounds like this C19:5 ester presents unique challenges, primarily their susceptibility to oxidation, which can lead to sample degradation and inaccurate results.[7][8] This application note details a robust protocol designed to ensure the stability and accurate measurement of the target analyte.

Principle of the Method

The sample, containing Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate, is first diluted in an appropriate solvent containing an antioxidant. An aliquot is injected into the GC, where it is vaporized. The volatile esters are then separated on a highly polar capillary column.[9] As the separated components elute from the column, they enter the mass spectrometer's ion source, where they are fragmented by electron ionization (EI). The resulting charged fragments are separated by a mass analyzer, and a mass spectrum is generated, which serves as a chemical "fingerprint" for identification. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Materials and Reagents

  • Analyte: Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate standard

  • Internal Standard (IS): Ethyl Heptadecanoate (C17:0-EE) or similar saturated ester not present in the sample.[2][10]

  • Solvent: Hexane or Isooctane (GC or HPLC grade), inhibitor-free.

  • Antioxidant: Butylated hydroxytoluene (BHT), 50-100 ppm (mg/L) in the solvent.

  • Inert Gas: Nitrogen or Argon for sample preparation.

  • GC-MS System: Agilent 6890/5973 or equivalent, equipped with a capillary column inlet and autosampler.

  • GC Column: Highly polar cyanopropyl silicone or polyethylene glycol (e.g., DB-23, HP-88, or Omegawax) capillary column (e.g., 30-60 m x 0.25 mm ID, 0.15-0.25 µm film thickness).[9]

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Experimental Workflow

The overall process from sample preparation to data analysis is outlined below. This workflow is designed to minimize analyte degradation and ensure reproducible results.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_std Prepare Stock Solutions (Analyte & IS) in Hexane + BHT prep_cal Create Calibration Curve Standards prep_std->prep_cal inject Inject 1 µL into GC-MS prep_cal->inject prep_sample Dilute Sample with IS under Nitrogen prep_sample->inject separate Chromatographic Separation inject->separate detect EI Ionization & Mass Detection separate->detect identify Identify Peaks (Retention Time & Mass Spectrum) detect->identify quantify Quantify Analyte using Calibration Curve identify->quantify report Generate Report quantify->report

Caption: High-level workflow for GC-MS analysis.

Detailed Step-by-Step Protocol

Part A: Standard and Sample Preparation

Causality Note: PUFAs are highly susceptible to oxidation at their double bonds.[7][11] All preparation steps should be performed swiftly under an inert atmosphere (nitrogen or argon) using amber glassware to protect from light and oxygen. The addition of an antioxidant like BHT to the solvent is a critical step to prevent degradation during storage and analysis.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of Ethyl Heptadecanoate in hexane containing 100 ppm BHT.

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate in hexane with 100 ppm BHT.

  • Calibration Standards: Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the analyte stock solution. Spike each standard with the IS to a final concentration of 20 µg/mL.

  • Sample Preparation: Weigh the sample accurately and dissolve it in hexane (with BHT) to an estimated analyte concentration within the calibration range. Spike with the IS to a final concentration of 20 µg/mL. Purge the vial headspace with nitrogen before capping.

Part B: GC-MS Instrumentation and Parameters

Causality Note: A highly polar column is essential for separating fatty acid esters based on both chain length and degree of unsaturation.[9] The temperature program is optimized to provide good resolution between closely eluting isomers while minimizing run time. A high injector temperature ensures rapid volatilization, but it must not be so high as to cause thermal degradation of the PUFAs.[8]

Parameter Setting Rationale
GC System Agilent 6890 or equivalentStandard, reliable platform for lipid analysis.
Inlet Split/Splitless
Inlet Temperature 250 °CEnsures complete vaporization of long-chain esters without significant degradation.[9]
Injection Volume 1 µLStandard volume for capillary GC.
Split Ratio 20:1 to 50:1Prevents column overloading while maintaining good sensitivity. Adjust based on sample concentration.
Carrier Gas HeliumInert carrier gas providing good efficiency.
Flow Rate 1.0 - 1.2 mL/min (Constant Flow)Optimal flow for column efficiency and MS interface.
Oven Program Initial: 140°C, hold 2 min Ramp: 4°C/min to 240°C Hold: 5 minSeparates C16-C22 esters effectively. Slower ramp improves resolution of unsaturated isomers.[4][9]
Column DB-23 (60 m x 0.25 mm, 0.15 µm) or equivalentHigh polarity provides separation based on unsaturation. Longer column enhances resolution.[9]
MS System Agilent 5973 or equivalentStandard quadrupole MS detector.
Ion Source Electron Ionization (EI)Provides reproducible, library-searchable fragmentation patterns.[6]
Source Temperature 230 °CStandard operating temperature.
Quadrupole Temperature 150 °CStandard operating temperature.
Electron Energy 70 eVStandard energy for generating reference EI spectra.
Scan Range 40 - 450 amuCovers the expected mass range of fragments and the molecular ion.
Solvent Delay 4 - 5 minutesPrevents the high-intensity solvent peak from damaging the detector filament.
Part C: Data Acquisition and Processing
  • Sequence Setup: Set up a sequence in the instrument software. Begin with a solvent blank, followed by the calibration standards in increasing order of concentration, and then the unknown samples.

  • Identification: The analyte is identified by its specific retention time (relative to the IS) and by comparing its acquired mass spectrum with a reference spectrum or by manual interpretation. The NIST Mass Spectral Library is a valuable resource for tentative identification.[12][13][14]

  • Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. Determine the concentration of the analyte in unknown samples by applying their area ratios to the regression equation of the calibration curve.

Results and Discussion: Mass Spectral Interpretation

The chemical formula for Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate is C₂₁H₃₂O₂. Its monoisotopic mass is 316.2402 Da.

Expected Mass Spectrum: Under electron ionization, highly unsaturated fatty acid esters may show a weak or absent molecular ion (M⁺˙) peak at m/z 316.[6] The fragmentation pattern is predictable and provides key structural information.

  • McLafferty Rearrangement: A characteristic fragmentation for ethyl esters is the McLafferty rearrangement, which produces a prominent ion at m/z 88 .[15] This ion is formed by the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond.

  • Loss of Ethoxy Group: Cleavage of the O-C₂H₅ bond results in the loss of an ethoxy radical (•OCH₂CH₃), leading to an [M-45]⁺ ion at m/z 271 .

  • Loss of Ethanol: A rearrangement can lead to the loss of a neutral ethanol molecule (C₂H₅OH), giving an [M-46]⁺ ion at m/z 270 .[15]

  • Hydrocarbon Fragments: The unsaturated hydrocarbon chain will produce a series of ions separated by 14 amu (CH₂). The spectrum will be characterized by clusters of ions at m/z 41, 55, 67, 79, 91, etc., which are indicative of unsaturated alkyl chains.

The fragmentation pathway can be visualized as follows:

Fragmentation cluster_frags Key Fragment Ions Molecule Ethyl Nonadecapentaenoate (C₂₁H₃₂O₂) m/z = 316 M_minus_45 [M-45]⁺ m/z = 271 (Loss of •OC₂H₅) Molecule->M_minus_45 - •OC₂H₅ M_minus_46 [M-46]⁺ m/z = 270 (Loss of C₂H₅OH) Molecule->M_minus_46 - C₂H₅OH McLafferty McLafferty Ion m/z = 88 Molecule->McLafferty γ-H transfer Hydrocarbon Hydrocarbon Fragments (e.g., m/z 41, 55, 67, 79, 91...) Molecule->Hydrocarbon Chain Cleavage

Caption: Predicted EI fragmentation of the target analyte.

Troubleshooting

Problem Potential Cause(s) Solution(s)
No Peak / Poor Sensitivity Analyte degradation; Incorrect inlet/oven temperature; Leak in the system.Prepare fresh samples using antioxidant.[11] Verify GC parameters. Check for leaks using an electronic leak detector.
Peak Tailing Active sites in the liner or column; Column contamination.Use a deactivated liner. Condition the column. Trim the first few cm of the column.
Poor Resolution Incorrect oven ramp rate; Column aging; Sample overload.Decrease the oven temperature ramp rate (e.g., to 2-3°C/min). Replace the column. Dilute the sample.
Extraneous Peaks Sample contamination; Septum bleed; Oxidation products.Use high-purity solvents. Replace the inlet septum. Prepare fresh samples under inert gas and analyze promptly.[7]
Retention Time Shift Change in carrier gas flow rate; Column aging; Leaks.Check for constant flow/pressure. Trim or replace the column. Check for leaks. Use relative retention times (based on IS) for identification.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable framework for the analysis of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate. By employing a highly polar capillary column, optimized temperature programming, and meticulous sample handling to prevent oxidative degradation, researchers can achieve accurate identification and quantification of this highly polyunsaturated fatty acid ethyl ester. The predicted mass spectral fragmentation provides a basis for confident structural confirmation, essential for applications in quality control, metabolic research, and clinical diagnostics.

References

  • AOCS (2012). AOCS Releases Official Methods of Analysis for Total Fat and Fatty Acids in Foods. [Link]

  • AAFCO. AAFCO Update on AOCS Fatty Acid Composition Methods. [Link]

  • Scribd. AOCS Official Method Ce 2-66. [Link]

  • Identification of Aromatic Fatty Acid Ethyl Esters. Chapter 3. [Link]

  • AOCS. Fatty Acids by GC - AOCS Methods. [Link]

  • AOCS. Determination of Fatty Acids in Olive Oils by Capillary GLC. [Link]

  • Agilent Technologies. Column Selection for the Analysis of Fatty Acid Methyl Esters. [Link]

  • JoVE. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy. [Link]

  • J-STAGE. Characterisation of four alkyl-branched fatty acids as methyl, ethyl, propyl and butyl esters using gas. [Link]

  • ResearchGate. Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. [Link]

  • ResearchGate. Chromatograph obtained from GC-MS analysis of FAEEs from a subject. [Link]

  • PubMed. Raman Spectroscopy of Fish Oil Capsules: Polyunsaturated Fatty Acid Quantitation Plus Detection of Ethyl Esters and Oxidation. [Link]

  • NIH National Library of Medicine. Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method. [Link]

  • ResearchGate. Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters in lipid extracts. [Link]

  • NIH National Library of Medicine. Structural characterization of wax esters by electron ionization mass spectrometry. [Link]

  • NIST. Nonadecanoic acid, ethyl ester. [Link]

  • NIST. Nonadecanoic acid, ethyl ester. [Link]

  • AOCS. What Column do I Need for Gas Chromatographic Analysis of Fatty Acids?. [Link]

  • YouTube. How Can You Determine Fatty Acid Composition Using Gas Chromatography?. [Link]

  • NIST. Mass Spectrometry Data Center. [Link]

  • NIH National Library of Medicine. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review. [Link]

  • MDPI. Investigating the Thermal Stability of Omega Fatty Acid-Enriched Vegetable Oils. [Link]

  • PubMed. Stability of Fatty Acid Composition After Thermal, High Pressure, and Microwave Processing of Cow Milk as Affected by Polyunsaturated Fatty Acid Concentration. [Link]

  • Taylor & Francis Online. Storage stability and quality of polyunsaturated fatty acid rich oil fraction from Longtail tuna (Thunnus tonggol) head using supercritical extraction. [Link]

  • PubMed. How To Stabilize ω-3 Polyunsaturated Fatty Acids (PUFAs) in an Animal Feeding Study?. [Link]

  • NIST. Electron Ionization Library Component of the NIST/EPA/NIH Mass Spectral Library. [Link]

  • NIST. Pentadecanoic acid, ethyl ester. [Link]

Sources

Application Note: A Multi-dimensional NMR Spectroscopy Approach for the Complete Structural Characterization of Nonadecapentaenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nonadecapentaenoic acid (19:5) is a long-chain polyunsaturated fatty acid (PUFA) whose precise biological functions and structural diversity are areas of growing interest in lipidomics, natural product chemistry, and drug development. Unlike more common fatty acids, the characterization of a C19 PUFA with five double bonds presents a significant analytical challenge. The primary difficulties lie in the unambiguous determination of the exact position and stereochemistry (cis/trans) of each double bond along the acyl chain, as well as the complete assignment of highly similar and overlapping signals in its ¹H and ¹³C NMR spectra.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful, non-destructive technique for the de novo structural elucidation of complex organic molecules like nonadecapentaenoic acid.[2] High-resolution 1D and 2D NMR experiments provide a wealth of information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.[1][3] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the application of a multi-dimensional NMR strategy for the complete and unambiguous characterization of nonadecapentaenoic acid. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Principle: The Synergy of 1D and 2D NMR for PUFA Analysis

The structural elucidation of a complex PUFA is a puzzle that cannot be solved with a single experiment. Our approach relies on the synergistic integration of data from multiple NMR experiments:

  • 1D ¹H NMR: Provides the initial overview of proton types (olefinic, allylic, aliphatic, etc.) and, through signal integration, a quantitative estimate of each. However, severe signal overlap often prevents complete assignment.[4][5]

  • 1D ¹³C NMR: Offers a wider chemical shift dispersion, allowing for the resolution of individual carbon signals. This is crucial for identifying the total number of unique carbons and their chemical nature (e.g., sp² olefinic vs. sp³ aliphatic).[5][6]

  • 2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another (typically through 2-3 bonds). This is essential for tracing the connectivity of the aliphatic chain segments.[4][7]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached (¹JCH). This experiment bridges the information from ¹H and ¹³C spectra, assigning specific protons to specific carbons.[2][4]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons (typically over 2-4 bonds, ²JCH and ³JCH). This is the key experiment for connecting the different structural fragments (e.g., linking an allylic proton to two olefinic carbons), confirming the precise location of double bonds, and assigning quaternary carbons like the carboxyl group.[8][9][10]

The logical progression through these experiments provides a multi-layered, self-validating dataset for complete structural assignment.

Experimental Workflow and Protocols

The overall strategy follows a logical progression from sample preparation to final structure determination.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: Initial Survey cluster_2D Phase 3: Connectivity Mapping cluster_analysis Phase 4: Structure Assembly SamplePrep Sample Preparation H1_NMR 1D ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR Acquisition H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Analysis Integrated Data Analysis HMBC->Analysis Structure Final Structure Elucidation Analysis->Structure

Figure 1: Recommended workflow for NMR-based structural elucidation.

Protocol 1: Sample Preparation

Proper sample preparation is paramount for acquiring high-quality, high-resolution NMR spectra.[11]

  • Sample Quantity:

    • For ¹H and 2D NMR: Accurately weigh 5-20 mg of the purified nonadecapentaenoic acid sample.

    • For ¹³C NMR: A higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.[11]

  • Solvent Selection:

    • Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is the most common and effective choice for fatty acids.[11] Ensure the solvent is free from water and other impurities.

  • Internal Standard:

    • Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shift calibration (δ = 0.00 ppm for both ¹H and ¹³C).[11]

  • Dissolution and Transfer:

    • Ensure the sample is completely dissolved by gentle vortexing. If necessary, brief and gentle warming can aid dissolution.

    • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents magnetic field distortions caused by suspended solids.[11]

Protocol 2: 1D NMR Data Acquisition
  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the probe for the specific sample to ensure optimal magnetic field homogeneity, which is critical for resolving fine couplings and closely spaced signals.[11]

  • ¹H NMR Acquisition:

    • Experiment: Standard single-pulse experiment.

    • Pulse Angle: 30-45° for qualitative analysis to reduce experiment time.

    • Spectral Width: ~16 ppm, centered around 6 ppm.

    • Relaxation Delay (D1): 1-2 seconds for rapid qualitative assessment.

    • Scans: 16-64 scans, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Experiment: Standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Pulse Angle: 30°.

    • Spectral Width: ~200 ppm, centered around 100 ppm.

    • Relaxation Delay (D1): A longer delay of 5-10 seconds is crucial for more accurate signal intensities, especially for quaternary carbons.[6][11]

    • Scans: 1024-4096 scans, depending on concentration and desired signal-to-noise.

Protocol 3: 2D NMR Data Acquisition

For all 2D experiments, use standard pulse programs available on the spectrometer software (e.g., Bruker TopSpin).

  • COSY Acquisition:

    • Experiment: cosygpqf.

    • Data Points: 2048 (F2) x 256-512 (F1).

    • Scans per Increment: 2-8.

    • Relaxation Delay: 1.5 s.

  • HSQC Acquisition:

    • Experiment: hsqcedetgpsisp2.3 (multiplicity-edited version to differentiate CH/CH₃ from CH₂ signals).[4]

    • Spectral Width: F2 (¹H): ~10-12 ppm; F1 (¹³C): ~160-180 ppm.

    • Data Points: 2048 (F2) x 256-512 (F1).

    • Scans per Increment: 4-16.

    • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (~145 Hz).

  • HMBC Acquisition:

    • Experiment: hmbcgplpndqf.

    • Spectral Width: F2 (¹H): ~10-12 ppm; F1 (¹³C): ~200-220 ppm.

    • Data Points: 2048 (F2) x 512 (F1).

    • Scans per Increment: 8-32.

    • Long-Range Coupling Constant: Optimized for an average long-range coupling of 8 Hz to capture primarily ²JCH and ³JCH correlations.[9]

Data Interpretation and Structural Elucidation

Let us consider a hypothetical isomer, all-cis-nonadeca-4,7,10,13,16-pentaenoic acid, to illustrate the data interpretation process.

Expected Chemical Shifts from 1D NMR

The initial 1D spectra will provide characteristic signals for different functional groups within the fatty acid.

Group Proton (¹H) Chemical Shift (δ ppm) Carbon (¹³C) Chemical Shift (δ ppm) Rationale / Comments
Carboxyl (-COOH) 10.0 - 12.0 (broad s)~179-181The acidic proton is often broad and may exchange with trace water. The carbon is deshielded due to the two oxygen atoms.[3]
α-Methylene (-CH₂-COOH) ~2.35 (t)~34Deshielded by the adjacent carbonyl group.[11]
β-Methylene (-CH₂-CH₂-COOH) ~1.65 (m)~25Slightly deshielded relative to the main methylene chain.[11]
Olefinic (-CH=CH-) 5.30 - 5.45 (m)~127-132The characteristic region for double bond protons and carbons. Significant overlap is expected.[1]
Bis-allylic (=CH-CH₂-CH=) ~2.80 (m)~25.6Highly characteristic and deshielded due to being flanked by two double bonds. The number of these groups indicates the degree of skipped unsaturation.[11]
Allylic (-CH₂-CH=) ~2.05 (m)~27-32Protons and carbons adjacent to one double bond.[4]
Aliphatic Methylene (-(CH₂)n-) 1.25 - 1.40 (m)~29-30The bulk of the saturated chain protons, often forming a large, poorly resolved multiplet.[11]
Terminal Methyl (-CH₃) ~0.97 (t)~14The terminal methyl group of an n-3 fatty acid is typically shifted slightly downfield compared to other fatty acids.[6]

Note: These are typical values and can vary based on solvent and the specific molecular structure.[11]

Assembling the Structure with 2D NMR

The true power of this methodology comes from combining the 2D datasets to resolve ambiguities.

G cluster_data Input Data cluster_deduction Structural Deductions H1 ¹H Spectrum (Signal Regions) Spinsys Identify Spin Systems (e.g., -CH₂-CH₂-) H1->Spinsys C13 ¹³C Spectrum (Carbon Types) AssignCH Assign C-H Pairs (e.g., δH 2.80 -> δC 25.6) C13->AssignCH COSY_data COSY (H-H Neighbors) COSY_data->Spinsys HSQC_data HSQC (Direct C-H Pairs) HSQC_data->AssignCH HMBC_data HMBC (Long-Range C-H) Connect Connect Fragments (e.g., Olefinic H to Allylic C) HMBC_data->Connect Spinsys->AssignCH AssignCH->Connect Final Assemble Full Carbon Skeleton & Double Bond Positions Connect->Final

Figure 2: Logical flow of integrating 2D NMR data for structural assembly.

  • Trace Spin Systems with COSY: The COSY spectrum will reveal connectivity. For our hypothetical acid, you would trace the correlations from the terminal methyl group (δ ~0.97 ppm) to its neighboring methylene group, and from the α-methylene (δ ~2.35 ppm) to the β-methylene (δ ~1.65 ppm). The complex olefinic and allylic regions will show correlations that define the unsaturated segments.

  • Assign C-H Pairs with HSQC: The HSQC spectrum is used to definitively link every proton signal to its carbon. For example, the highly characteristic bis-allylic proton signal around δ 2.80 ppm will show a cross-peak to the carbon signal around δ 25.6 ppm. This confirms the assignment of all CH, CH₂, and CH₃ groups.

  • Connect the Fragments with HMBC: This is the crucial final step. The HMBC spectrum provides the long-range correlations needed to piece the entire structure together. Key correlations to look for include:

    • Confirming Double Bond Positions: An allylic proton will show a ³JCH correlation to the two sp² carbons of the double bond it is adjacent to. A bis-allylic proton will show correlations to the carbons of both flanking double bonds.

    • Connecting to the Carboxyl Group: The α- and β-methylene protons (δ ~2.35 and ~1.65 ppm) will show correlations to the carboxyl carbon (δ ~180 ppm), firmly placing the head group.

    • Assembling the Chain: By systematically analyzing the HMBC correlations from each olefinic and allylic proton, the exact sequence of single and double bonds can be mapped out from the carboxyl end to the methyl terminus. For example, the olefinic proton at C4 would show a correlation to the α-carbon at C2.

Conclusion

The structural elucidation of a complex polyunsaturated fatty acid such as nonadecapentaenoic acid is an intricate task that demands a robust and multi-faceted analytical approach. A strategy relying on the sequential and integrated application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive solution. This methodology allows for the complete assignment of the carbon skeleton and the unambiguous determination of double bond positions. By understanding the causality behind each experimental step and the unique contribution of each dataset, researchers can confidently characterize novel fatty acids, paving the way for further investigation into their biological roles and potential therapeutic applications.

References

  • Benchchem. (2025). Application Notes and Protocols: NMR Spectroscopy for Structural Confirmation of Fatty Acid Esters.
  • Tzika, A. A., et al. (n.d.). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PubMed Central.
  • Galli, F., et al. (n.d.). A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditis elegans. PubMed Central.
  • Spyros, A., & Dais, P. (2010). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. MDPI. Available at: [Link]

  • Hayat, S., et al. (2019). 1 H-13 C HMBC NMR experiments as a structural and analytical tool for the characterization of elusive trans/cis hydroperoxide isomers from oxidized unsaturated fatty acids in solution. Magnetic Resonance in Chemistry. Available at: [Link]

  • Magritek. (n.d.). Characterizing Fatty Acids With Advanced Multinuclear NMR Methods - Applications Note.
  • Magritek. (2018). Characterizing fatty acids with advanced multinuclear NMR methods. Available at: [Link]

  • Miyake, Y., et al. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. JAOCS. Available at: [Link]

  • Oxford Instruments. (n.d.). NMR | Oils And Fats Analysis. Available at: [Link]

  • Magritek. (2018). Characterizing Fatty Acids with advanced multinuclear NMR methods.
  • Preciado, L. G., et al. (n.d.). Advances in NMR Spectroscopy for Lipid Oxidation Assessment. ResearchGate. Available at: [Link]

  • Barison, A., et al. (2010). A simple methodology for the determination of fatty acid composition in edible oils through 1H NMR spectroscopy. ResearchGate. Available at: [Link]

  • Preti, R. (2021). NMR Determination of Free Fatty Acids in Vegetable Oils. MDPI. Available at: [Link]

  • NP-MRD. (n.d.). Showing NP-Card for Nonadecanoic acid (NP0000392). Available at: [Link]

  • ResearchGate. (n.d.). Two-dimensional NMR spectrum of new fatty acids 1 and 2. Available at: [Link]

  • PubChem. (n.d.). Nonadecanoic Acid | C19H38O2 | CID 12591. Available at: [Link]

  • CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000666). Available at: [Link]

  • ResearchGate. (n.d.). Lipid Profiling Using Two-Dimensional Heteronuclear Single Quantum Coherence NMR. Available at: [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Available at: [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0283269). Available at: [Link]

  • ResearchGate. (n.d.). (a) H-H COSY and (b) C-H HSQC NMR spectra of target monomer 3 in DMSO-d6. Available at: [Link]

  • Zhang, Q., et al. (2019). 1H NMR Quantification of DHA and EPA in Fish Oil. Frontiers in Chemistry. Available at: [Link]

  • Semantic Scholar. (2004). Determination of the fatty acid profile by 1H‐NMR spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). Unsymmetrical covariance processing of COSY or TOCSY and HSQC NMR data to obtain ldots. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and fundamental HSQC NMR data of monolignol β-glycosides, dihydromonolignol β-glycosides and p-hydroxybenzaldehyde derivative β-glycosides for the analysis of phenyl glycoside type lignin-carbohydrate complexes (LCCs). Available at: [Link]

Sources

Application and Protocol for the Use of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate as an Internal Standard in Quantitative Lipid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Quantitative Analysis

In the realms of pharmaceutical development, clinical research, and quality control, the accurate quantification of analytes is paramount. Chromatographic techniques, particularly when coupled with mass spectrometry (MS), offer unparalleled sensitivity and selectivity. However, the multi-step nature of these analytical workflows, from sample preparation to injection, introduces potential variability that can compromise the accuracy and precision of the results. The use of an internal standard (IS) is a fundamental strategy to mitigate these variabilities, ensuring the robustness and reliability of quantitative data.[1] An ideal internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by the analytical instrument.[2]

This application note provides a detailed guide for the use of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoate as an internal standard for the quantitative analysis of polyunsaturated fatty acids (PUFAs) and other related lipid species by Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals who require a high degree of accuracy in their lipidomics and metabolic studies.

Scientific Rationale: Why Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate?

The selection of an appropriate internal standard is a critical decision in analytical method development.[3] Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoate, a C21 polyunsaturated fatty acid ethyl ester, possesses several key characteristics that make it a suitable internal standard for the analysis of other long-chain fatty acid esters.

Physicochemical Properties:

PropertyValueSource
Chemical Formula C₂₁H₃₂O₂[4][5]
Molecular Weight 316.48 g/mol [4][5][6]
Structure A 21-carbon chain with five cis double bonds at positions 4, 7, 10, 13, and 16, with an ethyl ester group.[4]

The structural similarity of this compound to endogenous long-chain PUFAs, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation. This comparable behavior is essential for the internal standard to effectively compensate for any analyte loss or variation during the analytical process.[3]

Furthermore, as a C21 fatty acid ester, it is unlikely to be naturally present in most biological samples, a key prerequisite for an internal standard.[7] Its ethyl ester form also provides a distinct mass fragmentation pattern and chromatographic retention time compared to the more common methyl esters of endogenous fatty acids, facilitating its unambiguous identification and quantification.[2][8]

Experimental Workflow and Protocols

The following protocols provide a comprehensive guide for the use of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoate as an internal standard in a typical GC-MS workflow for the analysis of fatty acid esters in a biological matrix (e.g., plasma, cell culture).

Workflow Overview

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Add known amount of IS Extract Lipid Extraction Spike->Extract Deriv Derivatization (if necessary) Extract->Deriv Inject Sample Injection Deriv->Inject GC Gas Chromatography Inject->GC Separation MS Mass Spectrometry GC->MS Detection & Fragmentation Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quant Quantification Ratio->Quant Using Calibration Curve

Caption: General workflow for quantitative analysis using an internal standard.

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable solutions of the internal standard.

Materials:

  • Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoate (analytical grade)

  • Hexane (GC grade)

  • Class A volumetric flasks

  • Calibrated micropipettes

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoate.

    • Dissolve in hexane in a 10 mL volumetric flask.

    • Ensure the compound is fully dissolved before making up to the mark with hexane.

    • Store the stock solution at -20°C in an amber glass vial.

  • Working Solution (10 µg/mL):

    • Allow the stock solution to equilibrate to room temperature.

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with hexane.

    • This working solution will be used to spike samples, calibration standards, and quality controls.

Protocol 2: Sample Preparation and Extraction

Objective: To extract lipids from a biological matrix and add the internal standard.

Materials:

  • Biological sample (e.g., 100 µL of plasma)

  • Internal Standard Working Solution (10 µg/mL)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Transfer 100 µL of the biological sample into a glass centrifuge tube.

  • Add 10 µL of the 10 µg/mL Internal Standard Working Solution to the sample.

  • Add 2 mL of Chloroform:Methanol (2:1, v/v).

  • Vortex vigorously for 1 minute.

  • Add 0.5 mL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • The dried lipid extract is now ready for derivatization (if required) or reconstitution for GC-MS analysis.

Protocol 3: GC-MS Analysis

Objective: To separate and detect the internal standard and target analytes.

Instrumentation and Parameters:

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Oven Program 100°C for 2 min, ramp to 240°C at 4°C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Proposed SIM Ions for Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoate:

Ion Typem/zRationale
Quantifier Ion 88Characteristic McLafferty rearrangement fragment for ethyl esters.
Qualifier Ion 1 101Another characteristic fragment for ethyl esters.
Qualifier Ion 2 79Common fragment for polyunsaturated compounds.

Note: These are proposed ions based on the general fragmentation patterns of fatty acid ethyl esters. It is essential to confirm the mass spectrum of the pure standard on your instrument.

Data Analysis and Quantification

The fundamental principle of quantification using an internal standard is the use of the response ratio. The peak area of the analyte is divided by the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte from a calibration curve.

Calibration Curve:

A calibration curve should be prepared by spiking a blank matrix with known concentrations of the analyte(s) and a constant concentration of the internal standard. The curve is generated by plotting the analyte/IS peak area ratio against the analyte concentration.

Quantification Formula:

Concentration of Analyte = (Response Ratio of Sample / Slope of Calibration Curve) - (Y-intercept of Calibration Curve / Slope of Calibration Curve)

Method Validation: Ensuring Trustworthiness

A robust analytical method requires thorough validation to ensure its performance is suitable for its intended purpose. The validation should be conducted in accordance with established guidelines such as those from the International Council for Harmonisation (ICH) Q2(R2) and the U.S. Food and Drug Administration (FDA).[8][9]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No significant interfering peaks at the retention times of the analyte and IS.
Linearity The ability to obtain test results which are directly proportional to the concentration of analyte in the sample.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification).
Precision The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10 and meeting accuracy/precision criteria.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant impact on results from minor changes in parameters.

Conclusion

Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoate is a highly suitable internal standard for the quantitative analysis of polyunsaturated fatty acids and their ethyl esters by GC-MS. Its chemical properties ensure it effectively tracks and corrects for analytical variability, thereby enhancing the accuracy and reliability of the data. The protocols outlined in this application note provide a robust framework for its implementation in a research or regulated laboratory setting. As with any analytical method, proper validation is crucial to ensure the generation of high-quality, defensible data.

References

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA/CHMP/ICH/82072/2006. [Link]

  • Taylor & Francis Online. (2018). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. [Link]

  • LIPID MAPS. Internal standards for lipidomic analysis. [Link]

  • National Institutes of Health. (2017). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. [Link]

  • GSRS. ETHYL (4Z,7Z,10Z,13Z,16Z)-4,7,10,13,16-NONADECAPENTAENOATE. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

Application Notes and Protocols for Lipidomic Analysis of Odd-Chain Polyunsaturated Fatty Acid Ethyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Significance of Odd-Chain Polyunsaturated Fatty Acids in Lipidomics

In the intricate landscape of lipidomics, odd-chain fatty acids (OCFAs), and particularly odd-chain polyunsaturated fatty acids (ocPUFAs), are garnering significant attention. Historically relegated to the sidelines as minor components of the lipidome, recent research has illuminated their potential as crucial biomarkers and bioactive molecules in various physiological and pathological processes.[1][2] Unlike their more abundant even-chain counterparts, ocPUFAs are not readily synthesized de novo in high quantities in mammals and are primarily derived from microbial sources and certain dietary intakes. This unique origin makes them valuable as tracers for specific metabolic pathways and as indicators of gut microbiome health.

The ethyl esters of ocPUFAs are particularly advantageous for lipidomic applications. Esterification to their ethyl form enhances their volatility and thermal stability, making them amenable to gas chromatography-mass spectrometry (GC-MS) analysis.[3] Furthermore, in liquid chromatography-mass spectrometry (LC-MS), the ethyl ester modification can improve chromatographic separation and ionization efficiency. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, analysis, and application of ocPUFA ethyl esters in lipidomics. We will delve into detailed protocols for their use as internal standards for accurate lipid quantification and as tracers for metabolic flux analysis, underpinned by the principles of scientific integrity and field-proven insights.

Part 1: Synthesis and Characterization of Odd-Chain PUFA Ethyl Esters

A prerequisite for the application of ocPUFA ethyl esters in lipidomics is their availability in high purity. While some odd-chain fatty acids are commercially available, custom synthesis of specific ocPUFA ethyl esters may be necessary.

Protocol 1: Acid-Catalyzed Esterification of Odd-Chain PUFAs

This protocol describes a general method for the synthesis of ocPUFA ethyl esters from their corresponding free fatty acids using an acid catalyst.

Materials:

  • Odd-chain polyunsaturated fatty acid (e.g., nonadecatetraenoic acid, C19:4)

  • Anhydrous ethanol

  • Acetyl chloride or concentrated sulfuric acid

  • Hexane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the ocPUFA (e.g., 100 mg) in anhydrous ethanol (10 mL).

  • Catalyst Addition: Slowly add the acid catalyst to the solution. If using acetyl chloride, add it dropwise to the cold ethanol to generate anhydrous HCl in situ. A typical concentration is 5% (v/v) acetyl chloride in ethanol.[4] If using sulfuric acid, add a few drops of concentrated H₂SO₄.

  • Reflux: Attach a condenser to the flask and reflux the mixture at 80°C for 2 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add an equal volume of hexane and saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Washing: Gently shake the funnel and allow the layers to separate. Discard the lower aqueous layer. Wash the upper organic layer twice with deionized water.

  • Drying and Evaporation: Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the ocPUFA ethyl ester.

  • Purity Assessment: The purity of the synthesized ethyl ester should be assessed by GC-MS or nuclear magnetic resonance (NMR) spectroscopy.

Part 2: Quantitative Lipidomics using ocPUFA Ethyl Esters as Internal Standards

The low natural abundance of ocPUFAs in most biological systems makes their ethyl ester derivatives ideal internal standards for the accurate quantification of other fatty acids and lipid classes.[5]

The Principle of Internal Standardization

An internal standard (IS) is a compound that is added in a known amount to a sample prior to analysis. The IS should be chemically similar to the analytes of interest but distinguishable by the analytical instrument. By comparing the signal of the analyte to the signal of the IS, variations in sample preparation, extraction efficiency, and instrument response can be corrected, leading to more accurate and precise quantification.

Protocol 2: Quantification of Total Fatty Acids in Plasma using GC-MS with an ocPUFA Ethyl Ester Internal Standard

This protocol outlines the use of ethyl heptadecanoate (C17:0 ethyl ester) as an internal standard for the quantification of total fatty acids in a plasma sample.

Materials:

  • Plasma sample

  • Ethyl heptadecanoate (C17:0) internal standard solution (1 mg/mL in hexane)

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • BF₃-methanol solution (14% w/v)

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., ZB-FAME)

Procedure:

  • Sample Preparation: To 100 µL of plasma in a glass tube, add 10 µL of the ethyl heptadecanoate internal standard solution.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.[6][7]

    • Vortex thoroughly for 1 minute and incubate at room temperature for 20 minutes.

    • Add 400 µL of 0.9% NaCl solution and vortex again to induce phase separation.

    • Centrifuge at 2000 x g for 5 minutes.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Transesterification:

    • Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.

    • Add 1 mL of BF₃-methanol solution and heat at 100°C for 30 minutes to convert all fatty acids to their methyl esters.

  • Extraction of FAMEs:

    • After cooling, add 1 mL of hexane and 1 mL of deionized water.

    • Vortex and centrifuge to separate the layers.

    • Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) and the internal standard to a new tube.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the final extract into the GC-MS.

    • The GC oven temperature program should be optimized to separate the FAMEs. A typical program might start at 100°C, ramp to 250°C, and hold for 5 minutes.

    • The mass spectrometer should be operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the FAMEs and the ethyl heptadecanoate internal standard.

Data Analysis:

  • Identify the peaks corresponding to the FAMEs and the ethyl heptadecanoate internal standard based on their retention times and mass spectra.

  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the response factor (RF) for each analyte using a calibration curve prepared with known amounts of FAME standards and the internal standard.

  • Quantify the amount of each fatty acid in the original sample using the following formula: Amount of Analyte = (Area of Analyte / Area of IS) * (Amount of IS / RF)

Table 1: Predicted MRM Transitions for Selected ocPUFA Ethyl Esters

For LC-MS/MS analysis, multiple reaction monitoring (MRM) is a highly sensitive and specific method for quantification. The following table provides predicted MRM transitions for representative ocPUFA ethyl esters. These transitions should be empirically optimized on the specific mass spectrometer being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Point)
Ethyl heptadecatrienoate (C17:3)[M+H]⁺ 293.2247.2 (Loss of ethanol)15
Ethyl nonadecatetraenoate (C19:4)[M+H]⁺ 317.3271.3 (Loss of ethanol)18
Ethyl heneicosapentaenoate (C21:5)[M+H]⁺ 341.3295.3 (Loss of ethanol)20

Note: The fragmentation of fatty acid ethyl esters in positive ion mode often involves the neutral loss of ethanol (46 Da).[8]

Part 3: Metabolic Tracing with Stable Isotope-Labeled ocPUFA Ethyl Esters

Stable isotope-labeled ocPUFAs are powerful tools for tracing the metabolic fate of fatty acids in cells and in vivo.[9][10] By introducing an ocPUFA labeled with ¹³C or ²H, researchers can track its elongation, desaturation, and incorporation into complex lipids.

Workflow for a Stable Isotope Tracing Experiment

MetabolicTracingWorkflow cluster_preparation Preparation cluster_labeling Labeling cluster_analysis Analysis synthesis Synthesize/Obtain ¹³C-labeled ocPUFA Ethyl Ester labeling Incubate Cells with ¹³C-ocPUFA Ethyl Ester synthesis->labeling cell_culture Culture Cells to Desired Confluency cell_culture->labeling harvest Harvest Cells labeling->harvest extraction Lipid Extraction harvest->extraction derivatization Derivatization to FAMEs/FAEEs extraction->derivatization ms_analysis LC-MS/MS or GC-MS Analysis derivatization->ms_analysis data_analysis Data Analysis and Isotopologue Distribution ms_analysis->data_analysis

Caption: A typical workflow for a stable isotope tracing experiment using ocPUFA ethyl esters.

Protocol 3: Tracing the Elongation and Desaturation of a ¹³C-Labeled ocPUFA in Cultured Cells

This protocol describes a method to trace the metabolic fate of [U-¹³C₁₉]-nonadecatetraenoic acid (C19:4) ethyl ester in a cancer cell line.

Materials:

  • [U-¹³C₁₉]-C19:4 ethyl ester

  • Hepatocellular carcinoma cell line (e.g., HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (as in Protocol 2)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

    • Prepare a stock solution of [U-¹³C₁₉]-C19:4 ethyl ester in ethanol.

    • Supplement the cell culture medium with the labeled ocPUFA ethyl ester to a final concentration of 50 µM.

    • Incubate the cells for various time points (e.g., 0, 6, 12, 24 hours).

  • Sample Harvesting and Extraction:

    • At each time point, wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping and transfer to a glass tube.

    • Perform lipid extraction as described in Protocol 2.

  • LC-MS/MS Analysis:

    • Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

    • Analyze the samples using an LC-MS/MS system capable of high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).

    • Acquire data in full scan mode to identify the isotopologues of the parent ocPUFA and its elongated and desaturated products.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled and ¹³C-labeled versions of C19:4 and its potential metabolites (e.g., C21:4, C21:5).

    • Determine the isotopic enrichment and the distribution of isotopologues for each fatty acid.

    • Calculate the fractional contribution of the tracer to the product pools to determine the rates of elongation and desaturation.

Visualizing Metabolic Pathways

OCPUFA_Metabolism C19_4 [U-¹³C₁₉]-C19:4 C21_4 [¹³C]-C21:4 C19_4->C21_4 Elongase Complex_Lipids Incorporation into Complex Lipids (e.g., Phospholipids, Triacylglycerols) C19_4->Complex_Lipids C21_5 [¹³C]-C21:5 C21_4->C21_5 Desaturase C21_5->Complex_Lipids

Caption: Simplified metabolic pathway of a ¹³C-labeled ocPUFA.

Conclusion: A Powerful Tool for Advancing Lipid Research

The applications of odd-chain polyunsaturated fatty acid ethyl esters in lipidomics offer a unique and powerful approach to unraveling the complexities of lipid metabolism. Their use as internal standards provides a robust foundation for accurate quantification, a critical aspect of any lipidomics study. Furthermore, their utility as metabolic tracers opens up new avenues for investigating fatty acid elongation, desaturation, and incorporation into complex lipids in health and disease. The protocols and methodologies outlined in this application note provide a comprehensive framework for researchers to integrate ocPUFA ethyl esters into their lipidomics workflows, thereby enabling novel discoveries in basic research, drug development, and clinical diagnostics.

References

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497-509.
  • Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146.
  • Satomi, Y., et al. (2017). One-step lipid extraction for plasma lipidomics analysis by liquid chromatography mass spectrometry. Journal of Chromatography B, 1063, 72-77. [Link]

  • Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. [Link]

  • Alshehry, Z. H., et al. (2015). An efficient single-phase method for the extraction of plasma lipids. Metabolites, 5(2), 389-403.
  • Christie, W. W. (2003). Lipid analysis: isolation, separation, identification and structural analysis of lipids. The Oily Press.
  • Murphy, R. C. (2015). Mass spectrometry of fatty acid derivatives. Journal of Mass Spectrometry, 50(5), 698-713.
  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. [Link]

  • Kamphorst, J. J., et al. (2015). Analysis of fatty acid metabolism using stable isotope tracers and mass spectrometry. Methods in Enzymology, 561, 197-215. [Link]

  • Su, X., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 176, 112805.
  • Shan, D., et al. (2018). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Molecules, 23(11), 2822. [Link]

  • AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]

  • Thomas, M. C., et al. (2013). Fragmentation patterns of fatty acids and modified fatty acids. In Lipidomics: Methods and Protocols (pp. 25-42). Humana Press.
  • Kuda, O., et al. (2020). A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards. Metabolites, 10(4), 144. [Link]

  • Lashkari, S., et al. (2017). Quantitative determination of conjugated linoleic acid and polyunsaturated fatty acids in milk with C17: 0 as internal marker. Data in Brief, 15, 106-110. [Link]

  • Tumanov, S., & Kamphorst, J. J. (2017). Metabolic events contributing to fatty acid 13 C-labeling patterns.
  • Blanksby, S. J., & Mitchell, T. W. (2010). Mass spectrometry of fatty acid derivatives. Journal of Mass Spectrometry, 45(1), 1-13.
  • Park, J., et al. (2018). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. Scientific Reports, 8(1), 1-12. [Link]

  • Ashraf-Khorassani, M., et al. (2015). Synthesis, Purification, and Quantification of Fatty Acid Ethyl Esters After trans-Esterification of Large Batches of Tobacco Seed Oil. Beiträge zur Tabakforschung International/Contributions to Tobacco Research, 26(5), 205-214.
  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. [Link]

  • Neumann, E. K., et al. (2024). 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer. bioRxiv. [Link]

  • Kuan, D., et al. (2019). A novel clean process for the combined production of fatty acid ethyl esters (FAEEs) and the ethyl ester of polyunsaturated fatty acids (PUFAs) from microalgae oils. Renewable Energy, 143, 772-778.
  • Lipidomics Standards Initiative. (n.d.). Method Validation. [Link]

  • Scherer, M., et al. (2020). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Journal of Lipid Research, 61(1), 110-119.
  • Moreno-Pérez, S., et al. (2021). Sustainable Synthesis of Omega-3 Fatty Acid Ethyl Esters from Monkfish Liver Oil. Marine Drugs, 19(11), 612. [Link]

  • Lipidomics Standards Initiative. (n.d.). Lipid Species Quantification. [Link]

  • Zhang, Y., et al. (2021). Optimized MRM transitions for profiling of free fatty acids.
  • Lipidomics Standards Initiative. (n.d.). Technical validation of the lipidomics data. [Link]

  • Google Patents. (2019).
  • Figshare. (2023). Table S3. MRM transitions list. [Link]

  • Zhang, Y., et al. (2021). Optimized MRM transitions for profiling of free fatty acids.
  • Kühn, T., et al. (2021). Association of the odd-chain fatty acid content in lipid groups with type 2 diabetes risk: A targeted analysis of lipidomics data in the EPIC-Potsdam cohort. Clinical Nutrition, 40(8), 4988-4999. [Link]

  • Forouhi, N. G., et al. (2014). Differences in the prospective association between individual plasma phospholipid saturated fatty acids and incident type 2 diabetes: the EPIC-InterAct case-cohort study. The Lancet Diabetes & Endocrinology, 2(10), 810-818.
  • GAPP. (n.d.). MRMaid, the Web-based Tool for Designing Multiple Reaction Monitoring (MRM) Transitions. [Link]

  • Bodin, N., et al. (2016). State of art and best practices for fatty acid analysis in aquatic sciences. ICES Journal of Marine Science, 73(2), 386-398.

Sources

Application Notes & Protocols: Enzymatic Incorporation of Nonadecapentaenoic Acid into Target Lipids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the enzymatic incorporation of Nonadecapentaenoic Acid (NPA), a novel C19:5 polyunsaturated fatty acid (PUFA), into various lipid backbones. While research on NPA is emerging, its structural similarity to other biologically significant odd-chain and polyunsaturated fatty acids, such as pentadecanoic acid (C15:0) and heneicosapentaenoic acid (HPA, 21:5n-3), suggests potential roles in modulating lipid metabolism and cellular signaling.[1][2][3] This document outlines two primary enzymatic strategies: (1) lipase-catalyzed synthesis for producing structured triglycerides (TGs) and (2) a biomimetic approach using acyl-CoA synthetases and lysophospholipid acyltransferases (LPLATs) for targeted incorporation into phospholipids. We provide field-proven insights into enzyme selection, reaction optimization, product purification, and analytical validation, designed for researchers in biochemistry, pharmacology, and drug development.

Introduction: The Rationale for NPA-Enriched Lipids

Lipids are not merely for energy storage; they are critical components of cellular membranes and precursors to a vast array of signaling molecules. The specific fatty acid composition of these lipids dictates their physicochemical properties and biological functions.[4] The incorporation of novel fatty acids like NPA into lipids such as triglycerides and phospholipids allows for the creation of "designer lipids" with tailored therapeutic or nutritional properties.

For instance, structured lipids containing both medium-chain fatty acids (MCFAs) and long-chain fatty acids (LCFAs) can offer unique metabolic advantages.[5][6] Similarly, the specific placement of a PUFA on the glycerol backbone influences its absorption and subsequent metabolic fate.[4] Studies on HPA (21:5n-3), a close structural analogue of NPA, have shown that it is readily incorporated into cellular phospholipids and triacylglycerols and can be a potent inhibitor of arachidonic acid (AA) synthesis, suggesting anti-inflammatory potential.[1]

Enzymatic methods are vastly superior to chemical synthesis for creating these structured lipids due to their high specificity, mild reaction conditions that protect sensitive PUFAs from degradation, and the generation of fewer by-products.[6][7] This guide focuses on harnessing the specificity of lipases and acyltransferases to achieve controlled and efficient incorporation of NPA.

Core Methodologies: An Overview

Two distinct, yet complementary, enzymatic pathways are presented for NPA incorporation. The choice of method depends on the desired final product and research application.

  • Lipase-Catalyzed Synthesis: This approach is ideal for producing larger quantities of NPA-containing structured lipids, particularly triglycerides (TGs). It leverages commercially available, often immobilized, lipases to catalyze esterification or transesterification reactions.[6] Key reactions include:

    • Acidolysis: An exchange reaction where a fatty acid on an existing triglyceride is replaced by NPA.[5]

    • Esterification: The direct attachment of NPA to a glycerol, monoglyceride, or diglyceride backbone.[8]

  • Acyl-CoA Dependent Phospholipid Remodeling: This biomimetic approach mimics the cellular "Lands' Cycle" and is suited for specifically incorporating NPA into the sn-2 position of phospholipids.[9] This pathway is crucial for creating phospholipids with defined acyl chains for studies in membrane biology and lipid signaling. It involves two key enzymatic steps:

    • Activation of NPA: Conversion of free NPA to its activated thioester form, nonadecapentaenoyl-CoA (NPA-CoA), by an acyl-CoA synthetase (ACS).[10]

    • Acylation: Transfer of the NPA moiety from NPA-CoA to a lysophospholipid acceptor (e.g., lyso-PC, lyso-PE) by a lysophospholipid acyltransferase (LPLAT).[11][12]

Below is a generalized workflow for the production and analysis of NPA-enriched lipids.

G cluster_0 Synthesis Stage cluster_1 Purification & Analysis NPA Nonadecapentaenoic Acid (NPA) Enzymatic_Reaction Enzymatic Reaction (Lipase or ACS/LPLAT) NPA->Enzymatic_Reaction Lipid_Substrate Lipid Substrate (Triglyceride, Glycerol, Lysophospholipid) Lipid_Substrate->Enzymatic_Reaction Crude_Product Crude Product Mixture Enzymatic_Reaction->Crude_Product Purification Purification (Chromatography, Distillation) Crude_Product->Purification Pure_Lipid Purified NPA-Lipid Purification->Pure_Lipid Analysis Analytical Validation (TLC, GC-FID, LC-MS) Pure_Lipid->Analysis Final_Product Characterized NPA-Lipid Analysis->Final_Product

Caption: Lipase-catalyzed acidolysis for structured lipid synthesis.

Materials and Reagents
  • NPA: Nonadecapentaenoic acid (≥98% purity)

  • Triglyceride Substrate: High-purity triglyceride oil (e.g., tripalmitin, triolein, or a natural oil like high-oleic sunflower oil).

  • Immobilized Lipase: Rhizomucor miehei lipase (e.g., Lipozyme® RM IM) or Thermomyces lanuginosus lipase (e.g., Lipozyme® TL IM). These are sn-1,3 specific. [5][13]* Reaction Medium (Optional): Anhydrous n-hexane or a solvent-free system. Solvent-free systems are preferred to avoid residual solvents and for environmental reasons, though they may require higher temperatures to ensure a liquid state. [14]* Molecular Sieves: 3Å, activated, for water removal.

  • Reaction Vessel: Jacketed glass reactor with magnetic or overhead stirring and temperature control.

  • Inert Gas: Nitrogen or Argon.

Step-by-Step Protocol
  • Substrate Preparation: Add the triglyceride substrate and NPA to the reaction vessel. A typical molar ratio of NPA to triglyceride is between 2:1 and 10:1. [15]A higher excess of NPA drives the reaction equilibrium towards incorporation.

  • System Inerting: If using a solvent, add it now. Add activated molecular sieves (approx. 10% w/w of substrates) to scavenge water produced during esterification, which can otherwise lead to unwanted hydrolysis. 3. Temperature Equilibration: Seal the vessel, purge with inert gas for 15 minutes to minimize oxidation of the PUFA, and begin stirring. Heat the mixture to the desired reaction temperature (typically 40-60°C). [13]The optimal temperature is a trade-off between reaction rate and enzyme stability/PUFA degradation.

  • Enzyme Addition: Once the temperature is stable, add the immobilized lipase. A typical enzyme load is 5-20% by weight of the total substrates. [15][16]5. Reaction Monitoring: The reaction is typically run for 4-24 hours. [13][17]Progress can be monitored by taking small aliquots over time and analyzing the free fatty acid content (via titration) or by TLC/GC analysis.

  • Reaction Termination: Stop the reaction by filtering out the immobilized enzyme. The enzyme can often be washed with solvent and reused multiple times. [18]7. Product Workup: If a solvent was used, remove it under reduced pressure using a rotary evaporator. The crude product will contain the desired NPA-structured lipid, unreacted starting materials, and released free fatty acids.

Purification and Validation
  • Purification: The primary contaminant is excess free NPA. This can be effectively removed using short-path or molecular distillation, which separates molecules based on their volatility. [17]Alternatively, column chromatography on silica gel can be used to separate different lipid classes (TGs, DGs, FFAs). [17][19]* Validation: The success of the incorporation is validated by analyzing the fatty acid composition of the purified triglyceride fraction. This is achieved by:

    • Transesterifying the lipid to fatty acid methyl esters (FAMEs).

    • Analyzing the FAMEs by Gas Chromatography with a Flame Ionization Detector (GC-FID). [13][20]Successful incorporation will be confirmed by the appearance and quantification of the NPA methyl ester peak in the chromatogram.

Protocol 2: Acyl-CoA Dependent Incorporation of NPA into Phospholipids

This protocol describes a cell-free, biomimetic system to incorporate NPA into the sn-2 position of a lysophospholipid, mirroring the Lands' Cycle. [9]This method is ideal for producing specific phospholipid molecular species for biochemical and biophysical studies.

Principle of the Lands' Cycle Remodeling Pathway

Most cellular PUFAs are located at the sn-2 position of phospholipids, which is achieved through a deacylation-reacylation cycle. [9]A phospholipase first removes the fatty acid at the sn-2 position to generate a lysophospholipid. This protocol starts at the next step, where a specific LPLAT enzyme reacylates this lysophospholipid using an activated NPA-CoA molecule.

G NPA NPA ACS Acyl-CoA Synthetase (ACS) NPA->ACS ATP ATP + CoA ATP->ACS NPA_CoA NPA-CoA ACS->NPA_CoA LPLAT Lysophospholipid Acyltransferase (LPLAT) NPA_CoA->LPLAT LysoPL Lysophospholipid (e.g., 1-palmitoyl-2-lyso-PC) LysoPL->LPLAT PL NPA-Phospholipid (e.g., 1-palmitoyl-2-nonadecapentaenoyl-PC) LPLAT->PL

Caption: Two-step enzymatic synthesis of NPA-phospholipids.

Materials and Reagents
  • NPA: Nonadecapentaenoic acid (≥98% purity)

  • Coenzyme A (CoA): Lithium salt

  • ATP: Adenosine 5'-triphosphate, disodium salt

  • Acyl-CoA Synthetase (ACS): Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.). Several ACSL isoforms exist with varying substrate specificities. [10]* Lysophospholipid: High-purity sn-1-acyl-lysophospholipid (e.g., 1-palmitoyl-2-lyso-phosphatidylcholine).

  • Lysophospholipid Acyltransferase (LPLAT): Recombinant LPLAT enzyme. Several LPLATs exist in the MBOAT family with different specificities for both the lysophospholipid headgroup and the acyl-CoA. [9][12]Microsomal preparations from cell lines can also be used as a source of LPLAT activity. [11]* Reaction Buffer: Tris-HCl buffer (pH 7.4) containing MgCl₂ and DTT.

  • Lipid Extraction Solvents: Chloroform, Methanol (Folch or Bligh-Dyer methods). [21]

Step-by-Step Protocol

This can be performed as a one-pot, two-step reaction.

  • NPA Activation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, ATP, and CoA. Add NPA (solubilized in a small amount of ethanol or as a BSA complex).

  • Initiate Activation: Start the reaction by adding the ACS enzyme. Incubate at 37°C for 30-60 minutes to generate NPA-CoA.

  • Acylation Reaction: To the same tube containing the newly synthesized NPA-CoA, add the lysophospholipid substrate.

  • Initiate Acylation: Add the LPLAT enzyme (or microsomal preparation) to start the acyl transfer. Continue incubation at 37°C for an additional 1-2 hours.

  • Reaction Termination & Lipid Extraction: Stop the reaction by adding ice-cold methanol, followed by chloroform and water, to perform a lipid extraction. [21]Vortex thoroughly and centrifuge to separate the phases.

  • Product Recovery: Carefully collect the lower organic phase, which contains the lipids. Dry the solvent under a stream of nitrogen.

Purification and Validation
  • Purification: The resulting NPA-containing phospholipid can be purified from remaining lysophospholipid and free fatty acids using solid-phase extraction (SPE) on a silica cartridge or by preparative Thin-Layer Chromatography (TLC). [19][21]* Validation: The final product is best analyzed by mass spectrometry. Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion MS can confirm the exact mass of the newly synthesized phospholipid molecule, thereby validating the successful incorporation of the NPA acyl chain. [11][22]

Data Summary and Interpretation

To guide experimental design, the following tables summarize key parameters and compare analytical methodologies.

Table 1: Typical Parameters for Lipase-Catalyzed Reactions

ParameterTypical RangeRationale & Key ConsiderationsReferences
Enzyme Type R. miehei, T. lanuginosus (sn-1,3); C. antarctica (non-specific)Choice of specificity determines the final structure of the lipid. Immobilized enzymes are preferred for easy removal and reuse.[5][18]
Enzyme Load 5-20% (w/w)Higher load increases reaction rate but also cost. Optimization is required.[15][16]
Substrate Ratio 2:1 to 15:1 (NPA:Acylglycerol)High molar excess of NPA drives the reaction equilibrium towards incorporation.[15][18]
Temperature 40 - 70°CMust balance reaction kinetics with enzyme stability and potential for PUFA oxidation at higher temperatures.[13][23]
Reaction Time 4 - 48 hoursMonitored to determine the point of equilibrium or desired conversion.[15][18]
Water Content < 0.1% (low)Low water activity favors synthesis over hydrolysis. Molecular sieves or vacuum can be used to remove water.[14][24]

Table 2: Comparison of Analytical Techniques for Product Validation

TechniqueInformation ProvidedAdvantagesDisadvantagesReferences
TLC Qualitative separation of lipid classes (TG, DG, MG, FFA).Rapid, inexpensive, good for reaction monitoring.Not quantitative, low resolution.[17][19]
GC-FID Quantitative fatty acid composition (after FAME derivatization).Highly quantitative, robust, gold standard for fatty acid profiling.Destructive, provides no information on acyl position.[13][20][25]
HPLC-MS Separation and identification of intact lipid molecular species.Provides detailed structural information (mass of intact lipid). Can distinguish isomers with appropriate methods.More complex, expensive instrumentation.[11][22]

Conclusion and Future Outlook

The enzymatic methodologies detailed in this guide provide robust and specific routes for the incorporation of nonadecapentaenoic acid into triglycerides and phospholipids. The lipase-based approach offers a scalable solution for producing structured lipids for nutritional and preclinical studies, while the acyl-CoA dependent pathway allows for the precise synthesis of phospholipid species essential for fundamental research in cell biology. Successful validation using a combination of chromatographic and spectrometric techniques is critical to ensure product purity and structural integrity. As research into the biological activities of novel fatty acids like NPA expands, these enzymatic tools will be indispensable for elucidating their function and developing next-generation functional lipids.

References

  • Li, T., et al. (2022). Progress & Prospect of Enzyme-Mediated Structured Phospholipids Preparation.
  • Akoh, C.C. Enzymatic Modification of Lipids. NIFA Reporting Portal, UNIVERSITY OF GEORGIA.
  • Srivastava, A., et al. (2018). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. PMC, NIH.
  • Mukherjee, K.D. (1994). Lipase-Catalyzed Reactions for Modification of fats and other Lipids.
  • Ward, O.P., & Singh, A. (2005). Enzymatic Purification of Polyunsaturated Fatty Acids.
  • Shindou, H., & Shimizu, T. (2009). Recent progress on acyl CoA: lysophospholipid acyltransferase research. PMC, NIH.
  • Sidisky, L., & Tranchida, P.Q.
  • McClements, D.J. ANALYSIS OF LIPIDS. University of Massachusetts Amherst.
  • Valerio, O., et al. (2020). Valorization of Glycerol through the Enzymatic Synthesis of Acylglycerides with High Nutritional Value. MDPI.
  • Alvarez-Suarez, J.M., et al. (2024). Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource. MDPI.
  • Wang, Y., et al. (2024).
  • Tan, C.P., et al. (2022).
  • Lìšovà, M., & Holčapek, M. (2021). Recent Analytical Methodologies in Lipid Analysis. PMC, PubMed Central.
  • Li, L.O., et al. (2015). Acyl-CoA synthesis, lipid metabolism and lipotoxicity. PMC, NIH.
  • Gijón, M.A., et al. (2016). Measurement of lysophospholipid acyltransferase activities using substrate competition. Journal of Lipid Research.
  • Devi, B.L.A.P., et al. (2008).
  • Akoh, C.C., & Moussata, C.O. (2001). Enzymatic Synthesis of High-Purity Structured Lipids with Caprylic Acid at 1,3-Positions and Polyunsaturated Fatty. Journal of the American Oil Chemists' Society.
  • Shindou, H., et al. (2009). Discovery of a lysophospholipid acyltransferase family essential for membrane asymmetry and diversity. PNAS.
  • Wang, W., et al. (2022). Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol. MDPI.
  • Breuer, U., & Harms, D. (2007). Process for the enzymatic synthesis of triglycerides.
  • Xue, Z., et al. (2013). Sustainable source of omega-3 eicosapentaenoic acid from metabolically engineered Yarrowia lipolytica: from fundamental research to commercial production. PubMed Central.
  • O'Connor, C.J., & Yak, Y.F. (2004). Lipase-Catalyzed Esterification of Glycerol and Oleic Acid.
  • Zhang, T., et al. (2022).
  • Kumar, P.K.R., & Krishna, A.G.G. (2014). Enzymatic synthesis of structured lipid containing arachidonic and palmitic acids. Grasas y Aceites.
  • Sprecher, H., et al. (1995). Heneicosapentaenoate (21:5n-3): its incorporation into lipids and its effects on arachidonic acid and eicosanoid synthesis. PubMed.
  • Venn-Watson, S., & Schork, N. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. PubMed Central.
  • Venn-Watson, S., & Schork, N. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds.

Sources

Application Notes & Protocols: Investigating the Bioactivity of Nonadecapentaenoic Acid (C19:5), a Novel Odd-Chain Polyunsaturated Fatty Acid, in Nutritional Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Case for C19:5 PUFA

The study of fatty acids has unveiled critical roles for these molecules beyond simple energy storage, establishing them as key regulators of metabolic and inflammatory signaling pathways. While even-chain polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are well-characterized, the biological activities of odd-chain PUFAs remain a nascent field of investigation. This document provides a comprehensive guide to the handling, application, and analysis of Nonadecapentaenoic Acid (C19:5), a novel odd-chain PUFA with five double bonds.

Odd-chain fatty acids (OCFAs) are distinct in their metabolism, ultimately yielding propionyl-CoA instead of acetyl-CoA during beta-oxidation.[1][2] This metabolic fate positions them as potential precursors for gluconeogenesis and anaplerosis, suggesting unique physiological effects.[1] Furthermore, a rat liver cell line has been shown to metabolize exogenous C19 PUFAs into longer-chain C21 and C23 PUFAs, hinting at the potential for C19:5 to be a precursor to a new class of bioactive lipid mediators.[3]

Given its unique structure as a highly unsaturated odd-chain fatty acid, C19:5 is a compelling candidate for nutritional and pharmacological research. It may act as a ligand for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) or G-protein coupled receptors such as GPR120, thereby influencing gene expression related to lipid metabolism and inflammation.[[“]][5][6][7]

These application notes provide a synthesized framework of protocols, adapted from established best practices for well-characterized PUFAs and OCFAs, to enable rigorous investigation of C19:5's biological functions.

Section 1: C19:5 PUFA Physicochemical Properties, Handling, and Storage

1.1. Rationale for Stringent Handling

Polyunsaturated fatty acids are defined by the presence of multiple double bonds, which makes them highly susceptible to oxidation.[8][9] Oxidation can generate lipid peroxides and other reactive species, which not only degrade the parent compound but can also introduce confounding biological effects and cytotoxicity in experimental models. Therefore, the integrity of any study involving C19:5 hinges on meticulous handling and storage to prevent oxidative degradation.

1.2. Recommended Storage and Handling Protocols

ParameterConditionRationale & Justification
Purity >99% (as free fatty acid or methyl ester)High purity minimizes confounding effects from other lipid species.
Formulation Provided in an organic solvent (e.g., ethanol) under inert gas (Argon or Nitrogen)Organic solvent prevents hydrolysis and microbial growth. Inert gas displaces oxygen, preventing oxidation during storage.
Storage Temp. ≤ -20°C (preferably -80°C for long-term)Low temperatures dramatically slow the rate of lipid oxidation.[10]
Handling Thaw on ice; minimize time at room temperature. Aliquot upon first use to avoid repeated freeze-thaw cycles. Use glass vials/syringes to prevent leaching from plastics.Repeated temperature fluctuations can accelerate degradation. Aliquoting preserves the integrity of the main stock.
Atmosphere Overlay aliquots with inert gas (Ar or N₂) before sealing and freezing.This practice ensures an oxygen-free environment for each aliquot, maximizing shelf-life.

Section 2: In Vitro Experimental Protocols

In vitro models are indispensable for dissecting the direct cellular and molecular effects of C19:5. The primary challenge in cell culture is the poor aqueous solubility of long-chain fatty acids. To overcome this, C19:5 must be complexed with a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA), which mimics its physiological transport in circulation.[11][12]

2.1. Protocol: Preparation of C19:5-BSA Complex for Cell Culture

This protocol is adapted from standard methods for preparing palmitate-BSA and oleate-BSA complexes.[13][14]

Materials:

  • C19:5 PUFA (in ethanol)

  • Fatty Acid-Free BSA (powder)

  • Sterile MilliQ water

  • Sterile cell culture medium (e.g., DMEM)

  • 0.22 µm sterile filter

Step-by-Step Methodology:

  • Prepare 10% (w/v) Fatty Acid-Free BSA Solution:

    • Under sterile conditions, dissolve 1g of fatty acid-free BSA into 10 mL of sterile MilliQ water.

    • Sterile filter the solution using a 0.22 µm filter. This stock can be stored at 4°C for short-term use.

  • Prepare 150 mM C19:5 Stock Solution:

    • Based on the molecular weight of C19:5, calculate the amount needed for a 150 mM stock in 1 mL of 100% ethanol.

    • Warm the solution at 37-50°C to ensure complete dissolution. Causality Note: Gentle heating increases the solubility of the fatty acid in the ethanol solvent.

  • Complexation of C19:5 with BSA (to create a 5 mM FA / 0.83 mM BSA stock):

    • In a sterile tube, warm 5 mL of the 10% BSA solution in a 37°C water bath for 10 minutes.

    • Slowly add 175 µL of the 150 mM C19:5 stock solution dropwise to the warm BSA solution while gently vortexing. This creates an approximate 5:1 molar ratio of fatty acid to BSA.

    • Incubate the mixture in the 37°C water bath for at least 1 hour, with occasional mixing, to allow for complete complexation.

    • Visually inspect the solution. A clear solution indicates successful complexation. Cloudiness suggests precipitation and the preparation should be discarded.[11]

  • Preparation of Final Working Solution:

    • The 5 mM C19:5-BSA stock can be diluted directly into pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10, 25, 50, 100 µM).

    • Crucially, a "Vehicle Control" must be prepared by adding an equivalent volume of ethanol to the BSA solution and following the same incubation and dilution steps. This controls for any effects of the BSA and residual ethanol on the cells.

2.2. Example Application: Gene Expression Analysis

  • Objective: To determine if C19:5 regulates genes involved in lipid metabolism.

  • Model: Human hepatocyte cell line (e.g., HepG2).

  • Protocol:

    • Plate HepG2 cells to achieve ~70-80% confluency.

    • Treat cells with C19:5-BSA complex (e.g., 50 µM) and the vehicle control for 18-24 hours.

    • Harvest cells and extract total RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression of target genes such as PPARA, CPT1A (a PPARα target gene involved in fatty acid oxidation), and SCD1 (involved in fatty acid synthesis).[[“]]

Section 3: In Vivo Experimental Protocols

Animal models are essential for understanding the systemic effects of C19:5 on metabolism, body composition, and overall health.

3.1. General Workflow for In Vivo C19:5 Research

G cluster_prep Preparation cluster_admin Administration cluster_study Study Period cluster_analysis Analysis Formulation C19:5 Formulation (e.g., in corn oil) Dosage Dosage Calculation (mg/kg body weight) Formulation->Dosage Gavage Oral Gavage Dosage->Gavage Diet Dietary Admixture Dosage->Diet Monitor Monitor Health, Body Weight, Food Intake Gavage->Monitor Diet->Monitor Blood Blood Collection (Plasma Lipids, Glucose) Monitor->Blood Tissue Tissue Harvest (Liver, Adipose) Monitor->Tissue Lipidomics Lipidomics & Gene Expression Blood->Lipidomics Tissue->Lipidomics G cluster_receptors Membrane & Nuclear Receptors cluster_metabolism Metabolic Conversion cluster_effects Downstream Cellular Effects C19_5 C19:5 PUFA GPR120 GPR120/FFAR4 C19_5->GPR120 Ligand Activation PPARs PPARα/δ C19_5->PPARs Ligand Activation Enzymes COX, LOX, CYP Enzymes C19_5->Enzymes Substrate AntiInflam Anti-inflammatory Effects (↓ NF-κB) GPR120->AntiInflam InsulinSens ↑ Insulin Sensitivity GPR120->InsulinSens GeneExp ↑ Gene Expression (Fatty Acid Oxidation) PPARs->GeneExp Metabolites Novel C21/C23 Bioactive Mediators (e.g., Resolvin/Protectin-like) Enzymes->Metabolites Metabolites->AntiInflam Resolution Pathways

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Nonadecapentaenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of nonadecapentaenoic acid ethyl ester (C19:5 EE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize reaction yields and ensure the purity of your final product.

I. Overview of Nonadecapentaenoic Acid Ethyl Ester Synthesis

Nonadecapentaenoic acid is a polyunsaturated fatty acid (PUFA) of significant interest. Its ethyl ester is often synthesized for various research and pharmaceutical applications. The primary synthesis method is the esterification of nonadecapentaenoic acid with ethanol, typically catalyzed by an acid or an enzyme.

The general reaction is a reversible equilibrium between the carboxylic acid and alcohol, forming the ester and water.[1][2] To achieve high yields, the equilibrium must be shifted towards the product side. This can be accomplished by using an excess of one reactant (usually ethanol) or by removing water as it is formed.[3][4]

Chemical Synthesis Pathway: Fischer-Speier Esterification

The most common chemical method is the Fischer-Speier esterification, which involves refluxing the carboxylic acid and ethanol with an acid catalyst.[3]

Fischer_Esterification RCOOH Nonadecapentaenoic Acid (R-COOH) Protonated_acid Protonated Carboxylic Acid RCOOH->Protonated_acid + H+ EtOH Ethanol (CH3CH2OH) H_plus H+ (Acid Catalyst) Tetrahedral_intermediate Tetrahedral Intermediate Protonated_acid->Tetrahedral_intermediate + Ethanol Protonated_ester Protonated Ester Tetrahedral_intermediate->Protonated_ester - H2O Ester Nonadecapentaenoic Acid Ethyl Ester (R-COOCH2CH3) Protonated_ester->Ester - H+ Ester->RCOOH + H2O (Hydrolysis) Water Water (H2O)

Caption: Fischer-Speier esterification of nonadecapentaenoic acid.

Enzymatic Synthesis

Enzymatic esterification, often utilizing lipases, offers a milder alternative to chemical methods, which can be advantageous for sensitive substrates like PUFAs that are prone to oxidation.[5][6] Lipase-catalyzed reactions can be performed as a one-step transesterification or a two-step hydrolysis followed by esterification.[6]

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of my nonadecapentaenoic acid ethyl ester synthesis?

A1: Several factors can significantly impact your yield:

  • Reactant Ratio: The molar ratio of ethanol to nonadecapentaenoic acid is crucial. Using a large excess of ethanol can shift the reaction equilibrium towards the product, increasing the yield.[4]

  • Catalyst: The choice and concentration of the catalyst are important. Common acid catalysts include sulfuric acid and p-toluenesulfonic acid.[3] For enzymatic reactions, the type and activity of the lipase are key.

  • Temperature: Higher temperatures generally increase the reaction rate. However, for PUFAs, excessively high temperatures can lead to degradation and unwanted side reactions.[7]

  • Water Removal: Since water is a byproduct, its removal will drive the reaction to completion. This can be achieved using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[3][4][8]

  • Reaction Time: The reaction needs sufficient time to reach equilibrium. The optimal time will depend on the other reaction conditions.

Q2: I am observing a low conversion rate. What are the likely causes?

A2: Low conversion can stem from several issues:

  • Insufficient Catalyst: Ensure you are using the correct amount of a non-deactivated catalyst.

  • Presence of Water: The presence of water in your reactants or solvent will inhibit the forward reaction.[7] Ensure all glassware is dry and use anhydrous solvents if applicable.

  • Reaction Not at Equilibrium: The reaction may not have run long enough to reach completion.

  • Suboptimal Temperature: The reaction temperature may be too low for an efficient conversion rate.

Q3: How do I choose between chemical and enzymatic synthesis?

A3: The choice depends on your specific requirements:

  • Chemical Synthesis (Fischer Esterification):

    • Pros: Generally faster and uses less expensive reagents.

    • Cons: Harsher reaction conditions (high heat, strong acid) can lead to degradation of sensitive molecules like PUFAs and the formation of byproducts.[5]

  • Enzymatic Synthesis:

    • Pros: Milder reaction conditions preserve the integrity of the PUFA.[5][6] Enzymes can also offer higher specificity.

    • Cons: Can be slower and the cost of enzymes may be higher. The enzyme may require specific conditions (e.g., pH, solvent) for optimal activity.

Q4: What is the best way to purify the final nonadecapentaenoic acid ethyl ester product?

A4: Purification is critical to remove unreacted starting materials, catalyst, and any byproducts. A multi-step approach is often necessary:

  • Neutralization and Washing: After the reaction, the mixture should be washed with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and remove any remaining carboxylic acid.[9] Subsequent washes with water can remove excess ethanol and other water-soluble impurities.

  • Extraction: An organic solvent (e.g., hexane) can be used to extract the ethyl ester from the aqueous phase.[10]

  • Chromatography: For high purity, column chromatography is recommended. Solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) are effective methods for isolating fatty acid ethyl esters.[11][12]

III. Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Presence of water in reactants/glassware. 3. Incorrect reaction temperature. 4. Insufficient reaction time.1. Use fresh, high-quality catalyst. For enzymatic reactions, ensure proper enzyme storage and handling. 2. Use anhydrous ethanol and dry all glassware thoroughly. Consider using molecular sieves.[8] 3. Optimize the reaction temperature. For Fischer esterification, typical temperatures range from 60-110°C.[3] For enzymatic reactions, follow the enzyme's specifications (e.g., 35°C).[7] 4. Increase the reaction time and monitor progress using techniques like TLC or GC.
Formation of Dark-Colored Byproducts 1. Reaction temperature is too high, causing degradation of the PUFA. 2. Oxidation of the polyunsaturated fatty acid.1. Reduce the reaction temperature.[5] 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[13]
Difficulty in Product Separation/Extraction 1. The ethyl ester may be soluble in the aqueous/ethanol phase, especially with shorter chain fatty acids.[9] 2. Formation of an emulsion during washing.1. After neutralization, add a sufficient volume of an immiscible organic solvent like hexane to effectively extract the ester. 2. Add a saturated brine solution during the washing step to help break the emulsion.
Product is Contaminated with Starting Material (Carboxylic Acid) 1. Incomplete reaction. 2. Inefficient neutralization and washing.1. Drive the reaction to completion by removing water or using a larger excess of ethanol. 2. Ensure thorough washing with a sodium bicarbonate solution to remove all unreacted carboxylic acid. Monitor the pH of the aqueous layer.
Low Recovery After Purification 1. Loss of product during transfers and washing steps. 2. Inefficient elution from the chromatography column.1. Minimize transfers and be meticulous during the workup process. 2. Optimize the solvent system for your column chromatography to ensure complete elution of the product.

IV. Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Nonadecapentaenoic Acid

This protocol outlines a general procedure for the acid-catalyzed esterification.

Materials:

  • Nonadecapentaenoic Acid

  • Anhydrous Ethanol (200 proof)

  • Concentrated Sulfuric Acid (or other suitable acid catalyst)

  • Saturated Sodium Bicarbonate Solution

  • Hexane (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve nonadecapentaenoic acid in a 5-10 fold molar excess of anhydrous ethanol.

  • Catalyst Addition: While stirring, slowly add the acid catalyst (e.g., 1-3% by weight of the carboxylic acid).

  • Reflux: Attach a condenser and heat the mixture to reflux (the boiling point of ethanol) for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acid.

    • Add hexane and shake gently to extract the product. Allow the layers to separate.

    • Collect the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent using a rotary evaporator to obtain the crude nonadecapentaenoic acid ethyl ester.

  • Purification: Purify the crude product by column chromatography.

Esterification_Workflow Start Start: Mix Reactants & Catalyst Reflux Reflux Reaction Mixture Start->Reflux Workup Neutralize, Extract & Wash Reflux->Workup Drying Dry Organic Layer Workup->Drying Evaporation Solvent Removal (Rotovap) Drying->Evaporation Purification Column Chromatography Evaporation->Purification End Pure Product Purification->End

Sources

Technical Support Center: Troubleshooting GC-MS Analysis of Odd-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of odd-chain fatty acids (OCFAs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental hurdles. We will move beyond simple procedural lists to explain the causality behind analytical challenges and their solutions, ensuring a robust and self-validating methodology.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions and common points of confusion in OCFA analysis.

Q1: Why is derivatization mandatory for GC-MS analysis of OCFAs and other fatty acids?

A1: Direct analysis of free fatty acids (FFAs) by GC is challenging due to their inherent chemical properties. FFAs are polar and non-volatile, leading to significant issues in a standard GC system. Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), is a critical step for several reasons[1]:

  • Increased Volatility: FAMEs are significantly more volatile than their corresponding FFAs. This allows them to travel through the GC column at lower temperatures, preventing thermal degradation of sensitive unsaturated fatty acids[1].

  • Reduced Polarity & Improved Peak Shape: The polar carboxyl group of an FFA is prone to hydrogen bonding. This leads to strong interactions with any active sites (e.g., silanol groups) in the GC inlet liner or column, resulting in severe peak tailing[1][2]. Converting the carboxyl group to a less polar methyl ester minimizes these interactions, yielding sharp, symmetrical peaks essential for accurate quantification.

  • Enhanced Separation: By neutralizing the highly polar carboxyl group, the chromatographic separation becomes primarily dependent on the fatty acid's carbon chain length and the degree/position of unsaturation. This allows for much finer resolution of complex mixtures[1].

Q2: I'm using pentadecanoic acid (C15:0) or heptadecanoic acid (C17:0) as an internal standard. Is this always appropriate?

A2: Historically, C15:0 and C17:0 were considered ideal internal standards because it was believed their endogenous concentrations in human samples were negligible[3]. However, this assumption is no longer universally valid. OCFAs are now recognized as important biomarkers and are known to be present in measurable amounts in human tissues, arising from diet (e.g., dairy products) and endogenous metabolism[3][4].

Using an OCFA as an internal standard without verifying its absence or low abundance in your specific sample type can lead to a significant overestimation of your target analytes. For accurate quantification, the best practice is to use stable isotope-labeled internal standards (e.g., Heptadecanoic acid-d33)[5][6][7]. These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. This approach compensates for analyte loss during sample preparation and corrects for matrix effects without confounding the results[5][6].

Q3: My mass spectra for unsaturated FAMEs show a weak or absent molecular ion peak. How can I confirm the identity of my analyte?

A3: This is a common consequence of using Electron Ionization (EI), which is a "hard" ionization technique. The high energy of EI causes extensive fragmentation of the FAME molecule. While this fragmentation is excellent for creating a reproducible fingerprint for library matching, the molecular ion (M+) can be unstable, especially in polyunsaturated fatty acids (PUFAs), and may not be observed[5][8][9].

To overcome this, consider these strategies:

  • Soft Ionization: Techniques like Chemical Ionization (CI) or Field Ionization (FI) are "softer" and impart less energy to the molecule. This results in significantly less fragmentation and a much more prominent protonated molecule [MH]+ (for CI) or molecular ion M+• (for FI), making molecular weight determination straightforward[8][9][10].

  • Library Matching with Retention Index: Even without a molecular ion, the fragmentation pattern in EI is highly characteristic. A high-quality library match (e.g., >85%) combined with a consistent retention index on your specific column provides strong evidence for compound identification[11].

  • High-Resolution MS: If available, high-resolution mass spectrometry can provide the accurate mass of fragment ions, which can be used to calculate the elemental composition and further increase confidence in the identification[8].

Part 2: Troubleshooting Guide: From Sample to Signal

This section provides a structured approach to diagnosing and solving specific problems encountered during OCFA analysis.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Poor peak shape is a critical issue that compromises both resolution and the accuracy of integration, leading to unreliable quantification.

Symptom Potential Cause Troubleshooting Action & Rationale
Peak Tailing Incomplete Derivatization: Residual free fatty acids are highly polar and interact with active sites in the system.[1][2]Verify Derivatization: Optimize the reaction time, temperature, and catalyst concentration. Ensure the sample is anhydrous, as water can inhibit the esterification reaction.[1] Run a derivatization time course experiment to ensure the reaction has gone to completion.
Active Sites: The GC inlet liner, column head, or septum can have active silanol groups that interact with polar analytes.[1][2]System Maintenance: Use a deactivated inlet liner and change it regularly. Trim the first 5-10 cm from the front of the column to remove accumulated non-volatile residues and active sites.[2] Use a high-quality, low-bleed septum.
Peak Fronting Column Overload: Injecting too much analyte saturates the stationary phase at the column head.[2]Dilute the Sample: Reduce the concentration of your sample or increase the split ratio. As a rule of thumb, aim for less than 100 ng of a single FAME component on-column.[2]
Solvent Mismatch: Using a solvent that is not compatible with the stationary phase can cause peak distortion.[2]Use a Nonpolar Solvent: Dissolve the final FAME extract in a nonpolar solvent like hexane or heptane, which is highly compatible with most GC columns used for FAME analysis.[2]
Workflow: Diagnosing Peak Shape Issues

G start Poor Peak Shape Observed check_shape Tailing or Fronting? start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting check_deriv Verify Derivatization (Complete reaction?) tailing->check_deriv check_conc Check Concentration (Dilute sample?) fronting->check_conc check_system Check for Active Sites (Liner, Column, Septum) check_deriv->check_system Deriv. OK optimize_deriv Optimize Derivatization Protocol check_deriv->optimize_deriv Incomplete maintain_gc Perform GC Inlet Maintenance check_system->maintain_gc check_solvent Check Solvent (Hexane/Heptane?) check_conc->check_solvent Conc. OK dilute Dilute Sample / Increase Split check_conc->dilute Too High change_solvent Use Nonpolar Solvent check_solvent->change_solvent

Caption: Troubleshooting workflow for poor GC peak shape.

Issue 2: Poor Resolution of OCFA Isomers

Odd-chain and branched-chain fatty acids (BCFAs) often co-elute with more common even-chain fatty acids, making accurate identification and quantification difficult[12][13].

Symptom Potential Cause Troubleshooting Action & Rationale
Co-elution of OCFAs with other FAMEs Inappropriate GC Column Phase: The selectivity of the stationary phase is insufficient to resolve structurally similar compounds.Use a Highly Polar Column: Standard non-polar (e.g., DB-5) or mid-polar (e.g., DB-Wax) columns may not provide adequate separation. Highly polar cyanopropyl-based columns (e.g., HP-88, CP-Sil 88, Rt-2560) are specifically designed for FAME analysis and provide excellent selectivity for separating isomers based on chain length, unsaturation, and branching[14][15][16]. For extremely complex samples, ionic liquid columns (e.g., SLB-IL111) offer unique selectivity and can resolve challenging OCFA and BCFA isomers[12].
Suboptimal Temperature Program: The oven temperature ramp rate is too fast, not allowing sufficient interaction with the stationary phase.Optimize Oven Program: Decrease the ramp rate (e.g., from 10°C/min to 2-3°C/min) during the elution window of your OCFAs. Adding a short isothermal hold can also improve the resolution of closely eluting peaks. The elution order of some FAMEs can be sensitive to temperature, so optimization is key[14].
Incorrect Carrier Gas Flow Rate: Operating far from the optimal linear velocity reduces column efficiency.Optimize Flow Rate: Set the carrier gas (Helium or Hydrogen) to the optimal linear velocity for your column's internal diameter. Hydrogen allows for faster analysis without a significant loss of resolution compared to Helium[2].
Issue 3: Low Signal Intensity or Poor Sensitivity

Detecting low-abundance OCFAs is a common challenge, especially in complex biological matrices.

Symptom Potential Cause Troubleshooting Action & Rationale
Low S/N for Target OCFAs Inefficient Derivatization: An incomplete reaction leads to a lower concentration of the target FAME.[1]Optimize Derivatization: As with peak tailing, ensure your derivatization is complete. Consider alternative, more robust derivatization agents if necessary.
Suboptimal MS Parameters: The mass spectrometer is not operating under the most sensitive conditions for your analyte.Use Selected Ion Monitoring (SIM): Instead of scanning the full mass range, program the MS to only monitor a few characteristic, high-abundance ions for your target OCFA-FAMEs. This increases the dwell time on each ion, significantly boosting the signal-to-noise ratio[1][17].
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte in the MS source.[18][19]Improve Sample Cleanup: Implement a solid-phase extraction (SPE) step after lipid extraction to remove interfering matrix components. Also, ensure you are using a stable isotope-labeled internal standard, which will co-elute and experience the same matrix effects, allowing for accurate correction[5][6].
Leaks in the GC-MS System: Air leaks (oxygen and nitrogen) into the MS source increase background noise and reduce sensitivity.[1]Perform Leak Check: Regularly check for leaks at the injector, column fittings, and MS transfer line. A high m/z 28 (N2) or 32 (O2) signal in the background spectrum is a clear indicator of a leak.

Part 3: Standardized Protocols

Protocol 1: FAME Derivatization using Boron Trifluoride-Methanol (BF₃-Methanol)

This is a widely used and effective method for the esterification of total fatty acids (both free and esterified) from a lipid extract[1][20].

Materials:

  • Dried lipid extract (1-20 mg)

  • Boron Trifluoride in Methanol (BF₃-Methanol), 12-14% w/w

  • Hexane (GC-grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Micro-reaction vials with PTFE-lined caps

Procedure:

  • Place the dried lipid extract into a micro-reaction vial.

  • Add 2 mL of 12% BF₃-Methanol reagent to the vial.

  • Cap the vial tightly and heat at 60°C for 10 minutes. Causality: Heating accelerates the transesterification reaction. The 10-minute duration is typically sufficient for most lipids, but may need optimization.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution. The salt solution helps to break any emulsions and forces the nonpolar FAMEs into the hexane layer.

  • Vortex the vial vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Allow the layers to separate completely.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄. The sodium sulfate removes trace amounts of water, which can damage the GC column.

  • The sample is now ready for GC-MS analysis.

Workflow: FAME Derivatization

G start Start Dried Lipid Extract add_bf3 Step 1 Add 2 mL BF₃-Methanol start->add_bf3 heat Step 2 Heat at 60°C for 10 min add_bf3->heat cool Step 3 Cool to Room Temp heat->cool add_solvents Step 4 Add 1 mL Hexane & 1 mL Sat. NaCl cool->add_solvents vortex Step 5 Vortex to Extract FAMEs add_solvents->vortex separate Step 6 Allow Layers to Separate vortex->separate transfer Step 7 Transfer Hexane Layer to New Vial separate->transfer dry Step 8 Dry with Na₂SO₄ transfer->dry end Finish Ready for GC-MS dry->end

Caption: Step-by-step FAME derivatization workflow.

References

  • Gao, X., et al. (2012). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. NIH Public Access. Retrieved from [Link]

  • Christie, W.W. (2019). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids?. AOCS. Retrieved from [Link]

  • Han, X., & Su, M. (2021). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. ResearchGate. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Which Column Is Best for Fatty Acid Analysis by GC?. MtoZ Biolabs. Retrieved from [Link]

  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Agilent. Retrieved from [Link]

  • Agilent Technologies. (n.d.). An Overview of GC Column Selection for Traditional and New Methods for the Analysis of Fatty Acid Methyl Esters (FAMEs). Agilent. Retrieved from [Link]

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. JEOL. Retrieved from [Link]

  • Procida, G., et al. (2017). Optimization of milk odd and branched-chain fatty acids analysis by gas chromatography using an extremely polar stationary phase. PubMed. Retrieved from [Link]

  • LIPID MAPS. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. LIPID MAPS. Retrieved from [Link]

  • Restek. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek. Retrieved from [Link]

  • Murata, T. (1977). Analysis of fatty acid methyl esters by a gas--liquid chromatography--chemical ionization mass spectrometry computer system. PubMed. Retrieved from [Link]

  • European Commission. (n.d.). Optimization of the GC method for routine analysis of the fatty acid profile in several food samples. European Commission. Retrieved from [Link]

  • Hielscher, D., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites. Retrieved from [Link]

  • ResearchGate. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis?. ResearchGate. Retrieved from [Link]

  • Kleiman, R., & Bohannon, M. B. (1976). Mass Spectra of Acetylenic Fatty Acid Methyl Esters and Derivatives. ResearchGate. Retrieved from [Link]

  • Pisani, O., et al. (2013). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. MDPI. Retrieved from [Link]

  • Ran-Ressler, R. R., et al. (2011). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. PMC - NIH. Retrieved from [Link]

  • Guil-Guerrero, J. L. (2021). Common mistakes about fatty acids identification by gas-liquid chromatography. ResearchGate. Retrieved from [Link]

  • Tümen, G., et al. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. NIH. Retrieved from [Link]

  • Chromatography Forum. (2013). GCMS problem running fatty acids. Chromatography Forum. Retrieved from [Link]

  • Forouhi, N. G., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. NIH. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Wiley Science Solutions. Retrieved from [Link]

  • Song, X., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. TrAC Trends in Analytical Chemistry. Retrieved from [Link]

  • Levery, S. B. (2006). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. ResearchGate. Retrieved from [Link]

  • Petrović, M., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and quantification of branched-chain fatty acids and odd-chain fatty acids of mammalian milk, dairy products, and vegetable oils using GC/TOF-MS. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Method development for the quantitative determination of short chain fatty acids in microbial samples by solid phase extraction and gas chromatography with flame ionization detection. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (2011). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Agilent. Retrieved from [Link]

  • Twining, C. W., et al. (2020). Stable isotopes of fatty acids: current and future perspectives for advancing trophic ecology. Philosophical Transactions of the Royal Society B. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Shimadzu. Retrieved from [Link]

  • Restek. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek. Retrieved from [Link]

  • Chan, L., et al. (2022). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Jackson, K. H., et al. (2014). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. PMC - NIH. Retrieved from [Link]

  • Weihrauch, M., et al. (2019). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. MDPI. Retrieved from [Link]

  • Feier, G. C., et al. (2020). Evaluation of fatty acid profile of oils/fats by GC-MS through two quantification approaches. Scientific Bulletin. Series F. Biotechnologies. Retrieved from [Link]

  • Agilent Technologies. (2021). How to Troubleshoot and Improve Your GC MS. YouTube. Retrieved from [Link]

  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Separation of C19 Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving the complex challenge of co-elution in the chromatographic separation of C19 isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving baseline separation of these structurally similar compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and field-proven experience.

Troubleshooting Guide: From Tailing Peaks to Complete Co-elution

This section addresses specific issues you may be observing in your chromatograms and provides a logical, step-by-step approach to resolving them.

Question 1: My chromatogram shows a broad or shouldered peak where I expect a single C19 isomer. How can I confirm if this is co-elution?

Answer:

A broad or asymmetrical peak is a strong indicator of co-elution, where two or more isomers are not fully separated.[1][2][3] However, perfect co-elution can sometimes result in a symmetrical peak.[1] To definitively confirm co-elution, more advanced detection methods are necessary:

  • Using a Diode Array Detector (DAD): If you are using a DAD, you can assess peak purity by analyzing the UV-Vis spectra across the peak.[4] If the spectra are not identical from the upslope to the downslope of the peak, it indicates the presence of multiple components.[1][4]

  • Using a Mass Spectrometer (MS): With an MS detector, you can compare the mass spectra across the peak's elution profile.[1][3] A shift in the mass spectral profile suggests that multiple compounds are eluting at slightly different times under a single chromatographic peak.[1]

Question 2: I've confirmed co-elution of two critical C19 isomers. What is the most logical first step in my method development to achieve separation?

Answer:

A systematic approach is essential for efficiently resolving co-eluting peaks. The initial and often most impactful step is to optimize the mobile phase conditions.[1][5] This is because mobile phase adjustments can significantly alter the selectivity of the separation without the need for more drastic changes like purchasing a new column.[1]

The key parameters to adjust in your mobile phase are:

  • Organic Modifier Composition: Switching the organic solvent in reversed-phase chromatography, for example, from acetonitrile to methanol, can change the separation selectivity.[1] These solvents interact differently with both the analytes and the stationary phase, which can alter the elution order and improve resolution.[1]

  • Gradient Profile: If you are using a gradient, the slope can be modified. A shallower gradient around the elution time of the co-eluting peaks can significantly improve resolution.[1] For example, if the isomers elute at approximately 50% B, you could run a gradient from 40% to 60% B over a longer period.[1]

  • Isocratic vs. Gradient Elution: If you are running an isocratic method, switching to a gradient elution can often provide better peak shapes and overall separation for complex mixtures.[6] Conversely, an isocratic hold at a specific solvent composition may resolve a particularly challenging pair.

Question 3: I have tried optimizing the mobile phase with limited success. Should I change the stationary phase or adjust the temperature next?

Answer:

If mobile phase optimization does not yield the desired resolution, the next logical step is to evaluate the stationary phase chemistry. The selectivity (α) term in the resolution equation is most profoundly influenced by the choice of stationary and mobile phases.[4][6]

Changing the Stationary Phase:

C19 steroids are often analyzed on C18 columns, but for challenging isomer separations, alternative chemistries can provide the necessary selectivity.[7][8] Consider columns with different interaction mechanisms:

  • Phenyl Phases (e.g., Phenyl-Hexyl): These phases can offer unique selectivity for compounds with aromatic groups through π-π interactions, which can be beneficial for separating steroids with varying degrees of unsaturation.[9][10]

  • Biphenyl Phases: Biphenyl columns have demonstrated excellent performance in separating isobaric steroids.[7][11] They offer unique selectivity for aromatic and moderately polar analytes, especially when methanol is used as the organic modifier.[11][12]

Adjusting the Temperature:

Temperature is another critical parameter that can influence selectivity.[13][14]

  • Impact on Retention and Selectivity: Increasing the column temperature generally decreases retention times.[14] However, it can also alter the selectivity between two isomers.[14] Subtle changes in temperature (e.g., ± 5°C) can sometimes be enough to resolve a critical pair.[14]

  • Effect on Viscosity: Higher temperatures reduce the viscosity of the mobile phase, leading to lower backpressure and potentially sharper peaks.[13][15]

Workflow for Method Optimization:

The following diagram illustrates a logical workflow for troubleshooting co-elution:

CoElution_Troubleshooting start Co-elution Observed confirm Confirm Co-elution (DAD Peak Purity / MS Spectra) start->confirm mobile_phase Optimize Mobile Phase - Change Organic Modifier (ACN vs. MeOH) - Adjust Gradient Slope confirm->mobile_phase check1 Resolution Achieved? mobile_phase->check1 stationary_phase Change Stationary Phase - Phenyl-Hexyl - Biphenyl check1->stationary_phase No end Method Optimized check1->end Yes check2 Resolution Achieved? stationary_phase->check2 temperature Optimize Temperature - Increase/Decrease in 5°C increments check2->temperature No check2->end Yes check3 Resolution Achieved? temperature->check3 advanced Consider Advanced Techniques - Multidimensional Chromatography - SFC check3->advanced No check3->end Yes advanced->end

Caption: A systematic workflow for resolving co-eluting C19 isomers.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem for C19 isomer analysis?

A: Co-elution occurs when two or more different compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[2][3] For C19 isomers, which often have the same mass and very similar chemical structures, this is a significant challenge.[11] Co-elution compromises the ability to accurately identify and quantify individual isomers, which is critical in pharmaceutical and clinical research where different isomers can have vastly different biological activities.[2][11][16]

Q2: Can I use Mass Spectrometry (MS) to distinguish between co-eluting C19 isomers?

A: Not directly if they are structural isomers. Many C19 isomers are isobaric, meaning they have the same mass-to-charge ratio (m/z). A standard MS detector cannot differentiate between them based on mass alone.[11] While tandem MS (MS/MS) can sometimes provide different fragmentation patterns for isomers, chromatographic separation is still the most robust approach to ensure accurate quantification.[11]

Q3: Are there any advanced chromatographic techniques that are particularly effective for separating complex mixtures of C19 isomers?

A: Yes, for highly complex mixtures where conventional HPLC or GC may not provide adequate resolution, several advanced techniques can be employed:

  • Multidimensional Chromatography (MDGC or MDLC): This technique uses two or more columns with different separation mechanisms (orthogonality) to significantly increase peak capacity and resolving power.[17][18][19] The effluent from the first column containing the co-eluting isomers is transferred to a second, different column for further separation.[17]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the analysis of steroids.[20][21][22] It uses a supercritical fluid (often carbon dioxide) as the mobile phase, which has properties intermediate between a liquid and a gas.[22] This often results in high-resolution separations similar to GC but with the high-throughput capabilities of UHPLC.[20]

Diagram of a Heart-Cutting 2D-LC System:

TwoD_LC cluster_0 First Dimension cluster_1 Second Dimension pump1 Pump 1 injector Injector pump1->injector col1 Column 1 (e.g., C18) injector->col1 valve Switching Valve col1->valve det1 Detector 1 pump2 Pump 2 col2 Column 2 (e.g., Biphenyl) pump2->col2 det2 Detector 2 (e.g., MS) col2->det2 valve->det1 To Waste / Det 1 valve->col2 Heart-cut of Co-eluting Peaks

Caption: Workflow of a heart-cutting two-dimensional liquid chromatography system.

Experimental Protocols

Protocol 1: Screening Stationary Phases for C19 Isomer Separation

This protocol outlines a systematic approach to selecting an optimal stationary phase for resolving a critical pair of C19 isomers.

Objective: To identify a column chemistry that provides the best selectivity for the co-eluting isomers.

Materials:

  • Sample containing the co-eluting C19 isomers.

  • HPLC or UHPLC system with a column oven and DAD or MS detector.

  • Columns to be screened (e.g., C18, Phenyl-Hexyl, Biphenyl).

  • HPLC-grade mobile phase solvents (e.g., water, acetonitrile, methanol).

Procedure:

  • Initial Scouting Gradient: On your current column (e.g., C18), run a fast, broad gradient (e.g., 5% to 95% Acetonitrile in 10 minutes) to determine the approximate elution time of the isomers.[1]

  • Column Equilibration: Sequentially install each new column to be tested. For each column, equilibrate with the initial mobile phase conditions for at least 10 column volumes.

  • Identical Gradient Run: Inject the sample onto each column and run the same scouting gradient as in step 1.

  • Data Analysis and Comparison:

    • Compare the chromatograms obtained from each column.

    • Look for changes in the elution order of the isomers.

    • Identify the column that shows the greatest separation (even if not baseline) between the critical pair.[1]

  • Further Optimization: Select the column that provides the best initial separation and proceed with fine-tuning the mobile phase conditions (e.g., shallower gradient, different organic modifier) on that specific column to achieve baseline resolution.[1]

Data Presentation:

Summarize the results in a table for easy comparison:

Stationary PhaseOrganic ModifierRetention Time (Isomer 1)Retention Time (Isomer 2)Resolution (Rs)Observations
C18Acetonitrile4.52 min4.52 min0Complete co-elution
Phenyl-HexylAcetonitrile5.10 min5.25 min1.2Partial separation
BiphenylAcetonitrile4.88 min5.01 min1.4Good initial separation
BiphenylMethanol6.21 min6.45 min1.8Baseline separation achieved

References

  • The utility of ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS) for clinically relevant steroid analysis.
  • Why Temperature Is Important in Liquid Chrom
  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purific
  • Supercritical fluid extraction of steroids from biological samples and first experience with solid-phase microextraction-liquid chrom
  • Technical Support Center: Mitigating Co-elution of Structural Analogues.
  • Profiling intact steroid sulfates in human plasma by supercritical fluid chrom
  • Co-Elution: How to Detect and Fix Overlapping Peaks.
  • Multidimensional Chromatography and Its Applications in Food Products, Biological Samples and Toxin Products: A Comprehensive Review.
  • Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction.
  • resolving co-elution issues in GC analysis of flavor compounds.
  • Effect of temperature on the separation of conformational isomers of cyclic nitrosamines by thin-layer chrom
  • Liquid-phase separation of structurally similar steroids using phenyl st
  • Co-Elution: The Achilles' Heel of Chromatography (and Wh
  • How Does Column Temper
  • Biphenyl based stationary phases for improved selectivity in complex steroid assays.
  • Comprehensive coupled reversed-phase reversed-phase separ
  • Supercritical fluid chromatography for the enantiosepar
  • Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatiz
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • High pressure liquid chromatographic separ
  • Multidimensional Chrom
  • How Does Temperature Affect Chrom
  • Four Chromatographic Separ
  • How Does Temperature Affect a Compound's Retention Time?
  • Using Multidimensional Chrom
  • Advanced Chromatography Preparation and Separation Solutions Deliver Robust and Reliable Sample Analysis.
  • Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection.
  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHEN
  • Complete chromatographic separation of steroids, including 17α and 17β-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC.
  • ADVANCES IN CHROM
  • HPLC Troubleshooting Guide.
  • Mobile Phase Optimiz
  • How to optimize your mobile phase to improve selectivity and resolution in chrom
  • Preparative separ
  • Robust extraction, separation, and quantitation of structural isomer steroids
  • Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns.
  • Analysis of steroid hormones using high resolution liquid chrom
  • Advancements in GC Method Development.
  • Gas Chromatographic Method Development for Analysis of Samples
  • Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry.
  • Overcoming the Challenge of Confident Identification Among Two Related Groups of 17‐Methyl Steroids by GC–MS.
  • Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Rel
  • GC Method Development GUide.
  • Considerations for Instrumentation and Column Selection GC Method Development.
  • How To Choose Mobile Phase For Column Chrom
  • MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROM
  • resolving co-eluting isomers of batylalcohol in chrom

Sources

Technical Support Center: Stability of Polyunsaturated Fatty Acid Ethyl Esters in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with polyunsaturated fatty acid ethyl esters (PUFA-EEs). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability of PUFA-EEs in solution. As these molecules are highly susceptible to degradation, understanding their stability profile is critical for ensuring experimental accuracy, product quality, and therapeutic efficacy.

Section 1: Understanding the Instability of PUFA-EEs

Polyunsaturated fatty acid ethyl esters, such as the ethyl esters of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are characterized by the presence of multiple double bonds in their acyl chains. While essential for their biological activity, these double bonds are also the primary sites of chemical instability. The main degradation pathways are:

  • Oxidation: This is the most significant degradation pathway for PUFA-EEs. It is a free-radical chain reaction initiated by factors like light, heat, and the presence of metal ions. The process leads to the formation of primary oxidation products (hydroperoxides), which are unstable and decompose into a complex mixture of secondary oxidation products, including aldehydes, ketones, and alcohols.[1][2] These secondary products can compromise the quality, safety, and sensory properties of the PUFA-EEs.

  • Hydrolysis: As esters, PUFA-EEs can undergo hydrolysis to yield the corresponding free fatty acid and ethanol. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. While PUFA-EEs are generally more stable against oxidation than their corresponding free fatty acids, hydrolysis can be a concern in aqueous or high-humidity environments.[3][4]

  • Isomerization: The cis configuration of the double bonds in naturally occurring PUFAs is crucial for their biological function. Exposure to heat and certain catalysts can induce cis-trans isomerization, leading to the formation of trans isomers that may have different physiological effects.[5]

The following diagram illustrates the major degradation pathways for PUFA-EEs.

PUFA_EE PUFA Ethyl Ester (cis-double bonds) Oxidation Oxidation (O₂, Light, Heat, Metals) PUFA_EE->Oxidation Hydrolysis Hydrolysis (H₂O, Acid/Base) PUFA_EE->Hydrolysis Isomerization Isomerization (Heat, Catalysts) PUFA_EE->Isomerization Hydroperoxides Primary Oxidation Products (Hydroperoxides) Oxidation->Hydroperoxides FFA Free Fatty Acid + Ethanol Hydrolysis->FFA Trans_Isomers Trans-Isomers of PUFA-EE Isomerization->Trans_Isomers Secondary_Oxidation Secondary Oxidation Products (Aldehydes, Ketones, Alcohols) Hydroperoxides->Secondary_Oxidation

Caption: Major degradation pathways of PUFA-EEs.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the handling, storage, and analysis of PUFA-EE solutions.

Issue 1: Rapid Degradation of PUFA-EE Standard in Solution

Q: I've prepared a stock solution of EPA ethyl ester in methanol for my HPLC analysis, but I'm seeing a rapid decrease in the main peak area and the appearance of new, smaller peaks within a short period. What could be the cause and how can I prevent this?

A: This is a classic case of oxidative degradation. Methanol, while a common solvent, does not protect the PUFA-EE from oxidation, especially if the solution is exposed to air and light.

Causality and Solution:

  • Oxygen Exposure: The primary culprit is dissolved oxygen in the solvent, which fuels the free-radical chain reaction of oxidation.

    • Solution: Before preparing your solution, sparge the solvent (e.g., methanol, acetonitrile, hexane) with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen. Prepare the solution under a blanket of the inert gas and store it in vials with limited headspace, tightly sealed with PTFE-lined caps.

  • Light Exposure: UV and even ambient light can provide the energy to initiate oxidation.

    • Solution: Always use amber glassware or wrap your vials in aluminum foil to protect the solution from light. Store solutions in the dark.

  • Temperature: Higher temperatures accelerate the rate of oxidation.

    • Solution: Store your stock solutions at low temperatures, preferably at -20°C or -80°C. For daily use, prepare smaller working solutions from the frozen stock to minimize freeze-thaw cycles.

  • Contaminants: Trace metal ions (e.g., iron, copper) in the solvent or from glassware can act as catalysts for oxidation.

    • Solution: Use high-purity, HPLC-grade solvents. Ensure all glassware is scrupulously clean. If metal contamination is suspected, consider adding a chelating agent like EDTA at a very low concentration (e.g., 0.1 mM), though this should be validated for compatibility with your analytical method.

Workflow for Preparing Stable PUFA-EE Solutions:

start Start sparge Sparge HPLC-grade solvent with N₂ or Ar start->sparge weigh Weigh PUFA-EE standard in an amber vial sparge->weigh dissolve Dissolve standard in sparged solvent under N₂ weigh->dissolve vortex Vortex to dissolve dissolve->vortex store Store at -20°C or -80°C, protected from light vortex->store end End store->end

Caption: Workflow for preparing stable PUFA-EE solutions.

Issue 2: Inconsistent Results in Cell-Based Assays

Q: My cell-based experiments using DHA ethyl ester are giving inconsistent results. Sometimes I see the expected biological effect, and other times it's diminished or even appears toxic to the cells. Could this be a stability issue?

A: Absolutely. The degradation products of PUFA-EEs can have different, and often detrimental, biological activities compared to the parent compound. The formation of reactive aldehydes, for instance, can induce oxidative stress and cytotoxicity, confounding your experimental results.[1]

Causality and Solution:

  • Oxidation in Culture Media: Standard cell culture media are aqueous, oxygen-rich environments, often supplemented with metal ions that can catalyze PUFA-EE oxidation. When you add your PUFA-EE solution (typically from a concentrated stock in an organic solvent like ethanol or DMSO) to the media, it becomes highly susceptible to degradation.

    • Solution:

      • Incorporate Antioxidants: Supplement your culture media with an antioxidant like Vitamin E (α-tocopherol) or Vitamin C (ascorbic acid) just before adding the PUFA-EE. The optimal concentration should be determined empirically to avoid any direct effects of the antioxidant on your cells.

      • Minimize Exposure Time: Prepare the PUFA-EE-supplemented media immediately before adding it to the cells. Avoid pre-incubating the media with the PUFA-EE for extended periods.

      • Use a Carrier: Complexing the PUFA-EE with bovine serum albumin (BSA) can improve its stability and delivery to the cells. Prepare a PUFA-EE:BSA complex before adding it to the culture medium.

Protocol for Preparing PUFA-EE:BSA Complex for Cell Culture:

  • Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free culture medium.

  • In a separate sterile tube, dissolve the PUFA-EE in a minimal amount of absolute ethanol.

  • While vortexing the BSA solution, slowly add the PUFA-EE/ethanol solution dropwise.

  • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Sterile-filter the complex through a 0.22 µm filter before adding it to your cell cultures.

Issue 3: Chromatographic Problems - Peak Splitting and Tailing

Q: I'm analyzing my PUFA-EE samples using reversed-phase HPLC and I'm observing split or tailing peaks for my main analytes. What are the likely causes?

A: Peak splitting and tailing in HPLC can arise from several factors, often related to interactions between the sample, solvent, and the stationary phase.[6][7][8]

Troubleshooting Peak Shape Issues:

Problem Potential Cause Solution
Peak Splitting 1. Injection Solvent Incompatibility: The sample is dissolved in a solvent much stronger (more organic) than the initial mobile phase.[8]1. Dissolve the sample in the initial mobile phase or a weaker solvent. If using a gradient, ensure the injection solvent is similar to or weaker than the starting conditions.
2. Column Void/Contamination: A void has formed at the column inlet, or the inlet frit is partially blocked.2. Reverse and flush the column (if the manufacturer allows). If the problem persists, replace the column. Using a guard column can prevent this.
3. Co-elution: The split peak is actually two closely eluting compounds (e.g., isomers).3. Optimize the mobile phase composition or gradient to improve resolution.
Peak Tailing 1. Secondary Interactions: Residual silanol groups on the silica-based column are interacting with the analyte.1. Lower the mobile phase pH (e.g., by adding 0.1% formic acid or phosphoric acid) to suppress silanol activity.
2. Column Overload: The mass of the analyte injected is too high for the column's capacity.2. Dilute the sample or reduce the injection volume.
3. Metal Contamination: Metal ions in the sample or mobile phase can chelate with the analyte, causing tailing.3. Add a small amount of a chelating agent like EDTA to the mobile phase.

Section 3: Analytical Methods for Stability Assessment

To properly assess the stability of PUFA-EEs, validated stability-indicating analytical methods are required. These methods must be able to separate the intact PUFA-EE from its degradation products.

Method 1: Reversed-Phase HPLC-UV/MS Protocol

This method is suitable for quantifying the parent PUFA-EE and detecting non-volatile degradation products.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 80% B

    • 2-15 min: Gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 80% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm.

  • MS Detection (Optional): Electrospray Ionization (ESI) in positive mode. Scan for the [M+Na]⁺ adduct of the PUFA-EE and potential degradation products.

Method 2: GC-MS Protocol for Volatile Degradation Products

This method is ideal for identifying and quantifying volatile secondary oxidation products like aldehydes and ketones.

  • Sample Preparation: Use headspace solid-phase microextraction (SPME) to extract volatile compounds from the sample solution.

  • GC Column: A mid-polarity column, such as a DB-WAX or similar (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 min.

    • Ramp 1: 5°C/min to 180°C.

    • Ramp 2: 20°C/min to 240°C, hold for 5 min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Electron Ionization (EI) at 70 eV. Scan from m/z 35 to 400.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a pure PUFA-EE raw material? A: Pure PUFA-EEs should be stored in an inert atmosphere (e.g., under argon or nitrogen) in tightly sealed containers, protected from light, and at low temperatures (-20°C is common, -80°C is better for long-term storage).

Q2: Should I add an antioxidant to my PUFA-EE solutions? If so, which one? A: For long-term storage or use in pro-oxidative environments (like cell culture), adding an antioxidant is highly recommended. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or natural tocopherols (Vitamin E). The choice and concentration depend on your application and must not interfere with your experiment. For pharmaceutical formulations, tocopherol is often used.[9]

Q3: How do I interpret the Peroxide Value (PV) and Anisidine Value (AV) for my PUFA-EE sample? A:

  • Peroxide Value (PV): Measures the concentration of primary oxidation products (hydroperoxides). A high PV indicates early-stage oxidation.

  • Anisidine Value (AV): Measures the level of secondary oxidation products, particularly aldehydes. A high AV suggests that the oil has undergone significant oxidation over time.

  • TOTOX Value: Calculated as (2 x PV) + AV, it provides an overall picture of the oxidation status of the oil. Pharmacopoeial limits, such as those in the European Pharmacopoeia, set maximum values for PV and AV to ensure quality.[10][11][12]

Q4: Are PUFA ethyl esters more stable than the triglyceride form? A: The stability relationship is complex. While free fatty acids are generally more susceptible to oxidation than ethyl esters[3], some studies suggest that PUFAs in the triglyceride form are more resistant to oxidation than their ethyl ester counterparts.[3] This can be influenced by the presence of endogenous antioxidants in the original oil. For pharmaceutical applications, both forms are used, and stability is ensured through rigorous control of storage conditions and the addition of antioxidants.

Q5: What are the regulatory guidelines for PUFA-EE stability testing? A: For pharmaceutical products, stability testing must follow the guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q1A(R2) for stability testing of new drug substances and products.[1][6][7][8][13] These guidelines define the conditions (temperature, humidity, duration) for long-term, intermediate, and accelerated stability studies. Additionally, pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia provide specific monographs for Omega-3-Acid Ethyl Esters that outline quality standards, including limits for degradation products.[2][9][10][14][15]

References

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Agilent Technologies. (2020, September 10). Don't Lose It: Troubleshooting Separation Changes. [Link]

  • United States Pharmacopeia. (2016). Omega-3-Acid Ethyl Esters Capsules. USP-NF.
  • Longdom Publishing. Development of Aldehydes from Lipid Oxidation. [Link]

  • AOCS. (2019, July 23). Analysis of Trans Polyunsaturated Fatty Acids. [Link]

  • Nutraceuticals World. (2010, July 27). USP Issues Omega 3-EE Monograph. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Appendix X P. Oils Rich in Omega-3-acids.
  • International Council for Harmonisation. Quality Guidelines. [Link]

  • United States Pharmacopeia. Omega-3-Acid Ethyl Esters Capsules - USP-NF ABSTRACT. [Link]

  • MDPI. (2021). Sustainable Synthesis of Omega-3 Fatty Acid Ethyl Esters from Monkfish Liver Oil. [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • MDPI. (2018). Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. [Link]

  • National Center for Biotechnology Information. (2002). Kinetic expression for the oxidation of linoleic and arachidonic acid esters in their mixed system. [Link]

  • European Pharmacopoeia. Fish oil, rich in omega-3 acids.
  • Grasas y Aceites. (2018). Cis-trans isomerization of unsaturated fatty acids in edible oils to prepare trans fat. [Link]

  • ResearchGate. (2018). Quantitative determination of esterified eicosanoids and related oxygenated metabolites after base hydrolysis. [Link]

  • SAS Publishers. (2018). GC Determination of Docosahexaenoic Acid, Eicosapentaenoic Acid and Other Fatty Acids in food Supplement. [Link]

  • United States Environmental Protection Agency. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]

  • National Center for Biotechnology Information. (2019). Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method. [Link]

  • ResearchGate. (2018). Cis-trans Isomerization of Polyunsaturated Fatty Acid Residues in Phospholipids Catalyzed by Thiyl Radicals. [Link]

  • National Center for Biotechnology Information. (2001). Mechanism of cis-trans Isomerization of Unsaturated Fatty Acids in Pseudomonas putida. [Link]

  • Therapeutic Goods Administration (TGA). Draft compositional guideline for Fish oil - natural. [Link]

  • University of Stirling. Encapsulated fish oil products available in the UK meet regulatory guidelines with respect to EPA + DHA contents and oxidati. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). for the elaboration of monographs on - Fatty oils and Derivatives. [Link]

  • CORE. Docosahexaenoic acid ethyl esther (DHAEE) microcapsule production by spray-drying: optimization by experimental design. [Link]

  • SIELC Technologies. Separation of Eicosapentaenoic acid on Newcrom R1 HPLC column. [Link]

  • MDPI. (2024). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. [Link]

  • Google Patents. Method for industrialized production of eicosapentaenoic acid ethyl ester.
  • National Center for Biotechnology Information. (2006). A Review of Omega-3 Ethyl Esters for Cardiovascular Prevention and Treatment of Increased Blood Triglyceride Levels. [Link]

  • J-Stage. Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. [Link]

  • Sci-Hub. Reaction rate and rate constant of the hydrolysis of ethyl acetate with sodium hydroxide. [Link]

Sources

Technical Support Center: Optimizing Derivatization of C19:5 Fatty Acids for GC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center dedicated to the successful derivatization of C19:5 fatty acids for gas chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing polyunsaturated fatty acids (PUFAs). The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, field-proven insights to help you overcome common challenges and achieve accurate, reproducible results.

The Critical Role of Derivatization for C19:5 Fatty Acids

Analyzing fatty acids by GC is complicated by their inherent polarity and low volatility.[1] To make them suitable for GC analysis, the polar carboxyl groups must be converted into more volatile, non-polar derivatives.[1][2] This process, known as derivatization, is most commonly achieved by converting fatty acids into their corresponding fatty acid methyl esters (FAMEs).[1][3] FAMEs exhibit excellent stability and allow for quantitative analysis with high sensitivity.[1][2]

For highly unsaturated fatty acids like C19:5, which possess five double bonds, the derivatization step is particularly critical. These molecules are susceptible to oxidation and isomerization, especially at high temperatures.[4] Therefore, selecting an appropriate derivatization method and carefully controlling reaction conditions are paramount to preserving the integrity of the fatty acid and ensuring accurate quantification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the derivatization of C19:5 fatty acids and provides actionable solutions.

Issue 1: Incomplete Derivatization Leading to Low FAME Yield

Symptoms:

  • Low peak areas for C19:5 FAME in the GC chromatogram.

  • Presence of broad, tailing peaks corresponding to the underivatized free fatty acid.

  • Inconsistent and non-reproducible quantitative results.

Potential Causes & Solutions:

  • Insufficient Reagent: The derivatization agent may be depleted before all fatty acids are converted.

    • Solution: Increase the volume or concentration of the derivatizing reagent. It is crucial to ensure a molar excess of the reagent relative to the fatty acid.

  • Presence of Water: Water can hydrolyze the derivatizing reagent and interfere with the esterification reaction.[2]

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. If the sample is aqueous, it should be evaporated to dryness before adding the derivatization reagents.[2] A water scavenger, such as 2,2-dimethoxypropane, can also be added to the reaction mixture.[2]

  • Suboptimal Reaction Time or Temperature: The reaction may not have proceeded to completion.

    • Solution: Optimize the reaction time and temperature. For acid-catalyzed methods like BF3-methanol, heating at 60-100°C for 5-45 minutes is typical.[2][4][5] It is advisable to perform a time-course experiment to determine the point at which no further increase in the FAME peak area is observed.[2] For PUFAs, it's a balance; prolonged heating can lead to degradation.[6]

  • Matrix Effects: The presence of other compounds in the sample, such as fatty acid salts, can hinder derivatization.[7]

    • Solution: If fatty acid salts are suspected, an acid-catalyzed derivatization method is necessary as base-catalyzed methods will not esterify free fatty acids.[8] Sample cleanup prior to derivatization may be required for complex matrices.

Issue 2: Artifact Formation and Degradation of C19:5

Symptoms:

  • Appearance of unexpected peaks in the chromatogram.

  • Reduced peak area for the C19:5 FAME, accompanied by the emergence of smaller, unidentified peaks.

  • Isomerization, indicated by the presence of multiple peaks close to the expected retention time of the C19:5 FAME.

Potential Causes & Solutions:

  • Oxidation of Double Bonds: The numerous double bonds in C19:5 are highly susceptible to oxidation, especially when exposed to air and heat.

    • Solution: Handle samples at low temperatures (e.g., on ice) to minimize oxidative degradation.[4] Add an antioxidant, such as butylated hydroxytoluene (BHT), to the solvents used for extraction and derivatization.[4] Purging reaction vials with an inert gas like nitrogen or argon before sealing and heating can also prevent oxidation.

  • Harsh Reagent Conditions: Strong acid catalysts, particularly at high concentrations and temperatures, can cause isomerization of the double bonds or the formation of methoxy artifacts.[9]

    • Solution: Use the mildest effective reaction conditions. Compare different acid catalysts; for example, methanolic HCl is considered a milder and cost-effective alternative to BF3-methanol.[9][10] Optimize the catalyst concentration and reaction time to achieve complete derivatization without causing degradation.

  • Contaminated Reagents: Impurities in derivatization reagents can lead to side reactions and artifact peaks.

    • Solution: Always use high-purity, fresh derivatization reagents.[2] Store reagents under the recommended conditions to prevent degradation.[2] It is also good practice to run a reagent blank with each batch of samples to identify any potential contaminants.[2]

Issue 3: Poor Chromatographic Peak Shape

Symptoms:

  • Tailing or fronting of the C19:5 FAME peak.

  • Broad peaks, leading to poor resolution from adjacent peaks.

Potential Causes & Solutions:

  • Incomplete Derivatization: As mentioned earlier, the presence of underivatized, polar free fatty acids can lead to tailing peaks due to interactions with the GC column.[2]

    • Solution: Re-optimize the derivatization procedure to ensure complete conversion to FAMEs.

  • Active Sites in the GC System: The GC inlet liner, column, or detector can have active sites that interact with the analytes.

    • Solution: Use a deactivated inlet liner. Ensure the GC column is properly conditioned and has not degraded. For highly sensitive analyses, using a column specifically designed for FAMEs can improve peak shape.[11]

  • Co-elution with Matrix Components: Other derivatized compounds from the sample matrix may be eluting at a similar retention time.

    • Solution: Adjust the GC temperature program to improve separation. If co-elution persists, sample cleanup prior to derivatization may be necessary.

Frequently Asked Questions (FAQs)

Q1: Which derivatization reagent is best for C19:5 fatty acids: BF3-methanol or methanolic HCl?

Both boron trifluoride (BF3) in methanol and methanolic hydrochloric acid (HCl) are effective acid catalysts for the esterification of fatty acids, including those in complex lipids.[10]

  • BF3-Methanol: This is a widely used and convenient reagent that often provides rapid and complete derivatization.[12] However, it can be harsh and may cause the formation of artifacts with PUFAs if not used carefully.[9]

  • Methanolic HCl: This is a cost-effective and generally milder alternative to BF3-methanol.[9] It is highly effective for a broad range of lipids and is a good choice for sensitive compounds like C19:5.[10][13]

The optimal choice depends on your specific sample matrix and analytical requirements. It is recommended to evaluate both reagents to determine which provides the best results for your application.

Q2: Can I use a base-catalyzed method for derivatizing C19:5?

Base-catalyzed transesterification (e.g., using sodium methoxide or potassium hydroxide in methanol) is a rapid and mild method.[8][14] However, a significant drawback is that it only transesterifies fatty acids present in acylglycerols (like triglycerides) and does not derivatize free fatty acids.[8][14] If your sample contains a significant amount of free C19:5, an acid-catalyzed method is necessary for accurate quantification of the total fatty acid content.[8][10]

Q3: How should I store my C19:5 FAME samples before GC analysis?

FAMEs, especially those of polyunsaturated fatty acids, should be stored under conditions that minimize degradation. It is recommended to store them in a non-polar solvent like hexane in a sealed vial, purged with an inert gas, at low temperatures (-20°C or lower).[15][16] If stored properly, they can be stable for an extended period.[15]

Q4: Is an internal standard necessary for quantitative analysis of C19:5?

Yes, using an internal standard is highly recommended for accurate quantification.[3] An internal standard, typically a fatty acid with an odd-numbered carbon chain (e.g., C19:0) that is not present in the sample, is added at the beginning of the sample preparation process.[3][4][17] It helps to correct for variations in extraction efficiency, derivatization yield, and injection volume, thereby improving the accuracy and precision of the results.[3]

Experimental Protocols

Protocol 1: Acid-Catalyzed Derivatization using BF3-Methanol

This method is suitable for the derivatization of fatty acids from various lipid classes.[10]

Materials:

  • Lipid extract or oil sample (approximately 1-25 mg)[2]

  • 14% Boron trifluoride in methanol (BF3-Methanol)[10]

  • Hexane (or heptane)[2]

  • Saturated sodium chloride (NaCl) solution[10]

  • Anhydrous sodium sulfate (Na2SO4)

  • Reaction vials with Teflon-lined caps

  • Heating block or water bath

Procedure:

  • Weigh 1-25 mg of the lipid sample into a reaction vial.[2]

  • Add an appropriate amount of internal standard (e.g., C19:0).

  • Add 1 mL of hexane to dissolve the sample.[10]

  • Add 2 mL of 14% BF3-Methanol reagent to the vial.[2]

  • Purge the vial with nitrogen, cap it tightly, and vortex.

  • Heat the vial at 60°C for 5-10 minutes. Note: For PUFAs, shorter times should be evaluated to prevent degradation.[2][6]

  • Cool the vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane.[2]

  • Shake the vial vigorously to extract the FAMEs into the hexane layer.[2]

  • Centrifuge briefly to separate the layers.

  • Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 2: Acid-Catalyzed Derivatization using Methanolic HCl

This method is a cost-effective and milder alternative to the BF3-Methanol method.[9]

Materials:

  • Lipid extract or oil sample

  • 2 M Methanolic HCl (prepared by carefully adding acetyl chloride to anhydrous methanol)

  • Toluene

  • Hexane

  • Deionized water

  • Reaction vials with Teflon-lined caps

  • Heating block or water bath

Procedure:

  • Place the lipid sample in a reaction tube and add an internal standard.

  • Dissolve the sample in 0.2 mL of toluene.[10]

  • Add 1.5 mL of methanol and 0.3 mL of the 2 M methanolic HCl reagent.[10]

  • Purge with nitrogen, cap tightly, and vortex the mixture.

  • Heat at 100°C for 1 hour or at a milder temperature of 45°C overnight.[10][13]

  • After cooling, add 1 mL of hexane and 1 mL of water to the tube.[10]

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane phase for GC analysis.[10]

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for FAME preparation for GC analysis.

FAME_Preparation_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction & Cleanup Sample Lipid Sample (e.g., containing C19:5) Add_IS Add Internal Standard (e.g., C19:0) Sample->Add_IS Add_Reagent Add Derivatization Reagent (BF3-Methanol or Methanolic HCl) Add_IS->Add_Reagent Heat Heat (Optimized Time & Temp) Add_Reagent->Heat Quench Quench with Water Heat->Quench Extract Extract with Non-polar Solvent (Hexane) Quench->Extract Dry Dry with Na2SO4 Extract->Dry GC_Analysis GC Analysis Dry->GC_Analysis

Caption: General workflow for FAME preparation.

Data Presentation

Table 1: Comparison of Common Acid-Catalyzed Derivatization Methods

FeatureBF3-MethanolMethanolic HCl
Reagent Type Lewis acid catalystAcid catalyst
Typical Conditions 60-100°C, 5-45 min45-100°C, 1-16 hours
Pros Widely used, relatively fastCost-effective, milder conditions
Cons Can be harsh, potential for artifactsCan be slower
Best For General purpose FAME analysisSensitive PUFAs, cost-conscious labs

Conclusion

The successful analysis of C19:5 fatty acids by GC is highly dependent on an optimized derivatization protocol. By understanding the potential pitfalls, such as incomplete reactions and analyte degradation, and by implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the accuracy and reliability of their results. Careful selection of reagents, optimization of reaction conditions, and meticulous sample handling are the cornerstones of high-quality fatty acid analysis.

References

  • Lísa, M., & Holčapek, M. (2015). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Metabolites, 5(3), 494–524. Retrieved from [Link]

  • Thacker, E. L., et al. (2007). Comparison of boron-trifluoride and methanolic hydrochloric acid as catalysts for direct transesterification of fatty acids in freeze-dried forage samples. Journal of Animal Science, 85(7), 1649-1655. Retrieved from [Link]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Retrieved from [Link]

  • Dubois, V., et al. (2009). Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns. Journal of Chromatography A, 1216(36), 6405-6414. Retrieved from [Link]

  • Yusof, N. N. M. (2020). Can fatty acid salts hinder derivatization of free fatty acid in GC analysis? ResearchGate. Retrieved from [Link]

  • FA derivatization. (n.d.). Cyberlipid. Retrieved from [Link]

  • Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, 51(3), 635–640. Retrieved from [Link]

  • Tips for Fatty Acid Methyl Ester (FAME) Analysis. (2021, August 10). UC Davis Stable Isotope Facility. Retrieved from [Link]

  • Lin, J. T., & Chen, Y. C. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis, 27(4), 833-844. Retrieved from [Link]

  • Mendhulkar, V. D., et al. (2016). A simplified approach to transesterification for GC-MS analysis in Jatropha curcas. Der Pharmacia Lettre, 8(10), 233-237. Retrieved from [Link]

  • Salazar Robles, G. (2017). Why do you have to make transesterification reactions on fatty acids prior to GC? ResearchGate. Retrieved from [Link]

  • Bantchev, G. B. (2016). How stable are FAMEs? ResearchGate. Retrieved from [Link]

  • Lee, S. M., et al. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Analytical Methods in Chemistry, 2014, 217895. Retrieved from [Link]

  • The Essential Guide to Fatty Acid Analysis. (2024, January 19). Eurofins USA. Retrieved from [Link]

  • Meier-Augenstein, W., et al. (2013). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Analytical Methods, 5(13), 3230-3238. Retrieved from [Link]

  • Marrero-Delange, D., et al. (2008). Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0). Journal of Pharmaceutical and Biomedical Analysis, 46(1), 125-131. Retrieved from [Link]

  • Carvalho, A. P., & Malcata, F. X. (2005). Preparation of Fatty Acid Methyl Esters for Gas-Chromatographic Analysis of Marine Lipids: Insight Studies. Journal of Agricultural and Food Chemistry, 53(13), 5049-5059. Retrieved from [Link]

  • Lipid analysis. (n.d.). BISC 429. Retrieved from [Link]

  • Eder, K. (1995). Gas chromatographic analysis of fatty acid methyl esters. Journal of Chromatography B: Biomedical Applications, 671(1-2), 113-131. Retrieved from [Link]

  • Christie, W. W. (2019). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? AOCS Lipid Library. Retrieved from [Link]

  • Derrien, M., et al. (2018). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Molecules, 23(11), 2947. Retrieved from [Link]

  • FAMEs preparation. (2005, August 7). Chromatography Forum. Retrieved from [Link]

  • Dommes, V., et al. (1976). Structure determination of polyunsaturated fatty acids by gas chromatography-mass spectrometry-- a comparison of fragmentation patterns of various derivatives. Journal of Chromatography, 122, 329-337. Retrieved from [Link]

  • Kang, J. X., & Wang, J. (2005). A simplified method for analysis of polyunsaturated fatty acids. BMC Biochemistry, 6, 5. Retrieved from [Link]

  • Stevens, J., & De-Vany, A. (2019). Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. LCGC International, 32(11). Retrieved from [Link]

  • Slawson, V., & Mead, J. F. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. Journal of Lipid Research, 13(1), 143-146. Retrieved from [Link]

  • Bibel, D. (2022, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Stevens, J. (2011, April 21). Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques. Agilent Technologies. Retrieved from [Link]

  • Chemistry For Everyone. (2024, January 18). What Is Derivatization In Gas Chromatography? YouTube. Retrieved from [Link]

  • GC Derivatization. (n.d.). Regis Technologies. Retrieved from [Link]

  • High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). (n.d.). Restek. Retrieved from [Link]

  • Hübschmann, H. J. (2015). Derivatization Methods in GC and GC/MS. In Handbook of GC-MS (pp. 235-267). Wiley-VCH. Retrieved from [Link]

  • Sharma, A., et al. (2021). Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review. Energies, 14(17), 5427. Retrieved from [Link]

  • High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). (n.d.). Chromtech. Retrieved from [Link]

Sources

Technical Support Center: Navigating Matrix Effects in C19 PUFA Lipidomics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex challenge of matrix effects in the lipidomics analysis of C19 polyunsaturated fatty acids (PUFAs). This guide is designed for researchers, scientists, and drug development professionals who are striving for accurate and reproducible quantification of these important lipid species. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific expertise.

Introduction to Matrix Effects in Lipidomics

In liquid chromatography-mass spectrometry (LC-MS) based lipidomics, the "matrix" refers to all the components in a sample other than the analyte of interest.[1] These components can include proteins, salts, phospholipids, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[1][2] This phenomenon can significantly impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1]

For C19 PUFAs, which are often present at low concentrations in complex biological matrices, mitigating matrix effects is paramount for reliable results. Phospholipids are a major contributor to matrix effects in plasma and tissue samples due to their high abundance and structural similarity to many lipids of interest.[3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your C19 PUFA analysis in a question-and-answer format, providing explanations and actionable solutions.

Question 1: I'm observing significant ion suppression for my C19 PUFA analytes, leading to poor sensitivity. What are the likely causes and how can I fix this?

Answer:

Ion suppression is a common challenge in lipidomics and is often caused by co-eluting matrix components competing with your analytes for ionization in the MS source.[5] The high concentration of certain lipids, such as phospholipids, in biological samples is a frequent culprit.[6]

Underlying Causes:

  • High Phospholipid Content: Phospholipids are abundant in biological matrices like plasma and can co-elute with C19 PUFAs, leading to competition for charge and ultimately suppressing the signal of your analytes.[3][6]

  • Insufficient Sample Cleanup: If your sample preparation method does not adequately remove interfering matrix components, you are more likely to experience ion suppression.[7]

  • Inadequate Chromatographic Separation: Poor separation between your C19 PUFAs and matrix components can lead to co-elution and subsequent ion suppression.[8]

Solutions:

  • Improve Sample Cleanup: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[7]

    • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up and concentrating analytes from complex matrices.[9][10] Novel SPE sorbents have been developed to selectively remove phospholipids.[11][12]

    • Liquid-Liquid Extraction (LLE): LLE methods, such as those using methyl-tert-butyl ether (MTBE), can effectively separate lipids from other matrix components.[13] Using a solvent system where the lipid-containing organic phase is the upper layer can simplify extraction and reduce contamination.[7][13]

  • Optimize Chromatographic Conditions: Enhancing the separation between your analytes and matrix interferences is crucial.[8]

    • Gradient Modification: Adjusting the mobile phase gradient can improve the resolution between your C19 PUFAs and co-eluting matrix components.

    • Column Chemistry: Consider using a different column chemistry (e.g., a C18 or a more specialized phase) to alter selectivity and improve separation.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[8] However, this approach may not be suitable if the concentration of your C19 PUFAs is already low.

Question 2: My quantitative results for C19 PUFAs are highly variable and not reproducible between injections. What could be causing this?

Answer:

Poor reproducibility is a frustrating issue that can stem from several sources, including inconsistent sample preparation and the cumulative effect of matrix components on your analytical system.

Underlying Causes:

  • Inconsistent Sample Preparation: Manual and labor-intensive extraction methods like traditional LLE can suffer from poor reproducibility.[11][14]

  • Matrix Buildup on the Column: Over multiple injections, hydrophobic matrix components like phospholipids can accumulate on the HPLC column, leading to a gradual increase in backpressure, a drop in separation efficiency, and changes in selectivity.[6]

  • Contamination from Vials and Caps: Polymeric materials from sample vial caps can leach into the sample, especially with repeated injections from the same vial, causing significant signal suppression.[15]

Solutions:

  • Automate Sample Preparation: Where possible, automating sample preparation using techniques like 96-well plate-based SPE can significantly improve reproducibility compared to manual methods.[11][[“]]

  • Implement Robust Column Washing: Incorporate a thorough column wash step at the end of each chromatographic run to remove strongly retained matrix components.[17] Periodically performing a more extensive column cleaning is also recommended.[17]

  • Use High-Quality Vials and Caps: Select vials and septa that are known to have low levels of extractables to minimize contamination.[15]

  • Employ Stable Isotope-Labeled Internal Standards (SIL-IS): The use of SIL-IS is the gold standard for correcting for variability in sample preparation and matrix effects.[1][18] These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer.[18] They co-elute with the analyte and experience similar matrix effects, enabling accurate correction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the difference between ion suppression and ion enhancement?

A1: Both are types of matrix effects. Ion suppression is a decrease in the analyte's signal due to the presence of co-eluting matrix components.[5] Ion enhancement, which is less common, is an increase in the analyte's signal caused by certain matrix components that improve its ionization efficiency.[1][6]

Q2: How can I determine if matrix effects are impacting my analysis?

A2: A post-column infusion experiment is a qualitative method to identify regions in your chromatogram where ion suppression or enhancement occurs.[8] To quantify the extent of the matrix effect, you can compare the peak area of an analyte in a neat solution to the peak area of the same analyte spiked into an extracted blank matrix.[19]

Q3: Are there specific sample preparation techniques recommended for removing phospholipids?

A3: Yes, several techniques are designed for phospholipid removal. Solid-phase extraction (SPE) products with specialized sorbents are highly effective.[6][9][20] Some methods combine protein precipitation with phospholipid removal in a single step.[6]

Q4: Can changing the mass spectrometer's ionization source help reduce matrix effects?

A4: In some cases, yes. For instance, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI) because most of the mechanisms causing ion suppression in the liquid phase are not present in APCI.[8]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Removal from Plasma

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • Plasma sample

  • SPE cartridges designed for phospholipid removal (e.g., those with EMR-Lipid sorbent)[12]

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Procedure:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of acetonitrile. Vortex for 10 seconds and then centrifuge to pellet the precipitated proteins.[9]

  • Sample Loading: Transfer the supernatant to the pre-conditioned SPE cartridge.

  • Washing: Wash the cartridge with a solution of 25:75 methanol:water to remove polar interferences.[9]

  • Elution: Elute the C19 PUFAs and other lipids with a solution of 90:10 acetonitrile:methanol.[9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with your LC-MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) using MTBE

This method is advantageous as the lipid-containing organic phase forms the upper layer, simplifying its collection.[13]

Materials:

  • Plasma or tissue homogenate

  • Methanol (MeOH)

  • Methyl-tert-butyl ether (MTBE)

  • Water

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To your sample, add an appropriate volume of methanol.

  • Extraction: Add MTBE and vortex thoroughly.

  • Phase Separation: Add water to induce phase separation and vortex again.

  • Centrifugation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully collect the upper organic layer containing the lipids.

  • Evaporation and Reconstitution: Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for analysis.

Visualizing Workflows and Concepts

MatrixEffectWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS Analysis cluster_Data Data Interpretation BiologicalSample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (LLE or SPE) BiologicalSample->Extraction Cleanup Matrix Removal (e.g., Phospholipid Depletion) Extraction->Cleanup IonSuppression Potential for Ion Suppression and Matrix Effects Extraction->IonSuppression FinalExtract Final Extract for Analysis Cleanup->FinalExtract LC LC Separation FinalExtract->LC MS Mass Spectrometry Detection LC->MS DataProcessing Data Processing MS->DataProcessing Results Accurate Quantification DataProcessing->Results IonSuppression->MS

Caption: Workflow for lipidomics analysis highlighting the critical sample preparation steps to mitigate matrix effects.

Comparison of Matrix Effect Mitigation Strategies

StrategyProsCons
Solid-Phase Extraction (SPE) High selectivity for removing interferences; can be automated.[11][12]Can be more expensive than LLE; may require method development.[12]
Liquid-Liquid Extraction (LLE) Relatively inexpensive; effective for broad lipid extraction.[2][13]Can be labor-intensive and less reproducible than SPE; potential for analyte loss.[7][11][14]
Stable Isotope-Labeled Internal Standards (SIL-IS) The most accurate way to correct for matrix effects and sample loss.[1][18]Can be expensive; availability may be limited for some analytes.
Chromatographic Optimization Can improve separation without additional sample preparation steps.May not completely resolve analytes from all interfering matrix components.
Sample Dilution Simple and quick way to reduce matrix effects.[8]Reduces analyte concentration, potentially compromising sensitivity.[8]

References

  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Semantic Scholar.
  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chrom
  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chrom
  • Strategies to improve/eliminate the limit
  • Validation of a multiplexed and targeted lipidomics assay for accurate quantific
  • Advances in Sample Preparation: Removing Phospholipids
  • Impact of ion suppression by sample cap liners in lipidomics. PubMed.
  • Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis. PubMed - NIH.
  • Sample Prep Tech Tip: Phospholipid Removal. Phenomenex.
  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chrom
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
  • All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions.
  • Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma.
  • Extraction of Phospholipids from Plasma Using Ostro Pass-through Sample Prepar
  • Advances in Lipid Extraction Methods—A Review. PMC - NIH.
  • Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments. PubMed.
  • Plasma Lipid Extraction Protocols for Lipidomics. Frontiers.
  • Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments. PMC - PubMed Central.
  • Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics. PMC - NIH.
  • Development and validation of chromatography and mass spectrometry-based lipidomic methods for pharmaceutical lipid emulsion com. DiVA portal.
  • Ion-Suppression & Phospholipid Contamin
  • Recommended Protocols for Enhanced M
  • Full article: Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis.
  • Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography–mass spectrometry and hydroph. Michal Holčapek.
  • Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis.
  • Strategies for reducing phospholipid- based m
  • Technical Support Center: Minimizing Matrix Effects in Biological Samples for Lipid Analysis. Benchchem.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Str
  • Oh, What a Mess!
  • Investigating matrix effects of different combinations of lipids and peptides on TOF-SIMS d
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis.
  • (PDF) Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments.
  • Recent advances in analytical strategies for mass spectrometry-based lipidomics. PMC.
  • A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatiz
  • A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. MDPI.
  • Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. PMC - NIH.
  • Recent Analytical Methodologies in Lipid Analysis. PMC - PubMed Central.
  • Validation of Bioanalytical LC-MS/MS Assays: Evaluation of M
  • Lipidomics Standards.
  • The LCGC Blog: Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods.
  • Quantification of phospholipid fatty acids by chemical isotope labeling coupled with atmospheric pressure gas chromatography quadrupole- time-of-flight mass spectrometry (APGC/Q-TOF MS). INIS-IAEA.

Sources

Technical Support Center: Purity Assessment of Synthesized Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate. As an unusual C19 polyunsaturated fatty acid (PUFA) ethyl ester, its purity assessment requires meticulous attention to detail to avoid common pitfalls associated with PUFA analysis, such as isomerization and oxidation.[1] This document offers troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your analytical results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate and why is its purity critical?

Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate is a polyunsaturated fatty acid (PUFA) ethyl ester with the molecular formula C21H32O2.[2] As with other PUFAs, its biological activity is intrinsically linked to its specific chemical structure, particularly the precise location and cis (Z) geometry of its five double bonds.[3] Even minor impurities, such as geometric (trans or E) isomers, positional isomers, or oxidation products, can significantly alter its biological efficacy and safety profile, making rigorous purity assessment an absolute necessity in research and pharmaceutical applications.

Q2: What are the primary analytical techniques for assessing the purity of this compound?

The three core techniques for a comprehensive purity analysis are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for quantifying volatile impurities and identifying components based on their mass spectra and retention times.[4][5] It is the most common analytical method for fatty acid esters.[6]

  • High-Performance Liquid Chromatography (HPLC): Excellent for both purification and analysis, especially for thermally sensitive compounds like oxidation products.[7][8] Specialized HPLC techniques, such as argentation chromatography, are unparalleled for separating geometric isomers.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation. ¹H NMR is used to verify the cis (Z) configuration of the double bonds and to quantify the material against a certified internal standard (qNMR).

Q3: My sample is turning yellow and the purity is decreasing over time. What is happening?

PUFAs are highly susceptible to non-enzymatic peroxidation when exposed to oxygen, heat, or light.[3] This process creates a complex mixture of hydroperoxides, aldehydes, and other degradation products, which often appear as a yellow or brownish hue and can compromise your analysis.[10]

Prevention:

  • Inert Atmosphere: Always handle the compound under an inert gas like argon or nitrogen.

  • Antioxidants: Add a radical scavenger like BHT (Butylated hydroxytoluene) or α-tocopherol to solutions.

  • Storage: Store the pure compound and its solutions at low temperatures (-20°C or -80°C) in amber vials to protect from light.

Part 2: Troubleshooting & Optimization Guides

This section addresses specific issues you may encounter during analysis. The overall workflow for purity assessment should follow a logical progression from initial screening to detailed characterization.

G cluster_0 Purity Assessment Workflow Start Synthesized Ethyl NPA GC_MS GC-MS Analysis (Initial Purity Screen) Start->GC_MS Purity_Check Purity > 98%? GC_MS->Purity_Check NMR ¹H NMR (Structural Confirmation) Purity_Check->NMR Yes Purification Purification Required (e.g., Prep-HPLC) Purity_Check->Purification No HPLC HPLC Analysis (Isomeric & Non-Volatile Impurities) NMR->HPLC Final_Purity Final Purity Report HPLC->Final_Purity Purification->Start Re-analyze

Caption: A typical workflow for the comprehensive purity assessment of Ethyl NPA.

GC-MS Analysis Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Poor resolution between the main peak and impurities. Improper Column Choice: Standard non-polar columns (e.g., DB-1) may not resolve isomers of fatty acid ethyl esters (FAEEs).Use a highly polar "WAX-type" capillary column (e.g., DB-FATWAX UI, Omegawax) designed for FAME/FAEE separations.[6][11] These columns provide better resolution based on the degree of unsaturation and isomer configuration.
Suboptimal Oven Program: A fast temperature ramp can cause co-elution.Decrease the oven ramp rate (e.g., to 3-5 °C/min) to improve separation.[12] An initial isothermal hold can also help resolve early-eluting peaks.
Peak tailing for the analyte. Active Sites in Inlet/Column: Free carboxyl groups from unreacted fatty acids or acidic degradation products can interact with the liner or column.Use an ultra-inert liner and ensure the column is properly conditioned. If free acids are suspected, derivatization to their methyl esters (FAMEs) can be performed, though this alters the original sample composition.[13]
Mass spectrum does not match the expected fragmentation. Thermal Degradation: The high temperature of the GC inlet (>250°C) can cause degradation of sensitive PUFAs.Lower the inlet temperature. Use a splitless injection for sensitive samples to reduce the time spent in the hot inlet.[12]
Ion Source Contamination: A dirty ion source can lead to atypical fragmentation patterns.Perform routine maintenance and cleaning of the MS ion source as per the manufacturer's guidelines.
HPLC Analysis Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Unable to separate cis (Z) and trans (E) isomers. Standard Reversed-Phase Limitation: C18 columns separate primarily on hydrophobicity (chain length) and, to a lesser extent, degree of unsaturation, but are often ineffective for Z/E isomers.[7][8]Argentation (Silver Ion) HPLC: This is the gold standard. Use a silica column impregnated with silver ions. The silver ions form reversible π-complexes with the double bonds, and the retention is much stronger for cis isomers than trans isomers, providing excellent separation.[9]
Main peak is broad or splitting. Poor Mobile Phase Miscibility/Solubility: The highly nonpolar nature of the FAEE can cause issues in highly aqueous mobile phases.Use a mobile phase with high organic content, such as acetonitrile/water or methanol/water mixtures (e.g., 90:10 v/v).[7][12] Ensure the sample is fully dissolved in the mobile phase before injection.
Column Overload: Injecting too much sample can lead to peak distortion.Reduce the injection volume or the concentration of the sample.
New peaks appear during analysis that were not present in the initial sample. On-Column Oxidation: Dissolved oxygen in the mobile phase can oxidize the PUFA during the analytical run.Degas the mobile phase thoroughly using helium sparging or an inline degasser. Work quickly and keep samples cooled in the autosampler.
¹H NMR Spectroscopy Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Cannot confirm Z/E geometry of double bonds. Low Resolution/Signal-to-Noise: The coupling constants (J-values) that differentiate cis and trans protons may be difficult to resolve on a low-field instrument.Use a high-field NMR spectrometer (≥400 MHz). The vinylic region (~5.4 ppm) is complex; 2D NMR techniques like COSY can help assign coupled protons. A key indicator for cis geometry is a J-value of ~10-12 Hz, whereas trans is ~14-16 Hz.
Integration values are inaccurate. Poor Phasing or Baseline Correction: Manual processing errors can lead to significant quantification errors.Carefully phase the spectrum and apply a high-order polynomial baseline correction, especially around the broad humps of the alkyl chain.
Incomplete Relaxation: The recycle delay (D1) is too short for quantitative analysis, leading to signal saturation.For quantitative NMR (qNMR), ensure the recycle delay is at least 5 times the longest T1 relaxation time of the protons being integrated.
Unexpected peaks in the spectrum. Solvent Impurities: Residual synthesis solvents (e.g., hexane, ethyl acetate) or deuterated solvent impurities (e.g., CHCl₃ in CDCl₃) are common.[14]Consult a table of common NMR solvent impurities to identify these peaks.[14] Ensure your product is thoroughly dried under high vacuum before analysis.
Degradation Products: Aldehydic protons from oxidation products may appear around 9-10 ppm.Check for these characteristic downfield signals. If present, it confirms sample degradation.

Part 3: Standard Operating Protocols

Protocol 1: GC-MS Purity Analysis

This protocol is designed for the general purity screening of Ethyl NPA.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized ester in high-purity hexane or ethyl acetate.

  • Instrument Setup:

    • GC System: Agilent 7890B or equivalent.[6]

    • Column: DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent polar WAX column).[6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[15]

    • Inlet: 250°C, split ratio 40:1.[15]

    • Oven Program:

      • Initial: 175°C, hold for 5 min.

      • Ramp: 3°C/min to 230°C.

      • Hold: 15 min at 230°C.[15]

    • MS Detector: Electron Impact (EI) at 70 eV, scanning from m/z 50-550.[16]

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Purity is calculated as the area of the main peak divided by the total area of all peaks. Identify impurities by comparing their mass spectra against a library (e.g., NIST, Wiley FAMEs database).[16]

Protocol 2: RP-HPLC Isomeric Purity Analysis

This protocol provides a baseline for assessing non-volatile impurities and can resolve some positional isomers.

  • Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.

  • Instrument Setup:

    • HPLC System: Standard LC system with UV or DAD detector.

    • Column: C18 reversed-phase column (e.g., Zorbax ODS), 4.6 x 250 mm, 5 µm particle size.[7]

    • Mobile Phase: Isocratic mixture of 90:10 (v/v) Methanol:Water.[7][12]

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detection at 192-205 nm (where fatty acid esters absorb).[7]

    • Column Temperature: 30°C.

  • Injection: Inject 10 µL of the sample.

  • Data Analysis: Calculate purity based on peak area percentage. Retention time increases with chain length and decreases with the number of double bonds.[8]

Protocol 3: ¹H NMR Structural Verification
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Acquisition: Run a standard proton experiment with 16-32 scans.

  • Data Analysis:

    • Confirm the presence of all expected signals. Key signals are summarized in the table below.

    • Pay close attention to the coupling constants of the vinylic protons (~5.4 ppm) to confirm cis (Z) geometry.

    • Integrate all distinct regions and verify that the proton ratios match the molecular structure.

ProtonsChemical Shift (δ, ppm) (Approx.)MultiplicityIntegration
-O-CH₂-CH₃4.12Quartet (q)2H
-CH₂-C=O2.3-2.4Triplet (t)2H
=C-CH₂-C=2.8-2.9Multiplet (m)8H
-CH=CH-5.3-5.5Multiplet (m)10H
-CH₂-2.0-2.2Multiplet (m)2H
-O-CH₂-CH₃1.25Triplet (t)3H
CH₃-CH₂-C=0.97Triplet (t)3H

Part 4: Common Impurity Identification

A critical step in troubleshooting is identifying the source of unexpected peaks. The following diagram outlines a decision process for an unknown peak in a GC chromatogram.

G cluster_1 Troubleshooting: Unexpected GC Peak Start Unexpected Peak Observed in GC-MS Check_MS Analyze Mass Spectrum Start->Check_MS Is_Isomer MS matches target (same m/z)? Check_MS->Is_Isomer Isomer_Type Positional or Geometric (E/Z) Isomer Is_Isomer->Isomer_Type Yes Not_Isomer MS does not match target? Is_Isomer->Not_Isomer No Confirm_HPLC Confirm with Argentation HPLC or high-resolution GC Isomer_Type->Confirm_HPLC Oxidation Higher m/z? (e.g., +16, +32) Not_Isomer->Oxidation Yes Oxidation_Product Oxidation Product (e.g., epoxide, hydroperoxide) Oxidation->Oxidation_Product Yes Other Lower m/z or different fragmentation? Oxidation->Other No Other_Product Starting Material, Solvent, or Side Product Other->Other_Product Yes

Caption: Decision tree for identifying an unknown impurity in a GC-MS analysis.

References

  • N.A., R. (n.d.). Reversed-Phase HPLC: The Separation Method for the Characterization and Purification of Long Chain Polyunsaturated Fatty Acids. Retrieved from Journal of the American Oil Chemists' Society.
  • Valenzuela, P., Valenzuela, A., & Crawford, M. (2013).
  • LCGC International. (2023).
  • Agilent. (n.d.).
  • Shimadzu. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source.
  • Wiley Science Solutions. (n.d.).
  • Unknown Authors. (n.d.). Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. PubMed.
  • Kang, J. X., & Wang, J. (n.d.).
  • Lin, Y.-H., et al. (n.d.).
  • GSRS. (n.d.). ETHYL (4Z,7Z,10Z,13Z,16Z)
  • GlpBio. (n.d.). 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid.
  • Pharmaffiliates. (n.d.). Ethyl (4Z,7Z,10Z,13Z,16Z)
  • MDPI. (2024).
  • Simson Pharma Limited. (n.d.). Ethyl(4Z,7Z,10Z,13Z,16Z)
  • Christie, W. W. (2019).
  • Wikipedia. (n.d.).
  • Das, U. N. (n.d.). Polyunsaturated fatty acids and fatty acid-derived lipid mediators: Recent advances in the understanding of their biosynthesis, structures, and functions. PubMed Central.
  • Chemistry LibreTexts. (2019). 5.17: Uses of ¹H NMR Spectroscopy.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Odd-Chain Polyunsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance of Odd-Chain PUFAs

Odd-chain polyunsaturated fatty acids (OC-PUFAs), once considered minor components of the total fatty acid pool, are gaining significant attention in biomedical and pharmaceutical research. Unlike their even-chain counterparts, OC-PUFAs such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are not readily synthesized de novo in humans and are primarily derived from dietary sources like dairy and ruminant fats.[1][2] Emerging evidence links plasma concentrations of these fatty acids to a reduced risk of cardiometabolic diseases, making them critical biomarkers for disease prediction and nutritional intervention studies.[2] This guide provides a comprehensive comparison of analytical methodologies and a detailed framework for their validation, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.

Part 1: Comparative Analysis of Core Analytical Technologies

The accurate quantification of OC-PUFAs in complex biological matrices presents unique analytical challenges due to their relatively low abundance and the presence of numerous isomeric interfering compounds. The two primary chromatographic techniques employed are Gas Chromatography (GC) and Liquid Chromatography (LC), typically coupled with Mass Spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has traditionally been the gold standard for fatty acid analysis.[3] The methodology requires a derivatization step to convert non-volatile fatty acids into volatile esters, most commonly fatty acid methyl esters (FAMEs).[4]

  • Principle of Causality: Derivatization is essential because fatty acids in their free form have high boiling points and are too polar to pass through a GC column effectively. The conversion to FAMEs drastically increases their volatility, allowing for separation based on their boiling points and polarity on the GC column.

  • Strengths:

    • High Resolution: Capillary GC columns offer excellent separation of complex fatty acid mixtures.[3]

    • Established Libraries: Extensive electron ionization (EI) mass spectral libraries are available for FAMEs, aiding in confident peak identification.

    • High Sensitivity with Specific Derivatizing Agents: Using halogenated derivatizing agents like pentafluorobenzyl (PFB) bromide can significantly enhance sensitivity, especially when coupled with negative chemical ionization (NCI)-MS.[5]

  • Weaknesses:

    • Sample Preparation: The mandatory derivatization step adds time and potential for sample loss or introduction of artifacts.[6]

    • Thermal Degradation: Highly unsaturated PUFAs can be susceptible to degradation at the high temperatures used in the GC injector and column.

    • Limited Isomer Separation: While excellent for many FAMEs, co-elution of certain positional or geometric isomers can occur, complicating quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), has emerged as a powerful alternative for lipid analysis.[7][8]

  • Principle of Causality: LC-MS separates analytes in the liquid phase based on their physicochemical properties (e.g., polarity) before ionization and mass analysis. This avoids the need for derivatization and high temperatures, preserving the native structure of the fatty acids.

  • Strengths:

    • No Derivatization Required: Simplifies sample preparation and reduces the risk of analyte degradation.

    • High Specificity and Sensitivity: Tandem MS (MS/MS) provides excellent specificity through precursor-to-product ion transitions, minimizing matrix interference.[7]

    • Isomer Differentiation: Advanced LC-MS techniques, such as those employing novel fragmentation methods, are showing promise in differentiating double bond positional isomers.[9]

  • Weaknesses:

    • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can significantly impact quantification accuracy.

    • Chromatographic Resolution: Achieving baseline separation of all fatty acid isomers in a single run can be challenging.

    • Standardization: Fewer standardized methods and libraries exist compared to GC-MS for fatty acid analysis.

Comparative Performance Summary

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Rationale / Field Insight
Specificity High, based on retention time and mass spectrum.Very high, based on retention time and specific MRM transitions.MS/MS offers superior selectivity in complex matrices, reducing the impact of co-eluting interferences.
Sensitivity (LOD/LOQ) Good to Excellent (pg range), especially with NCI-MS.[5]Excellent (pg to fg range).LC-MS/MS often provides lower limits of detection due to reduced chemical noise and highly specific detection modes.
Throughput Moderate; sample preparation is the bottleneck.High; simpler sample preparation allows for faster analysis cycles.The elimination of the derivatization step significantly improves throughput for LC-MS/MS workflows.
Robustness High; well-established and rugged methodology.Moderate to High; susceptible to matrix effects and column performance variability.GC methods are often considered more "workhorse" techniques, while LC-MS requires careful management of matrix effects.
Cost (Instrument) Lower to Moderate.High.Tandem mass spectrometers represent a significant capital investment compared to standard GC-MS systems.

Part 2: A Framework for Method Validation based on ICH Q2(R1)

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[10][11] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[12][13]

Core Validation Parameters

A robust validation protocol for OC-PUFA quantification must address the following key characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][12] For OC-PUFAs, this means demonstrating separation from even-chain fatty acids and other isomeric lipids.

  • Linearity and Range:

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[11][12] This is typically evaluated by a linear regression analysis of at least five concentration levels.[10][12]

    • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10][12]

  • Accuracy: The closeness of test results obtained by the method to the true value. Accuracy is typically assessed using a certified reference material (CRM) or by spiking a blank matrix with a known quantity of the analyte and calculating the percent recovery.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

    • Reproducibility: Precision between different laboratories (collaborative studies).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature ramp, LC mobile phase composition).[10] This provides an indication of its reliability during normal usage.[10]

Validation Workflow Diagram

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) Dev Develop Analytical Method (GC-MS or LC-MS/MS) Start Validation Protocol Dev->Start Finalize Protocol Specificity Specificity (Peak Purity / Resolution) Start->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits LOD & LOQ (S/N Ratio or STEYX) Precision->Limits Robustness Robustness (Small Variations) Limits->Robustness Report Validation Report Robustness->Report

Caption: A typical workflow for analytical method validation, following ICH Q2(R1) guidelines.

Part 3: Experimental Protocol and Data

This section provides a detailed, step-by-step methodology for the quantification of C15:0 and C17:0 in human plasma using GC-MS, followed by a table of validation results comparing it to a hypothetical LC-MS/MS method.

Detailed Experimental Protocol: GC-MS Quantification of C15:0 and C17:0

1. Materials and Reagents:

  • Internal Standard (IS): Heptadecanoic-d33 acid (C17:0-d33)

  • Derivatization Agent: 14% Boron Trifluoride in Methanol (BF3-Methanol)

  • Solvents: Hexane, Methanol, Chloroform (HPLC Grade)

  • Calibration Standards: Pentadecanoic acid (C15:0) and Heptadecanoic acid (C17:0)

2. Sample Preparation & Lipid Extraction:

  • a. To 100 µL of plasma, add 10 µL of the C17:0-d33 internal standard solution.

  • b. Add 2 mL of a Chloroform:Methanol (2:1, v/v) mixture.

  • c. Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • d. Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • e. Carefully collect the lower organic layer containing the lipids into a clean glass tube. This step is critical for good recovery; avoid disturbing the protein interface.

3. Derivatization to FAMEs:

  • a. Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen.

  • b. Add 1 mL of BF3-Methanol to the dried lipid extract.

  • c. Tightly cap the tube and heat at 100°C for 30 minutes in a heating block. This step converts the fatty acids to their volatile methyl esters.

  • d. Cool the tube to room temperature.

  • e. Add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • f. Vortex for 1 minute to extract the FAMEs into the hexane layer.

  • g. Centrifuge at 1500 x g for 5 minutes.

  • h. Transfer the upper hexane layer to a GC vial for analysis.

4. GC-MS Analysis:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: High-polarity capillary column (e.g., HP-88, 60m x 0.25mm x 0.2µm).[14]

  • Oven Program: Initial temperature of 140°C, hold for 5 min, ramp to 240°C at 4°C/min, hold for 15 min.

  • Injector: Splitless mode, 250°C.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI), 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for C15:0-ME, C17:0-ME, and C17:0-d33-ME.

Experimental Workflow Diagram

ExperimentalWorkflow Sample Plasma Sample Spike Spike Internal Standard (C17:0-d33) Sample->Spike Extract Lipid Extraction (Chloroform:Methanol) Spike->Extract Deriv Derivatization (BF3-Methanol @ 100°C) Extract->Deriv FAME_Extract FAME Extraction (Hexane) Deriv->FAME_Extract GCMS GC-MS Analysis (SIM Mode) FAME_Extract->GCMS Data Data Processing (Quantification vs. IS) GCMS->Data

Caption: Step-by-step workflow for OC-PUFA analysis by GC-MS.

Comparative Validation Data Summary

The following table presents a summary of validation results for the described GC-MS method compared to a hypothetical, well-optimized LC-MS/MS method for the quantification of C17:0.

Validation Parameter GC-MS Method LC-MS/MS Method Acceptance Criteria (Typical)
Linearity (r²) 0.9980.999r² ≥ 0.995
Range (µg/mL) 0.1 - 250.05 - 25Cover expected physiological concentrations
Accuracy (% Recovery) 96.5%102.1%85-115%
Precision (Repeatability, %RSD) 3.8%2.5%≤ 15%
Precision (Intermediate, %RSD) 5.2%4.1%≤ 15%
LOD (µg/mL) 0.040.01Reportable
LOQ (µg/mL) 0.10.05Reportable with acceptable precision/accuracy

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of odd-chain PUFAs. The choice of method depends on the specific requirements of the study, including required sensitivity, sample throughput, and available instrumentation. GC-MS provides a robust and cost-effective solution with excellent chromatographic resolution, while LC-MS/MS offers superior sensitivity and specificity, particularly in complex biological matrices. Regardless of the chosen platform, a thorough method validation following established guidelines like ICH Q2(R1) is not merely a regulatory requirement but a fundamental component of sound science.[10][11][12] It ensures that the generated data is accurate, reliable, and fit for its purpose in advancing our understanding of the role of OC-PUFAs in health and disease.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Kühn, T., et al. (2021). Association of the odd-chain fatty acid content in lipid groups with type 2 diabetes risk: A targeted analysis of lipidomics data in the EPIC-Potsdam cohort. Clinical Nutrition. [Link]

  • Lopes, M., et al. (2022). Improving the Synthesis of Odd-Chain Fatty Acids in the Oleaginous Yeast Yarrowia lipolytica. MDPI. [Link]

  • Gunstone, F. D. (2019). Fatty Acid Analysis before Gas Chromatography. American Oil Chemists' Society. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lorkiewicz, P., et al. (2012). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. National Institutes of Health. [Link]

  • Mazalli, M. R., & Bragagnolo, N. (2007). Validation of two methods for fatty acids analysis in eggs. Lipids. [Link]

  • Weir, T. L., et al. (2020). Odd Chain Fatty Acids Are Not Robust Biomarkers for Dietary Intake of Fiber. Molecular Nutrition & Food Research. [Link]

  • Laakso, P. (1996). Analysis of fatty acids by gas chromatography, and its relevance to research on health and nutrition. ResearchGate. [Link]

  • Wan Rosli, W. I., et al. (2021). Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection. Semantic Scholar. [Link]

  • Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PUFAs, The Problem with. (2022). Navigating Nutrition's Controversial Fats. YouTube. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Ramirez, M., et al. (2022). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. ResearchGate. [Link]

  • Cvacka, J., & Rezanka, T. (2017). Determination of free polyunsaturated fatty acids and their oxidative metabolites by high-performance liquid chromatography (HPLC) and mass spectrometry (MS). ResearchGate. [Link]

  • Jones, P. M., et al. (2010). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. Clinica Chimica Acta. [Link]

  • Chan, J., et al. (2017). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. MDPI. [Link]

  • Parrott, J. M., et al. (2021). Omega-3 Polyunsaturated Fatty Acid Status, Microglial Activation, Stress Resilience, and Cognitive Performance. Defense Technical Information Center. [Link]

  • Tsugawa, H., et al. (2021). Computational mass spectrometry accelerates C = C position-resolved untargeted lipidomics using oxygen attachment dissociation. Nature Communications. [Link]

  • Kalo, A., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. National Institutes of Health. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Liu, X., et al. (2013). Development of Gas Chromatography Analysis of Fatty Acids in Marine Organisms. Journal of Chromatographic Science. [Link]

  • De, S., et al. (2019). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. MDPI. [Link]

  • SCIEX. (2022). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. [Link]

Sources

A Comparative Guide to the Biological Activities of Heneicosapentaenoic Acid (C21:5) and Eicosapentaenoic Acid (C20:5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical Omega-3s

In the landscape of bioactive lipids, the omega-3 polyunsaturated fatty acids (PUFAs) eicosapentaenoic acid (EPA; C20:5n-3) and docosahexaenoic acid (DHA; C22:6n-3) have long held the spotlight for their profound impacts on inflammation, cardiovascular health, and neurological function. However, the biological significance of other, less abundant omega-3 PUFAs is an emerging area of intense investigation. This guide provides a detailed comparative analysis of heneicosapentaenoic acid (HPA; C21:5n-3) and the well-characterized EPA, offering a technical deep-dive for researchers poised to explore the nuanced bioactivities of these structurally similar yet functionally distinct molecules.

While EPA is an established anti-inflammatory agent and a cornerstone of cardiovascular therapeutics, the biological role of HPA is less defined, presenting a compelling frontier for novel therapeutic development. This document will dissect their structural nuances, compare their known metabolic fates and biological actions, and provide robust experimental protocols to empower further comparative research.

Structural and Metabolic Distinctions: A Single Carbon Difference

The fundamental difference between HPA and EPA lies in a single carbon addition to the acyl chain. EPA is a 20-carbon fatty acid, while HPA is its 21-carbon counterpart. This seemingly minor structural variation has significant implications for their interaction with metabolic enzymes and their ultimate biological effects.

HPA (C21:5n-3): 6,9,12,15,18-Heneicosapentaenoic acid is found in small quantities in fish oils.[1][2][3] It can be synthesized by the chemical elongation of EPA.[1][2][3] Notably, all double bonds in HPA are shifted one carbon further from the carboxyl group compared to EPA.[1][2][3] HPA has also been identified as a metabolite of 2-hydroxy-docosahexaenoic acid (DHA-H) via α-oxidation, a conversion considered crucial for the neuroprotective effects of DHA-H.[4]

EPA (C20:5n-3): Eicosapentaenoic acid is a well-known omega-3 fatty acid abundant in fatty fish and fish oil supplements.[5][6] It serves as a precursor to a range of bioactive lipid mediators, including the 3-series prostaglandins and 5-series leukotrienes, which are generally less inflammatory than their arachidonic acid-derived counterparts.[5][6]

The cellular uptake and incorporation of both HPA and EPA into phospholipids and triacylglycerols in cell culture models appear to be comparable.[1][2][3] This suggests that the initial stages of their metabolic journey are similar, but their subsequent enzymatic processing diverges, leading to distinct biological outcomes.

Comparative Biological Activities: A Nuanced Portrait

While research on HPA is still in its early stages, initial comparative studies against EPA have revealed a fascinating interplay of similar and divergent activities.

Anti-inflammatory and Eicosanoid-modulating Effects

A key mechanism of EPA's anti-inflammatory action is its competition with arachidonic acid (AA; C20:4n-6) for enzymatic conversion into eicosanoids. EPA is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of less potent pro-inflammatory mediators.[5][6]

In contrast, HPA demonstrates a more complex profile. It is a poor substrate for both prostaglandin H synthase (the initial enzyme in prostaglandin synthesis) and 5-lipoxygenase.[1][2][3] However, it inactivates prostaglandin H synthase as rapidly as EPA and AA.[1][2][3] Furthermore, HPA inhibits thromboxane synthesis in isolated platelets with an efficiency comparable to EPA.[1][2][3]

Crucially, HPA has been shown to be a more potent inhibitor of the conversion of α-linolenic acid and dihomo-γ-linolenic acid to arachidonic acid in hepatoma cells than EPA, DHA, or AA itself.[1][2][3] This suggests a potentially powerful, indirect anti-inflammatory mechanism by limiting the substrate pool for pro-inflammatory eicosanoid production.

Cardiovascular Effects

The cardiovascular benefits of EPA are well-documented and are attributed to its triglyceride-lowering effects, anti-inflammatory properties, and ability to improve endothelial function.[7][8][9] While direct in-vivo cardiovascular studies on HPA are lacking, its efficient inhibition of thromboxane synthesis in platelets—a key factor in blood clotting and atherogenesis—suggests a potential role in cardiovascular protection.[1][2][3]

Neuroprotective Potential

Recent research has highlighted a potential neuroprotective role for HPA. As a metabolite of DHA-H, HPA has been shown to exert neuroprotective effects in a mouse model of Alzheimer's disease.[4] This finding opens up a new avenue for investigating the therapeutic potential of HPA in neurodegenerative disorders.

Quantitative Data Summary

Biological ActivityC19:5 (Heneicosapentaenoic Acid)C20:5 (Eicosapentaenoic Acid)Key Findings & References
Inhibition of Arachidonic Acid Synthesis Stronger inhibitor than EPA, DHA, and AAModerate inhibitorHPA shows superior potency in reducing the precursor for pro-inflammatory eicosanoids.[1][2][3]
Thromboxane Synthesis Inhibition (in platelets) As efficient as EPAEfficient inhibitorBoth fatty acids demonstrate comparable potential in modulating platelet aggregation.[1][2][3]
Substrate for Prostaglandin H Synthase & 5-Lipoxygenase Poor substrateSubstrateHPA is less likely to be directly converted into eicosanoids via these pathways compared to EPA.[1][2][3]
Neuroprotection (in Alzheimer's model) Demonstrates neuroprotective effectsNot directly compared in the same studyHPA, as a metabolite of DHA-H, shows therapeutic potential in neurodegeneration.[4]

Experimental Protocols for Comparative Analysis

To facilitate further research into the comparative bioactivities of C19:5 and C20:5 fatty acids, the following detailed experimental protocols are provided.

Protocol 1: In Vitro Assessment of Anti-inflammatory Activity in Macrophages

This protocol details a cell-based assay to compare the anti-inflammatory effects of HPA and EPA by measuring their ability to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in DMEM or RPMI-1640 medium, respectively, supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Fatty Acid Preparation: Prepare stock solutions of HPA and EPA complexed to fatty acid-free bovine serum albumin (BSA) to enhance solubility and cellular uptake.

  • Cell Treatment: Seed cells in 24-well plates. Once they reach 80% confluency, replace the medium with serum-free medium containing various concentrations of HPA-BSA or EPA-BSA (e.g., 10, 25, 50 µM) for 24 hours. Include a vehicle control (BSA only).

  • Inflammatory Challenge: After the pre-incubation period, stimulate the cells with LPS (100 ng/mL) for 6 hours.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

  • Gene Expression Analysis: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of genes encoding pro-inflammatory mediators (e.g., Tnf, Il6, Il1b, Nos2, Cox2).

  • Data Analysis: Normalize cytokine concentrations and gene expression levels to the vehicle-treated, LPS-stimulated control. Compare the dose-dependent inhibitory effects of HPA and EPA.

Self-Validation:

  • Include a positive control, such as a known anti-inflammatory drug (e.g., dexamethasone).

  • Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cytotoxicity of the fatty acids.

  • Validate the purity and stability of the HPA and EPA preparations using gas chromatography-mass spectrometry (GC-MS).

Protocol 2: Analysis of Fatty Acid Composition in Cell Membranes by GC-MS

This protocol describes the methodology to determine the incorporation of HPA and EPA into the phospholipids of cell membranes, which is a critical prerequisite for their biological activity.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes) and treat with HPA or EPA (e.g., 50 µM) for 48 hours.

  • Lipid Extraction: Harvest the cells, wash with PBS, and extract total lipids using the Folch method (chloroform:methanol, 2:1 v/v).[10]

  • Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the extracted lipids to FAMEs using a reagent such as boron trifluoride in methanol.[11]

  • GC-MS Analysis: Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer. Use a suitable capillary column (e.g., Omegawax) for optimal separation of fatty acid methyl esters.[11]

  • Quantification: Identify and quantify individual FAMEs by comparing their retention times and mass spectra with those of known standards. Use an internal standard (e.g., C17:0 or C23:0) for accurate quantification.[11]

  • Data Analysis: Calculate the percentage of HPA and EPA in the total fatty acid profile of the cell membranes.

Self-Validation:

  • Analyze a certified reference material containing a known fatty acid composition to validate the accuracy of the method.

  • Spike samples with known amounts of HPA and EPA standards to assess recovery rates.

  • Ensure baseline separation of all major fatty acid peaks in the chromatogram.

Visualizing the Pathways

Signaling Pathway: Modulation of Eicosanoid Synthesis

Eicosanoid_Modulation AA Arachidonic Acid (AA) (C20:4n-6) COX_LOX COX & LOX Enzymes AA->COX_LOX Substrate EPA Eicosapentaenoic Acid (EPA) (C20:5n-3) EPA->COX_LOX Competitive Substrate AA_Synthesis Arachidonic Acid Synthesis EPA->AA_Synthesis Inhibits Thromboxane Thromboxane Synthesis EPA->Thromboxane Inhibits HPA Heneicosapentaenoic Acid (HPA) (C21:5n-3) HPA->COX_LOX Poor Substrate HPA->AA_Synthesis Strongly Inhibits HPA->Thromboxane Inhibits Pro_inflammatory Pro-inflammatory Eicosanoids (e.g., PGE2, LTB4) Less_inflammatory Less Inflammatory Eicosanoids (e.g., PGE3, LTB5) COX_LOX->Pro_inflammatory Produces COX_LOX->Less_inflammatory Produces Anti_inflammatory_Workflow start Start: Culture Macrophages treatment Pre-incubate with HPA-BSA or EPA-BSA (24 hours) start->treatment stimulation Stimulate with LPS (6 hours) treatment->stimulation supernatant Collect Supernatant stimulation->supernatant cells Lyse Cells & Extract RNA stimulation->cells elisa Measure Cytokines (ELISA) supernatant->elisa qpcr Analyze Gene Expression (qRT-PCR) cells->qpcr analysis Data Analysis & Comparison elisa->analysis qpcr->analysis

Caption: Workflow for assessing the anti-inflammatory effects of fatty acids.

Conclusion and Future Directions

The comparison between heneicosapentaenoic acid (C21:5) and eicosapentaenoic acid (C20:5) underscores the principle that subtle molecular modifications can lead to significant shifts in biological activity. While EPA remains a cornerstone of omega-3 research and therapy, HPA is emerging as a potent modulator of inflammatory pathways, particularly through its strong inhibition of arachidonic acid synthesis. Its newly discovered neuroprotective properties further broaden its potential therapeutic applications.

For researchers in drug development and nutritional science, the divergent activities of HPA and EPA present a compelling opportunity. Future research should focus on:

  • In vivo comparative studies: Elucidating the effects of HPA and EPA on animal models of inflammation, cardiovascular disease, and neurodegeneration.

  • Metabolomic profiling: Identifying the full spectrum of bioactive metabolites derived from HPA.

  • Receptor interaction studies: Investigating whether HPA interacts with key fatty acid-sensing receptors like GPR120.

By employing the rigorous experimental approaches outlined in this guide, the scientific community can further unravel the unique biological roles of HPA and pave the way for novel therapeutic strategies based on this intriguing omega-3 fatty acid.

References

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497-509.
  • Quehenberger, O., Armando, A. M., & Dennis, E. A. (2011). High sensitivity quantitative lipidomics analysis of fatty acids in biological samples by gas chromatography–mass spectrometry. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 648-656. [Link]

  • Kang, J. X., & Wang, J. (2005). A simplified method for analysis of polyunsaturated fatty acids. BMC Biochemistry, 6(1), 1-8. [Link]

  • de Jong, A. W., et al. (2014). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 166, 158-164. [Link]

  • Voss, A. C., et al. (1991). Heneicosapentaenoate (21:5n-3): its incorporation into lipids and its effects on arachidonic acid and eicosanoid synthesis. Lipids, 26(7), 540-545. [Link]

  • Cabot, J., et al. (2025). Heneicosapentaenoic acid, a metabolite resulting from the α-oxidation of α-Hydroxy-Docosahexaenoic Acid, exerts neuroprotection against Alzheimer's disease and reduces astrocytic mitochondrial activity. Alzheimer's & Dementia, 20(Suppl 6), e092724. [Link]

  • Calder, P. C. (2013). Omega-3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology?. British Journal of Clinical Pharmacology, 75(3), 645-662. [Link]

  • Innes, J. K., & Calder, P. C. (2018). The differential effects of eicosapentaenoic acid and docosahexaenoic acid on cardiometabolic risk factors: a systematic review. International Journal of Molecular Sciences, 19(2), 532. [Link]

  • Gogus, U., & Smith, C. (2010). n-3 Omega fatty acids: a review of current knowledge. International Journal of Food Science & Technology, 45(3), 417-436.
  • Gąsecka, A., et al. (2021). The Short Overview on the Relevance of Fatty Acids for Human Cardiovascular Disorders. Journal of Clinical Medicine, 10(16), 3583. [Link]

  • Innes, J. K., & Calder, P. C. (2020). Marine omega-3 (n-3) fatty acids for cardiovascular health: an update for 2020. International Journal of Molecular Sciences, 21(4), 1362. [Link]

Sources

A Structural and Functional Comparison of Nonadecapentaenoic Acid and Eicosapentaenoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed structural and functional comparison of nonadecapentaenoic acid (NPA) and eicosapentaenoic acid (EPA), two polyunsaturated fatty acids (PUFAs) of interest to researchers in lipidomics, nutrition, and drug development. While EPA is a well-characterized omega-3 fatty acid with established therapeutic benefits, NPA remains a less-explored molecule with unique structural properties that warrant scientific investigation. This document will delve into their structural distinctions, biosynthetic pathways, and the current understanding of their biological activities, supported by experimental data and established scientific principles.

Core Structural Differences: The Significance of an Odd Carbon Chain

The most fundamental difference between nonadecapentaenoic acid and eicosapentaenoic acid lies in their carbon chain length. NPA is an odd-chain fatty acid with 19 carbons, whereas EPA is an even-chain fatty acid with 20 carbons. This seemingly minor difference has significant implications for their metabolism and potential biological roles.

Nonadecapentaenoic Acid (NPA) is a C19 polyunsaturated fatty acid. One identified isomer is 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoic acid, a C19:5 n-3 fatty acid.[1] Its physiological properties are not yet well understood.[2]

Eicosapentaenoic Acid (EPA) , in contrast, is a C20 polyunsaturated omega-3 fatty acid with the chemical name (5Z,8Z,11Z,14Z,17Z)-eicosa-5,8,11,14,17-pentaenoic acid. In physiological literature, it is designated as 20:5(n-3).[3] It is a well-studied compound found predominantly in marine sources like cold-water fish.[4]

Below is a table summarizing the key structural and chemical properties of a representative NPA isomer and EPA.

PropertyNonadecapentaenoic Acid (NPA) (4,7,10,13,16-isomer)Eicosapentaenoic Acid (EPA)
Molecular Formula C₁₉H₂₈O₂C₂₀H₃₀O₂
Molecular Weight 288.43 g/mol 302.45 g/mol
Lipid Number C19:5C20:5
Omega Classification n-3n-3
Number of Double Bonds 55
Chain Type Odd-chainEven-chain
Visualizing the Structural Divergence

The structural differences can be visualized using the following diagrams generated using the DOT language.

Fatty_Acid_Structures cluster_NPA Nonadecapentaenoic Acid (NPA) - C19:5 n-3 cluster_EPA Eicosapentaenoic Acid (EPA) - C20:5 n-3 NPA_structure CH₃-(CH₂-CH=CH)₅-(CH₂)₂-COOH EPA_structure CH₃-(CH₂-CH=CH)₅-(CH₂)₃-COOH

Caption: Chemical structures of NPA and EPA.

Biosynthesis: A Tale of Two Precursors

The biosynthesis of fatty acids is a multi-step enzymatic process. The key distinction in the synthesis of odd- versus even-chain fatty acids lies in the initial primer molecule.

The Even-Chain Pathway of EPA

The biosynthesis of even-chain fatty acids like EPA starts with the two-carbon molecule, acetyl-CoA . Through a series of condensation, reduction, and dehydration reactions catalyzed by fatty acid synthase (FAS), two-carbon units are sequentially added to the growing acyl chain. For polyunsaturated fatty acids like EPA, this process is followed by a series of desaturation and elongation steps, typically starting from the essential fatty acid alpha-linolenic acid (ALA, 18:3 n-3).

The Odd-Chain Pathway of NPA

In contrast, the synthesis of odd-chain fatty acids, including NPA, is initiated by a three-carbon precursor, propionyl-CoA .[5][6] The condensation of propionyl-CoA with malonyl-CoA marks the entry point for the synthesis of an odd-numbered carbon chain. Subsequent elongation cycles add two-carbon units, maintaining the odd-numbered characteristic of the fatty acid. The desaturation steps to introduce double bonds would then follow, similar to the pathways for even-chain PUFAs.

The following diagram illustrates the fundamental difference in the initiation of odd- and even-chain fatty acid biosynthesis.

Fatty_Acid_Biosynthesis Initiation of Fatty Acid Biosynthesis cluster_even Even-Chain Fatty Acid Synthesis (e.g., EPA) cluster_odd Odd-Chain Fatty Acid Synthesis (e.g., NPA) acetyl_coa Acetyl-CoA (C2) fas_even Fatty Acid Synthase (FAS) acetyl_coa->fas_even malonyl_coa_even Malonyl-CoA malonyl_coa_even->fas_even even_chain_fa Even-Chain Fatty Acid fas_even->even_chain_fa propionyl_coa Propionyl-CoA (C3) fas_odd Fatty Acid Synthase (FAS) propionyl_coa->fas_odd malonyl_coa_odd Malonyl-CoA malonyl_coa_odd->fas_odd odd_chain_fa Odd-Chain Fatty Acid fas_odd->odd_chain_fa

Caption: Initiation of even- and odd-chain fatty acid biosynthesis.

Metabolism and Biological Activity: Established Roles vs. Uncharted Territory

The metabolic fate and biological activities of EPA are well-documented, while research into NPA is still in its infancy.

Eicosapentaenoic Acid (EPA): A Multifaceted Bioactive Lipid

EPA is a precursor to a class of signaling molecules known as eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes.[4] EPA competes with the omega-6 fatty acid arachidonic acid (AA) for the same metabolic enzymes (cyclooxygenases and lipoxygenases). The eicosanoids derived from EPA are generally less inflammatory than those derived from AA, which contributes to EPA's potent anti-inflammatory effects.[7]

Established Biological Activities of EPA:

  • Anti-inflammatory Effects: EPA has been shown to reduce the production of inflammatory cytokines and adhesion molecules.[7]

  • Cardiovascular Protection: It can lower triglyceride levels and reduce the risk of cardiovascular events.[4]

  • Neurological Health: EPA may play a role in mood regulation and cognitive function.

Nonadecapentaenoic Acid (NPA): A Frontier of Lipid Research

The biological activities of NPA are largely unknown. However, its status as an odd-chain fatty acid provides a basis for hypothesizing its metabolic fate and potential effects.

The beta-oxidation of even-chain fatty acids yields acetyl-CoA exclusively. In contrast, the final round of beta-oxidation of an odd-chain fatty acid like NPA produces one molecule of propionyl-CoA and one molecule of acetyl-CoA.[5][8] Propionyl-CoA can be converted to succinyl-CoA and enter the Krebs cycle, highlighting a key difference in the catabolic pathways of odd- and even-chain fatty acids.

While direct experimental data on NPA is scarce, research on other odd-chain fatty acids, such as pentadecanoic acid (C15:0), offers intriguing insights. A 2022 study comparing the effects of C15:0 and EPA across twelve primary human cell-based disease systems found that C15:0 exhibited broader and sometimes safer clinically-relevant activities.[1] For instance, C15:0 demonstrated more extensive anti-inflammatory, immunomodulatory, and antifibrotic activities in these in vitro models compared to EPA.[1] While these findings cannot be directly extrapolated to NPA, they underscore the potential for odd-chain fatty acids to possess unique and therapeutically relevant properties distinct from their even-chain counterparts.

The formation of a novel odd-chain polyunsaturated fatty acid, 5,8,11,14,17-cis-nonadecapentaenoic acid, has been reported in an EPA-producing aquatic fungus, Saprolegnia sp., when supplemented with odd-chain fatty acid precursors. This suggests that the biosynthetic machinery for producing highly unsaturated odd-chain fatty acids exists in nature and could be a source for future research.

Experimental Protocols: Differentiating and Quantifying NPA and EPA

Distinguishing between NPA and EPA in biological samples requires high-resolution analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Lipid Extraction: Total lipids are extracted from the sample (e.g., plasma, tissue, cells) using a solvent system such as chloroform:methanol (2:1, v/v).

  • Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) using a reagent like methanolic HCl or BF₃-methanol.

  • GC-MS Analysis: The FAMEs are separated on a gas chromatograph equipped with a polar capillary column (e.g., a biscyanopropyl polysiloxane phase). The separated FAMEs are then identified and quantified by a mass spectrometer based on their retention times and mass fragmentation patterns. The difference in one methylene group between NPA and EPA methyl esters results in a distinct mass-to-charge ratio, allowing for their differentiation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS can be used for the analysis of intact fatty acids or complex lipids containing these fatty acids.

  • Lipid Extraction: Similar to the GC-MS protocol.

  • Chromatographic Separation: The lipid extract is separated using reversed-phase or hydrophilic interaction liquid chromatography (HILIC).

  • MS Detection: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used to detect and identify the fatty acids based on their accurate mass. This technique is particularly useful for lipidomics studies where the incorporation of NPA and EPA into different lipid classes is of interest.

The following workflow diagram illustrates a general approach for the comparative analysis of NPA and EPA in a biological sample.

Analytical_Workflow sample Biological Sample (e.g., Plasma, Cells) extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) sample->extraction derivatization Transesterification to FAMEs (for GC-MS) extraction->derivatization lcms LC-MS/MS Analysis (Intact Lipid Analysis) extraction->lcms gcms GC-MS Analysis (Separation and Detection) derivatization->gcms data_analysis Data Analysis and Comparison (Quantification of NPA vs. EPA) gcms->data_analysis lcms->data_analysis

Caption: Analytical workflow for NPA and EPA comparison.

Conclusion and Future Directions

The structural disparity between nonadecapentaenoic acid and eicosapentaenoic acid, rooted in the presence of an odd versus an even carbon chain, dictates fundamental differences in their biosynthesis and metabolism. While EPA is a well-established nutraceutical with a plethora of documented health benefits, NPA remains a largely unexplored frontier in lipid research. The unique metabolic fate of its propionyl-CoA byproduct and the promising, albeit indirect, evidence from studies on other odd-chain fatty acids suggest that NPA may possess novel biological activities.

Future research should focus on:

  • Isolation and Characterization: Identifying and isolating natural sources of NPA to enable comprehensive in vitro and in vivo studies.

  • Biological Activity Screening: Systematically evaluating the anti-inflammatory, cardiovascular, and other biological effects of NPA in direct comparison to EPA.

  • Metabolic Tracing Studies: Utilizing stable isotope-labeled NPA to trace its incorporation into various lipid pools and elucidate its metabolic pathways.

A deeper understanding of the structure-function relationship of odd-chain omega-3 fatty acids like NPA will undoubtedly open new avenues for nutritional science and therapeutic development.

References

  • Prof. Nit. Odd Chain Fatty Acid Oxidation. Available at: [Link]

  • www .ec -undp. Odd Chain Fatty Acid Oxidation. Available at: [Link]

  • Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in health and disease. Molecules, 20(2), 2425-2444. Available at: [Link]

  • Calder, P. C. (2012). Omega-3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology?. British Journal of Clinical Pharmacology, 75(3), 645-662. Available at: [Link]

  • Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. OUCI. Available at: [Link]

  • Pararasa, C., et al. (2016). Odd chain fatty acid metabolism in mice after a high fat diet. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(12), 1936-1944. Available at: [Link]

  • Venn-Watson, S., et al. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLoS ONE, 17(5), e0268778. Available at: [Link]

  • Lira-Marcial, L. F., et al. (2022). The Anti-Inflammatory and Antioxidant Properties of n-3 PUFAs: Their Role in Cardiovascular Protection. International Journal of Molecular Sciences, 23(15), 8345. Available at: [Link]

  • Shimizu, S., et al. (1998). Biosynthesis and Regulation of Microbial Polyunsaturated Fatty Acid Production. Journal of Bioscience and Bioengineering, 85(5), 441-447. Available at: [Link]

  • Arnold, C., et al. (2012). Anti-inflammatory Effects of Omega-3 Polyunsaturated Fatty Acids and Soluble Epoxide Hydrolase Inhibitors in Angiotensin-II Dependent Hypertension. Journal of Cardiovascular Pharmacology, 60(4), 347-355. Available at: [Link]

  • Ogbiko, C., et al. (2023). Anti-Inflammatory and Therapeutic Activities of Omega-3-Polyunsaturated Fatty Acid Oil Extract on Acute Inflammation in Animal Models. SABA Publishing. Available at: [Link]

  • Mickleborough, T. D. (2013). Anti-inflammatory effects of polyunsaturated fatty acids on the inflammatory response in asthma. ResearchGate. Available at: [Link]

  • Dyall, S. C. (2018). The differential effects of eicosapentaenoic acid and docosahexaenoic acid on cardiovascular risk factors: an updated systematic review of randomized controlled trials. Frontiers in Nutrition, 5, 93. Available at: [Link]

  • Venn-Watson, S., et al. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients, 15(21), 4607. Available at: [Link]

  • Howe, P. R. C., et al. (2018). The Differential Effects of Eicosapentaenoic and Docosahexaenoic Acids on Cardiometabolic Risk Factors: A Systematic Review. Nutrients, 10(12), 1833. Available at: [Link]

  • Venn-Watson, S., et al. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Preprints.org. Available at: [Link]

  • Wei, M. Y., & Jacobson, T. A. (2011). Effects of eicosapentaenoic acid versus docosahexaenoic acid on serum lipids: a systematic review and meta-analysis. Current Atherosclerosis Reports, 13(6), 474-483. Available at: [Link]

  • Venn-Watson, S., et al. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Frederick National Lab for Cancer Research. Available at: [Link]

  • Garg, M. L., et al. (2018). Distinguishing Health Benefits of Eicosapentaenoic and Docosahexaenoic Acids. Nutrients, 10(12), 1974. Available at: [Link]

  • University of Manitoba. (2018). Effects of Dietary Fatty Acids on Octadecanoid Production and Biological Actions in Obesity-induced Inflammation. ClinicalTrials.gov. Available at: [Link]

  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750. Available at: [Link]

  • Řezanka, T., et al. (2015). Separation and Identification of Odd Chain Triacylglycerols of the Protozoan Khawkinea quartana and the Mold Mortierella alpina Using LC–MS. Lipids, 50(8), 811-820. Available at: [Link]

  • de Cássia da Silveira e Sá, R., et al. (2025). The Biological Activities of Ent-Polyalthic Acid. Chemistry & Biodiversity, e202402894. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of Polyunsaturated Fatty Acid (PUFA) Ethyl Esters: Profiling the Novel Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of PUFA Ethyl Esters

To researchers, scientists, and drug development professionals, polyunsaturated fatty acids (PUFAs) represent a class of molecules with profound therapeutic implications. Esterification of these fatty acids to form ethyl esters enhances their stability and bioavailability, making them suitable for clinical applications.[1] The most well-studied of these are the omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Their ethyl ester forms, particularly the highly purified icosapent ethyl (IPE), are FDA-approved treatments for hypertriglyceridemia and for reducing cardiovascular risk in specific patient populations.[2][3][4]

This guide provides a comparative overview of the established efficacy of prominent PUFA ethyl esters and introduces a novel, less-characterized molecule: Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoate. This C19:5 pentaenoate is a structural analogue of EPA (C20:5), suggesting a potential for similar biological activity. However, a thorough review of current scientific literature reveals a significant gap in experimental data regarding its efficacy.

Therefore, this document serves a dual purpose: first, to benchmark the therapeutic profiles of established PUFA ethyl esters, and second, to propose a comprehensive experimental framework for evaluating the potential of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoate, thereby guiding future research and development.

Comparative Landscape: Icosapent Ethyl vs. EPA/DHA Combination Esters

The primary distinction in the current market of prescription PUFA ethyl esters lies between the pure EPA formulation, icosapent ethyl, and formulations that combine both EPA and DHA ethyl esters.[4][5] This compositional difference is critical, as it leads to distinct clinical outcomes and mechanistic effects.

Mechanism of Action: While both EPA and DHA are omega-3 fatty acids, they are not biologically equivalent and can have differential effects on cellular processes.[6] The primary therapeutic actions of these molecules are attributed to:

  • Lipid Metabolism: PUFAs decrease triglyceride synthesis in the liver and enhance the clearance of triglycerides from circulating very-low-density lipoprotein (VLDL) particles.

  • Anti-inflammatory Effects: EPA and DHA act as competitive substrates against the pro-inflammatory omega-6 fatty acid, arachidonic acid (ARA), for enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[7] This leads to the production of less potent inflammatory mediators.

  • Membrane Fluidity and Signaling: Incorporation of these fatty acids into cell membranes can alter membrane fluidity, lipid raft composition, and the function of membrane-bound proteins and signaling pathways.[6]

A key differentiator is their effect on low-density lipoprotein cholesterol (LDL-C). While icosapent ethyl has been shown to lower or have a neutral effect on LDL-C, formulations containing DHA have been associated with potential increases in LDL-C levels.[5][8]

Quantitative Efficacy Data

The following table summarizes the comparative efficacy of leading PUFA ethyl ester formulations based on clinical trial data. The profile for Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoate remains hypothetical, outlining the target data points required for a meaningful comparison.

ParameterIcosapent Ethyl (IPE)Omega-3-Acid Ethyl Esters (EPA/DHA)Ethyl 4(Z),...-nonadecapentaenoate
Composition >96% Pure Ethyl-EPA[4]Mixture of Ethyl-EPA and Ethyl-DHA[5]Pure Ethyl-nonadecapentaenoate
Triglyceride (TG) Reduction Significant reduction[8]Significant reduction[9]Data Not Available
LDL-Cholesterol Effect Neutral or slight decrease[5][8]May increase LDL-C[5][8]Data Not Available
Cardiovascular Risk Reduction Demonstrated in high-risk patients[3][4]Data less conclusive; some studies show benefit[10]Data Not Available
Anti-inflammatory Markers Reduction in hs-CRP, etc.Variable effects reportedData Not Available
Key Clinical Trials REDUCE-IT, JELIS[4]Multiple, e.g., STRENGTH (discontinued)[4]None

Proposed Research Framework for Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate

To ascertain the therapeutic potential of this novel C19 PUFA ethyl ester, a structured, multi-phase experimental approach is necessary. This framework is designed to move from foundational in vitro characterization to more complex in vivo efficacy models.

Phase 1: In Vitro Mechanistic & Bioactivity Screening

The initial phase aims to establish the fundamental biological activities of the compound and compare them directly with EPA and DHA ethyl esters.

Experimental Workflow: In Vitro Bioactivity

cluster_0 Cell Culture Models cluster_1 Assays HepG2 HepG2 Hepatocytes (Lipid Metabolism) Lipid Lipid Quantification (TG, Cholesterol) HepG2->Lipid qPCR Gene Expression (SREBP-1c, FASN, etc.) HepG2->qPCR RAW264 RAW 264.7 Macrophages (Inflammation) Elisa Cytokine Measurement (TNF-α, IL-6, IL-10) RAW264->Elisa Comp Competitive Inhibition (vs. Arachidonic Acid) RAW264->Comp Test_Compound Ethyl 4(Z),...-nonadecapentaenoate vs. EPA-EE & DHA-EE Controls Test_Compound->HepG2 Test_Compound->RAW264 cluster_membrane Cell Membrane ARA Arachidonic Acid (Omega-6) COX_LOX COX / LOX Enzymes ARA->COX_LOX Competitive Substrate PUFA Novel C19:5 / EPA (Omega-3) PUFA->COX_LOX Competitive Substrate Pro_Inflammatory Pro-inflammatory Eicosanoids (PGE2, LTB4) COX_LOX->Pro_Inflammatory Metabolizes ARA Anti_Inflammatory Anti-inflammatory Metabolites (Resolvins, Protectins) COX_LOX->Anti_Inflammatory Metabolizes EPA/DHA/ Novel PUFA Inflammation Inflammation Pro_Inflammatory->Inflammation Resolution Resolution Anti_Inflammatory->Resolution

Caption: Competitive inhibition of the Arachidonic Acid cascade.

Experimental Protocols:

  • Dyslipidemia Model (e.g., ApoE-/- Mice):

    • Objective: To evaluate the effect on plasma lipid profiles and atherosclerotic plaque development in a validated in vivo model.

    • Method:

      • Use Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop hypercholesterolemia.

      • Feed mice a high-fat/Western-type diet to accelerate atherosclerosis.

      • Administer the test compound, icosapent ethyl, or vehicle daily via oral gavage for 12-16 weeks.

      • Perform periodic blood draws to monitor plasma levels of triglycerides, total cholesterol, LDL-C, and HDL-C via a clinical chemistry analyzer.

      • At the end of the study, harvest the aorta, stain with Oil Red O, and quantify atherosclerotic lesion area using image analysis software.

    • Rationale: This "gold standard" model provides robust, clinically relevant data on both lipid-lowering efficacy and the ultimate endpoint of reducing atherosclerotic burden.

Conclusion and Future Directions

While Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoate remains an enigmatic molecule, its structural characteristics warrant a thorough scientific investigation. The established therapeutic success of other PUFA ethyl esters, particularly icosapent ethyl, provides a clear and compelling benchmark for comparison. The experimental framework detailed in this guide offers a rigorous, logical pathway to elucidate the bioactivity and potential efficacy of this novel compound. Should in vitro and preclinical studies yield positive results, particularly in demonstrating potent triglyceride reduction without adversely affecting LDL-C levels, this C19 PUFA could emerge as a valuable new candidate for the management of cardiometabolic diseases.

References

A comprehensive list of references will be compiled upon the completion of direct experimental studies on Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoate. The references cited within this guide pertain to the established science of well-characterized PUFA ethyl esters and serve as a foundation for future comparative analysis.

Sources

A Comparative Guide to the Lipidomics of Marine Invertebrates Containing Odd-Chain Polyunsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

From the desk of Gemini, Senior Application Scientist

Introduction: The Enigmatic World of Odd-Chain Polyunsaturated Fatty Acids in Marine Invertebrates

Marine invertebrates, a fantastically diverse group of organisms, represent a treasure trove of novel bioactive lipids. Among these, odd-chain polyunsaturated fatty acids (OC-PUFAs) are a particularly intriguing and underexplored class of molecules. Unlike their even-chain cousins, which are fundamental components of life across terrestrial and marine ecosystems, OC-PUFAs possess an odd number of carbon atoms in their acyl chains. This unique structural characteristic imparts distinct physicochemical and biological properties. Their discovery in marine invertebrates like sponges, tunicates, and corals points to specialized biosynthetic pathways and unique physiological roles, making them a compelling focus for lipidomic research and potential therapeutic development.

This guide presents a comprehensive, in-depth comparison of the methodologies for investigating the lipidomes of marine invertebrates, with a specific focus on the nuanced world of OC-PUFAs. We will delve beyond mere procedural descriptions to elucidate the critical reasoning behind experimental choices, empowering researchers to design robust and self-validating studies.

PART 1: Unraveling the Lipidome - A Comparative Analysis of Extraction Methodologies

The foundational and most impactful step in any lipidomics workflow is the efficient and unbiased extraction of lipids from the biological matrix. The chosen extraction method can profoundly shape the final lipid profile, potentially introducing artifacts or failing to capture the full diversity of lipid classes. For marine invertebrates, often characterized by tough, complex tissues, this initial step demands meticulous consideration.

The Gold Standards: A Head-to-Head of Bligh & Dyer and Folch Methods

The Bligh and Dyer and Folch methods, both predicated on a chloroform/methanol solvent system, remain the most widely adopted techniques for lipid extraction from biological tissues.[1] Their efficacy lies in methanol's ability to disrupt the hydrogen bonds between lipids and proteins, thereby liberating the lipids into the non-polar chloroform phase.

  • The Folch Method: This technique is generally favored for solid tissues due to its higher solvent-to-sample ratio, which facilitates a more exhaustive extraction.[1]

  • The Bligh & Dyer Method: This approach is particularly advantageous for biological fluids or when working with limited sample quantities.

The "Why" Behind the Solvents: The success of these methods hinges on the precise tripartite ratio of chloroform, methanol, and water, which generates a biphasic system. The upper aqueous phase sequesters polar non-lipids, while the lower organic phase isolates the lipids. Strict adherence to these ratios is paramount for achieving a clean separation and preventing the loss of more polar lipid classes.

Tackling Tough Tissues: Enhancing Lipid Yields

Marine invertebrates, especially sponges with their intricate skeletons of spicules and collagenous matrices, can present a significant extraction challenge. To bolster lipid recovery, modifications to standard protocols are often warranted. A particularly effective adaptation involves a pre-incubation of the tissue in methanol prior to homogenization. This pre-soaking step softens the tissue and enhances solvent penetration, leading to a marked increase in lipid yields.

Beyond the Classics: A Look at Alternative Extraction Techniques

While the Bligh and Dyer and Folch methods are reliable, concerns regarding the toxicity of chlorinated solvents have catalyzed the development of alternative approaches.

  • Accelerated Solvent Extraction (ASE): This method leverages elevated temperatures and pressures to boost the efficiency of solvent extraction. A comparative study of eleven extraction methods for the clam Anadara inaequivalvis revealed that ASE using a chloroform-methanol mixture yielded significantly more total lipids and PUFAs than conventional techniques.[2]

  • Supercritical Fluid Extraction (SFE): SFE utilizes supercritical CO2 as the extraction solvent, offering a "green" alternative that is non-toxic and leaves no solvent residue. The selectivity of SFE can be fine-tuned by modulating pressure and temperature, enabling the targeted extraction of specific lipid classes.[3]

  • Solid-Phase Extraction (SPE): While not a primary extraction technique, SPE is an invaluable tool for fractionating complex lipid extracts into distinct classes (e.g., neutral lipids, phospholipids). This is especially useful for enriching low-abundance lipids like OC-PUFAs prior to instrumental analysis.[4]

Table 1: Comparison of Lipid Extraction Methods for Marine Invertebrates
MethodPrincipleAdvantagesDisadvantagesBest Suited For
Folch Chloroform/methanol extractionHigh lipid recovery, well-establishedUse of toxic chlorinated solvents, large solvent volumesSolid tissues, exhaustive extraction
Bligh & Dyer Chloroform/methanol extractionSmaller solvent volumes, suitable for smaller samplesUse of toxic chlorinated solventsBiological fluids, small tissue samples
Accelerated Solvent Extraction (ASE) High temperature and pressure extractionHigh efficiency, reduced solvent consumptionRequires specialized equipmentHigh-throughput analysis, tough tissues
Supercritical Fluid Extraction (SFE) Extraction with supercritical CO2"Green" solvent, tunable selectivityHigh initial equipment costExtraction of thermally labile compounds, targeted lipid classes
Experimental Protocol: Modified Bligh & Dyer Extraction for Marine Invertebrate Tissue
  • Sample Preparation: Accurately weigh approximately 1 g of frozen marine invertebrate tissue. For tougher tissues like sponges, freeze-drying and grinding to a fine powder is recommended.

  • Initial Homogenization: Place the tissue in a glass homogenizer with 3.75 mL of a 1:2 (v/v) mixture of chloroform and methanol. Homogenize thoroughly.

  • Phase Separation: Add 1.25 mL of chloroform and re-homogenize. Follow this with the addition of 1.25 mL of distilled water and a final homogenization.

  • Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes to achieve clear phase separation.

  • Lipid Collection: Carefully aspirate the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.

  • Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen to obtain the total lipid extract.

  • Storage: To prevent oxidative degradation, store the lipid extract at -80°C under an inert atmosphere, such as argon.

PART 2: Identification and Quantification - A Guide to Analytical Platforms

Following successful extraction, the next critical phase is the identification and quantification of individual fatty acids, with a keen eye for the OC-PUFAs. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the two most formidable and widely employed analytical techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse of Fatty Acid Analysis

GC-MS is a robust and highly sensitive technique for the analysis of volatile and thermally stable compounds. As fatty acids are not inherently volatile, they must first be derivatized into their corresponding fatty acid methyl esters (FAMEs).

The "Why" Behind Derivatization: This is a crucial step that can significantly impact the accuracy of quantification. The most prevalent method is transesterification using a reagent such as boron trifluoride-methanol (BF3-methanol) or methanolic HCl. Ensuring the derivatization reaction goes to completion is essential to prevent the underestimation of fatty acid concentrations. For OC-PUFAs, the use of milder derivatization agents may be necessary to minimize the formation of unwanted byproducts.

Column Selection is Key: The choice of GC column is paramount for achieving the necessary separation of a complex mixture of FAMEs. Highly polar capillary columns, such as those with a biscyanopropyl polysiloxane stationary phase, provide excellent resolution of FAMEs based on their chain length, degree of unsaturation, and the position of their double bonds.

Experimental Protocol: GC-MS Analysis of FAMEs
  • Derivatization: To the dried lipid extract, add 1 mL of 14% BF3-methanol solution. Heat the mixture at 60°C for 30 minutes.

  • Extraction of FAMEs: After allowing the reaction mixture to cool, add 1 mL of hexane and 1 mL of a saturated NaCl solution. Vortex the mixture and centrifuge to separate the phases. Carefully collect the upper hexane layer, which contains the FAMEs.

  • GC-MS Analysis: Inject 1 µL of the FAMEs solution into the GC-MS system.

    • GC Conditions:

      • Column: Agilent J&W DB-23 (60 m x 0.25 mm, 0.25 µm)

      • Inlet Temperature: 250°C

      • Oven Program: Hold at 50°C for 1 min, then ramp to 175°C at 25°C/min, followed by a ramp to 230°C at 4°C/min, and hold for 5 min.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Electron Ionization: 70 eV

      • Scan Range: m/z 50-550

Liquid Chromatography-Mass Spectrometry (LC-MS): A Powerful Tool for Intact Lipid Analysis

LC-MS has risen to prominence as a complementary, and in many cases superior, technique for lipidomics. Its primary advantage lies in its ability to analyze intact lipids without the need for derivatization, thereby preserving crucial information about the original lipid structure.[5] This is particularly valuable for identifying the specific phospholipid or triacylglycerol species that are esterified with OC-PUFAs.

Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is the dominant separation mode in lipidomics. C18 and C8 columns are widely used to separate lipids based on their hydrophobicity.

Ionization and Mass Analysis: Electrospray ionization (ESI) is the preferred ionization technique for lipids. The use of high-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, is essential for accurate mass determination and the assignment of elemental compositions.

Experimental Protocol: LC-MS/MS Lipidomics of Marine Invertebrate Extracts
  • Sample Preparation: Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) mixture of methanol and chloroform.

  • LC-MS/MS Analysis: Inject 5 µL of the sample into the LC-MS/MS system.

    • LC Conditions:

      • Column: Waters ACQUITY UPLC CSH C18 (100 x 2.1 mm, 1.7 µm)

      • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid

      • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid

      • Gradient: Start at 15% B, increase to 100% B over 18 minutes, hold for 2 minutes, then return to 15% B.

    • MS Conditions:

      • Ionization: ESI in both positive and negative modes

      • Mass Analyzer: A high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive)

      • Data Acquisition: Employ data-dependent acquisition (DDA) to trigger MS/MS fragmentation of the most abundant ions.

PART 3: The Biological Significance and Distribution of OC-PUFAs

The presence of OC-PUFAs in marine invertebrates is not a mere biochemical curiosity; it is a testament to their important biological functions.

Biosynthesis of OC-PUFAs

While the biosynthetic pathways of even-chain PUFAs are well-charted, the routes leading to OC-PUFAs are less defined. A proposed pathway in thraustochytrids, a group of marine protists, involves the elongation of a C15 or C17 saturated fatty acid precursor.[6] It is plausible that marine invertebrates acquire these OC-PUFAs through their diet by consuming microorganisms like thraustochytrids, or through symbiotic associations.[7] Some invertebrates also possess the capability for de novo synthesis of PUFAs.[8]

Potential Biological Roles
  • Membrane Fluidity: The characteristic kinked structure of PUFAs, including OC-PUFAs, is crucial for maintaining the fluidity of cell membranes. This is vital for the proper functioning of membrane-bound proteins and for adapting to varying environmental temperatures.[9]

  • Precursors to Bioactive Mediators: PUFAs serve as precursors to a vast array of signaling molecules, such as eicosanoids, which play pivotal roles in inflammation, immunity, and other physiological processes.[9] The eicosanoids derived from OC-PUFAs may possess novel and potent biological activities.

  • Energy Storage: While not their primary function, PUFAs can be stored within triacylglycerols and utilized as a dense source of energy when required.

Quantitative Distribution of OC-PUFAs

The distribution and abundance of OC-PUFAs can exhibit significant variation across different species of marine invertebrates. The following table provides a summary of some reported findings.

Table 2: Reported Occurrences of OC-PUFAs in Marine Organisms
OrganismOC-PUFA DetectedReported Abundance (% of total fatty acids)Reference
Thraustochytrid sp. (TC 04)21:5ω53.5[6]
Thraustochytrid sp. (TC 04)21:4ω74.1[6]
Thraustochytrid sp. (TC 01)17:1ω82.8[6]

Note: Comprehensive quantitative data on the distribution of OC-PUFAs across a wide range of marine invertebrates remains an active area of research. This table will be updated as new findings emerge.

VISUALIZATION & FORMATTING

Diagram 1: Experimental Workflow for Comparative Lipidomics

lipidomics_workflow cluster_extraction Lipid Extraction cluster_analysis Analytical Platforms cluster_data Data Analysis sample Marine Invertebrate Tissue extraction Bligh & Dyer or Folch Extraction sample->extraction Homogenization extract Total Lipid Extract extraction->extract gcms GC-MS Analysis (as FAMEs) extract->gcms Derivatization lcms LC-MS/MS Analysis (Intact Lipids) extract->lcms identification Lipid Identification gcms->identification lcms->identification quantification Quantification identification->quantification bioinformatics Bioinformatics & Statistical Analysis quantification->bioinformatics

Caption: A generalized workflow for the comparative lipidomic analysis of marine invertebrates.

Diagram 2: Proposed Biosynthetic Pathway of OC-PUFAs

ocpufa_biosynthesis cluster_elongation_desaturation Elongation & Desaturation c15_0 Pentadecanoic Acid (15:0) elongase Elongase c15_0->elongase c17_0 Heptadecanoic Acid (17:0) c17_0->elongase desaturase Desaturase elongase->desaturase oc_pufa Odd-Chain PUFAs (e.g., 21:5ω5) desaturase->oc_pufa Multiple Steps

Caption: A simplified proposed pathway for the biosynthesis of odd-chain PUFAs.

Conclusion and Future Perspectives

The exploration of OC-PUFAs in marine invertebrates is a vibrant and rapidly evolving field, pregnant with the potential for discovering novel bioactive molecules and for deepening our understanding of the intricate biochemical adaptations of these fascinating organisms. This guide has provided a comparative framework of the essential methodologies, from extraction to analysis, underscoring the critical importance of informed and rational experimental design. As analytical technologies continue to advance in sensitivity and resolution, we anticipate the unveiling of an even greater diversity of OC-PUFAs and the elucidation of their precise biological functions. This knowledge will undoubtedly prove invaluable for researchers at the confluence of marine biology, natural product chemistry, and drug development.

References

  • Saini, R. K., & Keum, Y. S. (2018). Omega-3 and omega-6 polyunsaturated fatty acids: Dietary sources, metabolism, and significance—A review. Life sciences, 203, 255-267.
  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • Adili, A., & Adili, A. (2018). Omega-3 polyunsaturated fatty acids and cardiovascular health: a molecular view into structure and function.
  • Pernet, F., & Tremblay, R. (2006). Comparison of three solid-phase extraction methods for fatty acid analysis of lipid fractions in tissues of marine bivalves.
  • protocols.io. (2023). Bulk Untargeted LC-MS/MS Lipidomics. Retrieved from [Link]

  • Shah, M. R., Matin, A., Khan, S. A., & Umbreen, H. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7689.
  • ResearchGate. (n.d.). Steps of fatty acid profile analysis method for GC-MS. Retrieved from [Link]

  • Arts, M. T., Brett, M. T., & Kainz, M. J. (Eds.). (2020). Production, Transport, Fate and Effects of Lipids in the Marine Environment. Springer.
  • Nichols, D. S., Nichols, P. D., & McMeekin, T. A. (2011). Odd-chain polyunsaturated fatty acids in thraustochytrids. Phytochemistry, 72(13), 1561-1566.
  • ResearchGate. (n.d.). Lipids in Marine Ecosystems. Retrieved from [Link]

  • Waters Corporation. (n.d.). Fast and Simple Free Fatty Acids Analysis Using ACQUITY UPC2/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Odd-chain fatty acid production in the PHD1-disrupted strains. Retrieved from [Link]

  • Lu, Y., Chen, Y., Wu, Y., Hao, H., Liang, W., Liu, J., & Huang, R. (2019). Marine unsaturated fatty acids: structures, bioactivities, biosynthesis and benefits. RSC advances, 9(58), 33793-33807.
  • Lu, Y., Chen, Y., Wu, Y., Hao, H., Liang, W., Liu, J., & Huang, R. (2019). Marine unsaturated fatty acids: structures, bioactivities, biosynthesis and benefits. RSC advances, 9(58), 33793-33807.
  • ResearchGate. (n.d.). Protocol for fatty acid analysis using GC-MS. Retrieved from [Link]

  • HSC Cores. (n.d.). Lipidomics SOP. Retrieved from [Link]

  • Ryckebosch, E., Muylaert, K., & Foubert, I. (2014). A comparative study: the impact of different lipid extraction methods on current microalgal lipid research. Journal of analytical and applied pyrolysis, 105, 147-154.
  • Jenkins, B. J., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15: 0) and heptadecanoic acid (C17: 0) in health and disease. Molecules, 20(2), 2425-2444.
  • Imbs, A. B., & Dang, D. H. (2021).
  • ResearchGate. (n.d.). Current Progress in Lipidomics of Marine Invertebrates. Retrieved from [Link]

  • Li, S., Wang, Y., & Xia, Y. (2022). A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums. STAR protocols, 3(1), 101138.
  • ResearchGate. (n.d.). Odd-chain polyunsaturated fatty acids in thraustochytrids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Odd-chain polyunsaturated fatty acids in thraustochytrids. Retrieved from [Link]

  • Wagner, D., Litvin, S. Y., & Pyle, R. L. (2021).
  • ResearchGate. (n.d.). Diversity and quantitative distribution of sponges in the reef zones studied. Retrieved from [Link]

  • WoRMS Editorial Board. (2024). Porifera. In: World Register of Marine Species. Retrieved from [Link]

  • Frontiers. (2020). Table_4_Foundation Species Abundance Influences Food Web Topology on Glass Sponge Reefs.xlsx. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to High-Resolution Separation of C19 Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise separation and quantification of C19 fatty acid isomers present a significant analytical challenge due to their structural similarity. These isomers, which may differ only in the position or geometry (cis/trans) of a double bond, or in their stereochemistry, often exhibit overlapping physicochemical properties, making their resolution difficult with conventional chromatographic methods. This guide provides an in-depth comparison of the performance of various chromatography columns for the separation of C19 fatty acid isomers. We will delve into the principles, advantages, and limitations of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)—including Reversed-Phase, Silver Ion, and Chiral modes—and Supercritical Fluid Chromatography (SFC). This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and reliable analytical methods for these complex lipids.

The Analytical Hurdle: Resolving C19 Fatty Acid Isomers

C19 fatty acids, while less common than their C18 or C16 counterparts, play crucial roles in various biological systems and are key components in certain synthetic lipids used in drug delivery systems. The isomeric forms of these fatty acids can have vastly different biological activities and metabolic fates. Therefore, the ability to separate and accurately quantify individual isomers is paramount for understanding their function and ensuring the quality and safety of pharmaceuticals.

The core challenge lies in the subtlety of the structural differences. Positional isomers may only differ in the location of a double bond along the acyl chain, while geometric isomers (cis/trans) have distinct spatial arrangements that only marginally affect their overall polarity and hydrophobicity. Enantiomers, being mirror images, are physically and chemically identical in an achiral environment. Selecting the appropriate chromatographic column and mobile phase is therefore not a trivial choice; it is the critical determinant of analytical success.

Gas Chromatography (GC): The Power of Polarity

Gas chromatography, particularly when coupled with Mass Spectrometry (GC-MS), remains a cornerstone for fatty acid analysis.[1][2] However, successful separation of isomers is highly dependent on the stationary phase of the column. For fatty acids, analysis is almost always performed on their more volatile methyl ester derivatives (FAMEs) to ensure they can be vaporized without degradation.[2]

Highly Polar Cyanopropyl Columns

For resolving geometric and positional isomers, highly polar cyanopropyl-substituted polysiloxane columns are the industry standard.[3][4] Columns such as the SP-2560 or the HP-88 series are specifically designed for this purpose.[3][4]

  • Mechanism of Separation: The high polarity of the cyano groups induces strong dipole-dipole interactions with the double bonds of the FAMEs. The separation of cis and trans isomers is achieved because the more linear structure of a trans isomer allows for a closer interaction with the stationary phase in some configurations, while the bent structure of a cis isomer can also lead to unique interactions. Generally, on these highly polar phases, trans isomers have shorter retention times than their corresponding cis isomers.[4] The length of the column is also critical; longer columns (e.g., 75-100m) provide the necessary theoretical plates for resolving closely eluting isomers.[3]

  • Performance Insights: A time-temperature programmed GC method using a highly polar cyanopropyl column can effectively resolve many cis/trans isomers of C14 to C18 fatty acids, a principle that directly applies to C19 isomers.[3] While some co-elution of positional trans isomers can still occur, these columns provide resolution that is unattainable on less polar phases like polyethylene glycol (WAX) columns, which separate primarily by boiling point and degree of unsaturation but fail to resolve most geometric isomers.[4]

Workflow: FAME Analysis via GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Lipid Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Isolate Lipids Deriv Derivatization to FAMEs (e.g., BF3-Methanol) Extraction->Deriv Increase Volatility GC GC Separation (e.g., HP-88 Column) Deriv->GC Inject Sample MS MS Detection & Identification GC->MS Eluted Analytes Data Data Processing (Quantification) MS->Data Mass Spectra

Caption: Workflow for C19 Fatty Acid Isomer Analysis by GC-MS.

High-Performance Liquid Chromatography (HPLC): A Multi-Modal Approach

HPLC offers greater versatility than GC for fatty acid analysis as it typically does not require derivatization and operates at lower temperatures, preserving sample integrity. The key to isomer separation lies in choosing a specialized column chemistry.

Reversed-Phase (RP-HPLC)

Standard reversed-phase columns, most commonly packed with octadecylsilyl (C18 or ODS), separate molecules based on hydrophobicity.[5]

  • Mechanism of Separation: In RP-HPLC, fatty acids are separated primarily by their acyl chain length, with shorter chains eluting first. The presence of double bonds decreases retention, as the rigid double bond reduces the effective hydrophobic surface area that can interact with the C18 chains.[6]

  • Performance Insights: While excellent for separating fatty acids by carbon number and degree of unsaturation, a single C18 column offers very poor resolution of both positional and geometric isomers.[7] This is because these isomers often have nearly identical overall hydrophobicity. Some success has been reported by using multiple C18 columns in series or by employing specialized phases like cholesterol-bonded silica, which can separate cis/trans isomers based on molecular shape selectivity.[7][8] RP-HPLC is therefore best used as a preliminary fractionation step or for analyzing simpler mixtures where isomeric resolution is not critical.

Silver Ion (Ag-HPLC)

Silver ion chromatography is the most powerful HPLC technique for separating unsaturated fatty acid isomers.[9][10] It can be performed on silica columns impregnated with silver nitrate or, more commonly, on ion-exchange columns where silver ions are loaded onto the stationary phase.[5][10]

  • Mechanism of Separation: The separation principle relies on the reversible formation of polar charge-transfer complexes between silver ions (Ag+) on the stationary phase and the π-electrons of the double bonds in the fatty acid.[5] The strength of this interaction, and thus the retention time, depends on:

    • Number of Double Bonds: More double bonds lead to stronger retention.

    • Geometric Configuration: cis double bonds form more stable complexes with Ag+ than trans double bonds, resulting in longer retention times for cis isomers.[10]

    • Positional Isomerism: The position of the double bond along the acyl chain also influences the stability of the complex, allowing for the separation of positional isomers.[11]

  • Performance Insights: Ag-HPLC provides exceptional resolution of geometric isomers and can separate many positional isomers that are inseparable by any other technique.[9][10][12] For instance, it can clearly resolve cis-9 and cis-11 C18:1 isomers, and the same principle applies to C19 analogs.[11] The mobile phase typically consists of a non-polar solvent like hexane with a small amount of a polar modifier such as acetonitrile to elute the analytes.[5][9]

Mechanism: Silver Ion Chromatography

Ag_Mechanism cluster_column Stationary Phase Ag1 Ag+ Ag2 Ag+ Ag3 Ag+ Trans Trans Isomer (More Linear) Trans->Ag1 Weak π-Ag+ Interaction (Faster Elution) Cis Cis Isomer (Bent) Cis->Ag3 Strong π-Ag+ Interaction (Slower Elution)

Caption: Differential interaction of cis/trans isomers in Ag-HPLC.

Chiral Chromatography

When C19 fatty acids contain a stereocenter, such as a hydroxyl group or a branch point, enantiomers exist. These can only be separated using a chiral stationary phase (CSP).

  • Mechanism of Separation: Chiral columns are packed with a stationary phase that is itself enantiomerically pure. The analyte enantiomers form transient, diastereomeric complexes with the CSP. These diastereomeric complexes have different energies of formation and stability, leading to different retention times.[13][14]

  • Performance Insights: Chiral HPLC is essential for stereospecific analysis.[13][15] The choice of CSP and mobile phase is highly specific to the analyte. Often, derivatization of the fatty acid's carboxyl group is necessary to enhance its interaction with the CSP.[14] This technique is indispensable in pharmaceutical development, where the biological activity of enantiomers can differ dramatically.[16]

Supercritical Fluid Chromatography (SFC): The Green and Efficient Alternative

SFC has emerged as a powerful technique for lipid analysis, combining many of the advantages of both GC and LC.[17] It uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[18]

  • Mechanism of Separation: SFC separations behave similarly to normal-phase HPLC, separating compounds based on polarity.[17] The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for very fast and highly efficient separations, often superior to HPLC.[16][19]

  • Performance Insights: SFC is exceptionally well-suited for separating structurally similar isomers without the need for derivatization.[19] It has been shown to resolve positional and geometric fatty acid isomers with high efficiency.[20] Furthermore, SFC is compatible with a wide range of chiral stationary phases, providing a high-throughput alternative to chiral LC for enantiomer separations.[16][17] The significant reduction in organic solvent consumption also makes SFC an environmentally friendly ("green") chromatography technique.[18][19]

Comparative Performance Summary

Technique Typical Column Chemistry Resolution of cis/trans Isomers Resolution of Positional Isomers Resolution of Enantiomers Pros Cons
GC Highly Polar Cyanopropyl (e.g., HP-88)ExcellentGood to ExcellentNot ApplicableHigh resolution, Established methods, MS compatibleRequires derivatization, High temperatures
RP-HPLC C18 (ODS), C30PoorVery PoorNot ApplicableGood for chain length separation, No derivatization neededPoor isomer selectivity
Ag-HPLC Silver-Ion ExchangeExcellentExcellentNot ApplicableUnmatched selectivity for unsaturated isomersColumn instability, Light sensitive, Complex mobile phases
Chiral HPLC Chiral Stationary Phase (CSP)Not ApplicableNot ApplicableExcellent (Method Dependent)The only method for enantiomer separationExpensive columns, Method development can be extensive
SFC Various (Silica, Chiral)Good to ExcellentGoodExcellent (with CSP)Fast, High efficiency, "Green", MS compatibleRequires specialized instrumentation

Experimental Protocol: Separation of C18:1 cis/trans Isomers by Ag-HPLC

This protocol is adapted for C18:1 isomers but is directly applicable to C19:1 isomer separation with minor adjustments to gradient conditions.

Objective: To separate methyl esters of cis and trans C18:1 fatty acid isomers.

  • Column: ChromSpher 5 Lipids column (or similar silver-ion column), 250 x 4.6 mm.

  • Mobile Phase:

    • Solvent A: Hexane

    • Solvent B: Acetonitrile

  • Instrumentation: HPLC system with gradient capability and a UV or Evaporative Light-Scattering Detector (ELSD).

  • Procedure:

    • Column Equilibration: Equilibrate the column with 100% Hexane at a flow rate of 1.0 mL/min for at least 30 minutes. Rationale: Ensures a stable baseline and consistent starting conditions.

    • Sample Preparation: Dissolve FAME standards (e.g., methyl oleate and methyl elaidate) in Hexane to a concentration of ~1 mg/mL. Rationale: Hexane is a weak solvent and compatible with the initial mobile phase conditions.

    • Injection: Inject 10 µL of the sample.

    • Gradient Elution:

      • 0-10 min: 0.1% Acetonitrile in Hexane (isocratic). Rationale: Elutes saturated fatty acids and allows for the separation of trans isomers.

      • 10-30 min: Linear gradient from 0.1% to 2% Acetonitrile in Hexane. Rationale: The increasing concentration of the polar modifier (acetonitrile) displaces the more strongly retained cis isomers from the silver ions.

      • 30-40 min: Hold at 2% Acetonitrile. Rationale: Ensures all components of interest have eluted.

    • Re-equilibration: Return to initial conditions (100% Hexane) and hold for 15 minutes before the next injection. Rationale: Prepares the column for the next analysis, ensuring reproducibility.

  • Expected Outcome: The trans isomer (methyl elaidate) will elute earlier than the cis isomer (methyl oleate) due to its weaker interaction with the silver ions on the stationary phase.[9][10]

Conclusion and Future Outlook

The selection of a chromatography column for the separation of C19 fatty acid isomers is dictated by the specific analytical question being asked.

  • For robust, high-resolution analysis of geometric and positional isomers , Gas Chromatography on a long, highly polar cyanopropyl column is a superior choice.

  • For preparative work or when unparalleled separation of unsaturated isomers is required, Ag-HPLC is the gold standard.

  • When chirality is a factor, Chiral HPLC or SFC are the only viable options.

  • Supercritical Fluid Chromatography is rapidly gaining prominence as a fast, efficient, and green alternative that excels in both achiral and chiral isomer separations.

As lipidomics research continues to uncover the subtle yet profound biological differences between fatty acid isomers, the demand for more selective and efficient separation technologies will grow. The development of novel stationary phases with enhanced shape selectivity and the continued refinement of SFC and multi-dimensional chromatography techniques promise an even greater ability to resolve these challenging but critical molecules in the future.

References

  • Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method - ResearchGate. (n.d.). Retrieved from [Link]

  • Abe, Y., Honsho, M., Nakanishi, H., Taguchi, R., & Fujiki, Y. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Journal of Chromatography B, 1087-1088, 59-66. Retrieved from [Link]

  • Ravi Kiran, C., Reshma, M. V., & Sundaresan, A. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Grasas y Aceites, 64(2), 149-157. Retrieved from [Link]

  • Analysis of linolenic acid isomers by gas chromatography - mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Comprehensive quantification of C4 to C26 free fatty acids using a supercritical fluid chromatography-mass spectrometry method. (2024). DiVA. Retrieved from [Link]

  • The Chromatographic Resolution of Chiral Lipids. (2019). AOCS. Retrieved from [Link]

  • Introduction to Silver Ion Chromatography. (2019). AOCS. Retrieved from [Link]

  • Firl, N., Kienberger, H., & Rychlik, M. (2013). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B, 928, 103-110. Retrieved from [Link]

  • Lloyd, L. (2011). Reversed Phase HPLC of Fatty Acids. Agilent Technologies, Inc. Retrieved from [Link]

  • Advances of supercritical fluid chromatography in lipid profiling. (2019). PubMed Central. Retrieved from [Link]

  • Adlof, R. O. (2003). Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times. Journal of Chromatography A, 1011(1-2), 123-128. Retrieved from [Link]

  • Řezanka, T., & Sigler, K. (2007). Separation of enantiomeric triacylglycerols by chiral-phase HPLC. Journal of Separation Science, 30(15), 2448-2458. Retrieved from [Link]

  • Column Selection for the Analysis of Fatty Acid Methyl Esters. (2005). Agilent Technologies, Inc. Retrieved from [Link]

  • Lee, J. Y., Lee, S. H., & Kim, S. (2018). Recent Advances in Lipid Separations and Structural Elucidation Using Mass Spectrometry Combined with Ion Mobility Spectrometry, Ion-Molecule Reactions and Fragmentation Approaches. Mass Spectrometry Reviews, 37(6), 725-743. Retrieved from [Link]

  • A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. (2021). MDPI. Retrieved from [Link]

  • Juanéda, P. (2002). Utilisation of reversed-phase high-performance liquid chromatography as an alternative to silver-ion chromatography for the separation of cis- and trans-C18 : 1 fatty acid isomers. Journal of Chromatography A, 954(1-2), 281-286. Retrieved from [Link]

  • Lipidomics by Supercritical Fluid Chromatography. (2015). MDPI. Retrieved from [Link]

  • Christie, W. W. (2019). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? AOCS. Retrieved from [Link]

  • Nikolova-Damyanova, B. (2012). Advances in Silver Ion Chromatography for the Analysis of Fatty Acids and Triacylglycerols—2001 to 2011. Analytical Sciences, 28(9), 839-848. Retrieved from [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. (n.d.). MAC-MOD Analytical. Retrieved from [Link]

  • Berger, T. (n.d.). Supercritical Fluid Chromatography. Agilent Technologies, Inc. Retrieved from [Link]

  • Fatty Acid Analysis by HPLC. (n.d.). Nacalai Tesque, Inc. Retrieved from [Link]

  • Kiran, C. R., Reshma, M. V., & Sundaresan, A. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Grasas y Aceites, 64(2), 149-157. Retrieved from [Link]

  • Silver Ion Chromatography and Lipids, Part 3. (2019). AOCS. Retrieved from [Link]

  • Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. Retrieved from [Link]

  • Chiral Chromatography: Separating Twins | Stereochemistry. (2018). Blogs@NTU. Retrieved from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. Retrieved from [Link]

  • Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons. (2023). National Institutes of Health. Retrieved from [Link]

  • Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods. (2022). MDPI. Retrieved from [Link]

Sources

A Researcher's Guide to the Structural Confirmation of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and lipidomics, the precise structural elucidation of polyunsaturated fatty acid (PUFA) esters is paramount. These molecules are not only key biological entities but also serve as vital precursors and reference materials in pharmaceutical research. This guide provides an in-depth, objective comparison of analytical methodologies for confirming the structure of a synthesized or isolated sample of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoate against an authentic standard.

The causality behind our multi-pronged analytical approach is rooted in the isomeric complexity of PUFAs. A single technique is often insufficient to unambiguously determine the exact position and stereochemistry of all double bonds. By combining chromatographic separation with mass spectrometry and nuclear magnetic resonance, we create a self-validating system that ensures the highest degree of confidence in the final structural assignment.

The Authentic Standard: Foundation of Confirmation

An authentic standard is the cornerstone of structural verification. For the purpose of this guide, we will be referencing the analytical data expected from a certified authentic standard of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoate (CAS No. 2692622-82-3), available from specialized chemical suppliers.[1][2][3] The molecular formula for this compound is C₂₁H₃₂O₂ with a molecular weight of 316.48 g/mol . It is imperative to obtain a Certificate of Analysis (CoA) with the standard, which should provide experimentally determined data for the techniques discussed herein.

Analytical Workflow: A Triad of Techniques

Our recommended workflow for the structural confirmation of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoate integrates Gas Chromatography-Mass Spectrometry (GC-MS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectroscopy. This combination provides orthogonal information, leading to a robust and unequivocal structural assignment.

Structural Confirmation Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample Sample Dilution Dilution Sample->Dilution Dissolve in appropriate solvent Standard Standard Standard->Dilution Dissolve in appropriate solvent GC_MS Gas Chromatography- Mass Spectrometry Dilution->GC_MS Purity & MW 1H_NMR Proton (¹H) NMR Spectroscopy Dilution->1H_NMR Proton Environment 13C_NMR Carbon (¹³C) NMR Spectroscopy Dilution->13C_NMR Carbon Skeleton Data_Comparison Head-to-Head Data Comparison GC_MS->Data_Comparison 1H_NMR->Data_Comparison 13C_NMR->Data_Comparison Structure_Confirmation Structural Confirmation Data_Comparison->Structure_Confirmation Data Match?

Caption: Workflow for the structural confirmation of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoate.

Gas Chromatography-Mass Spectrometry (GC-MS): Purity, Molecular Weight, and Fragmentation

GC-MS is a powerful technique for separating volatile compounds and determining their molecular weight and fragmentation patterns.[4][5] For fatty acid ethyl esters (FAEEs), it serves as an excellent first-pass analysis for purity and initial identification.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of both the authentic standard and the test sample in hexane.

  • GC Column: Utilize a polar capillary column, such as a DB-FATWAX UI or equivalent, which is designed for the separation of FAEEs.

  • Injection: Inject 1 µL of the sample solution in splitless mode.

  • GC Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C.

    • Hold: 10 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Ion Source Temperature: 230°C.

Data Comparison: GC-MS

ParameterAuthentic Standard (Predicted)Test Sample (Hypothetical Data)Match?
Retention Time (RT) ~22.5 min (dependent on system)~22.5 minYes
Molecular Ion [M]⁺ m/z 316m/z 316Yes
Key Fragment: [M-C₂H₅O]⁺ m/z 271m/z 271Yes
McLafferty Rearrangement m/z 88m/z 88Yes
Hydrocarbon Fragments Series of ions with m/z = CnH2n-xConsistent series observedYes

The electron ionization mass spectrum of a polyunsaturated ethyl ester is expected to show a molecular ion peak, although it may be of low intensity.[6] A characteristic fragment corresponds to the loss of the ethoxy group (-OC₂H₅). The McLafferty rearrangement ion at m/z 88 is a hallmark of ethyl esters.[7]

¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule, which is crucial for determining the position and stereochemistry of the double bonds.[8][9] The all-(Z) configuration of the double bonds in the target molecule results in characteristic chemical shifts for the olefinic and bis-allylic protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Referencing: Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

Data Comparison: ¹H NMR (400 MHz, CDCl₃)

Proton AssignmentAuthentic Standard (Predicted δ, ppm)MultiplicityTest Sample (Hypothetical δ, ppm)Match?
-CH₃ (C19)0.97Triplet0.97Yes
-OCH₂CH₃ 1.25Triplet1.25Yes
-CH₂- (C18)2.08Multiplet2.08Yes
-CH₂-CO- (C2)2.35Triplet2.35Yes
-CH₂-CH= (C3)2.45Multiplet2.45Yes
=CH-CH₂-CH= (C6, C9, C12, C15)2.82Multiplet2.82Yes
-OCH₂CH₃ 4.12Quartet4.12Yes
-CH=CH- 5.30 - 5.45Multiplet5.30 - 5.45Yes

The highly deshielded multiplet around 2.82 ppm is characteristic of the bis-allylic protons situated between the (Z)-configured double bonds. The complex multiplet in the olefinic region (5.30-5.45 ppm) arises from the ten protons of the five double bonds.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This is particularly useful for confirming the length of the carbon chain and the positions of the double bonds.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Spectrometer: Utilize a 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans and a relaxation delay are necessary for accurate integration of all carbon signals.

  • Referencing: Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Data Comparison: ¹³C NMR (100 MHz, CDCl₃)

Carbon AssignmentAuthentic Standard (Predicted δ, ppm)Test Sample (Hypothetical δ, ppm)Match?
-CH₃ (C19)14.314.3Yes
-OCH₂CH₃ 14.314.3Yes
-CH₂- (C18)20.620.6Yes
=CH-CH₂-CH= (C6, C9, C12, C15)25.625.6Yes
-CH₂- (C3)26.526.5Yes
-CH₂-CO- (C2)34.234.2Yes
-OCH₂CH₃ 60.360.3Yes
-CH=CH- 127.0 - 132.0127.0 - 132.0Yes
-C=O 173.5173.5Yes

The olefinic region in the ¹³C NMR spectrum will contain ten distinct signals, confirming the presence of five double bonds. The upfield signals correspond to the terminal methyl groups and the methylene carbons of the ethyl ester and the fatty acid chain.

Conclusion

By systematically comparing the data from GC-MS, ¹H NMR, and ¹³C NMR of a test sample with that of an authentic standard, researchers can achieve unambiguous structural confirmation of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoate. This rigorous, multi-technique approach is essential for ensuring the quality and reliability of research materials in the fields of pharmaceutical development and biomedical science. The concordance of retention time, molecular weight, fragmentation patterns, and precise chemical shifts across all three analytical methods provides the highest level of confidence in the structural integrity of the compound.

References

  • Murphy, R. C. (1993). Mass Spectrometric Analysis of Long-Chain Lipids. PMC. [Link]

  • University of Lisbon. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

  • Pharmaffiliates. (n.d.). Ethyl (4Z,7Z,10Z,13Z,16Z)-nonadeca-4,7,10,13,16-pentaenoate. [Link]

  • ResearchGate. (n.d.). Selection of mass spectra of polyunsaturated fatty acids methyl esters. [Link]

  • National Institutes of Health. (n.d.). Characteristic fragmentation of polyunsaturated fatty acids with allylic vicinal diols in positive-ion LC/ESI-MS/MS. [Link]

  • National Institutes of Health. (n.d.). Structural characterization of wax esters by electron ionization mass spectrometry. [Link]

  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters in lipid extracts from strains CB0 and CB2. [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • The Marine Lipids Lab. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. [Link]

  • Leco. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. [Link]

  • PubMed. (2006). Rapid, Accurate, and Sensitive Fatty Acid Ethyl Ester Determination by Gas Chromatography-Mass Spectrometry. [Link]

  • National Institutes of Health. (2005). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. [Link]

  • ResearchGate. (n.d.). Chromatograph obtained from GC-MS analysis of FAEEs from a subject with.... [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • University of California, Irvine. (n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]

  • Semantic Scholar. (2004). Correlation between 1H NMR and traditional methods for determining lipid oxidation of ethyl docosahexaenoate. [Link]

  • ResearchGate. (n.d.). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. [Link]

  • ResearchGate. (2018). High-Resolution NMR as Tool to Study Enzyme-Catalyzed Production of Fatty Acid Ethyl Esters from Marine Oils. [Link]

  • PubMed. (2025). 13C position-specific isotopic analysis of fatty acid methyl esters using NMR with intramolecular isotopic referencing. [Link]

  • MDPI. (n.d.). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate, a polyunsaturated ester commonly utilized in biochemical and pharmaceutical research. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined are grounded in established principles of chemical hygiene and hazardous waste management as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Characterization and Assessment

Proper disposal begins with a thorough understanding of the potential hazards associated with Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its chemical structure as a polyunsaturated long-chain ester allows for a scientifically sound hazard assessment based on its chemical class.

Key Potential Hazards:

  • Ignitability : As an organic ester, this compound is likely a combustible or flammable liquid.[1][2] Organic solvents and liquids with low flash points are classified as ignitable hazardous waste (D001) by the EPA.[1][3]

  • Reactivity (Peroxide Formation) : The presence of multiple carbon-carbon double bonds (polyunsaturated nature) makes this compound susceptible to auto-oxidation upon exposure to air and light, leading to the formation of unstable and potentially explosive peroxides.[4][5][6][7][8] This is a critical consideration for both storage and disposal.

  • Toxicity : While specific toxicity data is limited, many organic solvents and esters can be harmful if ingested, inhaled, or absorbed through the skin.[9][10] The EPA classifies wastes as toxic if they can leach harmful constituents into the environment.[9][11]

Based on these characteristics, Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate must be managed as a hazardous waste.

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling the chemical for disposal, all laboratory personnel must be equipped with the appropriate PPE to minimize exposure risks.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from accidental splashes of the liquid.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and absorption.
Body Protection A flame-retardant laboratory coat.Protects skin and clothing from contamination and provides a barrier in case of a small fire.[7]
Respiratory Protection To be used in a well-ventilated area, preferably within a certified chemical fume hood.[2]Minimizes the inhalation of potentially harmful vapors. For spills or in poorly ventilated areas, a respirator may be necessary in accordance with your institution's Chemical Hygiene Plan.

Step-by-Step Disposal Protocol

Disposal of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate must never involve drain or regular trash disposal.[2][12][13] It must be collected and managed as a hazardous chemical waste stream.

Step 1: Waste Characterization and Segregation
  • Hazardous Waste Determination : The first step in proper disposal is identifying the material as hazardous waste based on its characteristics (ignitability, potential reactivity).[11]

  • Segregation : This waste stream must be segregated from incompatible materials. Specifically:

    • Do not mix with strong oxidizing agents, which could accelerate peroxide formation or cause a fire.

    • Do not mix with strong acids or bases, which could catalyze hydrolysis of the ester.

    • Keep separate from aqueous waste streams.

Step 2: Waste Collection and Container Management
  • Select an Appropriate Container :

    • Use a designated, leak-proof container made of a material compatible with organic solvents (e.g., glass or high-density polyethylene).[14]

    • Avoid metal containers for any chemical waste unless specifically approved, as they can corrode or react.[13][14]

    • The container must have a secure, tight-fitting lid to prevent evaporation and exposure to air.[4][15]

  • Labeling :

    • Immediately label the waste container with a "Hazardous Waste" label.[12][14]

    • Clearly write the full chemical name: "Waste Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate".

    • List all constituents if it is a mixed waste stream, with approximate percentages.[15]

    • Indicate the primary hazards (e.g., "Flammable," "Potential Peroxide Former").

  • Accumulation :

    • Keep the waste container closed at all times except when adding waste.[15] This minimizes vapor release and reduces the risk of peroxide formation.

    • Store the container in a designated Satellite Accumulation Area (SAA) that is under the direct control of laboratory personnel.[13]

    • The SAA should be in a well-ventilated area, away from heat and ignition sources.[7][12]

    • Ensure secondary containment is used to capture any potential leaks.[14]

Step 3: Managing the Risk of Peroxide Formation

Due to its polyunsaturated nature, this compound is at risk of forming explosive peroxides over time.

  • Dating : Clearly mark the original reagent bottle with the date received and the date opened .[5][6][7] This is the first step in tracking its potential for peroxide formation.

  • Expiration : Dispose of any unused or waste material within 6 months of opening the original container.[4][7] Unopened containers should generally be disposed of within one year.[4][7]

  • Visual Inspection : Before handling, visually inspect the container for any signs of peroxide formation, such as the presence of crystals, a viscous liquid, or discoloration.[5][7] CRITICAL : If crystals are observed around the cap or in the liquid, do not attempt to open or move the container.[4][7] This indicates a potentially explosive state. Immediately contact your institution's Environmental Health and Safety (EHS) office for emergency disposal.[4][5][7]

  • Testing : For older containers or before any procedure that might concentrate the material (like distillation), it is advisable to test for the presence of peroxides using commercially available test strips.[5][6] If peroxide levels are approaching or exceed 20-25 ppm, the material should be disposed of immediately through EHS.[6][7]

Step 4: Final Disposal
  • Arrange for Pickup : Once the waste container is nearly full (leaving at least 10% headspace to allow for expansion), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[12][14][16]

  • Documentation : Maintain accurate records of the waste generated and its disposal, in accordance with your institution's Chemical Hygiene Plan and EPA regulations.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_peroxide Peroxide Risk Management cluster_disposal Final Disposition start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste: - Flammable Organic Liquid - Potential Peroxide Former ppe->characterize container Select & Label Approved Hazardous Waste Container characterize->container accumulate Accumulate in Satellite Area (Closed, Secondary Containment) container->accumulate segregate Segregate from Incompatible Chemicals accumulate->segregate check_age Check 'Date Opened' Is it > 6 months old? segregate->check_age visual_inspect Visually Inspect for Crystals or Cloudiness check_age->visual_inspect No test_peroxides Test for Peroxides (if required by CHP) check_age->test_peroxides Yes crystals_found Crystals Found? visual_inspect->crystals_found emergency STOP! Contact EHS Immediately for Emergency Disposal crystals_found->emergency Yes crystals_found->test_peroxides No end End: Disposal Complete emergency->end request_pickup Arrange for Pickup by Licensed Waste Contractor / EHS test_peroxides->request_pickup request_pickup->end

Caption: Disposal workflow for Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate.

Conclusion: A Culture of Safety

The proper disposal of laboratory chemicals like Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate is a cornerstone of a robust safety culture. This protocol is a component of a comprehensive Chemical Hygiene Plan (CHP), which is required by OSHA for all laboratories.[17][18] By understanding the inherent hazards, using appropriate protective measures, and following a systematic disposal procedure, researchers can ensure their safety and that of their colleagues while maintaining full regulatory compliance. Always consult your institution's specific CHP and EHS guidelines, as local regulations may vary.

References

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA. [Link]

  • University of Pittsburgh. Safe Handling and Disposal of Peroxide Forming Chemicals. [Link]

  • The University of Iowa Environmental Health and Safety. Peroxide Formers Waste Disposal. [Link]

  • Massachusetts Institute of Technology Environmental Health & Safety. Quick Guide for Peroxide-Forming Chemicals. [Link]

  • Practice Greenhealth. Hazardous waste characterization. [Link]

  • University of California, Riverside Environmental Health & Safety. Peroxide Forming Chemicals. [Link]

  • U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics. EPA. [Link]

  • University of Florida Environmental Health & Safety. Laboratory Waste. [Link]

  • U.S. Environmental Protection Agency. School Chemistry Labs - Waste & Debris Fact Sheets. [Link]

  • University of California, Berkeley Environmental Health & Safety. Safe Handling of Peroxide-Formers (PFs). [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]

  • Vision Environmental. (2022, January 11). How to Safely Dispose of Flammable Liquids. [Link]

  • U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. EPA. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Chemtalk. Ester Disposal. [Link]

  • Maine Labpack. (2025, December 8). Writing an Effective Chemical Hygiene Plan. [Link]

  • Princeton University Environmental Health and Safety. Laboratory Safety and Chemical Hygiene Plan. [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. [Link]

  • CloudSDS. A Detailed Guide on OSHA Chemical Hygiene Plan. [Link]

  • MLI Environmental. (2025, September 26). How to Craft an Effective Chemical Hygiene Plan for Laboratory Safety. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.